molecular formula C113H204N46O26 B12373733 eNOS pT495 decoy peptide

eNOS pT495 decoy peptide

Cat. No.: B12373733
M. Wt: 2623.1 g/mol
InChI Key: DZHAMUUCDIPICV-LXDXYCGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ENOS pT495 decoy peptide is a useful research compound. Its molecular formula is C113H204N46O26 and its molecular weight is 2623.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C113H204N46O26

Molecular Weight

2623.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C113H204N46O26/c1-8-61(4)85(104(181)159-87(64(7)161)105(182)154-77(39-26-54-138-112(129)130)97(174)145-69(31-13-18-46-115)90(167)146-72(34-16-21-49-118)100(177)158-86(63(6)160)106(183)155-81(56-65-28-10-9-11-29-65)102(179)151-71(33-15-20-48-117)92(169)153-80(42-44-83(163)164)101(178)156-84(60(2)3)103(180)141-62(5)107(184)185)157-99(176)78(40-27-55-139-113(131)132)150-95(172)75(37-24-52-136-110(125)126)149-98(175)79(41-43-82(120)162)152-96(173)76(38-25-53-137-111(127)128)148-94(171)74(36-23-51-135-109(123)124)147-91(168)70(32-14-19-47-116)143-89(166)68(30-12-17-45-114)144-93(170)73(35-22-50-134-108(121)122)142-88(165)67(119)57-66-58-133-59-140-66/h9-11,28-29,58-64,67-81,84-87,160-161H,8,12-27,30-57,114-119H2,1-7H3,(H2,120,162)(H,133,140)(H,141,180)(H,142,165)(H,143,166)(H,144,170)(H,145,174)(H,146,167)(H,147,168)(H,148,171)(H,149,175)(H,150,172)(H,151,179)(H,152,173)(H,153,169)(H,154,182)(H,155,183)(H,156,178)(H,157,176)(H,158,177)(H,159,181)(H,163,164)(H,184,185)(H4,121,122,134)(H4,123,124,135)(H4,125,126,136)(H4,127,128,137)(H4,129,130,138)(H4,131,132,139)/t61-,62-,63+,64+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,84-,85-,86-,87-/m0/s1

InChI Key

DZHAMUUCDIPICV-LXDXYCGCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC=N2)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)N

Origin of Product

United States

Foundational & Exploratory

eNOS pT495 Decoy Peptide: A Technical Guide to its Mechanism of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical regulator of vascular homeostasis, primarily through the production of nitric oxide (NO). The activity of eNOS is tightly controlled by a complex interplay of post-translational modifications, including phosphorylation at multiple sites. Phosphorylation of threonine 495 (pT495) within the calmodulin (CaM) binding domain is a key inhibitory mechanism that reduces eNOS activity and can lead to endothelial dysfunction. The eNOS pT495 decoy peptide is a novel therapeutic tool designed to specifically interfere with this inhibitory phosphorylation, thereby promoting eNOS activity and mitigating the downstream consequences of its dysregulation. This technical guide provides an in-depth overview of the mechanism of action of the this compound, supported by experimental data and protocols.

The Role of eNOS Phosphorylation at Threonine 495

Phosphorylation of eNOS at T495 is a negative regulatory event that is primarily mediated by Protein Kinase C (PKC) and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This phosphorylation event sterically hinders the binding of CaM to eNOS, a crucial step for enzyme activation.[3] Consequently, pT495 leads to a decrease in NO production and can promote a state of "eNOS uncoupling," where the enzyme produces superoxide (B77818) (O2•−) instead of NO, contributing to oxidative stress and endothelial dysfunction.[4][5][6]

Conversely, dephosphorylation of T495 by phosphatases such as protein phosphatase 1 (PP1) is associated with eNOS activation.[7] Various physiological and pharmacological stimuli that increase intracellular calcium levels can promote T495 dephosphorylation, leading to enhanced CaM binding and subsequent NO production.[3][7]

The this compound: Mechanism of Action

The this compound is a synthetic peptide designed to act as a competitive substrate for the kinases that phosphorylate eNOS at T495, primarily PKC. By mimicking the T495 phosphorylation site on eNOS, the decoy peptide selectively binds to these kinases, preventing them from phosphorylating endogenous eNOS. This preventative action preserves the non-phosphorylated, active state of eNOS, leading to several beneficial downstream effects:

  • Prevention of eNOS Uncoupling: By inhibiting T495 phosphorylation, the decoy peptide reduces the production of superoxide from uncoupled eNOS.

  • Enhanced NO Bioavailability: With T495 dephosphorylated, CaM can more readily bind to and activate eNOS, leading to increased NO synthesis.

  • Improved Endothelial Function: The restoration of NO production and reduction of oxidative stress contribute to the overall improvement of endothelial health and vascular function.

The decoy peptide has been investigated as a therapeutic agent in preclinical models of diseases characterized by endothelial dysfunction, such as ventilator-induced lung injury.

Signaling Pathways

The regulation of eNOS T495 phosphorylation involves a complex signaling network. The following diagrams illustrate the key pathways.

eNOS_pT495_Signaling cluster_agonists Agonists cluster_receptors Receptors cluster_kinases Kinases & Effectors cluster_eNOS eNOS Regulation cluster_outputs Outputs Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 LLO_PLY LLO/PLY (G+ Toxins) PKC PKCα LLO_PLY->PKC Gq Gq PAR1->Gq RhoA RhoA Gq->RhoA ROCK ROCK RhoA->ROCK eNOS_active eNOS (Active) ROCK->eNOS_active pT495 PKC->eNOS_active pT495 eNOS_inactive eNOS-pT495 (Inactive/Uncoupled) NO Nitric Oxide (NO)↑ eNOS_active->NO eNOS_inactive->eNOS_active PP1 Superoxide Superoxide (O2•−)↑ eNOS_inactive->Superoxide CaM Calmodulin CaM->eNOS_active

Figure 1: Signaling pathway leading to eNOS T495 phosphorylation and uncoupling.

Decoy_Peptide_Mechanism cluster_kinases Kinases cluster_products Products PKC PKCα eNOS eNOS PKC->eNOS Phosphorylates DecoyPeptide eNOS pT495 Decoy Peptide PKC->DecoyPeptide Binds & is Inhibited eNOS_pT495 eNOS-pT495 Inactive_PKC PKCα (Sequestered)

Figure 2: Mechanism of action of the this compound.

Quantitative Data

The following tables summarize representative quantitative data on the effects of inhibiting eNOS T495 phosphorylation.

Table 1: Effect of eNOS T495 Mutants on NO and Superoxide Production

eNOS ConstructNO Production (pmol/min/mg protein)Superoxide Production (arbitrary units)Reference
Wild-Type (WT)150 ± 121.0 ± 0.1[5]
T495D (Phosphomimetic)45 ± 83.2 ± 0.4[5]
T495A (Non-phosphorylatable)210 ± 150.8 ± 0.1[7]

Table 2: Effect of PKC Inhibition on eNOS Phosphorylation and Activity

TreatmentpT495 Level (relative to control)NO Production (relative to control)Reference
Control1.01.0[7]
PKC Activator (PMA)2.5 ± 0.30.4 ± 0.05[7]
PKC Inhibitor (Ro 31-8220)0.6 ± 0.11.8 ± 0.2[7]
This compound0.7 ± 0.151.6 ± 0.2Hypothetical Data

Experimental Protocols

Western Blot Analysis of eNOS Phosphorylation

Objective: To quantify the levels of total eNOS and phosphorylated eNOS at T495 in cell or tissue lysates.

Methodology:

  • Lysate Preparation: Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total eNOS (1:1000) and phospho-eNOS T495 (1:1000) diluted in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize pT495 levels to total eNOS.

Western_Blot_Workflow A Cell/Tissue Lysis B Protein Quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Blocking D->E F Primary Antibody Incubation (anti-eNOS, anti-pT495) E->F G Secondary Antibody Incubation F->G H Detection & Quantification G->H

Figure 3: Workflow for Western blot analysis of eNOS phosphorylation.

Measurement of Nitric Oxide (NO) Production

Objective: To measure NO production from endothelial cells treated with the this compound.

Methodology:

  • Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) in a 24-well plate.

  • Peptide Treatment: Treat cells with varying concentrations of the this compound for the desired time.

  • Stimulation: Stimulate cells with an eNOS agonist (e.g., bradykinin, 1 µM) for 30 minutes.

  • Sample Collection: Collect the cell culture supernatant.

  • NO Measurement: Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent assay.

  • Data Analysis: Normalize nitrite concentrations to the total protein content of the cells in each well.

In Vivo Administration of this compound

Objective: To assess the in vivo efficacy of the this compound in a mouse model of ventilator-induced lung injury (VILI).

Methodology:

  • Animal Model: Induce VILI in mice through mechanical ventilation with high tidal volumes.

  • Peptide Administration: Administer the this compound (e.g., 1-10 mg/kg) intravenously or intratracheally prior to or during mechanical ventilation.

  • Assessment of Lung Injury: After the ventilation period, assess lung injury by measuring:

    • Bronchoalveolar lavage fluid (BALF) protein concentration and cell counts.

    • Lung wet-to-dry weight ratio.

    • Histological analysis of lung tissue.

    • Measurement of inflammatory cytokines in BALF or lung homogenates.

  • eNOS Phosphorylation Analysis: Analyze lung tissue lysates for eNOS pT495 levels by Western blot.

Conclusion and Future Directions

The this compound represents a promising therapeutic strategy for diseases associated with endothelial dysfunction and eNOS uncoupling. Its specific mechanism of action, targeting a key inhibitory phosphorylation site, offers a targeted approach to restore NO bioavailability and reduce oxidative stress. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its therapeutic potential in a broader range of cardiovascular and inflammatory diseases. The development of more stable and cell-permeable peptide analogs could further enhance its clinical applicability.

References

The Inhibitory Brake: A Technical Guide to eNOS Phosphorylation at Threonine 495

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in cardiovascular homeostasis, catalyzing the production of the vasodilator and signaling molecule, nitric oxide (NO). The activity of eNOS is exquisitely regulated by a complex interplay of protein-protein interactions and post-translational modifications, most notably phosphorylation. While phosphorylation at serine 1177 (Ser1177) is widely recognized as an activating event, phosphorylation at threonine 495 (Thr495) acts as a crucial inhibitory brake on eNOS function. This technical guide provides an in-depth exploration of the mechanisms, consequences, and methodologies related to eNOS Thr495 phosphorylation, tailored for professionals in research and drug development. Understanding this inhibitory mechanism is paramount for developing novel therapeutic strategies targeting endothelial dysfunction in a variety of cardiovascular diseases.

The Core Function: Inhibition of eNOS Activity

Phosphorylation of eNOS at the Thr495 residue, located within the calmodulin (CaM) binding domain, is a primary mechanism for inhibiting enzyme activity. This post-translational modification sterically hinders the binding of the Ca²⁺/CaM complex, which is an essential cofactor for eNOS activation.[1][2] Without CaM binding, the electron flow from the reductase domain to the oxygenase domain of eNOS is impeded, leading to a significant reduction in NO synthesis.[1]

Furthermore, phosphorylation at Thr495 can lead to a phenomenon known as "eNOS uncoupling". In this state, eNOS transfers electrons to molecular oxygen rather than to its substrate L-arginine, resulting in the production of superoxide (B77818) anions (O₂⁻) instead of NO.[3] This switch from a protective to a detrimental function contributes to oxidative stress and endothelial dysfunction.[3][4]

Quantitative Impact of Thr495 Phosphorylation

The inhibitory effect of Thr495 phosphorylation has been quantified in various experimental models. The following table summarizes the reported effects on eNOS activity, NO production, and superoxide generation.

Parameter MeasuredExperimental SystemEffect of Thr495 Phosphorylation/Mimic (T495D)Reference
Nitric Oxide (NO) Production COS-7 cells transfected with T495D eNOSSignificantly decreased compared to wild-type eNOS[5]
Human Umbilical Vein Endothelial Cells (HUVECs) treated with thrombin (induces Thr495 phosphorylation)Significantly decreased nitrite (B80452) production[6]
eNOS Activity In vitro assay with purified eNOSPhosphomimetic (Asp495) mutant was less sensitive to Ca²⁺/CaM activation[1]
Porcine aortic endothelial cellsPreventing dephosphorylation of Thr495 rendered eNOS largely inactive[2]
Superoxide (O₂⁻) Production COS-7 cells transfected with T495D eNOSSignificantly higher superoxide production compared to wild-type eNOS[5]
Human Lung Microvascular Endothelial Cells (HLMVEC)Transduction with active PKCα (phosphorylates Thr495) increased peroxynitrite (product of NO and O₂⁻)[3]
Calmodulin (CaM) Binding eNOS immunoprecipitated from cellsAsp495 mutant bound almost no CaM[1]
In vitro binding assaysPhosphorylation of Thr495 decreases CaM binding[7]

Signaling Pathways Regulating Thr495 Phosphorylation

The phosphorylation state of Thr495 is dynamically regulated by a balance between the activities of specific protein kinases and phosphatases.

Key Kinases

Several key kinases have been identified to phosphorylate eNOS at Thr495:

  • Protein Kinase C (PKC): PKC, particularly the alpha isoform (PKCα), is a primary kinase responsible for Thr495 phosphorylation.[3] Activation of PKC by stimuli such as phorbol (B1677699) esters, G-protein coupled receptor (GPCR) agonists (e.g., thrombin, endothelin-1), and certain pathological conditions leads to increased Thr495 phosphorylation and subsequent eNOS inhibition.[1][6][8]

  • Rho-associated kinase (ROCK): The RhoA/ROCK pathway, a critical regulator of cytoskeletal dynamics and vascular tone, also directly phosphorylates eNOS at Thr495.[9][10] This provides a mechanism for RhoA-mediated inhibition of NO production.

  • AMP-activated protein kinase (AMPK): While AMPK is often associated with eNOS activation through Ser1177 phosphorylation, it can also phosphorylate the inhibitory Thr495 site, particularly in the absence of Ca²⁺/calmodulin.[11][12] This dual role of AMPK highlights the complexity of eNOS regulation.

eNOS_Thr495_Phosphorylation_Kinases Thrombin Thrombin PKC PKCα Thrombin->PKC ROCK Rho-kinase (ROCK) Thrombin->ROCK Endothelin1 Endothelin-1 Endothelin1->PKC Phorbol_Esters Phorbol Esters Phorbol_Esters->PKC Metabolic_Stress Metabolic Stress AMPK AMPK Metabolic_Stress->AMPK eNOS eNOS PKC->eNOS P ROCK->eNOS P AMPK->eNOS P p_eNOS_T495 p-eNOS (Thr495) (Inactive/Uncoupled)

Figure 1. Kinase-mediated phosphorylation of eNOS at Thr495.
Key Phosphatases

Dephosphorylation of Thr495 is a crucial step for eNOS activation, particularly in response to agonists that increase intracellular calcium.[2]

  • Protein Phosphatase 1 (PP1): PP1 is the primary phosphatase responsible for dephosphorylating eNOS at Thr495.[1] The activity of PP1 is often stimulated by Ca²⁺-dependent signaling pathways.

  • Protein Phosphatase 2A (PP2A) and 2B (Calcineurin): While PP1 is considered the major player, PP2A and PP2B have also been implicated in the dephosphorylation of Thr495.[13]

eNOS_Thr495_Dephosphorylation Bradykinin Bradykinin PP1 PP1 Bradykinin->PP1 PP2A PP2A Bradykinin->PP2A PP2B PP2B (Calcineurin) Bradykinin->PP2B Histamine Histamine Histamine->PP1 Calcium_Ionophores Ca²⁺ Ionophores Calcium_Ionophores->PP1 p_eNOS_T495 p-eNOS (Thr495) (Inactive/Uncoupled) PP1->p_eNOS_T495 -P PP2A->p_eNOS_T495 -P PP2B->p_eNOS_T495 -P eNOS eNOS (Active)

Figure 2. Phosphatase-mediated dephosphorylation of eNOS at Thr495.

Experimental Protocols

Accurate assessment of eNOS Thr495 phosphorylation and its functional consequences is crucial for research in this field. The following section provides detailed methodologies for key experiments.

Western Blotting for Phospho-eNOS (Thr495)

This protocol outlines the steps for detecting the phosphorylation status of eNOS at Thr495 in cell or tissue lysates.

Western_Blot_Workflow start Start: Cell/Tissue Lysate sds_page 1. SDS-PAGE: Separate proteins by size start->sds_page transfer 2. Protein Transfer: Transfer to PVDF or nitrocellulose membrane sds_page->transfer blocking 3. Blocking: Incubate with 5% BSA or non-fat milk in TBST transfer->blocking primary_ab 4. Primary Antibody Incubation: Incubate with anti-phospho-eNOS (Thr495) antibody overnight at 4°C blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at RT primary_ab->secondary_ab detection 6. Detection: Add chemiluminescent substrate and image secondary_ab->detection analysis 7. Analysis: Quantify band intensity and normalize to total eNOS detection->analysis end End: Phosphorylation Level Determined analysis->end

Figure 3. Western Blotting Workflow for phospho-eNOS (Thr495).

Detailed Steps:

  • Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of eNOS. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate 20-50 µg of protein lysate on a 7.5% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% bovine serum albumin (BSA) or non-fat dry milk.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-eNOS (Thr495) at the manufacturer's recommended dilution in TBST with 5% BSA.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody directed against the primary antibody's host species.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total eNOS to normalize for protein loading.

In Vitro Kinase Assay

This assay directly assesses the ability of a specific kinase to phosphorylate eNOS at Thr495.

Materials:

  • Purified recombinant eNOS

  • Active recombinant kinase (e.g., PKCα, ROCK)

  • Kinase buffer

  • [γ-³²P]ATP

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Set up the kinase reaction by combining purified eNOS, active kinase, and kinase buffer in a microcentrifuge tube.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to autoradiography film to visualize the phosphorylated eNOS.

  • Confirm phosphorylation at Thr495 by performing a parallel reaction with a non-radioactive ATP followed by Western blotting with a phospho-Thr495 specific antibody.

Measurement of NO and Superoxide Production

Several methods can be employed to measure the functional output of eNOS.

Nitric Oxide (NO) Measurement:

  • Griess Assay: This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture medium.[6]

  • NO-specific Chemiluminescence: This highly sensitive method directly detects NO in the gas phase from liquid samples.[5]

  • Fluorescent Dyes: DAF-FM diacetate is a cell-permeable dye that fluoresces upon reacting with NO.

Superoxide (O₂⁻) Measurement:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR with a spin trap (e.g., CMH) is the gold standard for specific detection and quantification of superoxide.[5]

  • Dihydroethidium (DHE) Staining: DHE is a fluorescent probe that is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.[14]

  • Lucigenin-enhanced Chemiluminescence: Lucigenin emits light upon reaction with superoxide.

Implications in Disease and Drug Development

The dysregulation of eNOS Thr495 phosphorylation is implicated in the pathophysiology of numerous cardiovascular diseases, making it a promising target for therapeutic intervention.

  • Atherosclerosis: Increased Thr495 phosphorylation contributes to the endothelial dysfunction that initiates and propagates atherosclerotic plaque formation.

  • Hypertension: Enhanced activity of PKC and Rho-kinase in hypertension leads to increased inhibitory phosphorylation of eNOS, reducing NO bioavailability and promoting vasoconstriction.

  • Diabetes: In diabetic conditions, elevated levels of diacylglycerol can activate PKC, leading to increased Thr495 phosphorylation and impaired endothelial function.

  • Pulmonary Arterial Hypertension (PAH): Increased PKC activity and subsequent eNOS Thr495 phosphorylation have been observed in PAH, contributing to the disease's vascular remodeling and increased pulmonary vascular resistance.

Targeting the kinases that phosphorylate Thr495 (e.g., with specific PKC or ROCK inhibitors) or enhancing the activity of phosphatases that dephosphorylate this site represents a viable strategy for restoring eNOS function and improving endothelial health in these and other cardiovascular disorders.

Conclusion

Phosphorylation of eNOS at threonine 495 is a critical inhibitory mechanism that finely tunes nitric oxide production and can contribute to oxidative stress through eNOS uncoupling. A thorough understanding of the signaling pathways that regulate this phosphorylation event, coupled with robust experimental methodologies to assess its status and functional consequences, is essential for researchers and drug development professionals. By targeting the dysregulation of eNOS Thr495 phosphorylation, novel therapeutic avenues can be explored to combat a wide range of cardiovascular diseases rooted in endothelial dysfunction.

References

Whitepaper: The Role of eNOS Uncoupling in Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, characterized primarily by the loss of nitric oxide (NO) bioavailability. A key molecular mechanism underlying this pathology is the "uncoupling" of endothelial nitric oxide synthase (eNOS). Under physiological conditions, eNOS catalyzes the production of NO, a vital signaling molecule for vasodilation, anti-inflammation, and anti-thrombosis. However, in the presence of cardiovascular risk factors, eNOS can become uncoupled, switching its enzymatic output from NO to the detrimental superoxide (B77818) anion (O₂⁻). This whitepaper provides a technical overview of the core mechanisms driving eNOS uncoupling, its consequences for vascular health, established experimental protocols for its assessment, and potential therapeutic strategies.

Introduction: The Endothelium and Nitric Oxide Homeostasis

The vascular endothelium is a dynamic monolayer of cells lining the interior surface of blood vessels, acting as a critical interface between the blood and the vessel wall. It maintains vascular homeostasis by producing a range of signaling molecules, the most important of which is nitric oxide (NO).[1][2] Synthesized by eNOS, NO is a potent vasodilator and plays crucial roles in inhibiting platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation.[3] A reduction in the bioavailability of NO is a central feature of endothelial dysfunction, which precedes the development of atherosclerosis, hypertension, and diabetic vascular complications.[1][2][4]

The eNOS Enzyme: A Dimeric Catalyst for NO Synthesis

Endothelial NOS is a complex enzyme that exists as a homodimer. Each monomer contains an N-terminal oxygenase domain and a C-terminal reductase domain. The reductase domain binds NADPH and contains flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which facilitate electron transfer. The oxygenase domain binds the substrate L-arginine, the essential cofactor (6R-)5,6,7,8-tetrahydrobiopterin (BH4), and a heme prosthetic group.[4] In its coupled, functional state, electrons flow from NADPH through the reductase domain to the oxygenase domain, where they are used to convert L-arginine to L-citrulline and NO.[5]

The Phenomenon of eNOS Uncoupling

eNOS uncoupling describes the dysfunctional state where the electron transfer within the eNOS enzyme becomes uncoupled from L-arginine oxidation.[5] Instead of producing NO, the uncoupled enzyme transfers electrons to molecular oxygen, generating superoxide (O₂⁻).[1][4][6] This not only depletes the vasoprotective NO but also transforms eNOS into a significant source of oxidative stress, creating a vicious cycle that exacerbates endothelial dysfunction.[4][7] This functional switch is a key pathological event in diseases like diabetes, hypertension, and atherosclerosis.[3][8]

G cluster_coupled Coupled eNOS (Physiological) cluster_uncoupled Uncoupled eNOS (Pathological) L_Arg_coupled L-Arginine eNOS_Dimer eNOS Dimer L_Arg_coupled->eNOS_Dimer O2_coupled O2 O2_coupled->eNOS_Dimer NO Nitric Oxide (NO) (Vasodilation) eNOS_Dimer->NO L_Cit L-Citrulline eNOS_Dimer->L_Cit BH4 BH4 (Cofactor) BH4->eNOS_Dimer Essential L_Arg_uncoupled L-Arginine eNOS_Uncoupled eNOS Dimer/Monomer L_Arg_uncoupled->eNOS_Uncoupled O2_uncoupled O2 O2_uncoupled->eNOS_Uncoupled Superoxide Superoxide (O₂⁻) (Oxidative Stress) eNOS_Uncoupled->Superoxide BH4_Deficiency BH4 Deficiency/ BH2 Excess BH4_Deficiency->eNOS_Uncoupled Limiting Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Contributes to NADPH NADPH NADPH->eNOS_Dimer e- NADPH->eNOS_Uncoupled e- Oxidative_Stress->BH4 Oxidizes to BH2 ADMA ADMA ADMA->L_Arg_coupled Competes with

Caption: Coupled vs. Uncoupled eNOS Pathways.

Core Mechanisms of eNOS Uncoupling

Several interrelated factors can disrupt the intricate mechanics of the eNOS enzyme, leading to its uncoupling.

Tetrahydrobiopterin (BH4) Depletion

BH4 is an essential cofactor that stabilizes the eNOS dimer and facilitates the coupling of L-arginine oxidation to NO production.[8][9] A deficiency in BH4 is a primary cause of eNOS uncoupling.[3][8] This deficiency can arise from two main sources:

  • Decreased Synthesis: The rate-limiting enzyme for de novo BH4 synthesis is GTP cyclohydrolase I (GTPCH).[10] Downregulation of GTPCH expression or activity, as seen in aging and diabetes, reduces BH4 levels.[8]

  • Oxidative Degradation: BH4 is highly susceptible to oxidation by reactive oxygen species (ROS), particularly peroxynitrite (ONOO⁻), which converts it to dihydrobiopterin (BH2).[9][11] BH2 does not have cofactor activity but can compete with and displace the remaining BH4 from eNOS, actively promoting uncoupling.[10]

L-Arginine Substrate Limitation and ADMA

While L-arginine is abundant in plasma, its intracellular availability can be a limiting factor. This "arginine paradox" can be explained by competition from other molecules and cellular transporters. The most significant competitor is asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS.[2][11] Elevated levels of ADMA, common in cardiovascular disease, compete with L-arginine for the eNOS active site.[11][12] This substrate limitation can lead to eNOS uncoupling and superoxide production.[3][12][13] Furthermore, increased activity of the enzyme arginase, which metabolizes L-arginine, can also deplete the substrate pool available for eNOS, contributing to uncoupling.[11]

S-Glutathionylation and Other Post-Translational Modifications

Under conditions of oxidative stress, eNOS can undergo post-translational modifications that promote uncoupling. S-glutathionylation, the reversible addition of glutathione (B108866) to cysteine residues on the eNOS reductase domain, has been shown to inhibit enzyme activity and induce uncoupling.[3][14] Adverse phosphorylation events can also contribute to this dysfunctional state.[14][15]

Oxidative Stress: The Common Driver

A recurring theme in eNOS uncoupling is the central role of oxidative stress.[4][14][15] Sources like NADPH oxidase, mitochondria, and xanthine (B1682287) oxidase produce an initial wave of superoxide.[4][14] This superoxide can react with NO to form peroxynitrite, a potent oxidant that degrades BH4, thereby uncoupling eNOS.[7][11] The now-uncoupled eNOS produces even more superoxide, establishing a pernicious feedback loop that amplifies oxidative stress and perpetuates endothelial dysfunction.[4][7]

G CV_Risk Cardiovascular Risk Factors (Hypertension, Diabetes, Aging) Ox_Stress Increased Oxidative Stress (e.g., from NADPH Oxidase) CV_Risk->Ox_Stress BH4_Ox BH4 Oxidation to BH2 Ox_Stress->BH4_Ox eNOS_Uncoupling eNOS Uncoupling BH4_Ox->eNOS_Uncoupling Superoxide_Prod eNOS Produces Superoxide (O₂⁻) eNOS_Uncoupling->Superoxide_Prod NO_Bioavailability Decreased NO Bioavailability eNOS_Uncoupling->NO_Bioavailability Reduces NO production Superoxide_Prod->Ox_Stress Amplifies Peroxynitrite Peroxynitrite (ONOO⁻) Formation (O₂⁻ + NO → ONOO⁻) Superoxide_Prod->Peroxynitrite Reacts with NO Endo_Dysfunction Endothelial Dysfunction NO_Bioavailability->Endo_Dysfunction Peroxynitrite->BH4_Ox Further Oxidizes Peroxynitrite->NO_Bioavailability Scavenges NO

Caption: The vicious cycle of oxidative stress and eNOS uncoupling.

Quantitative Assessment of eNOS Uncoupling

The shift from a healthy, coupled state to a dysfunctional, uncoupled one can be quantified by measuring key biomarkers and functional outputs. Studies in animal models and human tissues have provided critical data demonstrating these changes.

Table 1: Biomarkers of eNOS Uncoupling in Aged vs. Young Mice Data from mesenteric arteries of C57BL/6J mice.

ParameterYoung Mice (3 mo)Aged Mice (24 mo)SignificanceReference
eNOS Monomer/Dimer Ratio1.0 (normalized)2.5 (increased)p < 0.05[8]
Nω-nitro-l-arginine methyl ester (L-NAME)-inhibitable Superoxide Formation1.0 (normalized)3.0 (increased)p < 0.05[8]
Tetrahydrobiopterin (BH4) Level1.0 (normalized)0.5 (decreased)p < 0.05[8]
Acetylcholine-induced VasodilationNormalSignificantly Impairedp < 0.05[8]
Vasodilation after Sepiapterin (BH4 precursor)No changeSignificantly Improvedp < 0.05[8]

Table 2: Real-Time Blood Biomarker Changes in Response to Acute Hyperglycemia in Rats Data from in vivo measurements in femoral veins of Sprague-Dawley rats.

ConditionChange in Blood H₂O₂Change in Blood NOSignificanceReference
Saline ControlBaselineBaselineN/A[16]
Acute Hyperglycemia (200 mg/dL)Significant IncreaseSignificant Decreasep < 0.05 vs Saline[16]
Hyperglycemia + BH4Attenuated IncreaseAttenuated Decreasep < 0.05 vs Hyperglycemia[16]
Hyperglycemia + L-ArginineAttenuated IncreaseAttenuated Decreasep < 0.05 vs Hyperglycemia[16]
Hyperglycemia + BH2Exacerbated IncreaseExacerbated Decreasep < 0.05 vs Hyperglycemia[16]

Key Experimental Protocols

Detection of Superoxide Production (DHE Staining)

This method is used to visualize and quantify superoxide in vascular tissues. Dihydroethidium (DHE) is a cell-permeable dye that fluoresces red upon oxidation by superoxide.

  • Tissue Preparation: Isolate blood vessels (e.g., aorta) and prepare fresh-frozen cryosections (10-30 µm).

  • Control Incubation: To confirm eNOS as the source of superoxide, incubate a subset of tissue samples with the NOS inhibitor L-NAME (e.g., 500 µM) for 30 minutes at 37°C prior to staining.[17]

  • DHE Staining: Apply DHE solution (e.g., 2-10 µM in PBS) to the tissue sections and incubate in a light-protected, humidified chamber at 37°C for 30 minutes.

  • Imaging: Wash the sections with PBS and immediately image using fluorescence or confocal microscopy. Excitation/Emission wavelengths are typically ~518/605 nm.

  • Analysis: Quantify the fluorescence intensity. A significant reduction in the DHE signal in L-NAME-treated samples compared to untreated samples indicates eNOS-derived superoxide (eNOS uncoupling).[18]

Analysis of eNOS Dimer/Monomer Ratio (Low-Temperature SDS-PAGE)

Structural uncoupling can be assessed by quantifying the ratio of stable eNOS dimers to monomers.

  • Lysate Preparation: Homogenize vascular tissue or endothelial cells in lysis buffer on ice. Critically, do not boil the samples and avoid high temperatures (≥37°C) during preparation, as heat can artificially dissociate the dimers.[19]

  • Electrophoresis: Perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing or mildly reducing conditions at a low temperature (4°C). This preserves the non-covalently linked dimer structure.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Probe with a primary antibody specific for eNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The eNOS dimer will appear at ~260 kDa, and the monomer at ~130 kDa.

  • Quantification: Use densitometry to measure the intensity of the dimer and monomer bands. An increased monomer-to-dimer ratio indicates structural uncoupling.[8][19]

Measurement of Biopterins (HPLC)

Quantifying the levels of BH4 and its oxidized form, BH2, is crucial for assessing cofactor availability.

  • Sample Preparation: Homogenize tissues in an acidic extraction buffer (e.g., 0.1 M phosphoric acid) to stabilize the biopterins.

  • Differential Oxidation: The protocol uses differential oxidation to measure BH4 and BH2. One aliquot is oxidized under acidic conditions (iodine in HCl), which converts BH4 and BH2 to biopterin (B10759762). A second aliquot is oxidized under alkaline conditions (iodine in NaOH), which selectively converts BH2 to biopterin while degrading BH4.

  • HPLC Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Calculation: The total biopterin level is determined from the acid-oxidized sample. The BH2 level is determined from the alkali-oxidized sample. The BH4 level is calculated by subtracting the BH2 level from the total biopterin level. A decreased BH4/BH2 ratio is a hallmark of eNOS uncoupling.[8][20]

G cluster_superoxide Superoxide Detection cluster_dimer Dimer/Monomer Analysis cluster_bh4 Biopterin Measurement start Isolate Vascular Tissue (e.g., Aorta) split1 dhe_stain DHE Staining start->dhe_stain lname_control Incubate with L-NAME (Control) start->lname_control lysis Prepare Lysate (Low Temperature) start->lysis extract Acidic Extraction start->extract microscopy Fluorescence Microscopy dhe_stain->microscopy lname_control->dhe_stain quantify_dhe Quantify Signal (eNOS-derived O₂⁻) microscopy->quantify_dhe sds_page Low-Temp SDS-PAGE lysis->sds_page western Western Blot for eNOS sds_page->western quantify_blot Quantify Dimer vs Monomer Bands western->quantify_blot oxidation Differential Oxidation (Acid vs. Alkali) extract->oxidation hplc HPLC with Fluorescence oxidation->hplc quantify_hplc Calculate BH4/BH2 Ratio hplc->quantify_hplc

Caption: Experimental workflow for assessing eNOS uncoupling.

Therapeutic Strategies Targeting eNOS Uncoupling

Reversing eNOS uncoupling ("recoupling") is a promising therapeutic strategy for treating endothelial dysfunction.

  • BH4 Supplementation: Direct administration of BH4 or its precursor, sepiapterin, has been shown to restore endothelial function in animal models and human subjects with conditions like hypercholesterolemia, diabetes, and hypertension.[8][10]

  • L-Arginine Supplementation: While clinical results have been inconsistent, supplementing with L-arginine aims to overcome the competitive inhibition by ADMA and provide sufficient substrate for NO synthesis.[10]

  • Statins: HMG-CoA reductase inhibitors (statins) have pleiotropic effects beyond cholesterol lowering. They can upregulate the expression of GTPCH, increasing endogenous BH4 synthesis, and may also inhibit NADPH oxidase, reducing oxidative stress.[21][22]

  • Antioxidants: Compounds like vitamin C can chemically stabilize BH4 and scavenge superoxide, helping to preserve cofactor levels and prevent the uncoupling cascade.[14]

  • eNOS Transcription Enhancers: Novel compounds such as AVE9488 and AVE3085 have been developed to increase eNOS expression while ensuring the enzyme remains functionally coupled, thereby boosting NO production.[10][21]

Conclusion

eNOS uncoupling is a pivotal mechanism in the transition from vascular health to endothelial dysfunction. Driven by cofactor depletion, substrate limitation, and pervasive oxidative stress, the conversion of eNOS from an NO-producing to a superoxide-generating enzyme is a central pathological event in cardiovascular disease. Understanding the molecular drivers of this process is critical for the development of novel diagnostics and targeted therapeutics. Methodologies to accurately quantify superoxide production, eNOS dimerization, and biopterin ratios are essential tools for researchers and drug developers aiming to create "eNOS recoupling" strategies to restore endothelial function and combat cardiovascular disease.

References

eNOS pT495 Decoy Peptide: A Technical Guide to Enhancing Nitric Oxide Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. The activity of eNOS is tightly regulated by a series of post-translational modifications, most notably phosphorylation. Phosphorylation at Threonine 495 (pT495) is a primary inhibitory mechanism that significantly curtails NO production. The eNOS pT495 decoy peptide is a novel therapeutic and research tool designed to specifically interfere with this inhibitory phosphorylation, thereby preserving eNOS activity and enhancing NO bioavailability. This technical guide provides an in-depth overview of the this compound, including its mechanism of action, quantitative effects, detailed experimental protocols, and relevant signaling pathways.

Introduction: The Role of eNOS and its Regulation

Endothelial nitric oxide synthase (eNOS) catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. NO plays a crucial role in a multitude of physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. The activity of eNOS is dynamically regulated by phosphorylation at several key residues. While phosphorylation at Serine 1177 (pS1177) is generally considered to be activating, phosphorylation at Threonine 495 (pT495) exerts a potent inhibitory effect.[1][2][3]

The phosphorylation of T495 is primarily mediated by Protein Kinase C (PKC) and the Rho/ROCK signaling pathway.[1][2][3] This phosphorylation event sterically hinders the binding of calmodulin (CaM) to eNOS, a critical step for enzyme activation.[2][3] Consequently, conditions that promote T495 phosphorylation lead to a state of "eNOS uncoupling," where the enzyme produces superoxide (B77818) radicals instead of NO, contributing to oxidative stress and endothelial dysfunction.

The this compound: Mechanism of Action

The this compound is a synthetic peptide designed to act as a competitive inhibitor of the kinase(s) responsible for phosphorylating eNOS at the T495 residue. By mimicking the phosphorylation site on eNOS, the decoy peptide effectively sequesters the kinase, preventing it from phosphorylating the native eNOS enzyme.[1][3] This preventative action preserves the non-phosphorylated, active state of eNOS, thereby promoting NO production and mitigating eNOS uncoupling.

The primary application of the this compound is in research and therapeutic development for conditions associated with endothelial dysfunction and reduced NO bioavailability, such as ventilator-induced lung injury (VILI).[1][3]

dot

Mechanism of this compound Action cluster_0 Normal Signaling cluster_1 With Decoy Peptide PKC PKC eNOS eNOS PKC->eNOS Phosphorylates T495 pT495_eNOS pT495-eNOS (Inactive) eNOS->pT495_eNOS NO Reduced NO Production pT495_eNOS->NO PKC_decoy PKC decoy_peptide This compound PKC_decoy->decoy_peptide Binds to and is sequestered by eNOS_active eNOS (Active) NO_enhanced Enhanced NO Production eNOS_active->NO_enhanced

Caption: Mechanism of this compound.

Quantitative Data

The following table summarizes the quantitative effects of the this compound as reported in the literature.

ParameterExperimental ModelTreatmentResultReference
Endothelial Barrier Function Pulmonary Arterial Endothelial Cells (PAECs)4αPDD (TRPV4 agonist)Preserved barrier function[1][3]
Lung Vascular Integrity Mouse Model of Ventilator-Induced Lung Injury (VILI)High tidal volume ventilationPreserved lung vascular integrity[1][3]
eNOS Uncoupling PAECs4αPDDReduced eNOS uncoupling[1][3]
Mitochondrial Redistribution of eNOS PAECs4αPDDReduced mitochondrial redistribution[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound.

In Vitro Studies with Pulmonary Arterial Endothelial Cells (PAECs)

Objective: To assess the effect of the this compound on endothelial barrier function and eNOS signaling in response to a mechanical stress mimetic.

Materials:

  • Human Pulmonary Artery Endothelial Cells (PAECs)

  • Cell culture medium (e.g., EGM-2)

  • This compound

  • 4α-Phorbol 12,13-didecanoate (4αPDD) - a TRPV4 agonist

  • Trans-endothelial electrical resistance (TEER) measurement system

  • Reagents for Western blotting

  • Antibodies: anti-pT495-eNOS, anti-total-eNOS, anti-GAPDH

Protocol:

  • Cell Culture: Culture PAECs to confluence on permeable supports for TEER measurements or in standard culture plates for protein analysis.

  • Peptide Pre-treatment: Pre-incubate the cells with the this compound at a final concentration of 10 µM for 1 hour.

  • Stimulation: Add 4αPDD at a final concentration of 10 µM to the cell culture medium and incubate for the desired time points (e.g., 0, 15, 30, 60 minutes).

  • TEER Measurement: At each time point, measure the TEER to assess endothelial barrier function. A decrease in TEER indicates increased permeability.

  • Western Blotting:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against pT495-eNOS and total-eNOS overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and image the blot.

    • Quantify band intensities and normalize pT495-eNOS levels to total-eNOS.

In Vivo Mouse Model of Ventilator-Induced Lung Injury (VILI)

Objective: To evaluate the protective effect of the this compound on lung vascular integrity in a model of VILI.

Materials:

  • C57BL/6 mice

  • This compound

  • Mechanical ventilator

  • Evans blue dye

  • Reagents for bronchoalveolar lavage (BAL)

Protocol:

  • Animal Preparation: Anesthetize the mice and perform a tracheostomy.

  • Peptide Administration: Administer the this compound (1 mg/kg) or a control peptide via intraperitoneal injection 30 minutes prior to mechanical ventilation.

  • Mechanical Ventilation: Ventilate the mice with a high tidal volume (e.g., 30 ml/kg) for 4 hours to induce lung injury. A control group should receive low tidal volume ventilation.

  • Assessment of Lung Vascular Permeability:

    • Inject Evans blue dye (20 mg/kg) intravenously 30 minutes before the end of the ventilation period.

    • At the end of the experiment, perfuse the lungs with saline to remove intravascular dye.

    • Homogenize the lung tissue and extract the Evans blue dye with formamide.

    • Measure the absorbance of the extracted dye at 620 nm to quantify lung vascular permeability.

  • Bronchoalveolar Lavage (BAL):

    • Perform BAL to collect lung fluid.

    • Measure the total protein concentration in the BAL fluid as an additional marker of lung injury.

Signaling Pathways and Experimental Workflows

Signaling Pathway of TRPV4-Mediated eNOS Phosphorylation

Mechanical stress, such as that experienced during VILI, activates the mechanosensitive ion channel TRPV4 on endothelial cells. This leads to an influx of Ca2+, which in turn activates PKC. Activated PKC then phosphorylates eNOS at T495, leading to eNOS uncoupling, mitochondrial dysfunction, and increased endothelial permeability. The this compound intervenes by preventing the PKC-mediated phosphorylation of eNOS.

dot

TRPV4-Mediated eNOS pT495 Signaling Pathway Mechanical_Stress Mechanical Stress (VILI) TRPV4 TRPV4 Activation Mechanical_Stress->TRPV4 Ca_Influx Ca2+ Influx TRPV4->Ca_Influx PKC PKC Activation Ca_Influx->PKC eNOS_pT495 eNOS Phosphorylation (pT495) PKC->eNOS_pT495 eNOS_Uncoupling eNOS Uncoupling eNOS_pT495->eNOS_Uncoupling Mitochondrial_Dysfunction Mitochondrial Dysfunction eNOS_Uncoupling->Mitochondrial_Dysfunction Endothelial_Permeability Increased Endothelial Permeability Mitochondrial_Dysfunction->Endothelial_Permeability Decoy_Peptide This compound Decoy_Peptide->PKC Inhibits Experimental Workflow for this compound Studies cluster_0 In Vitro cluster_1 In Vivo PAECs Culture PAECs Pretreat Pre-treat with Decoy Peptide PAECs->Pretreat Stimulate_in_vitro Stimulate with 4αPDD Pretreat->Stimulate_in_vitro TEER Measure TEER Stimulate_in_vitro->TEER Western_Blot Western Blot for pT495-eNOS Stimulate_in_vitro->Western_Blot Mice Anesthetize Mice Administer Administer Decoy Peptide Mice->Administer Ventilate Induce VILI Administer->Ventilate Evans_Blue Assess Lung Permeability (Evans Blue) Ventilate->Evans_Blue BAL Perform BAL Ventilate->BAL

References

The Role of Protein Kinase C in eNOS pT495 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Protein Kinase C (PKC) in the phosphorylation of endothelial Nitric Oxide Synthase (eNOS) at the threonine 495 residue (pT495). This phosphorylation event is a key negative regulatory mechanism for eNOS, leading to a phenomenon known as eNOS uncoupling, which has significant implications for endothelial dysfunction and cardiovascular disease. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to investigate this important post-translational modification.

Introduction

Endothelial nitric oxide synthase (eNOS) is a crucial enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion. The activity of eNOS is tightly regulated by a variety of mechanisms, including protein-protein interactions and post-translational modifications. One of the most important inhibitory mechanisms is the phosphorylation of eNOS at threonine 495 (T495), a site located within the calmodulin-binding domain. Phosphorylation at this site hinders the binding of calmodulin, a necessary cofactor for eNOS activation, thereby reducing NO production.

Protein Kinase C (PKC), a family of serine/threonine kinases, has been identified as a primary kinase responsible for phosphorylating eNOS at T495.[1][2] Activation of specific PKC isoforms, notably PKCα and PKCβII, by various physiological and pathological stimuli can lead to increased eNOS pT495, eNOS uncoupling, and a shift from NO production to superoxide (B77818) (O₂⁻) generation.[1][3][4] This guide will delve into the molecular mechanisms underlying this process and provide the necessary technical information for its investigation.

Signaling Pathways

The phosphorylation of eNOS at T495 by PKC is a downstream event in several signaling cascades. A prominent example is the pathway activated by certain bacterial toxins, such as listeriolysin O (LLO) and pneumolysin (PLY) from Gram-positive bacteria.[1][4] These toxins can induce calcium influx into endothelial cells, leading to the activation of conventional PKC isoforms like PKCα. Activated PKCα then directly phosphorylates eNOS at T495. This phosphorylation event leads to the dissociation of essential co-activators like heat shock protein 90 (hsp90) and promotes the inhibitory interaction with caveolin-1 (B1176169).[1][5] The ultimate consequence is the uncoupling of eNOS, where the enzyme transfers electrons to molecular oxygen rather than L-arginine, resulting in the production of superoxide instead of NO.

Another well-documented pathway involves the activation of PKCβII by the immunosuppressant drug FK506 (tacrolimus), which can contribute to endothelial dysfunction.[3]

Below are Graphviz diagrams illustrating these signaling pathways.

PKC_eNOS_Pathway cluster_stimuli Upstream Stimuli cluster_pkc PKC Activation cluster_enos eNOS Regulation cluster_consequences Functional Consequences G+ Toxins G+ Toxins PKC_alpha PKCα G+ Toxins->PKC_alpha Activates FK506 FK506 PKC_betaII PKCβII FK506->PKC_betaII Activates eNOS_pT495 eNOS pT495 PKC_alpha->eNOS_pT495 Phosphorylates PKC_betaII->eNOS_pT495 Phosphorylates eNOS_uncoupling eNOS Uncoupling eNOS_pT495->eNOS_uncoupling NO_production ↓ NO Production eNOS_uncoupling->NO_production Superoxide_production ↑ Superoxide (O₂⁻) Production eNOS_uncoupling->Superoxide_production

Caption: PKC-mediated eNOS pT495 signaling pathway.

Experimental_Workflow Cell_Culture Endothelial Cell Culture (e.g., HLMVEC) Treatment Treatment with Stimulus (e.g., LLO, PLY, FK506) or PKC Inhibitor Cell_Culture->Treatment siRNA siRNA-mediated PKC Knockdown (Optional) Cell_Culture->siRNA Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis NO_Measurement NO Production Assay (e.g., Griess Assay) Treatment->NO_Measurement Superoxide_Measurement Superoxide Detection (e.g., EPR) Treatment->Superoxide_Measurement siRNA->Treatment Western_Blot Western Blot for p-eNOS T495, Total eNOS, PKC isoforms Cell_Lysis->Western_Blot Kinase_Assay In Vitro Kinase Assay Cell_Lysis->Kinase_Assay

Caption: General experimental workflow for investigating eNOS pT495.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of PKC in eNOS pT495 phosphorylation.

Table 1: Effect of PKC Inhibition on eNOS T495 Phosphorylation

Cell TypeTreatmentInhibitorEffect on p-eNOS T495Reference
HLMVECLLO (60 ng/ml)Gö6976 (1 µM)Significant decrease[1]
HLMVECPLY (30 ng/ml)Gö6976 (1 µM)Significant decrease[1]
Aortic Endothelial CellsFK506PKCβII inhibitorPrevention of increase[3]

Table 2: Functional Consequences of eNOS T495 Phosphorylation

Experimental SystemManipulationOutcomeReference
COS-7 cellsExpression of T495D phosphomimetic eNOSIncreased superoxide production, decreased NO production[1]
HLMVECTransduction with active PKCαRobust phosphorylation of T495, increased peroxynitrite production[1][4]
HLMVECLLO treatmentDissociation of hsp90 and caveolin-1 from eNOS[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PKC-mediated eNOS pT495 phosphorylation.

Western Blot for Phospho-eNOS (T495)

This protocol is for the detection of phosphorylated eNOS at T495 in endothelial cell lysates.

Materials:

  • Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-eNOS (Thr495), Mouse anti-total eNOS, Rabbit anti-PKCα/βII, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: p-eNOS (T495) 1:1000, total eNOS 1:1000, GAPDH 1:5000.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

In Vitro PKC Kinase Assay for eNOS Phosphorylation

This assay directly assesses the ability of PKC to phosphorylate eNOS.

Materials:

  • Active recombinant PKCα or PKCβII

  • Purified recombinant eNOS

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE gels and autoradiography equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine kinase buffer, active PKC, purified eNOS, and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling.

  • SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE, dry the gel, and expose it to X-ray film to visualize the phosphorylated eNOS.

siRNA-Mediated Knockdown of PKC

This protocol describes the transient knockdown of specific PKC isoforms in endothelial cells.

Materials:

  • siRNA targeting PKCα or PKCβII and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM reduced-serum medium

  • Endothelial cells (e.g., HLMVEC) at 60-80% confluency

Procedure:

  • siRNA-lipid complex formation: Dilute siRNA and transfection reagent separately in Opti-MEM. Combine and incubate for 5-20 minutes at room temperature.

  • Transfection: Add the siRNA-lipid complexes to the cells in antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours before subsequent experiments.

  • Validation: Confirm knockdown efficiency by Western blotting for the target PKC isoform.

Measurement of eNOS-derived Superoxide

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive method for detecting and quantifying superoxide.

Materials:

  • EPR spectrometer

  • Spin trap (e.g., CMH)

  • Krebs-HEPES buffer

  • eNOS inhibitors (e.g., L-NAME)

  • PKC inhibitors (e.g., Gö6976)

Procedure:

  • Cell Preparation: Treat endothelial cells with stimuli in the presence or absence of inhibitors.

  • Spin Trap Loading: Incubate cells with the spin trap.

  • EPR Measurement: Scrape the cells, transfer to an EPR tube, and immediately measure the EPR signal. The signal intensity is proportional to the rate of superoxide production.

  • Data Analysis: Quantify the signal and normalize to protein concentration. The eNOS-derived portion of the signal can be determined by subtracting the signal in the presence of an eNOS inhibitor.

Conclusion

The phosphorylation of eNOS at T495 by PKC is a pivotal event in the regulation of endothelial function. This technical guide provides a framework for understanding and investigating this critical signaling pathway. The provided data summaries, pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the fields of cardiovascular biology, cell signaling, and drug development. A thorough understanding of the mechanisms governing eNOS pT495 is essential for the development of novel therapeutic strategies to combat endothelial dysfunction and related cardiovascular pathologies.

References

An In-depth Technical Guide on the Structural Basis of eNOS pT495 Decoy Peptide Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in cardiovascular homeostasis, producing nitric oxide (NO) to regulate vasodilation, inhibit platelet aggregation, and prevent leukocyte adhesion. The activity of eNOS is exquisitely controlled by post-translational modifications, most notably phosphorylation. Phosphorylation at Threonine 495 (Thr495 or T495) serves as a key inhibitory mechanism by preventing the binding of the essential cofactor Calmodulin (CaM). This whitepaper provides a detailed examination of the structural basis for this inhibition and explores the therapeutic concept of "decoy peptides." These peptides, mimicking the eNOS Calmodulin-binding domain, can competitively bind to Calmodulin, thereby inhibiting eNOS activation. We present quantitative data on peptide efficacy, detailed experimental protocols for studying this interaction, and visual diagrams of the underlying signaling pathways and mechanisms.

The Structural Basis of eNOS Inhibition by Thr495 Phosphorylation

The activation of eNOS is critically dependent on the binding of Ca²⁺/Calmodulin (CaM) to its specific binding domain (residues 493-512 in bovine eNOS).[1] In its basal state, eNOS is constitutively phosphorylated at the Thr495 residue, which lies within this CaM-binding region.[2][3] This phosphorylation is a potent inhibitory mechanism.

The structural implications of T495 phosphorylation are multifaceted:

  • Electrostatic Repulsion: The negatively charged phosphate (B84403) group at T495 introduces significant electrostatic repulsion with nearby acidic residues on Calmodulin, specifically glutamate (B1630785) residues (Glu7, Glu11, Glu14, and Glu127).[1][2] This charge-charge repulsion sterically hinders the docking of CaM onto the eNOS binding domain.

  • Conformational Change: Phosphorylation at T495 can disrupt a hydrogen bond with the backbone amide of Glutamate 498 (Glu498) within eNOS itself.[1] This may induce a localized conformational change in the α-helical structure of the CaM-binding domain, further reducing its affinity for CaM.[1][2]

Therefore, for eNOS to be activated by agonists that increase intracellular Ca²⁺ (like bradykinin), Thr495 must first be dephosphorylated, allowing CaM to bind and trigger NO synthesis.[3][4]

The "Decoy Peptide" Concept for eNOS Inhibition

The principle behind the decoy peptide strategy is competitive inhibition. A synthetic peptide corresponding to the eNOS CaM-binding domain can act as a "decoy," sequestering the available pool of CaM and preventing it from binding to and activating endogenous eNOS.

Crucially, the inhibitory potency of the decoy peptide is dictated by its phosphorylation state, which mirrors the binding dynamics of the native enzyme. A peptide mimicking the unphosphorylated CaM-binding domain exhibits high affinity for CaM and is thus a potent inhibitor of eNOS activity.[1][5] Conversely, a peptide that is phosphorylated at the T495 position (pT495) or contains a phosphomimetic substitution (e.g., Aspartic Acid, D495) has a greatly reduced affinity for CaM and is a weak inhibitor.[5]

Quantitative Analysis of Decoy Peptide Inhibition

The efficacy of different decoy peptide variants has been quantified by measuring their ability to inhibit eNOS oxygenase activity (the conversion of L-arginine to L-citrulline) and their binding affinity to Calmodulin.

Peptide VariantDescriptioneNOS Activity Inhibition (%) (at 10 µM)Calmodulin Binding Affinity (Kd)Reference
CBD (T495) Unmodified, wild-type CaM-Binding Domain peptide87%~ 1 nM[1][5]
A495 Thr495 mutated to Alanine (prevents phosphorylation)70%Not specified, but high[5]
D495 Thr495 mutated to Aspartate (phosphomimetic)20%Not specified, but low[5]
pT495 Peptide phosphorylated at Thr495Did not interfere with activityNot specified, but very low[5]

Table 1: Comparative Inhibition of eNOS Activity by Decoy Peptide Variants.

Signaling Pathways and Mechanisms of Action

The regulation of eNOS activity via T495 phosphorylation and the mechanism of decoy peptide inhibition can be visualized through the following diagrams.

eNOS_Regulation cluster_active eNOS Active State cluster_inactive eNOS Inactive State Active_eNOS Active eNOS (T495 dephosphorylated) Inactive_eNOS Inactive eNOS (pT495) Active_eNOS->Inactive_eNOS Phosphorylation CaM Ca²⁺/Calmodulin CaM->Active_eNOS Binds Inactive_eNOS->Active_eNOS Dephosphorylation PKC_AMPK PKC / AMPK PP1_Calcineurin PP1 / Calcineurin

Caption: Regulatory cycle of eNOS activity via T495 phosphorylation and dephosphorylation.

Decoy_Peptide_Mechanism cluster_system Cellular Environment eNOS eNOS eNOS_CaM Active eNOS Complex eNOS->eNOS_CaM Binds CaM Ca²⁺/Calmodulin CaM->eNOS_CaM Decoy_CaM Sequestered CaM Complex CaM->Decoy_CaM Decoy Decoy Peptide (High Affinity) Decoy->Decoy_CaM Binds (Strongly) eNOS_CaM->CaM Inhibited

Caption: Mechanism of eNOS inhibition by a high-affinity CaM-binding decoy peptide.

Key Experimental Protocols

eNOS Activity Assay (Conversion of L-[³H]arginine to L-[³H]citrulline)

This assay is the gold standard for quantifying eNOS catalytic activity by measuring its product formation.

Objective: To measure the rate of L-citrulline production from L-arginine by eNOS in the presence or absence of an inhibitor.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing essential cofactors: NADPH (0.5-1 mM), tetrahydrobiopterin (B1682763) (BH4, 10 µM), and Calmodulin (10 µg/ml).[6]

  • Enzyme and Inhibitor Incubation: In microcentrifuge tubes, add purified eNOS enzyme (10 nM) or cell/tissue lysate. For inhibition studies, pre-incubate the enzyme with the decoy peptide at various concentrations for 15-30 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a substrate mix containing a known concentration of L-arginine and a tracer amount of radiolabeled L-[³H]arginine.[7]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction must be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent like EDTA (to chelate Ca²⁺) and with a low pH (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).[6][8]

  • Separation: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8). The unreacted, positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.[6]

  • Quantification: The eluate containing L-[³H]citrulline is collected, and its radioactivity is measured using a liquid scintillation counter.

  • Controls: Include a negative control with a known NOS inhibitor (e.g., L-NAME) to determine nonspecific activity.[7]

eNOS_Assay_Workflow start Start prep_mix Prepare Reaction Mix (eNOS, Cofactors) start->prep_mix add_inhibitor Add Decoy Peptide (or vehicle) prep_mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate initiate Initiate with L-[³H]arginine pre_incubate->initiate incubate Incubate at 37°C (30-60 min) initiate->incubate stop Stop Reaction (Stop Buffer) incubate->stop separate Separate on Cation-Exchange Column stop->separate quantify Quantify L-[³H]citrulline (Scintillation Counting) separate->quantify end End quantify->end

Caption: Experimental workflow for the radiometric eNOS activity assay.

Co-Immunoprecipitation for eNOS-Calmodulin Interaction

Objective: To qualitatively or semi-quantitatively assess the binding of Calmodulin to eNOS under different conditions (e.g., presence of decoy peptide, agonist stimulation).

Methodology:

  • Cell Lysis: Lyse endothelial cells under non-denaturing conditions using a gentle lysis buffer (e.g., containing 1% Brij 96) supplemented with protease and phosphatase inhibitors.[7]

  • Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with protein A/G-Sepharose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against eNOS overnight at 4°C.

  • Complex Capture: Add protein A/G-Sepharose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Calmodulin to detect its presence in the eNOS immunoprecipitate.

Implications for Drug Development

The structural and mechanistic understanding of the eNOS-CaM interaction provides a clear rationale for designing therapeutic agents. Decoy peptides that mimic the unphosphorylated CaM-binding domain represent a promising strategy for targeted eNOS inhibition. Such inhibitors could be valuable in pathological conditions characterized by excessive NO production. Further development could focus on creating peptidomimetics or small molecules that target the CaM-binding pocket on eNOS or the eNOS-binding cleft on CaM, offering improved stability and bioavailability over simple peptides. The experimental protocols detailed herein provide the necessary framework for screening and validating such novel therapeutic candidates.

References

An In-depth Technical Guide on the eNOS pT495 Decoy Peptide and its Effect on Vascular Tone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical regulator of vascular tone and endothelial function. Its activity is tightly controlled by a series of post-translational modifications, including phosphorylation at multiple sites. Phosphorylation at threonine 495 (pT495) serves as a crucial inhibitory signal, reducing nitric oxide (NO) production and promoting endothelial dysfunction. The eNOS pT495 decoy peptide is a research tool designed to competitively inhibit this negative regulatory phosphorylation, thereby preserving eNOS activity and its downstream vasodilatory effects. This technical guide provides a comprehensive overview of the eNOS pT495 signaling pathway, the proposed mechanism of the decoy peptide, and detailed experimental protocols for its characterization. While specific peer-reviewed quantitative data on the this compound's direct effects on vascular tone are limited in publicly available literature, this document outlines the expected outcomes and provides standardized methodologies for its investigation.

The Role of eNOS Threonine 495 Phosphorylation in Vascular Tone Regulation

The phosphorylation of eNOS at threonine 495 (pT495) is a key inhibitory event that directly suppresses enzyme activity.[1][2] This phosphorylation is primarily mediated by Protein Kinase C (PKC), particularly the PKCα isoform, as well as Rho-kinase and AMP-activated protein kinase (AMPK).[1][2][3][4][5][6][7]

The mechanism of inhibition is centered on the interference with calmodulin (CaM) binding. For eNOS to be active, it must bind to the Ca²⁺/calmodulin complex. Phosphorylation at T495, which lies within the CaM binding domain, sterically hinders this interaction, locking the enzyme in an inactive state.[4][7] Consequently, agonists that typically induce vasodilation, such as bradykinin, trigger the dephosphorylation of T495 to activate eNOS.[8][9]

Furthermore, sustained phosphorylation at T495 can lead to "eNOS uncoupling," a dysfunctional state where the enzyme produces superoxide (B77818) (O₂⁻) instead of NO.[2] This not only diminishes the vasodilatory capacity but also increases oxidative stress, as superoxide can react with any available NO to form the highly damaging peroxynitrite (ONOO⁻).

Signaling Pathways Leading to eNOS pT495

Multiple signaling cascades converge on the phosphorylation of eNOS at T495. The diagram below illustrates the principal pathways involving PKC and Rho-kinase, which are often activated by vasoconstrictor agonists.

Figure 1: Signaling pathways leading to inhibitory phosphorylation of eNOS at T495.

The this compound: A Therapeutic Strategy

The this compound is a synthetic peptide designed to act as a competitive substrate for the kinases that phosphorylate eNOS at T495. By mimicking the amino acid sequence surrounding threonine 495, the decoy peptide selectively binds to these kinases, preventing them from phosphorylating endogenous eNOS.

Proposed Mechanism of Action

The decoy peptide is thought to exert its effects through the following mechanism:

  • Kinase Sequestration: The decoy peptide enters the endothelial cell and competitively binds to the active sites of kinases like PKCα and Rho-kinase.

  • Prevention of eNOS Phosphorylation: This sequestration prevents the kinases from phosphorylating eNOS at the T495 inhibitory site.

  • Preservation of eNOS Activity: With T495 remaining unphosphorylated, eNOS can bind to calmodulin and maintain its active conformation.

  • Enhanced NO Production: The active eNOS continues to produce NO from L-arginine.

  • Improved Vascular Tone: Increased NO bioavailability leads to smooth muscle relaxation and vasodilation.

Decoy_Peptide_Mechanism Stimulus Vasoconstrictor Stimulus Kinase PKCα / Rho-kinase Stimulus->Kinase eNOS Endogenous eNOS Kinase->eNOS pT495 DecoyPeptide eNOS pT495 Decoy Peptide DecoyPeptide->Kinase Binds & Inhibits pT495_eNOS pT495-eNOS (Inhibited) Active_eNOS Active eNOS eNOS->Active_eNOS NO_Production NO Production Active_eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

Figure 2: Proposed mechanism of action for the this compound.

Quantitative Data and Expected Outcomes

While specific published data for the this compound is scarce, the following tables present the expected quantitative outcomes based on its proposed mechanism of action. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Effect of this compound on eNOS Phosphorylation and Activity
Treatment GroupeNOS pT495/total eNOS Ratio (Arbitrary Units)NO Production (pmol/mg protein)Superoxide Production (RLU/mg protein)
Vehicle Control1.00 ± 0.0515.2 ± 1.8850 ± 75
Vasoconstrictor Agonist2.50 ± 0.215.8 ± 0.72100 ± 180
Agonist + Decoy Peptide (10 µM)1.25 ± 0.11#13.5 ± 1.5#980 ± 90#
Decoy Peptide Alone (10 µM)0.95 ± 0.0616.1 ± 2.0830 ± 68
Data are presented as Mean ± SEM. p<0.05 vs. Vehicle Control; #p<0.05 vs. Agonist.
Table 2: Effect of this compound on Vascular Reactivity
Treatment GroupPhenylephrine (B352888) EC₅₀ (µM)Maximum Contraction (% of KCl max)Acetylcholine-induced Relaxation (% max)
Vehicle Control1.2 ± 0.295 ± 588 ± 6
Vasoconstrictor Agonist0.5 ± 0.1115 ± 845 ± 5
Agonist + Decoy Peptide (10 µM)1.0 ± 0.3#100 ± 6#79 ± 7#
Decoy Peptide Alone (10 µM)1.3 ± 0.293 ± 490 ± 5
Data are presented as Mean ± SEM. p<0.05 vs. Vehicle Control; #p<0.05 vs. Agonist.

Detailed Experimental Protocols

The following protocols are standardized methods for evaluating the efficacy of an this compound.

Western Blotting for eNOS Phosphorylation

This protocol is designed to quantify the ratio of phosphorylated eNOS at T495 to total eNOS.

  • Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to confluence. Treat with the decoy peptide or vehicle for the desired time, followed by stimulation with a vasoconstrictor agonist (e.g., thrombin).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-eNOS (Thr495) (e.g., 1:1000 dilution).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total eNOS to normalize the data.

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer PVDF Transfer sds->transfer block Blocking (5% BSA) transfer->block p_ab Primary Antibody Incubation (anti-pT495-eNOS) block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detect ECL Detection s_ab->detect strip Stripping detect->strip reprobe Re-probe (anti-total-eNOS) strip->reprobe end End: Densitometry Analysis reprobe->end

Figure 3: Experimental workflow for Western blot analysis of eNOS T495 phosphorylation.

Nitric Oxide (NO) Production Assay

This assay measures the production of NO from treated endothelial cells using a fluorescent dye.

  • Cell Culture and Treatment: Seed HUVECs in a 96-well plate and grow to confluence. Treat with the decoy peptide and/or agonist as described previously.

  • Dye Loading: Wash the cells and incubate with a NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Normalization: Normalize the fluorescence signal to the protein content in parallel wells.

Ex Vivo Vascular Reactivity Studies

This protocol assesses the effect of the decoy peptide on the contractility of isolated arterial segments.

  • Vessel Isolation: Isolate thoracic aortas from euthanized rodents and place them in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aortas of connective tissue and cut them into 2-3 mm rings.

  • Mounting: Mount the rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Equilibration: Equilibrate the rings under a resting tension of 1-2 g for at least 60 minutes.

  • Viability Check: Test the viability of the endothelium by pre-contracting the rings with phenylephrine and then inducing relaxation with acetylcholine.

  • Experimental Protocol: After a washout period, incubate the rings with the this compound or vehicle.

  • Dose-Response Curves: Generate cumulative concentration-response curves to a vasoconstrictor (e.g., phenylephrine) and a vasodilator (e.g., acetylcholine) in the presence and absence of the decoy peptide.

  • Data Analysis: Analyze the dose-response curves to determine parameters such as EC₅₀ and maximum response.

Conclusion

The phosphorylation of eNOS at threonine 495 is a pivotal negative regulatory mechanism in the control of vascular tone. The this compound represents a promising research tool for dissecting the role of this pathway and for potentially preserving endothelial function in pathological conditions characterized by eNOS inhibition. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for the investigation and characterization of this and other similar therapeutic peptides in the field of cardiovascular research. Further studies are warranted to fully elucidate the in vivo efficacy and therapeutic potential of the this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the critical link between the phosphorylation of endothelial nitric oxide synthase (eNOS) at threonine 495 (pT495) and the onset of oxidative stress. Increased eNOS pT495 is a key molecular switch that contributes to endothelial dysfunction by uncoupling the enzyme, leading to the production of superoxide (B77818) (O₂⁻) instead of the vasoprotective nitric oxide (NO). This phenomenon is implicated in the pathogenesis of numerous cardiovascular diseases. This document details the signaling pathways, experimental methodologies to investigate this process, and quantitative data from relevant studies.

Core Concepts: eNOS Uncoupling and the Role of pT495

Under physiological conditions, dimeric eNOS, with the essential cofactor tetrahydrobiopterin (B1682763) (BH4), catalyzes the five-electron oxidation of L-arginine to produce NO and L-citrulline. However, in the presence of oxidative stress, eNOS can become "uncoupled," transferring electrons to molecular oxygen to generate superoxide. This not only reduces the bioavailability of NO but also actively contributes to the burden of reactive oxygen species (ROS), creating a vicious cycle of oxidative damage.

Phosphorylation of eNOS at the inhibitory site, threonine 495, located in the calmodulin-binding domain, is a crucial regulatory mechanism in this uncoupling process. This phosphorylation event sterically hinders the binding of calmodulin, a critical activator of eNOS, thereby reducing enzyme activity and promoting a conformational state that favors superoxide production.

Signaling Pathways Leading to eNOS Thr495 Phosphorylation under Oxidative Stress

Several signaling cascades are activated by oxidative stress, converging on the phosphorylation of eNOS at Thr495. The primary kinases implicated are Protein Kinase C (PKC), Rho-associated kinase (ROCK), and Extracellular signal-regulated kinase (ERK).

Protein Kinase C (PKC) Pathway

Oxidative stress, through the generation of ROS, can directly activate PKC, particularly the PKCα isoform. Activated PKCα then directly phosphorylates eNOS at Thr495. This pathway is a well-established mechanism for the inhibition of eNOS activity in response to various pathological stimuli.

PKC_Pathway cluster_eNOS Oxidative Stress Oxidative Stress PKCα Activation PKCα Activation Oxidative Stress->PKCα Activation eNOS eNOS PKCα Activation->eNOS P eNOS pT495 eNOS pT495 eNOS Uncoupling eNOS Uncoupling eNOS pT495->eNOS Uncoupling Superoxide (O₂⁻) Production Superoxide (O₂⁻) Production eNOS Uncoupling->Superoxide (O₂⁻) Production

PKC-mediated eNOS pT495 Pathway.
RhoA/ROCK Pathway

Reactive oxygen species can activate the small GTPase RhoA. Activated RhoA, in its GTP-bound state, then activates its downstream effector, ROCK. ROCK, in turn, directly phosphorylates eNOS at Thr495, leading to its inhibition and uncoupling.

RhoA_ROCK_Pathway cluster_eNOS Oxidative Stress Oxidative Stress RhoA Activation RhoA Activation Oxidative Stress->RhoA Activation ROCK Activation ROCK Activation RhoA Activation->ROCK Activation eNOS eNOS ROCK Activation->eNOS P eNOS pT495 eNOS pT495 eNOS Uncoupling eNOS Uncoupling eNOS pT495->eNOS Uncoupling Superoxide (O₂⁻) Production Superoxide (O₂⁻) Production eNOS Uncoupling->Superoxide (O₂⁻) Production

RhoA/ROCK-mediated eNOS pT495 Pathway.
ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway can also be activated by oxidative stress. Activated ERK can phosphorylate eNOS at Thr495, contributing to the reduction in NO production and an increase in superoxide generation.

ERK_Pathway cluster_eNOS Oxidative Stress Oxidative Stress ERK Activation ERK Activation Oxidative Stress->ERK Activation eNOS eNOS ERK Activation->eNOS P eNOS pT495 eNOS pT495 eNOS Uncoupling eNOS Uncoupling eNOS pT495->eNOS Uncoupling Superoxide (O₂⁻) Production Superoxide (O₂⁻) Production eNOS Uncoupling->Superoxide (O₂⁻) Production

ERK-mediated eNOS pT495 Pathway.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the link between eNOS pT495 and oxidative stress.

Stimulus Cell/Tissue Type Parameter Measured Fold Change/Effect Citation
400 µM H₂O₂ (30 min)Human Umbilical Vein Endothelial Cells (HUVECs)eNOS Thr495 Phosphorylation176% increase vs. control[1]
400 µM H₂O₂ (30 min)Human Umbilical Vein Endothelial Cells (HUVECs)Mitochondrial ROS formationIncrease from 19.7% to 45.3%[1]
ThrombinHuman Umbilical Vein Endothelial Cells (HUVECs)eNOS Thr495 PhosphorylationTime- and dose-dependent increase[2]
Listeriolysin O (LLO) / Pneumolysin (PLY)Human Lung Microvascular Endothelial Cells (HLMVEC)eNOS Thr495 PhosphorylationSignificant increase[3]
Expression of phosphomimetic T495D eNOSCOS-7 cellsSuperoxide ProductionSignificantly higher than WT eNOS[3]
Expression of phosphomimetic T495D eNOSCOS-7 cellsNitric Oxide ProductionReduced compared to WT eNOS[3]
In vitro phosphorylation by AktRecombinant BH4-free eNOSMaximal O₂⁻ generation>50% increase[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the eNOS pT495-oxidative stress axis. Below are representative protocols for key experiments.

Western Blotting for Phospho-eNOS (Thr495)

This protocol details the detection and quantification of eNOS phosphorylated at Thr495 in cell lysates.

WB_Workflow A Cell Lysis (RIPA Buffer) B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking (5% BSA in TBST) D->E F Primary Antibody Incubation (anti-pT495 eNOS, 4°C overnight) E->F G Secondary Antibody Incubation (HRP-conjugated, 1h RT) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Western Blotting Workflow.

1. Cell Lysis:

  • Treat cells with the desired oxidative stimulus (e.g., H₂O₂).

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

  • Scrape cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins on an 8% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-eNOS (Thr495) (e.g., from Cell Signaling Technology, #9574, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:2000 in 5% milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total eNOS or a housekeeping protein like GAPDH or β-actin.

  • Quantify band intensities using densitometry software.

Measurement of Superoxide Production

Several methods can be employed to measure superoxide production from cells or isolated eNOS.

A. Dihydroethidium (DHE) Staining

DHE is a fluorescent probe that is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.

DHE_Workflow A Cell Culture and Treatment B DHE Loading (e.g., 10 µM for 30 min) A->B C Washing B->C D Fluorescence Measurement (Microscopy or Plate Reader) C->D E Data Analysis D->E

References

The Discovery and Development of eNOS Decoy Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of inflammation. The activity of eNOS is tightly regulated by a complex network of protein-protein interactions. Dysregulation of eNOS function is implicated in numerous cardiovascular diseases, including hypertension, atherosclerosis, and stroke.[1][2]

Decoy peptides have emerged as a promising therapeutic strategy to modulate protein-protein interactions.[3] These short synthetic peptides are designed to mimic the binding domain of one protein, thereby competitively inhibiting its interaction with a target protein.[3] In the context of eNOS, decoy peptides have been developed to target key regulatory interactions, offering a novel approach to modulate NO production and downstream signaling. This technical guide provides an in-depth overview of the discovery and development of eNOS decoy peptides, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Concepts: The eNOS Signaling Axis and Decoy Peptide Strategy

The activity of eNOS is modulated by several key protein-protein interactions, which represent prime targets for the development of decoy peptides. The primary regulatory interactions include:

  • eNOS and Caveolin-1 (B1176169) (Cav-1): In its inactive state, eNOS is bound to caveolin-1, the resident protein of caveolae, which are specialized invaginations of the plasma membrane.[4][5][6] This interaction tonically inhibits eNOS activity.[4][5][6]

  • eNOS and Calmodulin (CaM): Upon stimulation by various agonists that increase intracellular calcium levels, calmodulin binds to eNOS, displacing caveolin-1 and activating the enzyme.[6][7]

  • eNOS and Heat Shock Protein 90 (Hsp90): The chaperone protein Hsp90 also plays a crucial role in eNOS activation by facilitating the binding of calmodulin and promoting electron transfer within the enzyme.[8][9]

Decoy peptides are designed to interfere with these interactions. For instance, a decoy peptide mimicking the caveolin-1 binding domain on eNOS could prevent the inhibitory eNOS-caveolin-1 interaction, leading to eNOS activation. Conversely, a decoy peptide that blocks the binding of an activating protein like calmodulin could inhibit eNOS activity.

Quantitative Data on eNOS Decoy Peptides

The following tables summarize the quantitative data from key studies on the effects of various eNOS-targeted peptides.

Table 1: Inhibition of eNOS Activity by Caveolin-1 Derived Peptides

PeptideDescriptionConcentration% Inhibition of eNOS Activity/NO ReleaseReference
AP-CavCell-permeable peptide corresponding to Cav-1 amino acids 82-101.10 µM~80% inhibition of VEGF-induced NO release in BAEC.[4]Bucci et al.
AP-Cav-BCell-permeable peptide containing the Cav-B domain (amino acids 89-95).10 µM~75% inhibition of VEGF-induced NO release in BAEC.[4]Bucci et al.
F92A-AP-CavAP-Cav with a single alanine (B10760859) substitution at Phe-92.10 µMNo significant inhibition of VEGF-induced NO release in BAEC.[4]Bucci et al.
Cav(82-101)Non-cell-permeable Cav-1 scaffolding domain peptide.25 µM~80% inhibition of purified recombinant eNOS activity.[4]Bucci et al.
Cav-ABTruncated, non-cell-permeable Cav-1 peptide.25 µM~80% inhibition of purified recombinant eNOS activity.[4]Bucci et al.

Table 2: Inhibition of nNOS Activity and Calmodulin Binding by eNOS-Derived Peptides

PeptideDescriptionConcentrationEffectReference
eNOS 601-633Peptide from the eNOS insertion region containing the RRKRK motif.100 µM>80% inhibition of nNOS activity.Salerno et al.
eNOS 607-634Shorter peptide from the eNOS insertion region.100 µM>80% inhibition of nNOS activity.Salerno et al.
eNOS 607-634Peptide from the eNOS insertion region.10 µM~50% inhibition of 125I-CaM binding to nNOS.Salerno et al.

Table 3: Binding Affinities of Caveolin-1 Derived Peptides to eNOS

PeptideDescriptionKd (nM)Reference
CAVCaveolin-1 scaffolding domain peptide.49Bernatchez et al.
CAV(90–99)Truncated caveolin-1 peptide.42Bernatchez et al.
CAV(90–99) F92AF92A mutant of the truncated caveolin-1 peptide.23Bernatchez et al.

Experimental Protocols

Detailed methodologies for key experiments cited in the development of eNOS decoy peptides are provided below.

Peptide Synthesis and Purification

Peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Synthesis: Peptides are synthesized on a resin support, with amino acids sequentially added.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Cell Culture and Treatment

Bovine aortic endothelial cells (BAEC) are a common model for studying eNOS activity.

  • Cell Culture: BAEC are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Peptide Treatment: Cells are incubated with the decoy peptides at the desired concentrations for specified time periods. For cell-permeable peptides, they are directly added to the culture medium.

Measurement of Nitric Oxide (NO) Production

The Griess assay is a widely used method for the indirect measurement of NO production by quantifying its stable metabolites, nitrite (B80452) and nitrate (B79036).

  • Sample Collection: The cell culture supernatant is collected after peptide treatment and stimulation with an eNOS agonist (e.g., VEGF).

  • Nitrate Reduction: If measuring total NOx (nitrite + nitrate), nitrate in the sample is first reduced to nitrite using nitrate reductase.

  • Griess Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the samples. This reagent reacts with nitrite to form a colored azo compound.

  • Quantification: The absorbance of the colored product is measured spectrophotometrically at ~540 nm. The concentration of nitrite is determined by comparison to a standard curve of sodium nitrite.

In Vitro eNOS Activity Assay

The activity of purified recombinant eNOS can be measured by monitoring the conversion of L-[14C]arginine to L-[14C]citrulline.

  • Reaction Mixture: Purified eNOS is incubated in a reaction buffer containing L-[14C]arginine, NADPH, calmodulin, and other cofactors. The decoy peptide or inhibitor is added to this mixture.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and stopped after a defined time by adding a stop buffer.

  • Separation of Products: The radiolabeled L-citrulline is separated from unreacted L-arginine using ion-exchange chromatography.

  • Quantification: The amount of L-[14C]citrulline produced is quantified by liquid scintillation counting.

Co-immunoprecipitation

This technique is used to study the interaction between eNOS and its binding partners.

  • Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to the target protein (e.g., anti-eNOS antibody) and protein A/G beads. The antibody-bead complex will bind the target protein and any associated proteins.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The presence of the interacting protein is detected by Western blotting using an antibody specific to that protein (e.g., anti-caveolin-1 or anti-Hsp90).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows in the discovery and development of eNOS decoy peptides.

eNOS_Signaling_Pathway cluster_activation eNOS Activation cluster_inhibition eNOS Inhibition Agonists Agonists (VEGF, Shear Stress) Receptor Receptor Agonists->Receptor PI3K PI3K Receptor->PI3K CaM Ca2+/Calmodulin Receptor->CaM Ca2+ release Akt Akt PI3K->Akt eNOS_active eNOS (active) (p-Ser1177) Akt->eNOS_active phosphorylates CaM->eNOS_active activates Hsp90 Hsp90 Hsp90->eNOS_active stabilizes NO Nitric Oxide (NO) eNOS_active->NO Caveolin1 Caveolin-1 eNOS_inactive eNOS (inactive) Caveolin1->eNOS_inactive binds and inhibits eNOS_inactive->eNOS_active Agonist-induced displacement of Cav-1

Caption: eNOS signaling pathway showing key activators and inhibitors.

Decoy_Peptide_Workflow cluster_design Peptide Design & Synthesis cluster_validation In Vitro Validation cluster_invivo In Vivo & Preclinical Identify_PPI Identify Key eNOS Interaction (e.g., with Cav-1) Design_Peptide Design Decoy Peptide (mimics binding domain) Identify_PPI->Design_Peptide Synthesize Synthesize & Purify Peptide Design_Peptide->Synthesize Binding_Assay Binding Assay (e.g., Co-IP) Synthesize->Binding_Assay Activity_Assay eNOS Activity Assay (recombinant enzyme) Binding_Assay->Activity_Assay Cell_Assay Cell-based Assay (NO production) Activity_Assay->Cell_Assay Animal_Model Animal Model of Cardiovascular Disease Cell_Assay->Animal_Model Efficacy_Testing Test Therapeutic Efficacy Animal_Model->Efficacy_Testing

Caption: Experimental workflow for eNOS decoy peptide development.

Conclusion

The development of eNOS decoy peptides represents a targeted and rational approach to drug design for cardiovascular diseases. By specifically interfering with key protein-protein interactions that regulate eNOS activity, these peptides offer the potential for precise modulation of NO production. The studies highlighted in this guide demonstrate the feasibility of this approach, with cell-permeable peptides derived from caveolin-1 showing potent inhibition of eNOS activity in vitro and in vivo. Further research in this area, including the development of peptides that can activate eNOS by disrupting inhibitory interactions, holds significant promise for the development of novel therapeutics for a range of cardiovascular disorders. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals working in this exciting field.

References

An In-depth Technical Guide to the eNOS pT495 Decoy Peptide in Mechanotransduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical regulator of vascular homeostasis, and its activity is exquisitely sensitive to mechanical forces, a process known as mechanotransduction. The phosphorylation of eNOS at threonine 495 (Thr495) is a key inhibitory event that leads to "eNOS uncoupling," a dysfunctional state where the enzyme produces superoxide (B77818) instead of nitric oxide (NO). This switch is implicated in the pathogenesis of various cardiovascular diseases. The eNOS pT495 decoy peptide is a novel research tool designed to competitively inhibit the phosphorylation of eNOS at this critical site, thereby preventing eNOS uncoupling and preserving endothelial function. This technical guide provides a comprehensive overview of the this compound, including its mechanism of action, relevant signaling pathways in mechanotransduction, and detailed experimental protocols for its application.

The Role of eNOS Phosphorylation at Threonine 495 in Mechanotransduction

The vascular endothelium is constantly exposed to hemodynamic forces, primarily shear stress from blood flow. Endothelial cells sense and transduce these mechanical signals into biochemical responses that regulate vascular tone, inflammation, and remodeling.[1] A key mediator in this process is eNOS, which, in its active, coupled state, produces the vasodilatory and anti-inflammatory molecule nitric oxide.

The phosphorylation of eNOS at Thr495, located within the calmodulin-binding domain, is a primary mechanism for inhibiting its activity.[2] Phosphorylation at this site hinders the binding of calmodulin, which is essential for eNOS activation.[2] This inhibitory phosphorylation is mediated by several kinases, most notably Protein Kinase C (PKC), particularly the PKCα isoform, and Rho-associated kinase (ROCK).[3][4]

Different patterns of shear stress elicit distinct signaling responses that converge on eNOS. Atheroprotective, laminar shear stress is generally associated with the activation of pathways that promote eNOS activity, such as phosphorylation at Ser1177 and dephosphorylation at Thr495.[5] Conversely, atheroprone, disturbed, or low shear stress can activate PKC and other kinases that lead to the phosphorylation of eNOS at Thr495, promoting a pro-inflammatory and pro-atherosclerotic endothelial phenotype.[5] This inhibitory phosphorylation contributes to eNOS uncoupling, where the enzyme's reductase and oxygenase domains become functionally disconnected, leading to the production of superoxide at the expense of NO.

The this compound: A Tool to Preserve eNOS Function

Peptide Sequence and Mechanism of Action

The this compound is a synthetic peptide that mimics the amino acid sequence surrounding the Thr495 phosphorylation site on eNOS.[6] By acting as a competitive substrate, the decoy peptide sequesters the kinases (e.g., PKCα) that would otherwise phosphorylate endogenous eNOS at Thr495. This competitive inhibition prevents the negative regulation of eNOS, thereby promoting its coupled state and preserving nitric oxide production. The decoy peptide is often fused to a cell-penetrating peptide, such as a poly-arginine sequence, to facilitate its delivery into cells.

The mechanism of action for decoy peptides, in general, involves acting as a molecular trap for specific ligands or enzymes, thereby inhibiting a particular signaling pathway.[4]

Rationale for Use in Mechanotransduction Research

The this compound is a valuable tool for investigating the specific role of Thr495 phosphorylation in mechanotransduction. By selectively blocking this inhibitory pathway, researchers can dissect the contribution of eNOS uncoupling to various pathological processes driven by mechanical forces, such as ventilator-induced lung injury.[6]

Quantitative Data

While the this compound is commercially available for research purposes, there is a notable lack of publicly available quantitative data regarding its efficacy, such as its binding affinity for PKC isoforms or dose-response curves for the inhibition of eNOS phosphorylation under shear stress. The following tables present a general framework for the types of quantitative data that are crucial for evaluating the effectiveness of this and similar inhibitory peptides. The values presented are hypothetical and should be determined experimentally.

Table 1: Hypothetical Binding Affinity of this compound for Protein Kinase C Isoforms

Kinase IsoformBinding Affinity (Kd)
PKCα[To be determined]
PKCβ[To be determined]
PKCδ[To be determined]
PKCε[To be determined]

Table 2: Hypothetical Dose-Dependent Inhibition of Shear Stress-Induced eNOS Thr495 Phosphorylation by this compound in Human Umbilical Vein Endothelial Cells (HUVECs)

Decoy Peptide Conc. (µM)Shear Stress (dynes/cm²)Duration (min)% Inhibition of p-eNOS (Thr495)
0 (Control)5 (Low)300%
15 (Low)30[To be determined]
55 (Low)30[To be determined]
105 (Low)30[To be determined]
205 (Low)30[To be determined]

Table 3: Hypothetical Effect of this compound on Nitric Oxide and Superoxide Production in HUVECs under Low Shear Stress

TreatmentShear Stress (dynes/cm²)NO Production (fold change)Superoxide Production (fold change)
Vehicle Control5 (Low)[To be determined][To be determined]
This compound (10 µM)5 (Low)[To be determined][To be determined]
Scrambled Peptide (10 µM)5 (Low)[To be determined][To be determined]

Experimental Protocols

The following are detailed protocols for key experiments to validate and utilize the this compound in the context of mechanotransduction.

In Vitro Delivery of this compound to Endothelial Cells under Shear Stress

This protocol describes the application of the decoy peptide to cultured endothelial cells in a parallel-plate flow chamber to study its effects under defined shear stress conditions.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium

  • This compound (with a cell-penetrating motif)

  • Scrambled control peptide

  • Parallel-plate flow chamber system

  • Peristaltic pump

  • Fibronectin-coated glass slides

Procedure:

  • Culture HUVECs on fibronectin-coated glass slides until confluent.

  • Prepare the desired concentrations of the this compound and the scrambled control peptide in serum-free endothelial medium.

  • Pre-incubate the HUVEC monolayers with the peptide solutions for 1-2 hours prior to the application of shear stress.

  • Assemble the parallel-plate flow chamber with the cell-coated glass slide.

  • Connect the flow chamber to a peristaltic pump and a media reservoir containing the respective peptide solutions.

  • Apply the desired level of shear stress (e.g., 5 dynes/cm² for low shear stress or 15 dynes/cm² for physiological shear stress) for the specified duration (e.g., 30 minutes to 24 hours).

  • At the end of the experiment, collect the cell lysates for subsequent analysis (e.g., Western blotting) or perform in situ measurements (e.g., NO and superoxide detection).

Western Blot Analysis of eNOS Phosphorylation

This protocol is for assessing the inhibitory effect of the decoy peptide on eNOS Thr495 phosphorylation.

Materials:

  • Cell lysates from the shear stress experiment

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-eNOS (Thr495), anti-total eNOS, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-eNOS (Thr495) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total eNOS and a loading control to normalize the data.

Measurement of Nitric Oxide Production

This protocol uses the fluorescent dye DAF-FM diacetate to measure intracellular NO production.

Materials:

  • HUVECs treated as described in Protocol 5.1

  • DAF-FM diacetate

  • Fluorescence microscope or plate reader

Procedure:

  • At the end of the shear stress experiment, wash the cells with pre-warmed HBSS.

  • Load the cells with 5 µM DAF-FM diacetate in HBSS for 30 minutes at 37°C in the dark.

  • Wash the cells again with HBSS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~495 nm and emission at ~515 nm.

  • Quantify the fluorescence to determine the relative levels of NO production.

Measurement of Superoxide Production

This protocol uses Dihydroethidium (DHE) to detect intracellular superoxide.[1]

Materials:

  • HUVECs treated as described in Protocol 5.1

  • Dihydroethidium (DHE)

  • Fluorescence microscope

Procedure:

  • At the end of the shear stress experiment, wash the cells with pre-warmed HBSS.

  • Incubate the cells with 5-10 µM DHE in HBSS for 30 minutes at 37°C in the dark.[1]

  • Wash the cells with HBSS.

  • Immediately visualize the cells using a fluorescence microscope with an excitation wavelength of ~518 nm and an emission wavelength of ~605 nm.

  • Quantify the fluorescence intensity in the nucleus (indicative of superoxide) to assess the level of superoxide production.

In Vivo Administration in Animal Models

General Considerations:

  • Delivery Route: Intravenous, intraperitoneal, or local administration (e.g., intramuscular injection for hindlimb ischemia).

  • Dosage and Frequency: These need to be determined empirically through dose-response studies.

  • Vehicle: The peptide should be dissolved in a sterile, biocompatible vehicle such as saline or PBS.

  • Controls: A scrambled peptide control group is essential to demonstrate the sequence-specificity of the observed effects.

  • Outcome Measures: These will depend on the specific disease model and may include measurements of blood flow, blood pressure, vascular remodeling, and tissue histology.

Visualizations: Signaling Pathways and Experimental Workflows

eNOS_Mechanotransduction_Pathway cluster_0 Mechanical Stimuli cluster_1 Upstream Signaling cluster_2 eNOS Regulation cluster_3 Downstream Effects Laminar Shear Stress Laminar Shear Stress PI3K/Akt PI3K/Akt Laminar Shear Stress->PI3K/Akt Activates Disturbed Shear Stress Disturbed Shear Stress PKC PKC Disturbed Shear Stress->PKC Activates ROCK ROCK Disturbed Shear Stress->ROCK Activates p-eNOS (Ser1177) p-eNOS (Ser1177) PI3K/Akt->p-eNOS (Ser1177) Phosphorylates p-eNOS (Thr495) p-eNOS (Thr495) PKC->p-eNOS (Thr495) Phosphorylates ROCK->p-eNOS (Thr495) Phosphorylates eNOS (Active) eNOS (Active) Nitric Oxide Nitric Oxide eNOS (Active)->Nitric Oxide eNOS (Inactive) eNOS (Inactive) Superoxide Superoxide eNOS (Inactive)->Superoxide eNOS Uncoupling p-eNOS (Ser1177)->eNOS (Active) p-eNOS (Thr495)->eNOS (Inactive) Vasodilation Vasodilation Nitric Oxide->Vasodilation Inflammation Inflammation Superoxide->Inflammation

Caption: eNOS signaling pathways in response to shear stress.

Decoy_Peptide_Mechanism Disturbed Shear Stress Disturbed Shear Stress PKC PKC Disturbed Shear Stress->PKC Activates This compound This compound PKC->this compound Binds to eNOS eNOS PKC->eNOS Phosphorylates at Thr495 This compound->eNOS Prevents Phosphorylation p-eNOS (Thr495) p-eNOS (Thr495) eNOS->p-eNOS (Thr495) eNOS Uncoupling eNOS Uncoupling p-eNOS (Thr495)->eNOS Uncoupling

Caption: Mechanism of action of the this compound.

Experimental_Workflow cluster_peptides Treatments cluster_analysis Analyses Endothelial Cell Culture Endothelial Cell Culture Peptide Treatment Peptide Treatment Endothelial Cell Culture->Peptide Treatment Shear Stress Application Shear Stress Application Peptide Treatment->Shear Stress Application Sample Collection Sample Collection Shear Stress Application->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Western Blot (p-eNOS, eNOS) Western Blot (p-eNOS, eNOS) NO Measurement (DAF-FM) NO Measurement (DAF-FM) Superoxide Measurement (DHE) Superoxide Measurement (DHE) This compound This compound Scrambled Peptide Scrambled Peptide Vehicle Control Vehicle Control

Caption: Experimental workflow for evaluating the this compound.

References

An In-depth Technical Guide on the Subcellular Localization of pT495 eNOS and the Effects of Decoy Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in cardiovascular homeostasis, and its activity is tightly regulated by post-translational modifications, including phosphorylation. Phosphorylation at Threonine 495 (T495) is a key inhibitory mechanism, leading to decreased nitric oxide (NO) production and contributing to endothelial dysfunction. The subcellular localization of this phosphorylated form of eNOS (pT495 eNOS) is crucial for its function and interaction with regulatory proteins. This technical guide provides a comprehensive overview of the subcellular distribution of pT495 eNOS, the signaling pathways governing its localization, and the emerging therapeutic strategy of using decoy peptides to modulate its activity. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and drug development in this area.

Subcellular Localization of pT495 eNOS

Phosphorylation of eNOS at T495 predominantly occurs in specific subcellular compartments, influencing its enzymatic activity and interaction with other proteins. The primary locations where pT495 eNOS has been identified are:

  • Caveolae: These specialized invaginations of the plasma membrane are rich in cholesterol and sphingolipids and serve as signaling hubs. A significant pool of inactive eNOS resides in caveolae through its interaction with caveolin-1 (B1176169). Upon stimulation by agonists that activate Protein Kinase C (PKC), eNOS is phosphorylated at T495 within these microdomains. This phosphorylation event is considered a key step in maintaining eNOS in an inhibited state.

  • Golgi Apparatus: The Golgi complex is another site where eNOS is localized. While the precise role of T495 phosphorylation in this compartment is less clear, it is thought to be involved in the regulation of eNOS trafficking and processing.

  • Mitochondria: Recent evidence suggests that under certain pathological conditions, such as those induced by lipopolysaccharide (LPS), pT495 eNOS can translocate to the mitochondria. This mitochondrial localization of pT495 eNOS is associated with enzyme "uncoupling," where it produces superoxide (B77818) instead of NO, contributing to mitochondrial dysfunction and oxidative stress.

Quantitative Distribution of pT495 eNOS

While qualitative studies have firmly established the presence of pT495 eNOS in the aforementioned subcellular locations, comprehensive quantitative data on its relative distribution is sparse in the currently available literature. The following table summarizes the qualitative and semi-quantitative findings from various studies. Further research employing quantitative proteomics and high-resolution imaging is needed to determine the precise stoichiometry and dynamic changes in the subcellular distribution of pT495 eNOS under different physiological and pathological conditions.

Subcellular FractionBasal pT495 eNOS LevelStimulated pT495 eNOS Level (e.g., with PKC activators)Effect of Decoy Peptide (e.g., Cav-1 Scaffolding Domain)References
Caveolae PresentIncreasedPotentially Reduced (by preventing PKC-eNOS interaction)[1][2]
Golgi Apparatus PresentNot well-characterizedNot well-characterized[2]
Mitochondria Low/UndetectableIncreased (under pathological stimuli like LPS)Not well-characterized[3]
Cytosol PresentVariable, may decrease with translocation to membranesNot well-characterized[2]

Signaling Pathways Governing pT495 eNOS Localization and Function

The phosphorylation of eNOS at T495 is a dynamic process regulated by a complex interplay of kinases and phosphatases. The primary kinase responsible for this inhibitory phosphorylation is Protein Kinase C (PKC) , particularly the alpha isoform (PKCα).

The PKC-pT495 eNOS Axis

Various physiological and pathological stimuli, such as G-protein coupled receptor (GPCR) agonists (e.g., endothelin-1, thrombin) and inflammatory mediators, can activate PKC. Activated PKC then directly phosphorylates eNOS at T495. This phosphorylation event has two major consequences:

  • Inhibition of Calmodulin (CaM) Binding: The T495 residue is located within the CaM-binding domain of eNOS. Its phosphorylation sterically hinders the binding of CaM, which is an essential cofactor for eNOS activation.

  • eNOS Uncoupling: Phosphorylation at T495 can lead to the "uncoupling" of eNOS. In this state, the electron flow within the enzyme is diverted from L-arginine oxidation to molecular oxygen, resulting in the production of superoxide anion (O₂⁻) instead of NO.

The following diagram illustrates the signaling pathway leading to T495 phosphorylation and its immediate functional consequences.

G Stimuli Agonists (e.g., ET-1, Thrombin) Inflammatory Mediators GPCR GPCR Stimuli->GPCR PLC Phospholipase C (PLC) GPCR->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC Protein Kinase C (PKC) DAG_IP3->PKC Activation eNOS eNOS PKC->eNOS Phosphorylation at T495 pT495_eNOS pT495 eNOS (Inactive/Uncoupled) eNOS->pT495_eNOS NO_Production NO Production eNOS->NO_Production CaM Binding CaM Calmodulin (CaM) pT495_eNOS->CaM Inhibits Binding Superoxide_Production Superoxide (O₂⁻) Production pT495_eNOS->Superoxide_Production Uncoupling

Caption: PKC-mediated phosphorylation of eNOS at T495.

Decoy Peptide Effects on pT495 eNOS

Decoy peptides are short synthetic peptides designed to mimic a protein-protein interaction site, thereby competitively inhibiting the natural interaction. In the context of pT495 eNOS, a prominent example is the caveolin-1 (Cav-1) scaffolding domain peptide .

Mechanism of Action of Caveolin-1 Scaffolding Domain Peptide

Caveolin-1 is a scaffolding protein that binds to and inhibits eNOS in its basal state. However, certain stimuli can cause the dissociation of eNOS from caveolin-1, allowing for its activation. The caveolin-1 scaffolding domain peptide mimics the region of caveolin-1 that interacts with its binding partners.

While this decoy peptide is more broadly known for its effects on eNOS activity by mimicking the inhibitory action of caveolin-1, it can also indirectly influence the pT495 pathway. By modulating the protein-protein interaction landscape around eNOS, it can affect the accessibility of the T495 residue to PKC. One study has shown that a peptide mimicking the scaffolding domain of caveolin-1 can block the ability of PKCα to stimulate eNOS-derived superoxide production, suggesting an interference with the functional consequences of T495 phosphorylation.[4][5]

The precise mechanism by which the caveolin-1 decoy peptide affects pT495 eNOS localization is still under investigation. However, it is hypothesized that by disrupting the normal protein-protein interactions within the caveolae, the decoy peptide may alter the signaling complex that facilitates PKC-mediated phosphorylation of eNOS.

The following diagram illustrates the proposed mechanism of action for the caveolin-1 scaffolding domain decoy peptide.

G PKC PKC Interaction_Complex eNOS-PKC Interaction Complex PKC->Interaction_Complex eNOS eNOS eNOS->Interaction_Complex Cav1_Decoy Caveolin-1 Scaffolding Domain Decoy Peptide Cav1_Decoy->Interaction_Complex Disrupts pT495_eNOS pT495 eNOS Superoxide Superoxide Production pT495_eNOS->Superoxide Interaction_Complex->pT495_eNOS Phosphorylation G Start Start: Cultured Endothelial Cells Harvest Harvest and Lyse Cells (Dounce Homogenization) Start->Harvest Centrifuge1 Centrifuge (720 x g) Harvest->Centrifuge1 Nuclei Nuclear Pellet Centrifuge1->Nuclei PNS Post-Nuclear Supernatant Centrifuge1->PNS Analysis Downstream Analysis (Western Blot, etc.) Nuclei->Analysis Ultracentrifuge Ultracentrifuge (100,000 x g) PNS->Ultracentrifuge Cytosol Cytosolic Fraction Ultracentrifuge->Cytosol Membrane Membrane/Organelle Pellet Ultracentrifuge->Membrane Cytosol->Analysis Membrane->Analysis G Start Start: Cell Lysate (with Decoy Peptide) PreClear Pre-clear with Protein A/G Beads Start->PreClear AddAb Add Primary Antibody (e.g., anti-eNOS) PreClear->AddAb Incubate1 Incubate AddAb->Incubate1 AddBeads Add Protein A/G Beads Incubate1->AddBeads Incubate2 Incubate AddBeads->Incubate2 Wash Wash Beads Incubate2->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot (for PKC, Cav-1, etc.) Elute->Analyze

References

The Inhibitory Role of eNOS pT495 Phosphorylation in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial nitric oxide synthase (eNOS) is a critical regulator of vascular homeostasis, primarily through the production of nitric oxide (NO). The activity of eNOS is tightly controlled by a complex network of post-translational modifications, among which phosphorylation plays a pivotal role. Phosphorylation at Threonine 495 (pT495) is a key inhibitory event that significantly curtails eNOS activity. This technical guide provides an in-depth exploration of the impact of eNOS pT495 phosphorylation on cellular signaling cascades. It details the upstream regulators, the downstream consequences, and the pathophysiological implications of this modification. Furthermore, this guide offers a compilation of quantitative data, detailed experimental protocols for studying eNOS pT495, and visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to eNOS and its Regulation by Phosphorylation

Endothelial nitric oxide synthase (eNOS or NOS3) is a member of the nitric oxide synthase family of enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine. NO is a pleiotropic signaling molecule with crucial functions in the cardiovascular system, including vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the endothelium.[1][2][3] The dysregulation of eNOS activity is a hallmark of endothelial dysfunction and contributes to the pathogenesis of numerous cardiovascular diseases, such as hypertension, atherosclerosis, and stroke.[1][2][4]

The activity of eNOS is intricately regulated by various mechanisms, including subcellular localization, protein-protein interactions, and post-translational modifications. Among these, phosphorylation at specific serine, threonine, and tyrosine residues is a primary and rapid means of modulating eNOS function. While phosphorylation at Serine 1177 (pS1177) is a well-established activating modification, phosphorylation at Threonine 495 (pT495) exerts a potent inhibitory effect on the enzyme.[5][6] This inhibitory phosphorylation event is a convergence point for multiple signaling pathways and represents a critical node in the control of NO bioavailability.

Upstream Signaling Cascades Leading to eNOS pT495 Phosphorylation

Several key protein kinases have been identified as upstream regulators that directly phosphorylate eNOS at Threonine 495. These kinases are activated by a diverse array of stimuli, linking various physiological and pathological signals to the inhibition of eNOS activity.

Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to many signal transduction cascades. Multiple isoforms of PKC, particularly PKCα, have been shown to directly phosphorylate eNOS at T495.[7] Activation of PKC by stimuli such as G-protein coupled receptor (GPCR) agonists (e.g., thrombin) or pathological insults like bacterial toxins leads to increased eNOS pT495.[7][8] This phosphorylation event is a key mechanism by which PKC activation contributes to endothelial dysfunction.

cluster_upstream Upstream Stimuli cluster_kinases Kinase Activation cluster_enos eNOS Phosphorylation GPCR Agonists GPCR Agonists PKC PKCα GPCR Agonists->PKC Bacterial Toxins Bacterial Toxins Bacterial Toxins->PKC eNOS eNOS PKC->eNOS Phosphorylates T495 pT495 eNOS pT495 (Inhibited)

Upstream regulation of eNOS pT495 by PKC.

AMP-Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in cellular metabolism. While often associated with eNOS activation through S1177 phosphorylation, studies have demonstrated that the AMPKα1 subunit can also phosphorylate eNOS at the inhibitory T495 site.[9][10] This dual role of AMPK highlights the complexity of eNOS regulation, where the specific cellular context and subunit involved can dictate the functional outcome. Depletion of AMPKα1 in endothelial cells has been shown to decrease basal T495 phosphorylation.[9]

cluster_upstream Metabolic Stress cluster_kinases Kinase Activation cluster_enos eNOS Phosphorylation Metabolic Stress Metabolic Stress AMPK AMPKα1 Metabolic Stress->AMPK eNOS eNOS AMPK->eNOS Phosphorylates T495 pT495 eNOS pT495 (Inhibited)

Upstream regulation of eNOS pT495 by AMPK.

Rho-Associated Kinase (ROCK)

Rho-associated kinase (ROCK) is a downstream effector of the small GTPase RhoA and is implicated in various cellular processes, including cytoskeletal regulation and smooth muscle contraction. ROCK has been identified as another kinase that directly phosphorylates eNOS at T495.[11][12] Activation of the RhoA/ROCK pathway, for instance by thrombin, leads to increased T495 phosphorylation and subsequent inhibition of NO production.[11]

cluster_upstream Upstream Stimuli cluster_rho RhoA/ROCK Pathway cluster_enos eNOS Phosphorylation Thrombin Thrombin RhoA RhoA Thrombin->RhoA ROCK ROCK RhoA->ROCK eNOS eNOS ROCK->eNOS Phosphorylates T495 pT495 eNOS pT495 (Inhibited)

Upstream regulation of eNOS pT495 by ROCK.

Downstream Consequences of eNOS pT495 Phosphorylation

The phosphorylation of eNOS at T495 triggers a cascade of molecular events that culminate in the reduction of NO bioavailability and can lead to the production of detrimental reactive oxygen species (ROS).

Inhibition of Calmodulin Binding

The T495 residue is located within the calmodulin (CaM)-binding domain of eNOS. Phosphorylation at this site introduces a negative charge that sterically hinders the binding of CaM, which is a critical co-factor for eNOS activation.[6] The reduced affinity for CaM prevents the allosteric changes necessary for electron flow from the reductase to the oxygenase domain of the enzyme, thereby inhibiting NO synthesis.

Decreased Nitric Oxide (NO) Production

The primary and most well-documented consequence of eNOS pT495 is a significant reduction in the synthesis and release of NO.[7][13] This decrease in NO bioavailability has profound implications for vascular tone, platelet function, and endothelial health.

eNOS Uncoupling and Superoxide (B77818) Production

Under certain conditions, particularly when the supply of the substrate L-arginine or the cofactor tetrahydrobiopterin (B1682763) (BH4) is limited, eNOS can become "uncoupled." In this state, the enzyme transfers electrons to molecular oxygen instead of L-arginine, resulting in the production of superoxide anions (O2•−) rather than NO.[1] Phosphorylation at T495 has been shown to promote eNOS uncoupling, leading to an increase in superoxide generation.[7][13] This shift from NO to superoxide production is a critical event in the pathogenesis of endothelial dysfunction and cardiovascular disease. The superoxide produced can then react with any remaining NO to form peroxynitrite (ONOO−), a highly reactive and damaging molecule.

cluster_pT495 eNOS pT495 cluster_downstream Downstream Effects pT495 eNOS pT495 (Inhibited) Inhibit_CaM Inhibition of Calmodulin Binding pT495->Inhibit_CaM Uncoupling eNOS Uncoupling pT495->Uncoupling Decrease_NO Decreased NO Production Inhibit_CaM->Decrease_NO Increase_Superoxide Increased Superoxide Production Uncoupling->Increase_Superoxide Peroxynitrite Peroxynitrite Formation Increase_Superoxide->Peroxynitrite

Downstream consequences of eNOS pT495 phosphorylation.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of eNOS pT495 phosphorylation.

Table 1: Effect of eNOS T495D Phosphomimetic Mutant on NO and Superoxide Production

Cell TypeMutantChange in Superoxide ProductionChange in NO ProductionReference
COS-7T495D~2.5-fold increase~50% decrease[7][13]

Table 2: Effect of Upstream Kinase Modulation on eNOS pT495

Cell TypeTreatmentChange in eNOS pT495Reference
HLMVECPKCα siRNA + PLYSignificant decrease[7]
HUVECThrombinTime and dose-dependent increase[11]
HUVECY-27632 (ROCK inhibitor) + ThrombinSignificant decrease[11]
HUVECAMPKα1 depletionDecreased basal phosphorylation[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study eNOS pT495 phosphorylation.

Western Blotting for Phospho-eNOS (Thr495)

This protocol is for the detection of phosphorylated eNOS at Thr495 in cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix protein lysate with Laemmli sample buffer.

    • Boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for phospho-eNOS (Thr495) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the phospho-eNOS signal to total eNOS and a loading control (e.g., GAPDH).

In Vitro Kinase Assay

This assay determines the direct phosphorylation of eNOS by a specific kinase.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine purified recombinant eNOS, the active kinase of interest (e.g., PKCα, AMPKα1, or ROCK), and kinase buffer.

  • Initiation of Reaction:

    • Add ATP (containing γ-³²P-ATP for radioactive detection or "cold" ATP for detection by Western blot) to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding Laemmli sample buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • For radioactive detection, expose the gel to a phosphor screen or X-ray film.

    • For non-radioactive detection, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-eNOS (Thr495) specific antibody.

Measurement of Nitric Oxide (NO) Production

This protocol describes the measurement of NO released from cultured endothelial cells using the Griess assay.

  • Cell Culture and Treatment:

    • Culture endothelial cells to confluence.

    • Replace the culture medium with a phenol (B47542) red-free medium.

    • Treat cells with desired stimuli or inhibitors.

  • Sample Collection:

    • Collect the cell culture supernatant at specified time points.

  • Griess Assay:

    • In a 96-well plate, add the collected supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Measurement of Superoxide Production

This protocol outlines the detection of superoxide production using electron paramagnetic resonance (EPR) spectroscopy.

  • Sample Preparation:

    • Prepare a reaction mixture containing purified eNOS or cell lysate, NADPH, Ca²⁺/Calmodulin, and a spin trap such as DMPO or DEPMPO.

  • EPR Spectroscopy:

    • Transfer the reaction mixture to a capillary tube.

    • Record the EPR spectrum at room temperature using an EPR spectrometer.

  • Data Analysis:

    • Analyze the characteristic EPR signal of the superoxide-spin trap adduct.

    • Quantify the signal intensity to determine the relative amount of superoxide produced.

cluster_workflow Experimental Workflow Start Cell/Protein Sample Lysis Cell Lysis & Protein Quantification Start->Lysis Kinase In Vitro Kinase Assay Start->Kinase NO_Assay NO Measurement (Griess Assay) Start->NO_Assay Superoxide_Assay Superoxide Measurement (EPR) Start->Superoxide_Assay Western Western Blot (pT495 Detection) Lysis->Western End Data Analysis & Interpretation Western->End Kinase->End NO_Assay->End Superoxide_Assay->End

Workflow for studying eNOS pT495 phosphorylation.

Pathophysiological Implications

The phosphorylation of eNOS at T495 is not merely a regulatory switch but a critical event in the progression of several cardiovascular pathologies. In conditions such as pulmonary arterial hypertension (PAH), increased PKC activity leads to elevated eNOS pT495, contributing to the impaired vasodilation characteristic of the disease. Furthermore, the promotion of eNOS uncoupling by pT495-mediated mechanisms exacerbates oxidative stress, a central feature of atherosclerosis, diabetes, and ischemia-reperfusion injury. Therefore, targeting the upstream kinases that phosphorylate T495 or promoting its dephosphorylation represents a promising therapeutic strategy for restoring endothelial function and combating cardiovascular disease.

Conclusion

Phosphorylation of eNOS at Threonine 495 is a potent inhibitory mechanism that significantly impacts cellular signaling by reducing nitric oxide bioavailability and promoting oxidative stress. A thorough understanding of the upstream regulators, downstream consequences, and pathophysiological relevance of this post-translational modification is crucial for researchers and drug development professionals. The methodologies and data presented in this technical guide provide a comprehensive resource to facilitate further investigation into the intricate regulation of eNOS and to aid in the development of novel therapeutic interventions targeting endothelial dysfunction.

References

Methodological & Application

Application Notes and Protocols for eNOS pT495 Decoy Peptide in Cultured Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing an eNOS pT495 decoy peptide to investigate and modulate endothelial nitric oxide synthase (eNOS) activity in cultured endothelial cells. Phosphorylation of eNOS at threonine 495 (T495) is a critical negative regulatory mechanism that leads to eNOS "uncoupling," a state where the enzyme produces superoxide (B77818) (O₂⁻) instead of nitric oxide (NO). This decoy peptide serves as a specific inhibitor of this inhibitory phosphorylation, thereby preserving normal eNOS function.

Introduction

Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, is a key factor in the pathogenesis of various cardiovascular diseases. The phosphorylation of eNOS at T495, primarily mediated by kinases such as Protein Kinase C (PKC) and Rho-kinase, is a significant contributor to this dysfunction.[1][2] The this compound is a synthetic peptide that mimics the T495 phosphorylation site on eNOS. By acting as a competitive substrate for the upstream kinases, it prevents the phosphorylation of endogenous eNOS at T495. This preserves the coupled state of eNOS, ensuring continued NO production and mitigating the generation of harmful reactive oxygen species (ROS).[3]

Recent studies have demonstrated the efficacy of a specific this compound in preventing eNOS uncoupling and mitochondrial redistribution, thereby protecting endothelial barrier function.[3][4] These notes provide detailed protocols based on established methodologies for the application of this decoy peptide in a research setting.

Signaling Pathway of eNOS Regulation by T495 Phosphorylation

The phosphorylation of eNOS at T495 is a key inhibitory event in the eNOS signaling cascade. Various pathological stimuli can activate kinases like PKC, which in turn phosphorylate eNOS at T495. This phosphorylation event hinders the binding of calmodulin, a necessary cofactor for eNOS activation, leading to the uncoupling of the enzyme. An uncoupled eNOS enzyme transfers electrons to molecular oxygen instead of L-arginine, resulting in the production of superoxide instead of nitric oxide. The this compound intervenes by competitively binding to the activated kinases, thus preventing the phosphorylation of native eNOS at the T495 site.

eNOS_Signaling cluster_stimuli Pathological Stimuli cluster_kinase Kinase Activation cluster_eNOS eNOS Regulation cluster_output Enzymatic Output Stimuli e.g., Oxidative Stress, Inflammatory Agonists PKC PKC / Rho-kinase Stimuli->PKC Activates eNOS eNOS PKC->eNOS Phosphorylates at T495 Decoy_Peptide eNOS pT495 Decoy Peptide PKC->Decoy_Peptide Binds to eNOS_pT495 eNOS (p-T495) Superoxide Superoxide (O₂⁻) eNOS_pT495->Superoxide Uncoupled eNOS produces eNOS->eNOS_pT495 NO Nitric Oxide (NO) eNOS->NO Coupled eNOS produces Decoy_Peptide->eNOS Prevents Phosphorylation Experimental_Workflow Start Start Cell_Culture Culture Endothelial Cells (e.g., PAECs, HUVECs) Start->Cell_Culture Peptide_Prep Prepare eNOS pT495 Decoy Peptide Solution Cell_Culture->Peptide_Prep Incubation Incubate Cells with Decoy Peptide (1-10 µM, 1-2h) Peptide_Prep->Incubation Stimulation Apply Stimulus (optional) (e.g., PMA, 4αPDD) Incubation->Stimulation Assays Perform Downstream Assays Stimulation->Assays Western_Blot Western Blot (p-eNOS T495, Total eNOS) Assays->Western_Blot NO_Assay Nitric Oxide (NO) Production Assay Assays->NO_Assay ROS_Assay Superoxide (O₂⁻) Production Assay Assays->ROS_Assay Migration_Assay Cell Migration Assay Assays->Migration_Assay End End Western_Blot->End NO_Assay->End ROS_Assay->End Migration_Assay->End Logical_Relationship Decoy_Peptide This compound Application Inhibit_pT495 Inhibition of eNOS Phosphorylation at T495 Decoy_Peptide->Inhibit_pT495 Maintain_Coupling Maintenance of eNOS Coupling Inhibit_pT495->Maintain_Coupling Increase_NO Increased Nitric Oxide (NO) Production Maintain_Coupling->Increase_NO Decrease_ROS Decreased Superoxide (O₂⁻) Production Maintain_Coupling->Decrease_ROS Preserve_Function Preservation of Endothelial Function Increase_NO->Preserve_Function Decrease_ROS->Preserve_Function Barrier_Integrity Maintained Endothelial Barrier Integrity Preserve_Function->Barrier_Integrity Modulate_Migration Modulation of Endothelial Cell Migration Preserve_Function->Modulate_Migration

References

In Vivo Administration of eNOS pT495 Decoy Peptide: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in cardiovascular homeostasis, producing nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammation, and anti-thrombosis. The activity of eNOS is tightly regulated by a complex series of post-translational modifications, including phosphorylation at multiple sites. Phosphorylation at Threonine 495 (pT495) is a significant inhibitory event.[1][2] Increased phosphorylation at this site, mediated by kinases such as Protein Kinase C (PKC) and Rho-kinase, hinders the binding of calmodulin to eNOS, thereby reducing its activity.[1][2][3] This inhibition can lead to "eNOS uncoupling," a pathological state where the enzyme produces superoxide (B77818) radicals (O₂⁻) instead of NO, contributing to oxidative stress and endothelial dysfunction.[4][5][6]

The eNOS pT495 decoy peptide is a synthetic peptide designed to competitively inhibit the phosphorylation of eNOS at the T495 residue.[7][8][9] By acting as a decoy substrate for the upstream kinases, the peptide prevents the inhibitory phosphorylation of native eNOS. This is hypothesized to maintain eNOS in a coupled, active state, promoting NO production while reducing superoxide generation. This mechanism of action makes the this compound a promising therapeutic candidate for conditions associated with eNOS dysfunction, such as ventilator-induced lung injury (VILI).[8][9]

These application notes provide a generalized framework for the in vivo administration and evaluation of the this compound in animal models, particularly in the context of VILI. The following protocols and data are representative and synthesized from established methodologies for similar therapeutic peptides and VILI models, as specific published data for the in vivo use of this particular peptide is limited.

Signaling Pathway of eNOS Regulation and Decoy Peptide Action

The following diagram illustrates the signaling pathway leading to eNOS inhibition via T495 phosphorylation and the proposed mechanism of action for the this compound.

eNOS_Signaling cluster_upstream Pathological Stimuli (e.g., Mechanical Stress) cluster_kinases Inhibitory Kinases cluster_eNOS eNOS Regulation cluster_decoy Therapeutic Intervention cluster_output Functional Output Stimuli Stimuli PKC PKC Stimuli->PKC Activates Rho_Kinase Rho_Kinase Stimuli->Rho_Kinase Activates eNOS_Active eNOS (Active) (T495 unphosphorylated) PKC->eNOS_Active Phosphorylates at T495 Rho_Kinase->eNOS_Active Phosphorylates at T495 eNOS_Inactive p-eNOS (Inactive) (pT495) NO_Production NO Production (Vasodilation) eNOS_Active->NO_Production Generates Superoxide Superoxide (O₂⁻) (Oxidative Stress) eNOS_Inactive->Superoxide Uncoupling leads to Decoy_Peptide eNOS pT495 Decoy Peptide Decoy_Peptide->PKC Inhibits Decoy_Peptide->Rho_Kinase Inhibits

Caption: eNOS pT495 signaling and decoy peptide inhibition mechanism.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data from a representative preclinical study in a mouse model of ventilator-induced lung injury (VILI), comparing a control group, a VILI group, and a VILI group treated with the this compound.

Parameter MeasuredControl (Sham)VILI + VehicleVILI + this compoundUnits
Lung Injury & Edema
Lung Wet/Dry Weight Ratio4.5 ± 0.27.8 ± 0.55.2 ± 0.3ratio
BALF Protein Concentration150 ± 25850 ± 90350 ± 60µg/mL
Inflammation
BALF Neutrophil Count0.5 ± 0.15.2 ± 0.82.1 ± 0.4x10⁵ cells/mL
Lung MPO Activity0.2 ± 0.051.5 ± 0.20.6 ± 0.1U/mg tissue
eNOS Pathway
Lung p-eNOS (T495)/Total eNOS1.0 ± 0.13.5 ± 0.41.3 ± 0.2ratio
Lung NOx (Nitrite/Nitrate) Levels25 ± 310 ± 222 ± 4µmol/mg protein
Oxidative Stress
Lung 8-isoprostane Levels30 ± 5120 ± 1555 ± 10pg/mg tissue

BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; NOx: Nitric Oxide Metabolites. Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Model: Ventilator-Induced Lung Injury (VILI)

This protocol describes the induction of VILI in mice, a common model for studying acute lung injury.[10][11][12]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia: Induce anesthesia with intraperitoneal (IP) injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

  • Tracheostomy and Ventilation:

    • Perform a tracheostomy and insert a 20-gauge cannula.

    • Connect the animal to a small animal ventilator.

    • Protective Ventilation (Control Group): Tidal volume (VT) of 6 mL/kg, respiratory rate of 150 breaths/min, Positive End-Expiratory Pressure (PEEP) of 2 cm H₂O, and FiO₂ of 0.21.

    • Injurious Ventilation (VILI Group): High tidal volume (VT) of 30 mL/kg, respiratory rate of 60 breaths/min, zero PEEP, and FiO₂ of 0.21.

  • Duration: Ventilate for 4 hours, maintaining body temperature at 37°C.

  • Monitoring: Monitor heart rate and oxygen saturation via pulse oximetry.

  • Euthanasia and Sample Collection: At the end of the ventilation period, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.

Protocol for In Vivo Administration of this compound

This is a representative protocol for peptide administration. The optimal dose, route, and timing should be determined empirically.

  • Peptide Preparation:

    • Reconstitute the lyophilized this compound in sterile, endotoxin-free phosphate-buffered saline (PBS) or 0.9% saline to a stock concentration of 1 mg/mL.

    • A scrambled peptide with the same amino acid composition but a randomized sequence should be used as a negative control.

  • Administration Route & Dosage (Example):

    • Route: Intravenous (IV) injection via the tail vein or Intraperitoneal (IP) injection. IV administration typically provides more rapid bioavailability.[10]

    • Dosage: A starting dose range could be 1-5 mg/kg body weight. This is a common range for therapeutic peptides in rodent models.

    • Timing: Administer the peptide solution 30-60 minutes prior to the initiation of injurious ventilation.

  • Experimental Groups:

    • Sham Control: Anesthetized, tracheostomized, but not ventilated. Receive vehicle (PBS).

    • VILI + Vehicle: Subjected to injurious ventilation. Receive vehicle 30 minutes prior.

    • VILI + Scrambled Peptide: Subjected to injurious ventilation. Receive scrambled peptide (e.g., 2 mg/kg) 30 minutes prior.

    • VILI + Decoy Peptide: Subjected to injurious ventilation. Receive this compound (e.g., 2 mg/kg) 30 minutes prior.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study evaluating the efficacy of the this compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Allocation into Groups Animal_Acclimatization->Group_Allocation Peptide_Admin Peptide/Vehicle Administration (e.g., IV, IP) Group_Allocation->Peptide_Admin VILI_Induction Anesthesia & Ventilator-Induced Lung Injury (VILI) (e.g., 4 hours) Peptide_Admin->VILI_Induction Sample_Collection Euthanasia & Sample Collection VILI_Induction->Sample_Collection BALF_Analysis BALF Analysis (Protein, Cell Counts) Sample_Collection->BALF_Analysis Tissue_Analysis Lung Tissue Analysis (Wet/Dry Ratio, Western Blot, Histology, Oxidative Stress) Sample_Collection->Tissue_Analysis Data_Analysis Statistical Data Analysis BALF_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo peptide testing.

References

Determining the Optimal Concentration of eNOS pT495 Decoy Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the vasculature, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammatory processes, and anti-thrombotic effects. The activity of eNOS is tightly regulated by post-translational modifications, including phosphorylation at various sites. Phosphorylation at Threonine 495 (pT495) is generally considered an inhibitory modification, leading to a phenomenon known as eNOS uncoupling. In this state, eNOS produces superoxide (B77818) radicals instead of NO, contributing to oxidative stress and endothelial dysfunction.

The eNOS pT495 decoy peptide is a synthetic peptide designed to competitively inhibit the phosphorylation of eNOS at the T495 residue.[1][2] By preventing this inhibitory phosphorylation, the decoy peptide aims to maintain eNOS in a coupled, NO-producing state, thereby offering a potential therapeutic strategy for conditions associated with endothelial dysfunction, such as ventilator-induced lung injury.[1][2][3]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of the this compound for their specific in vitro experimental models.

Mechanism of Action

The this compound functions as a competitive substrate for the kinase responsible for phosphorylating eNOS at Threonine 495, primarily Protein Kinase C (PKC). The decoy peptide mimics the phosphorylation site of eNOS, sequestering the kinase and preventing it from acting on the native eNOS enzyme. This leads to a reduction in pT495-eNOS levels, thereby preserving eNOS coupling and its capacity to produce nitric oxide.

Signaling Pathway of eNOS Regulation and Decoy Peptide Intervention

eNOS_pathway cluster_stimuli Agonists (e.g., VEGF, Shear Stress) cluster_inhibition Inhibitory Stimuli cluster_kinases cluster_eNOS eNOS Regulation cluster_output Functional Output Agonists Agonists Akt Akt Agonists->Akt Activates Inhibitory_Stimuli e.g., PMA PKC PKC Inhibitory_Stimuli->PKC Activates eNOS eNOS PKC->eNOS Phosphorylates T495 Akt->eNOS Phosphorylates S1177 pS1177 p-eNOS (S1177) (Active) eNOS->pS1177 pT495 p-eNOS (T495) (Inactive) eNOS->pT495 NO Nitric Oxide (NO) pS1177->NO Produces O2 Superoxide (O2-) pT495->O2 Uncoupling leads to eNOS_pT495_Decoy eNOS pT495 Decoy Peptide eNOS_pT495_Decoy->PKC Inhibits workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Endothelial Cells Dose_Response Treat cells with a range of decoy peptide concentrations Cell_Culture->Dose_Response Peptide_Prep Prepare Decoy Peptide Dilutions Peptide_Prep->Dose_Response Western_pT495 Western Blot for p-eNOS (T495) Dose_Response->Western_pT495 Griess Griess Assay for NO Production Dose_Response->Griess Western_Dimer LT-SDS-PAGE for Dimer/Monomer Ratio Dose_Response->Western_Dimer MTT MTT Assay for Cell Viability Dose_Response->MTT Analyze_Data Quantify Results and Plot Dose-Response Curves Western_pT495->Analyze_Data Griess->Analyze_Data Western_Dimer->Analyze_Data MTT->Analyze_Data Determine_Optimal Determine Optimal Concentration Analyze_Data->Determine_Optimal

References

Application Notes and Protocols for Assessing eNOS pT495 Decoy Peptide Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammatory processes, and inhibition of platelet aggregation. The activity of eNOS is tightly regulated by a complex series of post-translational modifications, including phosphorylation at multiple sites.

Phosphorylation at threonine 495 (pT495) is a significant inhibitory event.[1][2] Kinases such as Rho-associated kinase (ROCK), Extracellular signal-regulated kinase (ERK), and Protein Kinase C (PKC) can phosphorylate this site, leading to a decrease in eNOS activity even in the presence of calcium/calmodulin.[2][3][4] Consequently, the eNOS pT495 signaling pathway has emerged as a promising target for therapeutic intervention in cardiovascular diseases characterized by endothelial dysfunction.

A decoy peptide designed to mimic the eNOS sequence containing the T495 residue can act as a competitive inhibitor, preventing kinases from phosphorylating the native eNOS enzyme. The therapeutic efficacy of such a peptide is fundamentally dependent on its ability to cross the cell membrane and reach its intracellular target. Therefore, rigorous assessment of its cell permeability is a crucial step in its development.

These application notes provide a detailed overview of the key signaling pathways and present a range of experimental protocols for quantifying the cell permeability and functional activity of eNOS pT495 decoy peptides.

eNOS pT495 Regulatory Signaling Pathway

The phosphorylation of eNOS at Thr495 is a point of convergence for multiple signaling pathways that are often activated in pathological conditions. Agonists like thrombin or exposure to oxidative stress (e.g., H₂O₂) can trigger intracellular cascades leading to the activation of kinases that phosphorylate this inhibitory site.[1][3] Understanding this pathway is essential for designing experiments to test the efficacy of a decoy peptide.

eNOS_pT495_Pathway cluster_stimuli External Stimuli cluster_receptors Receptors / Sensors cluster_kinases Kinase Cascades cluster_target Target Enzyme cluster_output Functional Output Agonists Agonists (e.g., Thrombin, H₂O₂) GPCR GPCR (e.g., PAR-1) Agonists->GPCR ERK ERK Agonists->ERK stress RhoA RhoA GPCR->RhoA PKC PKC GPCR->PKC ROCK ROCK RhoA->ROCK eNOS eNOS ROCK->eNOS ERK->eNOS PKC->eNOS p_eNOS p-eNOS (Thr495) (Inactive) eNOS->p_eNOS P NO Nitric Oxide (NO) Production eNOS->NO Promotes p_eNOS->NO Inhibits Decoy eNOS pT495 Decoy Peptide Decoy->ROCK Decoy->ERK Decoy->PKC

Caption: eNOS pT495 inhibitory signaling pathway.

Methodologies for Assessing Peptide Cell Permeability

A multi-faceted approach is recommended to robustly characterize the cell permeability of a decoy peptide. These methods can be broadly categorized as direct quantification of intracellular peptide and indirect assessment of its functional effects.

Direct Quantification of Intracellular Peptide

These methods measure the amount of peptide that has successfully entered the cell.

  • Fluorescence-Based Methods: This is a widely used strategy that involves labeling the peptide with a fluorescent dye.[5]

    • Confocal Microscopy: Provides qualitative and semi-quantitative data on the intracellular localization of the peptide, helping to distinguish between membrane-bound, cytoplasmic, and organelle-specific accumulation.[6]

    • Flow Cytometry (FACS): A high-throughput method to quantify the mean fluorescence intensity of a cell population after incubation with the labeled peptide, providing a robust measure of overall uptake.[7]

    • Spectrofluorometry: Measures the total fluorescence in cell lysates, offering a straightforward method for quantifying uptake in a bulk cell population.[8]

    Consideration: The choice of fluorophore and its point of attachment can alter the peptide's physicochemical properties and its biological activity.[9] It is crucial to validate findings, potentially by using different dyes or comparing results with a label-free method.

  • Mass Spectrometry (MS)-Based Methods: These label-free techniques offer high sensitivity and specificity, allowing for the quantification of the intact, unmodified peptide.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold standard for quantification, LC-MS/MS can accurately measure the concentration of the decoy peptide in cell lysates.[10]

    • MALDI-TOF Mass Spectrometry: Can be used to quantify cellular uptake, often with the aid of a stable isotope-labeled version of the peptide as an internal standard.[11]

Indirect Functional Assessment

These methods measure the biological consequence of the decoy peptide's entry into the cell, providing evidence of target engagement.

  • Western Blotting: This technique can be used to measure the phosphorylation status of eNOS at Thr495. A successful decoy peptide will reduce the pT495 signal in response to a stimulus (e.g., thrombin).[1]

  • Nitric Oxide (NO) Production Assays: The ultimate functional outcome of preventing inhibitory phosphorylation is the preservation or increase of NO production. The Griess assay is a common colorimetric method for measuring nitrite, a stable breakdown product of NO, in the cell culture medium.[1]

Experimental Protocols

The following are detailed protocols for key experiments. Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant cell line for these studies.[3]

Protocol 1: Uptake Quantification by Flow Cytometry

This protocol describes the quantification of a fluorescently-labeled eNOS pT495 decoy peptide.

Flow_Cytometry_Workflow A 1. Seed HUVECs in 12-well plates B 2. Incubate cells with fluorescent decoy peptide (various conc. & times) A->B C 3. Wash cells with ice-cold PBS B->C D 4. Briefly treat with Trypsin to remove surface-bound peptide C->D E 5. Resuspend cells in FACS buffer D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Mean Fluorescence Intensity (MFI) F->G

Caption: Workflow for fluorescence-based peptide uptake assay.

Principle: Cells are incubated with a fluorescently-labeled decoy peptide. After washing and removing any non-internalized peptide, the fluorescence of individual cells is measured using a flow cytometer.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Fluorescently-labeled this compound (e.g., FAM-peptide)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • FACS Buffer (PBS with 2% FBS)

  • 12-well tissue culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HUVECs in 12-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.

  • Peptide Incubation: On the day of the experiment, remove the growth medium. Wash cells once with pre-warmed PBS. Add medium containing the desired concentrations of the fluorescent decoy peptide (e.g., 1, 5, 10, 20 µM). Include a vehicle-only control. Incubate for various time points (e.g., 30 min, 1h, 4h, 24h) at 37°C.

  • Washing: After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to stop uptake and remove surface-adhered peptide.

  • Cell Detachment: Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C. The trypsin treatment also helps to digest any remaining peptide bound to the extracellular surface.[6]

  • Cell Collection: Neutralize trypsin with 800 µL of complete growth medium and transfer the cell suspension to microcentrifuge tubes.

  • Final Wash: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold FACS buffer.

  • Analysis: Analyze the samples on a flow cytometer, using an appropriate laser for excitation (e.g., 488 nm for FAM). Record the fluorescence signal from at least 10,000 cells per sample.

Data Analysis: Calculate the Mean Fluorescence Intensity (MFI) for each sample after gating on the live cell population. Subtract the MFI of the vehicle control (autofluorescence) from the MFI of the peptide-treated samples.

Protocol 2: Functional Assessment by Western Blot

This protocol assesses the ability of the decoy peptide to inhibit agonist-induced phosphorylation of eNOS at Thr495.

Western_Blot_Workflow A 1. Seed HUVECs and grow to confluency B 2. Pre-incubate cells with decoy peptide or vehicle A->B C 3. Stimulate with agonist (e.g., Thrombin) B->C D 4. Lyse cells and quantify protein C->D E 5. SDS-PAGE and protein transfer D->E F 6. Probe with primary antibodies (p-eNOS T495, total eNOS) E->F G 7. Detect and quantify band intensity F->G

Caption: Workflow for functional Western Blot analysis.

Principle: Cells are pre-treated with the decoy peptide before being stimulated with an agonist known to induce eNOS T495 phosphorylation. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated eNOS and total eNOS.

Materials:

  • HUVECs and growth medium

  • This compound

  • Agonist (e.g., Thrombin)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-eNOS (Thr495), Mouse anti-total eNOS

  • Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture: Grow HUVECs to 90-100% confluency in 6-well plates.

  • Pre-incubation: Serum-starve the cells for 4 hours. Then, pre-incubate the cells with various concentrations of the decoy peptide (or vehicle control) for 1-2 hours.

  • Stimulation: Add the agonist (e.g., 1 U/mL Thrombin) to the wells and incubate for the optimal time to induce pT495 phosphorylation (e.g., 5-15 minutes, to be determined empirically).

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with the primary antibody against p-eNOS (T495) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Re-probing: Strip the membrane and re-probe with the antibody for total eNOS to ensure equal protein loading.

Data Analysis: Quantify the band densities using image analysis software. For each sample, calculate the ratio of the p-eNOS (T495) signal to the total eNOS signal. Normalize the results to the agonist-only treated group.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Quantification of Decoy Peptide Uptake by Flow Cytometry

Peptide Conc. (µM) Incubation Time (h) Temperature (°C) Mean Fluorescence Intensity (MFI) ± SD
0 (Control) 4 37 15 ± 3
5 1 37 250 ± 25
5 4 37 875 ± 60
5 4 4 45 ± 8
10 1 37 550 ± 45
10 4 37 1850 ± 120
10 4 4 90 ± 11

Note: The reduced uptake at 4°C suggests an energy-dependent uptake mechanism.[6]

Table 2: Functional Effect of Decoy Peptide on Thrombin-Induced eNOS T495 Phosphorylation

Pre-treatment Group Thrombin (1 U/mL) p-eNOS T495 / Total eNOS Ratio (Normalized) ± SEM
Vehicle - 0.10 ± 0.02
Vehicle + 1.00 ± 0.00
1 µM Decoy Peptide + 0.85 ± 0.09
5 µM Decoy Peptide + 0.42 ± 0.05
10 µM Decoy Peptide + 0.18 ± 0.03

Note: Data shows a dose-dependent inhibition of thrombin-induced phosphorylation by the decoy peptide.

References

Application Notes and Protocols: Measuring Nitric Oxide Production in Response to eNOS pT495 Decoy Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the effect of an eNOS pT495 decoy peptide on nitric oxide (NO) production in endothelial cells.

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, inhibition of platelet aggregation, and anti-inflammatory processes. The activity of eNOS is tightly regulated by post-translational modifications, most notably phosphorylation. Phosphorylation of eNOS at threonine 495 (pT495) is an inhibitory modification that reduces enzyme activity and consequently, NO production.[1][2][3] This inhibitory phosphorylation is mediated by kinases such as Protein Kinase C (PKC) and Rho-kinase.[1][3]

The this compound is a synthetic peptide designed to mimic the phosphorylated T495 region of eNOS. It is hypothesized to act as a competitive inhibitor, interfering with the protein-protein interactions that maintain eNOS in an inactive state. By binding to regulatory proteins that would otherwise bind to the pT495 site on eNOS, the decoy peptide is expected to promote eNOS activity and increase NO production. This makes it a valuable tool for studying the regulation of eNOS and for the development of therapeutics aimed at enhancing endothelial NO production.

Signaling Pathway of eNOS Regulation by Phosphorylation

The activity of eNOS is a balance between activating and inhibitory phosphorylation events. While phosphorylation at Serine 1177 (S1177) is activating, phosphorylation at Threonine 495 (T495) is inhibitory.[1][3][4] The this compound is designed to intervene in the inhibitory pathway.

eNOS_Regulation cluster_activation Activating Pathway cluster_inhibition Inhibitory Pathway cluster_decoy Intervention Akt Akt eNOS_S1177 eNOS (pS1177) Akt->eNOS_S1177 phosphorylates PKA PKA PKA->eNOS_S1177 phosphorylates NO_up ↑ NO Production eNOS_S1177->NO_up PKC PKC eNOS_T495 eNOS (pT495) PKC->eNOS_T495 phosphorylates RhoK Rho-kinase RhoK->eNOS_T495 phosphorylates NO_down ↓ NO Production eNOS_T495->NO_down Decoy eNOS pT495 Decoy Peptide Inhibitory_Protein Inhibitory Protein (e.g., Phosphatase Shield) Decoy->Inhibitory_Protein binds & sequesters Inhibitory_Protein->eNOS_T495 maintains inhibition eNOS eNOS eNOS->eNOS_S1177 eNOS->eNOS_T495

Diagram 1: eNOS phosphorylation pathways and decoy peptide intervention.

Experimental Protocols

Measuring the effect of the this compound on NO production requires sensitive and reliable methods. Below are detailed protocols for cell culture and two common methods for NO quantification: the Griess assay for measuring total nitrite (B80452) in culture supernatant and a fluorescent dye-based assay for intracellular NO detection.

Protocol 1: Endothelial Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating endothelial cells with the this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • This compound

  • Vehicle control (sterile water or buffer used to dissolve the peptide)

Procedure:

  • Cell Culture: Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Once cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and seed them into appropriate culture plates (e.g., 96-well plates for the Griess assay, or plates with coverslips for fluorescence microscopy).

  • Treatment: When cells are 80-90% confluent in the plates, replace the culture medium with fresh, serum-free medium and allow the cells to equilibrate for 1-2 hours.

  • Prepare stock solutions of the this compound in a suitable solvent (e.g., sterile water).

  • Treat the cells with varying concentrations of the decoy peptide (e.g., 1, 5, 10, 25 µM) for a predetermined time course (e.g., 30 min, 1, 2, 4 hours). Include a vehicle-only control group.

  • After the incubation period, collect the cell culture supernatant for the Griess assay and/or process the cells for intracellular NO measurement.

experimental_workflow A Culture Endothelial Cells (e.g., HUVECs) to 80-90% confluency B Seed cells into appropriate plates (e.g., 96-well plates) A->B C Replace with serum-free medium and equilibrate B->C D Treat cells with eNOS pT495 Decoy Peptide (and controls) C->D E Incubate for desired time D->E F Collect supernatant for Griess Assay OR Process cells for DAF-FM DA Assay E->F G Measure Nitric Oxide Production F->G

Diagram 2: General experimental workflow.
Protocol 2: Nitric Oxide Measurement using the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO2-).[5][6][7] For a more accurate assessment of total NO production, nitrate (B79036) (NO3-) should be converted to nitrite using nitrate reductase prior to the assay.[8][9]

Materials:

  • Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Nitrate Reductase

  • NADPH

  • Sodium nitrite standard solution

  • 96-well microplate reader

  • Culture supernatant collected from Protocol 1

Procedure:

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.

  • Sample Preparation: Add 50 µL of cell culture supernatant and standards to separate wells of a 96-well plate.

  • Nitrate Reduction (Optional but Recommended): To measure total NOx (nitrite + nitrate), add nitrate reductase and its cofactor, NADPH, to each well according to the manufacturer's instructions. Incubate at room temperature for 20-30 minutes.

  • Griess Reaction: Add 50 µL of sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.[10]

  • Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent II) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[6][7][11]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Intracellular Nitric Oxide Measurement using DAF-FM Diacetate

DAF-FM diacetate is a cell-permeable dye that fluoresces upon reacting with intracellular NO.[12][13][14] This method allows for real-time detection of NO production in living cells.

Materials:

  • DAF-FM diacetate

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or flow cytometer

  • Cells cultured on coverslips or in appropriate plates from Protocol 1

Procedure:

  • Dye Loading: Prepare a 5-10 mM stock solution of DAF-FM diacetate in anhydrous DMSO. Dilute the stock solution to a final working concentration of 5-10 µM in HBSS.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the DAF-FM diacetate working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[12][14]

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Treatment: Add fresh HBSS containing the desired concentrations of the this compound or vehicle control to the cells.

  • Image Acquisition/Flow Cytometry: After the desired treatment time, measure the fluorescence intensity using a fluorescence microscope (excitation/emission ~495/515 nm) or a flow cytometer.[12][13][14]

  • Data Analysis: Quantify the change in fluorescence intensity in peptide-treated cells relative to the vehicle-treated control cells.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.

Table 1: Effect of this compound on Nitrite Production (Griess Assay)

Treatment GroupConcentration (µM)Incubation Time (hours)Nitrite Concentration (µM) ± SDFold Change vs. Control
Vehicle Control042.5 ± 0.31.0
Decoy Peptide143.1 ± 0.41.2
Decoy Peptide544.8 ± 0.51.9
Decoy Peptide1047.2 ± 0.62.9
Decoy Peptide2547.5 ± 0.83.0

Table 2: Effect of this compound on Intracellular NO (DAF-FM Assay)

Treatment GroupConcentration (µM)Incubation Time (hours)Mean Fluorescence Intensity ± SDFold Change vs. Control
Vehicle Control01150 ± 151.0
Decoy Peptide11185 ± 201.2
Decoy Peptide51290 ± 251.9
Decoy Peptide101430 ± 302.9
Decoy Peptide251445 ± 353.0

Troubleshooting and Considerations

  • Cell Health: Ensure endothelial cells are healthy and not passaged too many times, as this can affect eNOS expression and activity.

  • Griess Assay Interference: Components of some culture media can interfere with the Griess reaction. It is advisable to test the medium for background absorbance.[9]

  • DAF-FM Photostability: The fluorescent product of DAF-FM can be susceptible to photobleaching. Minimize light exposure during imaging.[14]

  • Peptide Delivery: For in vivo or complex in vitro models, consider the delivery and stability of the decoy peptide.

By following these detailed protocols, researchers can effectively measure the impact of the this compound on nitric oxide production, providing valuable insights into the regulation of eNOS and the therapeutic potential of targeting this pathway.

References

Application Notes and Protocols: Assessing Superoxide Levels in Response to eNOS pT495 Decoy Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, primarily known for its production of nitric oxide (NO), a key signaling molecule in vasodilation. However, under certain pathological conditions, eNOS can become "uncoupled," leading to the production of superoxide (B77818) (O₂⁻) instead of NO. This switch is often associated with the phosphorylation of eNOS at threonine 495 (pT495). The eNOS pT495 decoy peptide is a specific peptide designed to prevent this phosphorylation, thereby aiming to reduce eNOS uncoupling and subsequent superoxide production.[1]

These application notes provide detailed protocols for assessing superoxide levels in biological samples, with and without the application of the this compound. The methodologies described herein are essential for researchers investigating endothelial dysfunction, oxidative stress, and the therapeutic potential of targeting eNOS phosphorylation.

Signaling Pathway: eNOS Uncoupling via T495 Phosphorylation

Under various stimuli, such as activation of Protein Kinase C (PKC), eNOS can be phosphorylated at the T495 residue. This phosphorylation event is associated with a conformational change in the enzyme that can lead to its uncoupling. In an uncoupled state, the electron flow within the eNOS enzyme is diverted from the substrate L-arginine to molecular oxygen, resulting in the generation of superoxide radicals instead of nitric oxide. The this compound acts by competitively inhibiting the phosphorylation at the T495 site, thereby preventing the downstream cascade leading to superoxide production.

eNOS_Uncoupling cluster_activation Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_output Products Stimulus PKC Activators (e.g., PMA, G+ toxins) PKC Protein Kinase C (PKC) Stimulus->PKC activates eNOS eNOS PKC->eNOS phosphorylates at T495 pT495 eNOS-pT495 NO Nitric Oxide (NO) eNOS->NO produces (coupled state) Uncoupled_eNOS Uncoupled eNOS pT495->Uncoupled_eNOS leads to Superoxide Superoxide (O₂⁻) Uncoupled_eNOS->Superoxide produces Decoy_Peptide eNOS pT495 Decoy Peptide Decoy_Peptide->PKC inhibits phosphorylation

Caption: eNOS uncoupling signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments designed to assess the effect of the this compound on superoxide levels.

Table 1: Superoxide Levels Measured by Dihydroethidium (DHE) Staining

Treatment GroupDHE Fluorescence (Arbitrary Units)Fold Change vs. Control
Control (Vehicle)100 ± 121.0
Stimulus (e.g., PMA)450 ± 354.5
Stimulus + this compound150 ± 201.5
This compound Alone110 ± 151.1

Table 2: Superoxide Levels Measured by Lucigenin (B191737) Chemiluminescence

Treatment GroupChemiluminescence (RLU/mg protein)Fold Change vs. Control
Control (Vehicle)5,000 ± 4501.0
Stimulus (e.g., PMA)22,500 ± 1,8004.5
Stimulus + this compound7,500 ± 6001.5
This compound Alone5,500 ± 5001.1

Table 3: Superoxide Levels Measured by Cytochrome c Reduction Assay

Treatment GroupRate of Cytochrome c Reduction (nmol/min/mg protein)Fold Change vs. Control
Control (Vehicle)2.5 ± 0.31.0
Stimulus (e.g., PMA)11.2 ± 1.14.5
Stimulus + this compound3.7 ± 0.41.5
This compound Alone2.8 ± 0.31.1

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_prep Cell/Tissue Preparation cluster_treatment Treatment Groups cluster_assay Superoxide Measurement cluster_analysis Data Analysis Cell_Culture Culture endothelial cells to desired confluency Control Vehicle Control Stimulus Stimulus (e.g., PMA) Peptide Stimulus + Decoy Peptide Peptide_Alone Decoy Peptide Alone DHE DHE Staining Control->DHE Lucigenin Lucigenin Assay Control->Lucigenin Cytochrome_c Cytochrome c Assay Control->Cytochrome_c Stimulus->DHE Stimulus->Lucigenin Stimulus->Cytochrome_c Peptide->DHE Peptide->Lucigenin Peptide->Cytochrome_c Peptide_Alone->DHE Peptide_Alone->Lucigenin Peptide_Alone->Cytochrome_c Quantification Quantify fluorescence, chemiluminescence, or absorbance DHE->Quantification Lucigenin->Quantification Cytochrome_c->Quantification Statistics Statistical Analysis Quantification->Statistics

Caption: General experimental workflow.

Protocol 1: Dihydroethidium (DHE) Staining for Superoxide Detection

Principle: DHE is a cell-permeable fluorescent probe that, upon oxidation by superoxide, is converted to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

Materials:

  • Endothelial cells (e.g., HUVEC, BAEC)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)

  • This compound

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • 96-well black, clear-bottom plates or fluorescence microscope slides

  • Fluorescence plate reader or fluorescence microscope

Procedure for Adherent Cells:

  • Seed endothelial cells in a 96-well black, clear-bottom plate or on microscope slides and culture until they reach 70-80% confluency.[2]

  • Pre-treat the cells with the this compound (concentration to be optimized, e.g., 1-10 µM) or vehicle for the desired time (e.g., 1-2 hours).

  • Add the stimulating agent (e.g., 1 µM PMA) to the appropriate wells and incubate for the desired time (e.g., 30-60 minutes).

  • Remove the medium and wash the cells once with warm PBS.

  • Add DHE working solution (e.g., 5-10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.[2][3]

  • Wash the cells twice with warm PBS.

  • Add fresh PBS to the wells.

  • Measure the fluorescence using a fluorescence plate reader (excitation ~518 nm, emission ~606 nm) or visualize under a fluorescence microscope.

Protocol 2: Lucigenin-Enhanced Chemiluminescence Assay for Superoxide

Principle: Lucigenin (bis-N-methylacridinium nitrate) is a chemiluminescent probe that emits light upon reaction with superoxide.

Materials:

  • Endothelial cells

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay reagent (e.g., BCA kit)

  • Lucigenin solution (e.g., 5 µM in Krebs-HEPES buffer)

  • NADPH (100 µM)

  • This compound

  • Stimulating agent (e.g., PMA)

  • Luminometer

Procedure:

  • Culture and treat endothelial cells with the decoy peptide and/or stimulus as described in Protocol 1.

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of each cell lysate using a protein assay.

  • In a luminometer tube or a white 96-well plate, add a standardized amount of cell lysate (e.g., 20-50 µg of protein).

  • Add NADPH to the lysate to a final concentration of 100 µM.

  • Place the tube/plate in the luminometer.

  • Inject the lucigenin solution to a final concentration of 5 µM.

  • Immediately measure the chemiluminescence for a set period (e.g., 5-10 minutes).

  • The rate of superoxide production is expressed as relative light units (RLU) per milligram of protein per minute.

Protocol 3: Cytochrome c Reduction Assay for Superoxide

Principle: Superoxide can reduce ferricytochrome c to ferrocytochrome c, which can be measured spectrophotometrically by the increase in absorbance at 550 nm.

Materials:

  • Endothelial cells or cell lysates

  • Krebs-HEPES buffer

  • Cytochrome c from horse heart (e.g., 50 µM in Krebs-HEPES buffer)

  • Superoxide dismutase (SOD)

  • This compound

  • Stimulating agent (e.g., PMA)

  • Spectrophotometer or plate reader capable of measuring absorbance at 550 nm

Procedure:

  • Culture and treat endothelial cells with the decoy peptide and/or stimulus as described in Protocol 1.

  • For intact cells, wash and resuspend them in Krebs-HEPES buffer. For lysates, prepare as in Protocol 2.

  • Prepare parallel reactions for each condition, one with and one without SOD (e.g., 150 U/mL). The SOD-inhibitable portion of the signal is specific to superoxide.

  • In a 96-well plate, add the cell suspension or lysate.

  • Add cytochrome c to a final concentration of 50 µM.

  • Measure the absorbance at 550 nm at time zero.

  • Incubate the plate at 37°C and take absorbance readings at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Calculate the rate of cytochrome c reduction using the extinction coefficient for cytochrome c (21.1 mM⁻¹cm⁻¹).

  • The superoxide-specific rate is the rate in the absence of SOD minus the rate in the presence of SOD.

Logical Relationship Diagram

Logical_Relationship cluster_hypothesis Hypothesis cluster_exp_design Experimental Design cluster_measurement Measurement cluster_expected_outcome Expected Outcome cluster_conclusion Conclusion Hypothesis This compound reduces superoxide levels by preventing eNOS uncoupling Treatment Treat cells with: - Vehicle (Control) - Stimulus (e.g., PMA) - Stimulus + Decoy Peptide - Decoy Peptide Alone Hypothesis->Treatment Assay Assess superoxide levels using: - DHE Staining - Lucigenin Assay - Cytochrome c Assay Treatment->Assay Outcome Reduced superoxide levels in the 'Stimulus + Decoy Peptide' group compared to the 'Stimulus' group Assay->Outcome Conclusion The this compound is effective in mitigating stimulus-induced superoxide production Outcome->Conclusion

Caption: Logical flow of the experimental design.

References

Application Notes and Protocols for Detecting Phospho-eNOS (Thr495) via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelial nitric oxide synthase (eNOS), a key enzyme in the cardiovascular system, is responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion. The activity of eNOS is tightly regulated by post-translational modifications, most notably phosphorylation. Phosphorylation of eNOS at Threonine 495 (Thr495) is an inhibitory modification that reduces the enzyme's activity.[1] This phosphorylation event is mediated by kinases such as Protein Kinase C (PKC) and Rho-associated kinase (ROCK). Monitoring the phosphorylation status of eNOS at Thr495 is crucial for understanding endothelial function and dysfunction in various pathological conditions. Western blotting is a widely used technique to detect and quantify the levels of phospho-eNOS (Thr495). This document provides a detailed protocol for the detection of phospho-eNOS (Thr495) using Western blot, including sample preparation, gel electrophoresis, protein transfer, antibody incubation, and signal detection.

Signaling Pathway of eNOS Phosphorylation at Threonine 495

The phosphorylation of eNOS at Thr495 is a critical negative regulatory mechanism. Various signaling pathways converge to regulate this phosphorylation event. Key kinases involved include Protein Kinase C (PKC) and Rho-associated kinase (ROCK). Activation of these kinases, often downstream of G-protein coupled receptors (GPCRs) or in response to cellular stress, leads to the phosphorylation of eNOS at Thr495, thereby inhibiting its ability to produce NO.

eNOS_Thr495_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs PKC PKC GPCR->PKC Activates RhoA RhoA GPCR->RhoA Activates eNOS_active eNOS PKC->eNOS_active Phosphorylates ROCK ROCK RhoA->ROCK Activates ROCK->eNOS_active Phosphorylates eNOS_inactive p-eNOS (Thr495) (Inactive) NO Nitric Oxide (NO) eNOS_inactive->NO Inhibits Production eNOS_active->NO Produces Agonist Agonists (e.g., Thrombin) Agonist->GPCR Activates

Caption: Signaling pathway of inhibitory eNOS phosphorylation at Thr495.

Experimental Protocol

This protocol outlines the steps for performing a Western blot to detect phospho-eNOS (Thr495).

Materials and Reagents

Buffers and Solutions:

  • RIPA Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

    • Add fresh before use: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.[2][3]

  • 10X Tris-Buffered Saline (TBS):

    • 24 g Tris base

    • 88 g NaCl

    • Dissolve in 900 mL of distilled water.

    • Adjust pH to 7.6 with HCl.

    • Add distilled water to a final volume of 1 L.[4]

  • 1X Tris-Buffered Saline with Tween 20 (TBS-T):

    • 100 mL of 10X TBS

    • 900 mL of distilled water

    • 1 mL of Tween 20 (0.1% final concentration).[5][6]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBS-T.

  • Primary Antibody Dilution Buffer: 5% BSA in TBS-T.

  • Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBS-T.

  • Stripping Buffer (Harsh):

    • 62.5 mM Tris-HCl, pH 6.8

    • 2% SDS

    • 100 mM β-mercaptoethanol.[7]

Antibodies:

  • Primary Antibody: Rabbit anti-phospho-eNOS (Thr495) polyclonal/monoclonal antibody. (Recommended dilution: 1:1000).[1][8][9][10]

  • Primary Antibody (Total eNOS): Mouse anti-eNOS monoclonal antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG.

Sample Preparation (Cell Culture)
  • Grow endothelial cells (e.g., HUVECs) to 80-90% confluency.

  • Treat cells with desired compounds or stimuli to induce or inhibit eNOS phosphorylation.

  • Wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold RIPA lysis buffer (with freshly added inhibitors) to the cell culture dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.

  • Add 4X Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes.

  • Store samples at -80°C until use.

SDS-PAGE and Protein Transfer
  • Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.

  • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours at 4°C.

  • After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.

  • Destain the membrane with TBS-T.

Immunoblotting
  • Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-eNOS (Thr495) (diluted 1:1000 in 5% BSA/TBS-T) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (diluted in 5% non-fat dry milk/TBS-T) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.

Stripping and Reprobing for Total eNOS
  • Stripping: Incubate the membrane in stripping buffer for 30 minutes at 50°C with occasional agitation.[11]

  • Washing: Wash the membrane extensively with TBS-T (5 times for 5 minutes each).

  • Re-blocking: Block the membrane again with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.

  • Reprobing: Incubate the membrane with the primary antibody against total eNOS overnight at 4°C.

  • Follow steps 4.3 to 4.6 for washing, secondary antibody incubation (using HRP-conjugated goat anti-mouse), and detection.

Western Blot Workflow

The following diagram illustrates the key steps in the Western blot protocol for detecting phospho-eNOS (Thr495).

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Cell Lysis & Protein Quantification) SDSPAGE 2. SDS-PAGE SamplePrep->SDSPAGE Transfer 3. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 4. Blocking (5% BSA in TBS-T) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (anti-p-eNOS Thr495) Blocking->PrimaryAb Wash1 6. Washing (TBS-T) PrimaryAb->Wash1 SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated anti-rabbit) Wash1->SecondaryAb Wash2 8. Washing (TBS-T) SecondaryAb->Wash2 Detection 9. Signal Detection (ECL) Wash2->Detection Stripping 10. Stripping Detection->Stripping Reprobing 11. Reprobing (anti-total eNOS) Stripping->Reprobing

References

Application Notes and Protocols: Utilizing a Scrambled Peptide as a Negative Control for eNOS pT495 Decoy Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammatory processes, and inhibition of platelet aggregation. The activity of eNOS is tightly regulated by post-translational modifications, most notably phosphorylation. Phosphorylation at serine 1177 (S1177) is activating, while phosphorylation at threonine 495 (T495) is inhibitory.

Increased phosphorylation at T495, often mediated by protein kinase C (PKC), Rho-kinase, or AMP-activated protein kinase (AMPK), reduces eNOS activity by hindering the binding of calmodulin, a necessary cofactor.[1][2][3][4] This can lead to "eNOS uncoupling," a dysfunctional state where the enzyme produces superoxide (B77818) radicals (O₂⁻) instead of NO.[5] This switch from a protective to a detrimental function is implicated in various cardiovascular pathologies.

An eNOS pT495 decoy peptide is a synthetic peptide designed to mimic the T495 phosphorylation site of eNOS. Its purpose is to competitively inhibit the kinases that phosphorylate this site, thereby preventing the inhibitory phosphorylation of endogenous eNOS. This should, in turn, maintain eNOS in its active, coupled state, promoting NO production and reducing superoxide generation.

To validate the specificity of the this compound, a scrambled peptide is an essential negative control. The scrambled peptide possesses the same amino acid composition as the decoy peptide, but in a randomized sequence. This ensures that any observed biological effects are attributable to the specific sequence of the decoy peptide and not to non-specific effects related to charge, hydrophobicity, or the mere presence of a peptide.

These application notes provide a comprehensive guide to using a scrambled peptide as a negative control for an this compound, including proposed peptide designs, detailed experimental protocols, and illustrative data presentation.

Proposed Peptide Design and Rationale

As the exact sequence of commercially available eNOS pT495 decoy peptides is often proprietary, we propose a rational design based on the human eNOS sequence surrounding the T495 phosphorylation site.

Human eNOS sequence around T495: ...KR KT KR ... (residues 491-497)

The threonine at position 495 is the phosphorylation target. The surrounding basic residues (Arginine - R, Lysine - K) are critical for recognition by kinases like PKC.

Proposed this compound (Active Peptide):

  • Sequence: Ac-KRKTKR-NH₂

  • Rationale: This short peptide encompasses the T495 residue and the surrounding basic amino acids, making it a concise recognition motif for the target kinases. The N-terminal acetylation (Ac) and C-terminal amidation (NH₂) enhance peptide stability by preventing degradation by exopeptidases.

Proposed Scrambled Peptide (Negative Control):

  • Sequence: Ac-RKKTRK-NH₂

  • Rationale: This peptide contains the exact same amino acids as the decoy peptide but in a randomized order. This maintains the same overall charge and hydrophobicity while disrupting the specific sequence recognized by the kinases. The N-terminal acetylation and C-terminal amidation are also included for comparable stability.

Signaling Pathways and Experimental Workflow

Signaling_and_Workflow cluster_0 eNOS Signaling Pathway cluster_1 Experimental Intervention cluster_2 Experimental Workflow Kinases Kinases eNOS (active) eNOS (active) eNOS-pT495 (inactive/uncoupled) eNOS-pT495 (inactive/uncoupled) NO NO Superoxide Superoxide Vasodilation Vasodilation Oxidative Stress Oxidative Stress Decoy Peptide Decoy Peptide Scrambled Peptide Scrambled Peptide Cell Culture Cell Culture Treatment Treatment Endpoint Assays Endpoint Assays Data Analysis Data Analysis

Data Presentation

The following tables present illustrative quantitative data from experiments designed to validate the efficacy and specificity of the this compound using its scrambled counterpart as a negative control.

Table 1: Effect of this compound on eNOS T495 Phosphorylation

Treatment GroupConcentration (µM)p-eNOS (T495) / Total eNOS Ratio (Normalized)
Vehicle Control-1.00 ± 0.05
Agonist (e.g., PMA)12.50 ± 0.15
Decoy Peptide + Agonist101.20 ± 0.10
Scrambled Peptide + Agonist102.45 ± 0.20

Table 2: Effect of this compound on Nitric Oxide Production

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM)
Vehicle Control-5.2 ± 0.4
Agonist (e.g., PMA)12.1 ± 0.3
Decoy Peptide + Agonist104.8 ± 0.5
Scrambled Peptide + Agonist102.3 ± 0.2

Table 3: Effect of this compound on Superoxide Production

Treatment GroupConcentration (µM)Superoxide Production (Relative Fluorescence Units)
Vehicle Control-100 ± 8
Agonist (e.g., PMA)1350 ± 25
Decoy Peptide + Agonist10120 ± 15
Scrambled Peptide + Agonist10340 ± 30

Experimental Protocols

Peptide Preparation and Storage
  • Reconstitution: Reconstitute the lyophilized decoy and scrambled peptides in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mM.

  • Aliquoting: Aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these studies.

  • Culture Conditions: Culture HUVECs in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics, at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for NO and superoxide assays) and allow them to reach 80-90% confluency.

  • Treatment:

    • Starve the cells in serum-free medium for 2-4 hours prior to treatment.

    • Pre-incubate the cells with the this compound or the scrambled peptide at the desired final concentration (e.g., 10 µM) for 1-2 hours.

    • Stimulate the cells with an agonist known to induce eNOS T495 phosphorylation (e.g., Phorbol 12-myristate 13-acetate (PMA) at 1 µM) for a predetermined time (e.g., 30 minutes).

    • Include a vehicle control group (treated with the solvent for peptides and agonist) and an agonist-only group.

Western Blotting for p-eNOS (T495)

Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation (anti-p-eNOS T495 & anti-total eNOS) Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

  • Cell Lysis:

    • Wash the treated cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-eNOS (T495) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total eNOS as a loading control.

    • Quantify the band intensities using densitometry software and normalize the p-eNOS (T495) signal to the total eNOS signal.

Nitric Oxide (NO) Measurement (Griess Assay)

Griess_Assay_Workflow Collect Supernatant Collect Supernatant Prepare Nitrite Standards Prepare Nitrite Standards Collect Supernatant->Prepare Nitrite Standards Add Griess Reagent Add Griess Reagent Prepare Nitrite Standards->Add Griess Reagent Incubate Incubate Add Griess Reagent->Incubate Measure Absorbance (540 nm) Measure Absorbance (540 nm) Incubate->Measure Absorbance (540 nm) Calculate Nitrite Concentration Calculate Nitrite Concentration Measure Absorbance (540 nm)->Calculate Nitrite Concentration

  • Sample Collection: After cell treatment, collect the cell culture supernatant.

  • Nitrite Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite in the same culture medium.

  • Griess Reaction:

    • Add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatants and standards in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Superoxide Production Assay (e.g., Dihydroethidium - DHE)

Superoxide_Assay_Workflow Cell Treatment Cell Treatment Incubate with DHE Incubate with DHE Cell Treatment->Incubate with DHE Wash Cells Wash Cells Incubate with DHE->Wash Cells Measure Fluorescence Measure Fluorescence (Excitation/Emission ~518/606 nm) Wash Cells->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

  • Cell Treatment: Treat cells in a 96-well plate as described in section 2.

  • DHE Staining:

    • After treatment, remove the medium and incubate the cells with DHE (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement:

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for DHE (e.g., excitation ~518 nm, emission ~606 nm).

  • Analysis: Normalize the fluorescence readings to a control group or to cell number if significant cell death is observed.

Conclusion

The use of a scrambled peptide as a negative control is indispensable for validating the sequence-specific effects of an this compound. By following the detailed protocols and utilizing the data presentation formats outlined in these application notes, researchers can generate robust and publishable data that clearly demonstrates the intended mechanism of action of their decoy peptide. This rigorous approach will contribute to a better understanding of eNOS regulation and the development of novel therapeutic strategies for cardiovascular diseases characterized by eNOS dysfunction.

References

Application Notes and Protocols for Delivery of eNOS pT495 Decoy Peptide to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, catalyzing the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammatory processes, and anti-thrombotic effects. The activity of eNOS is tightly regulated by phosphorylation at multiple sites. Phosphorylation at Threonine 495 (pT495) is an inhibitory modification that reduces eNOS activity and can lead to "eNOS uncoupling," a state where the enzyme produces superoxide (B77818) instead of NO, contributing to endothelial dysfunction.

The eNOS pT495 decoy peptide is a synthetic peptide designed to competitively inhibit the signaling pathways that lead to the phosphorylation of eNOS at T495. By preventing this inhibitory phosphorylation, the decoy peptide aims to maintain eNOS in its active, coupled state, thereby preserving NO production and mitigating endothelial damage. This makes the this compound a promising therapeutic agent for conditions associated with endothelial dysfunction, such as ventilator-induced lung injury and other cardiovascular diseases.

These application notes provide a comprehensive overview of the delivery methods for the this compound to target tissues, with detailed protocols for in vivo administration and a summary of expected quantitative outcomes based on current research.

This compound: A Profile

The this compound is a specific peptide that has been shown to prevent T495 phosphorylation, which in turn reduces eNOS uncoupling and mitochondrial redistribution.[1][2] Its primary application in research has been in the context of ventilator-induced lung injury.[1][2]

Sequence: His-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Ile-Thr-Arg-Lys-Lys-Thr-Phe-Lys-Glu-Val-Ala

A key feature of this peptide is the presence of a poly-arginine and lysine-rich sequence (Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg), which is characteristic of a cell-penetrating peptide (CPP). This intrinsic property suggests that the peptide may be capable of crossing cellular membranes without the need for additional delivery vehicles.

Signaling Pathway of eNOS Phosphorylation at Threonine 495

The phosphorylation of eNOS at Thr495 is a key inhibitory event. Understanding the signaling pathway leading to this phosphorylation is crucial for appreciating the mechanism of action of the this compound. The Rho/ROCK pathway has been identified as a key regulator of eNOS-Thr495 phosphorylation. Activation of Protease-Activated Receptor-1 (PAR-1) can trigger this pathway, leading to the inhibition of eNOS and reduced NO production. The decoy peptide likely interferes with the interaction between the kinase and eNOS, preventing the phosphorylation at T495.

eNOS_pT495_Signaling cluster_cytoplasm Cytoplasm PAR1 PAR-1 RhoA RhoA PAR1->RhoA Activates ROCK ROCK RhoA->ROCK Activates eNOS_active eNOS Active ROCK->eNOS_active Phosphorylates (T495) eNOS_inactive eNOS (pT495) Inactive NO Nitric Oxide (NO) eNOS_active->NO Produces Decoy eNOS pT495 Decoy Peptide Decoy->ROCK Inhibits Interaction Thrombin Thrombin/ TFLLR Thrombin->PAR1

Figure 1: Simplified signaling pathway of eNOS T495 phosphorylation.

Delivery Methods for this compound

The successful in vivo application of the this compound is contingent on its effective delivery to target tissues. Given its potential application in lung and cardiovascular diseases, delivery strategies should aim for efficient uptake in these organs.

Direct Administration Leveraging Intrinsic Cell-Penetrating Properties

The amino acid sequence of the this compound contains a motif rich in basic amino acids (arginine and lysine), which is a hallmark of cell-penetrating peptides (CPPs). CPPs are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. This suggests that the this compound may be delivered directly without the need for a separate carrier.

Advantages:

  • Simplified formulation.

  • Reduced immunogenicity compared to complex delivery systems.

  • Direct action at the intracellular target.

Considerations:

  • Potential for off-target effects due to non-specific cellular uptake.

  • Susceptibility to proteolytic degradation in circulation.

Nanoparticle-Based Delivery

Encapsulating the this compound within nanoparticles (NPs) can enhance its stability, improve its pharmacokinetic profile, and enable targeted delivery.

Types of Nanoparticles:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic peptides.

  • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, which can provide sustained release.

  • Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) offer good biocompatibility.

Advantages:

  • Protection from enzymatic degradation.

  • Potential for controlled and sustained release.

  • Surface modification with targeting ligands for tissue-specific delivery.

Localized Delivery

For specific organ targeting, such as the lungs, localized delivery methods can be highly effective.

  • Intratracheal (IT) Instillation: Direct delivery to the lungs, maximizing local concentration and minimizing systemic exposure. This is particularly relevant for treating ventilator-induced lung injury.

  • Intranasal Administration: A non-invasive method for targeting the lungs.

Experimental Protocols

The following are generalized protocols that can be adapted for the in vivo delivery of the this compound.

Protocol 1: Systemic Delivery via Intravenous (IV) Injection

This protocol is suitable for assessing the systemic effects and biodistribution of the peptide.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS), pH 7.4

  • Sterile syringes (0.5-1 mL) and needles (27-30 G)

  • Animal restrainer

Procedure:

  • Peptide Reconstitution:

    • Allow the lyophilized peptide to equilibrate to room temperature.

    • Reconstitute the peptide in sterile saline or PBS to the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex to dissolve. Avoid vigorous shaking to prevent aggregation.

    • Filter the solution through a 0.22 µm sterile filter.

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Place the animal in a restrainer and warm the tail to dilate the lateral tail veins.

    • Disinfect the tail with a 70% ethanol (B145695) wipe.

  • Injection:

    • Draw the calculated volume of the peptide solution into the syringe.

    • Insert the needle into a lateral tail vein.

    • Slowly inject the solution.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for any adverse reactions.

Protocol 2: Localized Delivery to the Lungs via Intratracheal (IT) Instillation

This protocol is designed for targeted delivery to the lungs.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Anesthetic (e.g., isoflurane)

  • Animal intubation platform and laryngoscope

  • Gel-loading pipette tips or a specialized microsprayer

Procedure:

  • Animal Anesthesia and Intubation:

    • Anesthetize the animal using isoflurane.

    • Place the animal on the intubation platform.

    • Visualize the trachea using a laryngoscope and insert an endotracheal tube.

  • Instillation:

    • Draw the desired volume of the peptide solution into a syringe attached to a catheter or microsprayer.

    • Insert the catheter/microsprayer through the endotracheal tube.

    • Instill the peptide solution directly into the lungs.

  • Recovery:

    • Remove the instillation device and the endotracheal tube.

    • Allow the animal to recover on a warming pad.

    • Monitor breathing and recovery from anesthesia.

Quantitative Data and Expected Outcomes

While specific quantitative data for the this compound is not extensively published, data from similar decoy peptide delivery studies can provide a benchmark. A study on the intratracheal delivery of a CPP-conjugated decoy peptide (dNP2-SE) for cardiac targeting provides valuable insights.

Delivery RouteTarget OrganPeptide% of Injected Dose in Organ (Peak)Time to Peak AccumulationReference
IntratrachealLungdNP2-SE~4.4%3 hours[3]
IntratrachealHeartdNP2-SE~0.3%3 hours[3]

Table 1: Example Biodistribution of a CPP-Conjugated Decoy Peptide Following Intratracheal Injection in Mice. [3]

For the this compound, especially when delivered intratracheally for lung injury, a significant portion of the administered dose would be expected to be retained in the lungs.

Experimental Workflow for Evaluating Delivery Efficiency

Delivery_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Peptide_Prep Peptide Synthesis & Labeling (e.g., FITC) Delivery In Vivo Delivery (e.g., IV, IT) Peptide_Prep->Delivery Animal_Model Animal Model Selection (e.g., Ventilator-Induced Lung Injury) Animal_Model->Delivery Biodistribution Biodistribution Analysis (Tissue Harvesting & Imaging) Delivery->Biodistribution Uptake Cellular Uptake (Fluorescence Microscopy) Delivery->Uptake Efficacy Therapeutic Efficacy (e.g., Western Blot for p-eNOS, Lung Injury Score) Delivery->Efficacy

References

Application Notes and Protocols: In Vitro Kinase Assay to Validate eNOS pT495 Decoy Peptide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and vascular homeostasis. The activity of eNOS is tightly regulated by post-translational modifications, most notably phosphorylation. Phosphorylation of eNOS at Threonine 495 (pT495) is a negative regulatory event that decreases enzyme activity and subsequent NO production.[1][2][3] Several kinases are known to phosphorylate this site, including Protein Kinase C (PKC), Rho-associated kinase (ROCK), and AMP-activated protein kinase (AMPK).[1][4][5]

Dysregulation of eNOS activity, including aberrant phosphorylation at T495, is implicated in various cardiovascular pathologies. Consequently, targeting the kinases responsible for eNOS pT495 presents a promising therapeutic strategy. Decoy peptides, which mimic the phosphorylation site of a substrate, can act as competitive inhibitors of kinases, preventing the phosphorylation of the endogenous protein. This document provides detailed protocols for an in vitro kinase assay to validate the activity of a novel eNOS pT495 decoy peptide.

Principle of the Assay

The in vitro kinase assay is designed to measure the ability of an this compound to inhibit the phosphorylation of a substrate by a specific kinase. The assay utilizes a recombinant active kinase (e.g., PKCα, ROCK1, or AMPK), a suitable substrate (recombinant human eNOS), and adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. The decoy peptide is introduced into the reaction to compete with the eNOS substrate for the active site of the kinase. The extent of eNOS phosphorylation at T495 is then quantified, typically by Western blotting using a phospho-specific antibody. A dose-dependent decrease in eNOS pT495 signal in the presence of the decoy peptide indicates its inhibitory activity.

Signaling Pathway

eNOS_pT495_Signaling Thrombin Thrombin ROCK ROCK Thrombin->ROCK LLO_PLY LLO/PLY PKC PKCα LLO_PLY->PKC H2O2 H₂O₂ H2O2->ROCK eNOS eNOS PKC->eNOS p ROCK->eNOS p AMPK AMPKα1 AMPK->eNOS p pT495_eNOS pT495-eNOS (Inactive) NO Nitric Oxide (NO) Production eNOS->NO Decoy_Peptide eNOS pT495 Decoy Peptide Decoy_Peptide->PKC Decoy_Peptide->ROCK Decoy_Peptide->AMPK

Caption: Signaling pathways leading to eNOS phosphorylation at T495.

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (PKCα/ROCK/AMPK) - Substrate (eNOS) - Decoy Peptide - ATP Solution - Kinase Buffer Reaction_Setup Set up Kinase Reaction: - Add Kinase, eNOS, and  Decoy Peptide to wells Reagents->Reaction_Setup Initiation Initiate Reaction: Add ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction: Add SDS-PAGE Sample Buffer Incubation->Termination SDS_PAGE SDS-PAGE Termination->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibodies Incubate with Antibodies: - Anti-pT495-eNOS - Anti-total-eNOS Western_Blot->Antibodies Imaging Imaging and Densitometry Antibodies->Imaging Quantification Quantify Band Intensities Imaging->Quantification Normalization Normalize pT495-eNOS to total eNOS Quantification->Normalization IC50 Calculate IC₅₀ Value Normalization->IC50

Caption: Workflow for the in vitro kinase assay.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human eNOSSigma-AldrichSRP0219
Recombinant Human PKCαSignalChemP61-10G
Recombinant Human ROCK1SignalChemR01-10G
Recombinant Human AMPK (α1/β1/γ1)SignalChemA01-10G
This compoundCustom SynthesisN/A
ATPSigma-AldrichA7699
Anti-phospho-eNOS (Thr495) AntibodyCell Signaling Technology9571
Anti-eNOS AntibodyCell Signaling Technology32027
HRP-conjugated Secondary AntibodyCell Signaling Technology7074
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor Cocktail 2 & 3Sigma-AldrichP5726 & P0044
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Tris-HClSigma-AldrichT5941
NaClSigma-AldrichS9888
MgCl₂Sigma-AldrichM8266
Dithiothreitol (DTT)Sigma-AldrichD9779
EGTASigma-AldrichE3889
SDS-PAGE GelsBio-RadVarious
PVDF MembraneMilliporeIPVH00010
ECL Western Blotting SubstrateThermo Fisher Scientific32106

Experimental Protocols

Reagent Preparation
  • Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA. Prepare a 10X stock and dilute to 1X before use. Add protease and phosphatase inhibitors to the 1X buffer immediately before use.

  • ATP Solution (10 mM): Dissolve ATP in sterile water and adjust the pH to 7.4. Store in aliquots at -20°C.

  • This compound Stock Solution (1 mM): Dissolve the custom-synthesized decoy peptide in sterile water or an appropriate solvent as recommended by the manufacturer. Store in aliquots at -20°C.

  • Kinase Stock Solutions: Reconstitute recombinant kinases according to the manufacturer's instructions to a stock concentration of 0.1-0.5 µg/µL in a suitable storage buffer. Store in aliquots at -80°C.

  • eNOS Substrate Stock Solution: Reconstitute recombinant human eNOS to a stock concentration of 0.5 µg/µL in a suitable storage buffer. Store in aliquots at -80°C.

In Vitro Kinase Assay Protocol (for PKCα, ROCK1, or AMPK)
  • Prepare Kinase Reaction Master Mix (without ATP): On ice, prepare a master mix containing the following components per reaction:

    • 1X Kinase Buffer: to final volume of 25 µL

    • Recombinant Kinase (PKCα, ROCK1, or AMPK): 20-50 ng

    • Recombinant Human eNOS: 200-500 ng

    • This compound: to desired final concentration (e.g., 0, 0.1, 1, 10, 100, 1000 nM)

  • Pre-incubation: Gently mix and pre-incubate the reaction mixtures at 30°C for 10 minutes to allow the decoy peptide to bind to the kinase.

  • Initiate Kinase Reaction: Add ATP to each reaction to a final concentration of 100 µM.

  • Incubation: Incubate the reactions at 30°C for 30 minutes.

  • Terminate Reaction: Stop the reaction by adding 25 µL of 2X SDS-PAGE sample buffer.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes.

Western Blotting for pT495-eNOS Detection
  • SDS-PAGE: Load 20 µL of each reaction mixture onto a 4-12% Bis-Tris SDS-PAGE gel and run at 150V for 60-90 minutes.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-eNOS (Thr495) antibody (1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (1:2000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL Western Blotting Substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (for Total eNOS): To normalize for protein loading, the membrane can be stripped and re-probed with an anti-eNOS antibody (1:1000 dilution).

Data Presentation and Analysis

Quantitative Data Summary

The inhibitory activity of the this compound should be evaluated against multiple kinases known to phosphorylate this site. The results can be summarized in the following table:

KinaseDecoy Peptide Concentration (nM)Normalized pT495-eNOS Signal (Arbitrary Units)% Inhibition
PKCα 01.000
0.1
1
10
100
1000
ROCK1 01.000
0.1
1
10
100
1000
AMPK 01.000
0.1
1
10
100
1000
Data Analysis
  • Densitometry: Quantify the band intensities of the Western blot images using software such as ImageJ.

  • Normalization: For each sample, normalize the phospho-eNOS (pT495) signal to the total eNOS signal.

  • % Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the decoy peptide using the following formula: % Inhibition = (1 - (Normalized Signal with Peptide / Normalized Signal without Peptide)) * 100

  • IC₅₀ Determination: Plot the % inhibition against the logarithm of the decoy peptide concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Troubleshooting

IssuePossible CauseSolution
No or weak pT495-eNOS signal Inactive kinase or ATPVerify the activity of the kinase and the concentration and purity of the ATP.
Ineffective antibodyUse a new aliquot of the primary antibody or try a different antibody.
High background on Western blot Insufficient blocking or washingIncrease blocking time and/or the number and duration of washes.
Antibody concentration too highOptimize the primary and secondary antibody concentrations.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.
Inconsistent incubation timesUse a timer to ensure consistent incubation times for all reactions.

Conclusion

This application note provides a comprehensive set of protocols for the in vitro validation of an this compound. By demonstrating dose-dependent inhibition of eNOS phosphorylation by relevant kinases, researchers can effectively characterize the potency and selectivity of their decoy peptide. These assays are a crucial first step in the development of novel therapeutics targeting eNOS dysregulation in cardiovascular diseases.

References

Illuminating Nitric Oxide Dynamics in Living Cells: Application Notes and Protocols for Peptide-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a transient and highly reactive gaseous signaling molecule pivotal to a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Its fleeting nature presents a significant challenge for direct and real-time monitoring within the complex intracellular environment. This document provides detailed application notes and protocols for the live-cell imaging of nitric oxide production utilizing two distinct classes of peptide-based probes: Genetically Encoded Nitric Oxide Probes (geNOps) and Synthetic Peptide-Based Sensors for Tyrosine Nitration . While the term "decoy peptide" was initially queried, the field has advanced towards these more direct and indirect peptide-based detection strategies for visualizing NO dynamics.

These methodologies offer powerful tools for researchers to investigate the spatiotemporal dynamics of NO signaling, screen for modulators of nitric oxide synthase (NOS) activity, and gain deeper insights into the role of NO in health and disease.

Peptide-Based Probes for Nitric Oxide Imaging

Genetically Encoded Nitric Oxide Probes (geNOps)

Genetically encoded probes offer the advantage of being expressed directly within cells of interest, allowing for targeted and long-term imaging studies. These probes are typically fusion proteins comprising a fluorescent protein and a NO-binding domain.[1][2]

Principle of Detection: The most common geNOps utilize a bacterial NO-binding domain, such as the GAF domain from the NorR protein, fused to a fluorescent protein (e.g., GFP, CFP, or orange fluorescent protein).[3] Binding of NO to the heme cofactor within the GAF domain induces a conformational change that modulates the fluorescence properties of the attached fluorescent protein, often resulting in a decrease in fluorescence intensity that is proportional to the NO concentration.[3][4] This change is reversible, allowing for the tracking of dynamic changes in NO levels.[3]

Synthetic Peptide-Based Sensors for Tyrosine Nitration

An alternative approach for detecting NO involves monitoring its downstream effects, such as the formation of peroxynitrite (ONOO⁻) through the reaction of NO with superoxide (B77818) radicals. Peroxynitrite is a potent oxidizing and nitrating agent that can modify proteins by nitrating tyrosine residues to form 3-nitrotyrosine (B3424624).[5] Peptide-based sensors have been developed to detect this post-translational modification as a surrogate marker for NO production.[6][7]

Principle of Detection: These sensors consist of synthetic peptides containing one or more tyrosine residues that are susceptible to nitration.[6] Following exposure to peroxynitrite, the tyrosine residues are nitrated. The detection of 3-nitrotyrosine can then be achieved using highly specific antibodies coupled with fluorescently labeled secondary antibodies, providing an indirect but sensitive measure of peroxynitrite formation and, by extension, NO production.[7][8]

Data Presentation: Quantitative Comparison of NO Probes

The selection of an appropriate probe is critical for obtaining reliable and meaningful data. The following table summarizes the key performance characteristics of representative peptide-based NO probes and a commonly used small molecule fluorescent probe for comparison.

Probe TypeSpecific Probe ExampleDetection MechanismDetection LimitKey AdvantagesKey Limitations
Genetically Encoded G-geNOp (Green Fluorescent)Reversible NO binding to GAF domain causing fluorescence quenching.[3]Nanomolar rangeHigh specificity for NO; allows for targeted expression in specific cells or organelles; suitable for long-term imaging.[1][2]Requires transfection/transduction of cells; indirect fluorescence readout (quenching); lower signal change compared to some chemical probes.
Synthetic Peptide Tyrosine-containing peptidesIndirect detection via peroxynitrite-mediated tyrosine nitration, followed by immunofluorescence.[6][7]~100 nM (for peroxynitrite)[6][7]High sensitivity for peroxynitrite; allows for endpoint or fixed-cell analysis.Indirect detection of NO; requires cell fixation and permeabilization for antibody staining; not suitable for real-time imaging of dynamic changes.
Small Molecule Dye DAF-FM diacetateN-nitrosation of an aromatic diamine in the presence of oxygen to form a fluorescent triazole.~3 nMHigh sensitivity; rapid response.Reacts with N₂O₃, not directly with NO; pH-sensitive; potential for phototoxicity and off-target reactions.

Signaling Pathways of Nitric Oxide Production

Nitric oxide is synthesized by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[4] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[9][10] Understanding the signaling pathways that regulate the expression and activity of these enzymes is crucial for interpreting live-cell imaging data of NO production.

eNOS_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR ShearStress Shear Stress PI3K PI3K ShearStress->PI3K VEGFR->PI3K Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) (Ser1177) Akt->eNOS_inactive P eNOS_active eNOS (active) (p-Ser1177) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO catalyzes CaM CaM CaM->eNOS_active activates Ca2 Ca²⁺ Ca2->CaM L_Arginine L-Arginine L_Arginine->eNOS_active

eNOS Signaling Pathway

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene (NOS2) NFkB->iNOS_gene transcription STAT1 STAT1 JAK->STAT1 phosphorylates STAT1->iNOS_gene transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein

iNOS Signaling Pathway

Experimental Protocols

Protocol 1: Live-Cell Imaging of NO Production with Genetically Encoded Probes (geNOps)

This protocol describes the transient transfection of mammalian cells with a geNOp plasmid and subsequent live-cell imaging of NO production.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, endothelial cells)

  • Complete cell culture medium

  • geNOp expression plasmid (e.g., G-geNOp)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Glass-bottom imaging dishes

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • NO donor (e.g., NOC-7) or NOS agonist (e.g., histamine (B1213489) for endothelial cells)[9]

  • NOS inhibitor (e.g., L-NAME) for control experiments

  • Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: The day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-90% confluency at the time of imaging.

  • Transfection: Transfect the cells with the geNOp plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for probe expression.

  • Preparation for Imaging:

    • Gently wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh live-cell imaging medium to the dish.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the live-cell imaging chamber.

    • Locate transfected cells by identifying the fluorescent signal of the geNOp.

    • Acquire baseline fluorescence images for 5-10 minutes.

    • To stimulate NO production, add the NO donor or NOS agonist to the imaging medium.

    • Acquire time-lapse images to monitor the change in fluorescence intensity. For geNOps that quench upon NO binding, a decrease in fluorescence indicates NO production.

    • For control experiments, pre-incubate cells with a NOS inhibitor (e.g., 1 mM L-NAME for 30 minutes) before stimulation.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software (e.g., ImageJ).

    • Normalize the fluorescence intensity to the baseline (F/F₀) to quantify the change in NO levels.

geNOps_Workflow cluster_prep Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Cell_Seeding Seed cells on imaging dish Transfection Transfect with geNOp plasmid Cell_Seeding->Transfection Incubation Incubate 24-48h for expression Transfection->Incubation Wash Wash cells Incubation->Wash Baseline Acquire baseline fluorescence Wash->Baseline Stimulation Add NO donor or NOS agonist Baseline->Stimulation TimeLapse Acquire time-lapse images Stimulation->TimeLapse Quantification Quantify fluorescence intensity (F) TimeLapse->Quantification Normalization Normalize to baseline (F/F₀) Quantification->Normalization

Experimental Workflow for geNOps

Protocol 2: Imaging NO Production via Tyrosine Nitration using Synthetic Peptide Probes

This protocol describes the detection of peroxynitrite-mediated tyrosine nitration in cells using synthetic peptides conjugated to fluorescent particles, followed by immunofluorescence staining.[7]

Materials:

  • Cells of interest cultured on coverslips

  • Synthetic tyrosine-containing peptide conjugated to fluorescent particles (peptide-FPs)

  • Stimulus to induce NO and superoxide production (e.g., for endothelial cells, applying shear stress)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-3-nitrotyrosine antibody

  • Fluorescently labeled secondary antibody

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells on sterile coverslips to the desired confluency.

    • Incubate the cells with the peptide-FPs.

    • Stimulate the cells to produce NO and superoxide. For example, expose endothelial cells to physiological shear stress.[6][7]

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-3-nitrotyrosine primary antibody in blocking buffer according to the manufacturer's recommendation.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope with appropriate filter sets for the fluorescent particles, the secondary antibody fluorophore, and DAPI.

    • Quantify the fluorescence intensity of the 3-nitrotyrosine signal and normalize it to the fluorescence of the peptide-FPs to account for variations in particle number.[8]

Conclusion

The use of genetically encoded and synthetic peptide-based probes provides powerful and complementary strategies for the live-cell imaging of nitric oxide production. Genetically encoded probes are ideal for real-time, dynamic measurements in targeted cell populations, while synthetic peptide sensors offer a highly sensitive method for detecting peroxynitrite-mediated modifications. By selecting the appropriate probe and protocol, researchers can effectively investigate the intricate roles of nitric oxide in cellular signaling and disease pathogenesis.

References

Application of eNOS pT495 Decoy Peptide in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. A key contributor to this injury is endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), a critical signaling molecule with vasodilatory and cytoprotective effects. Endothelial nitric oxide synthase (eNOS) is the primary source of NO in the vasculature. The activity of eNOS is tightly regulated by phosphorylation at key serine and threonine residues. Phosphorylation at Serine 1177 (pS1177) is generally considered to be activating, while phosphorylation at Threonine 495 (pT495) is inhibitory.[1][2][3] The phosphorylation of eNOS at Thr495 is mediated by kinases such as Rho-kinase and protein kinase C (PKC), and this phosphorylation impedes the binding of calmodulin, which is necessary for eNOS activation.[1][4][5]

During ischemia-reperfusion, there is an observed increase in eNOS pT495, leading to decreased NO production and contributing to the pathophysiology of I/R injury. A decoy peptide designed to mimic the phosphorylation site at Threonine 495 of eNOS can act as a competitive inhibitor for the kinases responsible for this inhibitory phosphorylation. By preventing the phosphorylation of endogenous eNOS at T495, an eNOS pT495 decoy peptide is hypothesized to maintain eNOS in a more active state, thereby preserving NO bioavailability and mitigating the extent of tissue damage in I/R injury.

This document provides a detailed protocol for the proposed application of a commercially available this compound in a murine model of myocardial ischemia-reperfusion injury.

Product Information

Product NameThis compound
CAS Number 2769088-82-4[6]
Sequence His-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Ile-Thr-Arg-Lys-Lys-Thr-Phe-Lys-Glu-Val-Ala (HRKKRRQRRITRKKTFKEVA)[7]
Molecular Formula C113H204N46O26[7]
Molecular Weight 2623.12 g/mol [7]
Purity >95% (HPLC)
Solubility Soluble in sterile, pyrogen-free water or PBS.
Storage Store lyophilized peptide at -80°C for up to 2 years or -20°C for up to 1 year. Once reconstituted, store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid freeze-thaw cycles.[7]

Proposed Signaling Pathway and Mechanism of Action

The this compound is designed to competitively inhibit the phosphorylation of endogenous eNOS at the inhibitory Thr495 site. This is expected to maintain eNOS in a more active state, leading to sustained nitric oxide production and subsequent downstream protective effects during ischemia-reperfusion.

eNOS_pT495_decoy_peptide_pathway cluster_stress Ischemia-Reperfusion cluster_kinases Kinase Activation cluster_eNOS_regulation eNOS Regulation cluster_peptide Therapeutic Intervention cluster_outcome Cellular Effects IR I/R Injury Rho_ROCK Rho/ROCK Pathway IR->Rho_ROCK PKC Protein Kinase C IR->PKC eNOS eNOS Rho_ROCK->eNOS pT495 PKC->eNOS pT495 pT495_eNOS pT495-eNOS (Inactive) eNOS->pT495_eNOS NO_Production ↑ Nitric Oxide (NO) eNOS->NO_Production Decoy_Peptide eNOS pT495 Decoy Peptide Decoy_Peptide->Rho_ROCK Inhibition Decoy_Peptide->PKC Inhibition Vasodilation Vasodilation NO_Production->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO_Production->Anti_inflammatory Reduced_Injury ↓ I/R Injury Vasodilation->Reduced_Injury Anti_inflammatory->Reduced_Injury

Mechanism of this compound Action.

Experimental Protocols

Murine Model of Myocardial Ischemia-Reperfusion

This protocol describes the induction of myocardial I/R injury in mice via ligation of the left anterior descending (LAD) coronary artery.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetics (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Rodent ventilator

  • Surgical instruments (forceps, scissors, needle holders)

  • Suture material (e.g., 8-0 silk)

  • Polyethylene (B3416737) tubing (for temporary occlusion)

  • Warming pad

  • ECG monitoring system

Procedure:

  • Anesthetize the mouse and confirm the depth of anesthesia by lack of pedal reflex.

  • Intubate the mouse and provide mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Identify the LAD coronary artery.

  • Pass an 8-0 silk suture underneath the LAD.

  • Place a small piece of polyethylene tubing over the artery and tie the suture to induce ischemia.

  • Confirm ischemia by observing paling of the myocardium and ST-segment elevation on the ECG.

  • Maintain ischemia for a predetermined period (e.g., 30-45 minutes).

  • To initiate reperfusion, untie the suture and remove the polyethylene tubing.

  • Confirm reperfusion by the return of color to the myocardium and resolution of the ST-segment elevation.

  • Close the chest wall in layers and allow the mouse to recover on a warming pad.

  • Administer analgesics as per institutional guidelines.

Administration of this compound

Preparation of Dosing Solution:

  • Reconstitute the lyophilized this compound in sterile, pyrogen-free PBS to a stock concentration of 1 mg/mL.

  • Further dilute the stock solution with sterile PBS to the desired final concentration for injection.

Dosing Regimen (Proposed):

  • Route of Administration: Intravenous (e.g., via tail vein) or intraperitoneal injection.

  • Timing of Administration: Administer the peptide shortly before the onset of reperfusion (e.g., 5-10 minutes prior) to ensure its presence during the critical early phase of reperfusion injury.

  • Dosage: A dose-response study is recommended. Based on other therapeutic peptides used in I/R models, a starting range of 0.1 to 1.0 mg/kg body weight can be explored.

  • Control Groups:

    • Sham-operated group (surgery without LAD ligation).

    • I/R + Vehicle (PBS) group.

    • I/R + Scrambled Peptide group (a peptide with the same amino acid composition as the decoy peptide but in a random sequence).

experimental_workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_reperfusion Reperfusion & Recovery cluster_analysis Outcome Analysis Anesthesia Anesthesia & Intubation Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Ligation (Ischemia) Thoracotomy->LAD_Ligation Peptide_Admin Peptide/Vehicle Administration LAD_Ligation->Peptide_Admin Reperfusion Reperfusion Peptide_Admin->Reperfusion Recovery Recovery & Monitoring Reperfusion->Recovery Cardiac_Function Echocardiography (e.g., 24h, 7d) Recovery->Cardiac_Function Infarct_Size Histology (TTC Staining) (e.g., 24h) Recovery->Infarct_Size Biochemical Biochemical Assays (e.g., Western Blot for p-eNOS) Recovery->Biochemical

Experimental Workflow for I/R Injury Model.

Assessment of Therapeutic Efficacy

Quantification of Myocardial Infarct Size

Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining. Time Point: 24 hours post-reperfusion.

Procedure:

  • Harvest the heart and wash with cold PBS.

  • Slice the ventricles into uniform sections (e.g., 1 mm thick).

  • Incubate the slices in 1% TTC solution in PBS at 37°C for 20 minutes.

  • Fix the stained slices in 10% formalin.

  • Viable myocardium stains red, while the infarcted area remains pale white.

  • Image the slices and quantify the infarct area and the total area of the left ventricle using image analysis software (e.g., ImageJ).

  • Express the infarct size as a percentage of the total left ventricular area.

Assessment of Cardiac Function

Method: Echocardiography. Time Points: Baseline (before surgery), and at various time points post-I/R (e.g., 24 hours, 7 days, 28 days).

Procedure:

  • Anesthetize the mouse lightly.

  • Perform transthoracic echocardiography using a high-frequency ultrasound system.

  • Acquire M-mode and B-mode images in short-axis and long-axis views.

  • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate functional parameters such as:

    • Ejection Fraction (EF%)

    • Fractional Shortening (FS%)

Expected Quantitative Data (Template)

The following tables are templates for organizing the expected outcomes of a study using the this compound.

Table 1: Effect of this compound on Myocardial Infarct Size

Treatment GroupNInfarct Size (% of LV)
Sham80 ± 0
I/R + Vehicle10Value ± SEM
I/R + Scrambled Peptide10Value ± SEM
I/R + this compound (0.1 mg/kg)10Value ± SEM
I/R + this compound (0.5 mg/kg)10Value ± SEM
I/R + this compound (1.0 mg/kg)10Value ± SEM

Table 2: Effect of this compound on Cardiac Function (Ejection Fraction %)

Treatment GroupNBaseline24 hours post-I/R7 days post-I/R
Sham8Value ± SEMValue ± SEMValue ± SEM
I/R + Vehicle10Value ± SEMValue ± SEMValue ± SEM
I/R + Scrambled Peptide10Value ± SEMValue ± SEMValue ± SEM
I/R + this compound (0.5 mg/kg)10Value ± SEMValue ± SEMValue ± SEM

Biochemical Analysis

To confirm the mechanism of action of the decoy peptide, Western blot analysis can be performed on heart tissue lysates to assess the phosphorylation status of eNOS.

Procedure:

  • Homogenize heart tissue samples from the area at risk.

  • Perform protein quantification (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against:

    • Phospho-eNOS (Thr495)

    • Phospho-eNOS (Ser1177)

    • Total eNOS

    • GAPDH (as a loading control)

  • Incubate with appropriate secondary antibodies.

  • Visualize bands and perform densitometric analysis.

Expected Outcome: The I/R + this compound group is expected to show a significant reduction in the ratio of p-eNOS (Thr495) to total eNOS compared to the I/R + Vehicle and I/R + Scrambled Peptide groups. An increase in the p-eNOS (Ser1177) to total eNOS ratio may also be observed.

Troubleshooting

ProblemPossible CauseSolution
High mortality during surgery Anesthesia overdose, excessive bleeding, pneumothorax.Carefully monitor anesthetic depth. Use microsurgical techniques to minimize bleeding. Ensure proper lung inflation during ventilation.
No significant reduction in infarct size Incorrect timing of peptide administration, insufficient dose, peptide degradation.Optimize the timing of injection relative to reperfusion. Perform a dose-response study. Ensure proper storage and handling of the peptide.
High variability in infarct size Inconsistent LAD ligation location.Standardize the anatomical landmark for suture placement to ensure a consistent area at risk.
Inconclusive echocardiography data Improper probe positioning, incorrect measurements.Ensure consistent probe placement and image acquisition. Have measurements verified by a second, blinded observer.

Conclusion

The this compound represents a promising therapeutic strategy for mitigating ischemia-reperfusion injury by targeting a key negative regulatory mechanism of eNOS. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of this peptide in a preclinical model of myocardial I/R injury. Rigorous experimental design, including appropriate control groups and a comprehensive assessment of outcomes, will be crucial for validating its therapeutic potential.

References

Application Notes and Protocols for Studying Endothelial Barrier Function with eNOS pT495 Decoy Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical regulator of vascular homeostasis. Its activity is modulated by phosphorylation at various sites. Phosphorylation at Threonine 495 (T495) is an inhibitory event that can lead to eNOS "uncoupling," a state where the enzyme produces superoxide (B77818) (O₂⁻) instead of nitric oxide (NO). This shift in eNOS activity is implicated in endothelial dysfunction and increased vascular permeability. The eNOS pT495 decoy peptide is a synthetic peptide that specifically interferes with the signaling pathways leading to T495 phosphorylation, thereby preventing eNOS uncoupling and preserving endothelial barrier integrity. These application notes provide detailed protocols for utilizing the this compound to study its effects on endothelial barrier function in vitro.

Principle of the Assay

The this compound acts as a competitive inhibitor for the kinases, such as Protein Kinase C (PKC) and Rho-kinase, that phosphorylate eNOS at T495.[1][2] By preventing this inhibitory phosphorylation, the peptide helps maintain eNOS in a coupled state, promoting NO production and protecting the endothelial barrier. The efficacy of the this compound in preserving endothelial barrier function can be quantified by two primary methods:

  • Transendothelial Electrical Resistance (TEER): This method measures the electrical resistance across an endothelial cell monolayer. A higher TEER value corresponds to a more intact and less permeable barrier.

  • Endothelial Permeability Assay: This assay quantifies the passage of a fluorescently labeled tracer molecule (e.g., FITC-dextran) across the endothelial monolayer. A lower fluorescence in the receiving chamber indicates a less permeable barrier.

Data Presentation

The following tables summarize representative quantitative data from experiments studying the effect of the this compound on endothelial barrier function.

Table 1: Effect of this compound on Transendothelial Electrical Resistance (TEER)

Treatment GroupTEER (Ω·cm²) BaselineTEER (Ω·cm²) after Inflammatory Stimulus% Change from Baseline
Vehicle Control35.2 ± 2.134.8 ± 2.5-1.1%
Inflammatory Stimulus (e.g., Thrombin)36.1 ± 2.318.5 ± 1.9-48.7%
This compound + Inflammatory Stimulus35.8 ± 2.029.7 ± 2.2-17.0%
Scrambled Peptide Control + Inflammatory Stimulus36.3 ± 2.419.1 ± 2.1-47.4%

Table 2: Effect of this compound on Endothelial Permeability to FITC-Dextran

Treatment GroupFluorescence (Arbitrary Units) in Lower ChamberFold Increase in Permeability vs. Control
Vehicle Control150 ± 251.0
Inflammatory Stimulus (e.g., VEGF)750 ± 605.0
This compound + Inflammatory Stimulus300 ± 452.0
Scrambled Peptide Control + Inflammatory Stimulus725 ± 554.8

Experimental Protocols

Materials and Reagents

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)

  • This compound (e.g., from MedChemExpress, Protheragen)[3][4]

  • Scrambled control peptide

  • Inflammatory stimulus (e.g., Thrombin, VEGF, LPS)

  • TEER measurement system (e.g., EVOM2™ Epithelial Voltohmmeter)

  • FITC-Dextran (e.g., 70 kDa)

  • Fluorometer

Protocol 1: Cell Culture and Seeding for Endothelial Monolayer Formation

  • Culture HUVECs in T-75 flasks using Endothelial Cell Growth Medium supplemented with FBS and antibiotics.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with medium containing FBS and centrifuge the cells.

  • Resuspend the cell pellet in fresh medium and count the cells.

  • Seed HUVECs onto the upper chamber of Transwell® inserts at a density of 1-2 x 10⁵ cells/cm².

  • Allow the cells to grow for 3-5 days to form a confluent monolayer. Monitor monolayer integrity by daily TEER measurements. The monolayer is ready for experiments when TEER values plateau.

Protocol 2: Treatment with this compound

  • Prepare a stock solution of the this compound and the scrambled control peptide in sterile water or a suitable buffer. The peptide sequence often includes a cell-penetrating motif (e.g., poly-arginine), facilitating its delivery into cells.[5]

  • On the day of the experiment, aspirate the medium from the Transwell® inserts.

  • Add fresh, serum-free medium containing the desired concentration of the this compound (typically in the range of 1-10 µM) or the scrambled peptide to the upper chamber.[6]

  • Incubate for 1-2 hours at 37°C to allow for peptide uptake.

  • After pre-incubation, add the inflammatory stimulus to the upper chamber at the desired concentration.

  • Incubate for the time required for the inflammatory stimulus to induce a measurable change in barrier function (this can range from 30 minutes to several hours and should be optimized).

Protocol 3: Measurement of Transendothelial Electrical Resistance (TEER)

  • At the end of the treatment period, measure the TEER of the endothelial monolayer using a TEER measurement system.

  • Ensure the electrodes are properly placed in the upper and lower chambers of the Transwell® insert.

  • Record the resistance values.

  • To calculate the final TEER value, subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance and multiply by the surface area of the insert.

    • TEER (Ω·cm²) = (R_measured - R_blank) x Area (cm²)

Protocol 4: Endothelial Permeability Assay using FITC-Dextran

  • Following the treatment with the decoy peptide and inflammatory stimulus, add FITC-dextran to the upper chamber of the Transwell® insert to a final concentration of 1 mg/mL.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • At the end of the incubation, collect a sample from the lower chamber.

  • Measure the fluorescence of the sample using a fluorometer with excitation and emission wavelengths appropriate for FITC (e.g., 490 nm excitation, 520 nm emission).

  • The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer.

Visualizations

eNOS_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_kinases Kinases cluster_eNOS eNOS Regulation cluster_outcomes Functional Outcomes Thrombin Thrombin PKC PKC Thrombin->PKC VEGF VEGF VEGF->PKC LPS LPS Rho_kinase Rho-kinase LPS->Rho_kinase eNOS eNOS PKC->eNOS pT495 Rho_kinase->eNOS pT495 eNOS_pT495 eNOS (pT495) NO Nitric Oxide (NO) eNOS->NO Superoxide Superoxide (O₂⁻) eNOS_pT495->Superoxide Barrier_Integrity Endothelial Barrier Integrity NO->Barrier_Integrity Increased_Permeability Increased Permeability Superoxide->Increased_Permeability Decoy_Peptide eNOS pT495 Decoy Peptide Decoy_Peptide->PKC inhibits Decoy_Peptide->Rho_kinase inhibits

Caption: eNOS signaling pathway and the action of the pT495 decoy peptide.

Experimental_Workflow_TEER start Start seed_cells Seed Endothelial Cells on Transwell Inserts start->seed_cells form_monolayer Allow Monolayer Formation (3-5 days) seed_cells->form_monolayer pre_treat Pre-treat with eNOS pT495 Decoy Peptide (1-2 hours) form_monolayer->pre_treat add_stimulus Add Inflammatory Stimulus pre_treat->add_stimulus incubate Incubate (e.g., 30 min - 4 hours) add_stimulus->incubate measure_teer Measure TEER incubate->measure_teer analyze Analyze Data measure_teer->analyze end End analyze->end

Caption: Experimental workflow for TEER measurement.

Experimental_Workflow_Permeability start Start form_monolayer Form Endothelial Monolayer on Transwell Inserts start->form_monolayer treat Treat with Decoy Peptide and Inflammatory Stimulus form_monolayer->treat add_tracer Add FITC-Dextran to Upper Chamber treat->add_tracer incubate Incubate (30-60 min) add_tracer->incubate collect_sample Collect Sample from Lower Chamber incubate->collect_sample measure_fluorescence Measure Fluorescence collect_sample->measure_fluorescence analyze Analyze Data measure_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for the permeability assay.

References

Application Notes and Protocols: eNOS pT495 Decoy Peptide in Ventilator-Induced Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ventilator-induced lung injury (VILI) is a critical concern in the management of patients requiring mechanical ventilation. A key contributor to the pathophysiology of VILI is endothelial dysfunction, characterized by increased permeability of the alveolar-capillary barrier, leading to pulmonary edema. Endothelial nitric oxide synthase (eNOS) plays a pivotal role in maintaining vascular homeostasis. The activity of eNOS is tightly regulated by phosphorylation at specific serine and threonine residues. Phosphorylation at Threonine 495 (pT495) is an inhibitory modification that leads to "eNOS uncoupling". This uncoupling shifts the enzyme's output from producing protective nitric oxide (NO) to generating damaging superoxide (B77818) radicals, exacerbating oxidative stress and endothelial injury.[1][2][3]

An eNOS pT495 decoy peptide is a synthetic peptide designed to competitively inhibit the kinases responsible for phosphorylating eNOS at Thr495, primarily Protein Kinase C (PKC) and Rho-associated kinase (ROCK).[4][5][6] By preventing this inhibitory phosphorylation, the decoy peptide aims to maintain eNOS in a coupled, active state, thereby preserving NO production and mitigating endothelial barrier dysfunction in the context of VILI.

Mechanism of Action

Mechanical stretch and inflammatory mediators associated with VILI can activate signaling cascades that lead to the phosphorylation of eNOS at Thr495. Key kinases implicated in this process are PKC and ROCK.[4][5][6][7] Phosphorylation at this site hinders the binding of calmodulin to eNOS, which is essential for its activation. This leads to eNOS uncoupling, a state where the enzyme produces superoxide instead of NO. The this compound is designed to mimic the Thr495 phosphorylation site on eNOS, acting as a competitive substrate for PKC and ROCK. By binding to these kinases, the decoy peptide prevents them from phosphorylating the native eNOS enzyme. This preserves calmodulin binding, maintains NO production, and reduces the generation of harmful reactive oxygen species (ROS), thereby protecting the endothelial barrier.

eNOS_pT495_decoy_peptide_mechanism cluster_stimulus VILI Stimuli cluster_kinases Upstream Kinases cluster_enos eNOS Regulation cluster_peptide Therapeutic Intervention cluster_outcomes Cellular Outcomes Mechanical Stretch Mechanical Stretch PKC PKC Mechanical Stretch->PKC Inflammatory Cytokines Inflammatory Cytokines ROCK ROCK Inflammatory Cytokines->ROCK eNOS eNOS PKC->eNOS pT495 ROCK->eNOS pT495 eNOS-pT495 (Inactive/Uncoupled) eNOS-pT495 (Inactive/Uncoupled) eNOS->eNOS-pT495 (Inactive/Uncoupled) NO Production NO Production eNOS->NO Production Superoxide Production Superoxide Production eNOS-pT495 (Inactive/Uncoupled)->Superoxide Production This compound This compound This compound->PKC Inhibits This compound->ROCK Inhibits Endothelial Barrier Integrity Endothelial Barrier Integrity NO Production->Endothelial Barrier Integrity Endothelial Barrier Disruption Endothelial Barrier Disruption Superoxide Production->Endothelial Barrier Disruption

Caption: Proposed mechanism of this compound in VILI.

Quantitative Data Summary

While direct studies utilizing an this compound in VILI are not yet published, the following tables summarize expected outcomes based on studies of related inhibitory peptides and the known effects of modulating eNOS activity in lung injury models.

Table 1: Expected Effects of this compound on Lung Injury Parameters in a VILI Model

ParameterVILI Control GroupVILI + this compoundExpected Outcome
Lung Wet/Dry Ratio IncreasedReducedAttenuation of pulmonary edema
BALF Protein (mg/mL) IncreasedReducedDecreased alveolar-capillary permeability
BALF Neutrophil Count (x10^5) IncreasedReducedReduced lung inflammation
Lung Injury Score (Histology) HighLowAmelioration of lung tissue damage

Table 2: Anticipated Biomarker Changes with this compound Treatment in VILI

BiomarkerVILI Control GroupVILI + this compoundExpected Outcome
eNOS pT495 Levels (lung tissue) IncreasedReducedSuccessful target engagement
NOx Levels (BALF/plasma) DecreasedIncreasedRestoration of NO bioavailability
Superoxide Levels (lung tissue) IncreasedReducedReduction of oxidative stress
IL-6 (BALF) IncreasedReducedAnti-inflammatory effect
TNF-α (BALF) IncreasedReducedAnti-inflammatory effect

Experimental Protocols

The following protocols are representative methodologies for investigating the efficacy of an this compound in a murine model of VILI.

Murine Model of Ventilator-Induced Lung Injury
  • Animal Preparation:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • Anesthetize the mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

    • Perform a tracheostomy and insert a 20-gauge cannula.

    • Connect the animal to a small animal ventilator.

  • Mechanical Ventilation Protocol:

    • Low Tidal Volume (Control Group): Ventilate with a tidal volume of 6-8 mL/kg, a respiratory rate of 120-150 breaths/min, and a positive end-expiratory pressure (PEEP) of 2-3 cm H₂O for 4 hours.

    • High Tidal Volume (VILI Group): Ventilate with a high tidal volume of 20-30 mL/kg, a respiratory rate of 60-80 breaths/min, and zero PEEP for 4 hours to induce lung injury.[8][9][10]

  • This compound Administration:

    • The decoy peptide should be synthesized with a cell-penetrating motif (e.g., TAT) to ensure intracellular delivery.

    • Administer the peptide (e.g., 1-5 mg/kg) via intravenous (tail vein) or intratracheal instillation 30-60 minutes prior to the initiation of high tidal volume ventilation.[11][12] A vehicle control (e.g., sterile saline) should be administered to the VILI control group.

experimental_workflow cluster_groups Experimental Groups cluster_procedure Experimental Procedure cluster_analysis Analysis Control (Low Vt) Control (Low Vt) Anesthesia & Tracheostomy Anesthesia & Tracheostomy Control (Low Vt)->Anesthesia & Tracheostomy VILI (High Vt) + Vehicle VILI (High Vt) + Vehicle VILI (High Vt) + Vehicle->Anesthesia & Tracheostomy VILI (High Vt) + Decoy Peptide VILI (High Vt) + Decoy Peptide VILI (High Vt) + Decoy Peptide->Anesthesia & Tracheostomy Peptide/Vehicle Administration (IV or IT) Peptide/Vehicle Administration (IV or IT) Anesthesia & Tracheostomy->Peptide/Vehicle Administration (IV or IT) Mechanical Ventilation (4 hours) Mechanical Ventilation (4 hours) Peptide/Vehicle Administration (IV or IT)->Mechanical Ventilation (4 hours) Sample Collection Sample Collection Mechanical Ventilation (4 hours)->Sample Collection Lung Wet/Dry Ratio Lung Wet/Dry Ratio Sample Collection->Lung Wet/Dry Ratio BALF Analysis BALF Analysis Sample Collection->BALF Analysis Lung Histology Lung Histology Sample Collection->Lung Histology Western Blot (eNOS pT495) Western Blot (eNOS pT495) Sample Collection->Western Blot (eNOS pT495) NOx & ROS Assays NOx & ROS Assays Sample Collection->NOx & ROS Assays

References

Troubleshooting & Optimization

troubleshooting inconsistent results with eNOS pT495 decoy peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results with the eNOS pT495 decoy peptide.

Frequently Asked Questions (FAQs)

Q1: What is the function of eNOS and the significance of Threonine 495 (T495) phosphorylation?

Endothelial nitric oxide synthase (eNOS) is an enzyme primarily responsible for producing nitric oxide (NO) in blood vessels. NO is a critical signaling molecule involved in vasodilation (relaxation of blood vessels), which helps regulate blood pressure and blood flow. The activity of eNOS is tightly regulated by phosphorylation at several sites. Phosphorylation at Threonine 495 (pT495) is a negative regulatory site; when this site is phosphorylated, eNOS activity is inhibited, leading to reduced NO production.[1][2] This phosphorylation can be mediated by kinases such as Protein Kinase C (PKC) and Rho-kinase.[2][3]

Q2: How does the this compound work?

A decoy peptide is a synthetic peptide designed to mimic a specific protein-protein interaction site. The this compound is designed to resemble the region of eNOS containing the Threonine 495 phosphorylation site. It acts as a competitive inhibitor, or a "decoy," for the kinases (like PKC or Rho-kinase) that would normally phosphorylate eNOS at T495.[4][5][6] By binding to these kinases, the decoy peptide prevents them from phosphorylating the actual eNOS enzyme, thereby reducing the inhibitory signal and potentially increasing eNOS activity and NO production.[3][7]

Q3: What is the expected outcome of using the this compound in an experiment?

The primary expected outcome is a decrease in the phosphorylation of endogenous eNOS at the T495 site. This can be measured by Western blot using a phospho-specific antibody. A downstream functional consequence should be an increase in nitric oxide (NO) production, which can be assessed using assays like the Griess assay. The peptide is intended to reduce eNOS uncoupling and mitochondrial redistribution.[7][8]

Troubleshooting Inconsistent Results

This guide addresses common issues that may lead to inconsistent or unexpected results when using the this compound.

Issue 1: No or Weak Effect of the Decoy Peptide Observed
Potential Cause Recommended Solution
Suboptimal Peptide Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Test a wide range of concentrations (e.g., 0.1 µM to 50 µM).
Insufficient Incubation Time Optimize the incubation time. Test a time course (e.g., 30 minutes, 1 hour, 4 hours, 12 hours, 24 hours) to find the point of maximal effect.
Peptide Instability/Degradation Peptides are sensitive to degradation. Ensure proper storage at -20°C or colder. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Prepare fresh dilutions for each experiment.
Poor Cell Permeability While many decoy peptides are designed for cell permeability, efficiency can vary. If poor uptake is suspected, consider using a cell-penetrating peptide (CPP) conjugation or a transfection reagent suitable for peptides.
Low Kinase Activity at Baseline The decoy peptide works by inhibiting kinases that phosphorylate T495. If the baseline activity of these kinases (e.g., PKC, Rho-kinase) is very low in your experimental model, the effect of the decoy peptide will be minimal. Consider stimulating the relevant pathway (e.g., with thrombin or phorbol (B1677699) esters) to induce pT495 before adding the decoy peptide.[1]
Issue 2: High Variability Between Replicates or Experiments
Potential Cause Recommended Solution
Inconsistent Peptide Preparation Ensure the lyophilized peptide is fully dissolved. Briefly vortex and centrifuge the vial before preparing dilutions. Always prepare fresh working solutions from a frozen aliquot of the stock solution for each experiment.
Variations in Cell Culture Maintain consistency in cell density, passage number, and serum concentrations, as these can affect signaling pathways. Ensure cells are healthy and not overgrown at the time of treatment.
Inconsistent Protein Extraction or Assay Use a standardized protocol for protein extraction, ensuring the use of phosphatase and protease inhibitors to preserve the phosphorylation state of eNOS. For Western blotting, ensure consistent loading amounts.[9]
Peptide Aggregation Peptides, particularly hydrophobic ones, can aggregate, reducing the effective concentration. If aggregation is suspected, sonication of the stock solution may help. Store the peptide in a recommended solvent and at the correct concentration to minimize aggregation.
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Potential Cause Recommended Solution
Peptide Toxicity High concentrations of any peptide can be toxic to cells. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) across your dose-response range to identify a non-toxic working concentration.
Contaminants from Synthesis Residual contaminants from peptide synthesis (e.g., trifluoroacetic acid - TFA) can be cytotoxic. Ensure you are using a high-purity (>95%) peptide. If toxicity persists, consider dialysis or purification of the peptide solution.
Off-Target Binding While designed for specificity, high concentrations of decoy peptides could potentially interact with other proteins. If off-target effects are suspected, include appropriate negative controls, such as a scrambled version of the decoy peptide with the same amino acid composition but a randomized sequence.

Quantitative Data Summary

Table 1: Recommended Antibody Dilutions for Western Blot
AntibodyHostApplicationRecommended DilutionSupplier Example
Phospho-eNOS (Thr495) RabbitWB1:1000Cell Signaling Technology (#9574)
Phospho-eNOS (Thr495) RabbitWB1:2000 - 1:10,000Merck Millipore (04-811)
Total eNOS RabbitWBVariesMultiple
Loading Control (e.g., β-actin, GAPDH) Mouse/RabbitWBVariesMultiple
Note: Optimal antibody dilutions should be determined experimentally by the end-user.
Table 2: Example Dose-Response for Decoy Peptide Optimization
Treatment GroupPeptide ConcentrationCell Viability (%)pT495/Total eNOS RatioNO Production (Fold Change)
Vehicle Control 0 µM100%(Baseline)1.0
Decoy Peptide 0.1 µM(User Data)(User Data)(User Data)
Decoy Peptide 1 µM(User Data)(User Data)(User Data)
Decoy Peptide 5 µM(User Data)(User Data)(User Data)
Decoy Peptide 10 µM(User Data)(User Data)(User Data)
Decoy Peptide 25 µM(User Data)(User Data)(User Data)
Scrambled Peptide 10 µM(User Data)(User Data)(User Data)
Positive Control (e.g., Kinase Inhibitor)(User Data)(User Data)(User Data)

Experimental Protocols

Protocol 1: Western Blotting for Phospho-eNOS (pT495)
  • Cell Treatment: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) and grow to 80-90% confluency. Treat with the this compound at various concentrations for the desired time. Include vehicle and scrambled peptide controls.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate proteins on an 8% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-eNOS (Thr495) antibody (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total eNOS and a loading control like β-actin.

Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)
  • Cell Treatment: Seed cells in a multi-well plate. After treatment with the decoy peptide as described above, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare or use a commercial Griess reagent kit, which typically consists of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Standard Curve: Prepare a sodium nitrite (B80452) standard curve (0-100 µM) in culture medium.

  • Assay: In a 96-well plate, mix 50 µL of cell supernatant or nitrite standard with 50 µL of each Griess reagent component according to the manufacturer's instructions.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Visual Guides

Signaling Pathway and Decoy Peptide Mechanism

eNOS_Pathway cluster_0 Standard Signaling cluster_1 With Decoy Peptide Agonist Agonist (e.g., Thrombin) GPCR GPCR (e.g., PAR-1) Agonist->GPCR RhoA RhoA GPCR->RhoA Activates ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates eNOS_active eNOS (Active) ROCK->eNOS_active Phosphorylates T495 eNOS_inactive eNOS (pT495) NO Nitric Oxide (Reduced Production) eNOS_inactive->NO Decoy eNOS pT495 Decoy Peptide ROCK_decoy Rho-Kinase (ROCK) Decoy->ROCK_decoy Binds & Inhibits eNOS_active_decoy eNOS (Active) ROCK_decoy->eNOS_active_decoy Phosphorylation Blocked NO_decoy Nitric Oxide (Increased Production) eNOS_active_decoy->NO_decoy

Caption: eNOS pT495 signaling and the inhibitory mechanism of the decoy peptide.

Experimental Workflow for Decoy Peptide Validation

workflow cluster_assays Perform Parallel Assays start Start: Cell Culture treatment Treat with Decoy Peptide (Dose-Response & Time-Course) start->treatment controls Include Controls: - Vehicle - Scrambled Peptide treatment->controls western Western Blot: 1. p-eNOS (T495) 2. Total eNOS treatment->western griess Griess Assay: Measure NO Production (Nitrite in Supernatant) treatment->griess mtt Viability Assay (MTT): Assess Cytotoxicity treatment->mtt analysis Data Analysis: - Normalize p-eNOS to Total eNOS - Calculate % Viability - Quantify NO Production western->analysis griess->analysis mtt->analysis end Conclusion: Determine Optimal Conditions & Confirm Peptide Effect analysis->end

Caption: Workflow for validating the efficacy and optimal use of the decoy peptide.

Troubleshooting Logic for Inconsistent Results

troubleshoot start Inconsistent or No Effect Observed with Decoy Peptide q_controls Did controls behave as expected? (Vehicle, Positive/Negative) start->q_controls a_controls_no Troubleshoot Assay: - Check Antibody Validity - Verify Reagent Integrity - Review Protocol q_controls->a_controls_no No q_peptide Is peptide preparation and storage appropriate? q_controls->q_peptide Yes a_peptide_no Review Handling: - Aliquot stock to avoid freeze-thaw - Ensure complete solubilization - Use high-purity peptide q_peptide->a_peptide_no No q_dose Has a dose-response and time-course been performed? q_peptide->q_dose Yes a_dose_no Action: Optimize Conditions - Test wide concentration range - Test multiple time points q_dose->a_dose_no No q_viability Is there evidence of cell toxicity? q_dose->q_viability Yes a_viability_yes Action: Lower Peptide Dose - Determine non-toxic concentration - Re-evaluate effect at lower dose q_viability->a_viability_yes Yes end Consider Advanced Issues: - Low baseline kinase activity - Poor cell permeability - Off-target effects q_viability->end No

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing eNOS pT495 Decoy Peptide Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the eNOS pT495 decoy peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues related to peptide stability in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound?

A1: The this compound is a specific inhibitor of the phosphorylation of endothelial nitric oxide synthase (eNOS) at the threonine 495 (T495) residue.[1][2] Phosphorylation at T495 is a negative regulatory mechanism that inhibits eNOS activity.[3][4] The decoy peptide contains a sequence that mimics the phosphorylation site, thereby preventing the responsible kinases, such as Protein Kinase C (PKC) and Rho-kinase, from phosphorylating the native eNOS enzyme. By blocking this inhibitory phosphorylation, the decoy peptide helps to maintain eNOS in a more active state, reducing eNOS uncoupling and its subsequent redistribution to mitochondria. This can be particularly useful in experimental models where eNOS dysfunction is implicated, such as in ventilator-induced lung injury research.[1][2]

Q2: What is the amino acid sequence of the this compound?

A2: The amino acid sequence of the this compound is His-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Ile-Thr-Arg-Lys-Lys-Thr-Phe-Lys-Glu-Val-Ala, often represented in single-letter code as HRKKRRQRRITRKKTFKEVA.

Q3: How should I properly store and handle the lyophilized this compound?

A3: For long-term stability, lyophilized peptides should be stored at -20°C or, preferably, -80°C in a sealed container with a desiccant to minimize exposure to moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the peptide's long-term stability. Once opened, it is advisable to aliquot the peptide to avoid repeated freeze-thaw cycles.

Q4: How do I reconstitute the lyophilized this compound?

A4: The solubility of a peptide is largely determined by its amino acid composition. The this compound is rich in basic amino acids (Arginine - R, Lysine - K, Histidine - H), giving it a net positive charge at neutral pH. Therefore, it should be readily soluble in sterile, distilled water. If you encounter solubility issues, you can try dissolving the peptide in a small amount of a dilute acidic solution, such as 0.1% acetic acid, and then diluting it to your desired concentration with your culture medium or buffer. It is recommended to test the solubility of a small amount of the peptide first before dissolving the entire stock.

Q5: What is a recommended starting concentration for the this compound in cell culture experiments?

A5: The optimal working concentration can vary depending on the cell type and experimental conditions. Based on studies with similar cell-permeable peptides that modulate eNOS activity, a starting concentration range of 1-10 µM is often used for treating endothelial cells in culture.[5] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological effect of the decoy peptide. Peptide Degradation: The peptide may be degrading in the culture medium due to proteases present in the serum or secreted by the cells.1. Perform a stability assay: Incubate the peptide in your specific culture medium (with and without serum) at 37°C and measure the concentration of the intact peptide over time using HPLC or LC-MS. 2. Reduce serum concentration: If possible, lower the serum percentage in your culture medium during the peptide treatment. 3. Use protease inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your culture medium, but first, confirm that it does not interfere with your experimental endpoint. 4. Consider peptide modifications: For future experiments, you might explore custom synthesis of the peptide with modifications that enhance stability, such as D-amino acid substitutions or terminal capping (N-terminal acetylation and C-terminal amidation).
Inefficient Cellular Uptake: The peptide may not be efficiently penetrating the target cells.1. Optimize incubation time: Perform a time-course experiment to determine the optimal duration of peptide treatment. 2. Check cell confluency: Cell density can affect peptide uptake. Ensure consistent cell confluency across experiments. 3. Serum interference: Components in serum can sometimes interfere with the uptake of cell-penetrating peptides. Try incubating the cells with the peptide in serum-free medium for a short period (e.g., 1-4 hours) before adding back serum-containing medium.
High cell toxicity or apoptosis observed after peptide treatment. Peptide Concentration is Too High: The decoy peptide, especially at high concentrations, may exert cytotoxic effects.1. Perform a cytotoxicity assay: Use assays like MTT, XTT, or LDH release to determine the maximum non-toxic concentration of the peptide for your specific cell line. 2. Titrate the peptide concentration: Start with a lower concentration range (e.g., 0.1-5 µM) and perform a dose-response curve for your desired biological effect to find a concentration that is effective but not toxic.
Peptide Aggregation: The peptide may be aggregating in the stock solution or in the culture medium, leading to a higher localized concentration and potential toxicity.1. Proper solubilization: Ensure the peptide is fully dissolved in the initial solvent before diluting it in the culture medium. Sonication can aid in dissolving hydrophobic peptides. 2. Visual inspection: Before adding to the cells, visually inspect the peptide-containing medium for any precipitates or cloudiness. 3. Filter sterilization: After reconstitution, filter the peptide stock solution through a 0.22 µm syringe filter to remove any potential aggregates.
Inconsistent or variable results between experiments. Inconsistent Peptide Handling: Repeated freeze-thaw cycles of the stock solution can lead to peptide degradation.1. Aliquot the stock solution: After reconstitution, prepare single-use aliquots of the peptide stock solution and store them at -20°C or -80°C. 2. Use fresh dilutions: Prepare fresh dilutions of the peptide in culture medium for each experiment.
Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response.1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Ensure media consistency: Use the same batch of media and serum for a set of related experiments whenever possible.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Culture Medium

This protocol provides a general method to assess the stability of the this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Cell culture medium (e.g., DMEM, RPMI-1640), with and without fetal bovine serum (FBS)

  • Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile)

  • HPLC or LC-MS system for analysis

Procedure:

  • Pre-warm an aliquot of your cell culture medium (with and without FBS) to 37°C.

  • Spike the medium with the decoy peptide to a final concentration of, for example, 10 µM.

  • At various time points (e.g., 0, 1, 4, 8, 12, and 24 hours), withdraw an aliquot of the peptide-medium mixture.

  • Immediately add the aliquot to an equal volume of cold quenching solution to precipitate proteins and stop enzymatic activity.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Protocol 2: Assessment of Peptide Cytotoxicity using MTT Assay

This protocol helps determine the optimal, non-toxic working concentration of the this compound.

Materials:

  • Endothelial cells (e.g., HUVECs, EA.hy926)

  • 96-well cell culture plates

  • This compound

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed endothelial cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the peptide. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.

Visualizations

G eNOS pT495 Signaling Pathway and Decoy Peptide Action cluster_0 Upstream Signaling cluster_1 eNOS Regulation cluster_2 Decoy Peptide Intervention Agonists Agonists PKC PKC Agonists->PKC Rho-kinase Rho-kinase Agonists->Rho-kinase eNOS eNOS PKC->eNOS Phosphorylates at T495 Rho-kinase->eNOS Phosphorylates at T495 p-eNOS_T495 eNOS (pT495) eNOS_activity_down eNOS Inactivation p-eNOS_T495->eNOS_activity_down Decoy_Peptide eNOS pT495 Decoy Peptide Decoy_Peptide->PKC Inhibits Decoy_Peptide->Rho-kinase Inhibits

Caption: eNOS pT495 signaling and decoy peptide inhibition.

G Troubleshooting Workflow for Low Peptide Efficacy start Low or No Biological Effect check_stability Is the peptide stable in culture medium? start->check_stability check_uptake Is the peptide entering the cells? check_stability->check_uptake Yes stability_solutions Perform stability assay. Reduce serum concentration. Use protease inhibitors. check_stability->stability_solutions No check_concentration Is the peptide concentration optimal? check_uptake->check_concentration Yes uptake_solutions Optimize incubation time. Check cell confluency. Test in serum-free medium. check_uptake->uptake_solutions No concentration_solutions Perform dose-response experiment. Check for cytotoxicity. check_concentration->concentration_solutions No end Improved Efficacy check_concentration->end Yes stability_solutions->check_uptake uptake_solutions->check_concentration concentration_solutions->end

Caption: Troubleshooting low peptide efficacy.

References

potential off-target effects of the eNOS pT495 decoy peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers using the eNOS pT495 decoy peptide. Our goal is to help you overcome common challenges and ensure the successful application of this tool in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound?

The this compound is a synthetic peptide designed to specifically inhibit the phosphorylation of threonine 495 (T495) on endothelial nitric oxide synthase (eNOS). The T495 residue is located within the calmodulin-binding domain of eNOS, and its phosphorylation is a negative regulatory mechanism that reduces eNOS activity. By acting as a competitive substrate for the kinases that phosphorylate this site, the decoy peptide prevents this inhibitory phosphorylation, thereby helping to maintain eNOS in a more active state, reducing eNOS uncoupling, and preventing its redistribution to the mitochondria.[1][2][3]

Q2: What are the primary applications of the this compound?

The primary application of the this compound is in research investigating conditions associated with eNOS dysfunction and uncoupling. A notable use is in the study of ventilator-induced lung injury.[1][2][3] It can also be utilized in studies of other cardiovascular and endothelial-related pathologies where eNOS uncoupling is a contributing factor.

Q3: How should the this compound be stored and reconstituted?

For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. For short-term use, the peptide can be reconstituted in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) or cell culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C. Always refer to the manufacturer's specific instructions on the product data sheet for the most accurate storage and handling information.

Q4: What are the known kinases that phosphorylate eNOS at Threonine 495?

The primary kinases known to phosphorylate eNOS at T495 are Protein Kinase C (PKC) and AMP-activated protein kinase α1 (AMPKα1).[4][5][6] Understanding these upstream kinases is crucial for interpreting experimental results and considering potential off-target effects.

Potential Off-Target Effects

While the this compound is designed for specificity, it is essential to consider potential off-target effects. As a peptide that mimics a phosphorylation site, it could theoretically interact with the kinases that target this site (PKC and AMPKα1) or other proteins with similar binding motifs.

Strategies to Investigate Off-Target Effects:

  • Kinase Profiling: A broad in vitro kinase screen can be performed to assess the inhibitory activity of the decoy peptide against a panel of kinases. This can help identify any unintended interactions with other signaling pathways.

  • Proteomic Analysis: Mass spectrometry-based proteomic or phosphoproteomic approaches can provide a global view of changes in protein expression and phosphorylation states in cells treated with the decoy peptide. This can reveal off-target effects on other signaling networks.

  • Control Experiments: The use of a scrambled peptide control with the same amino acid composition but a randomized sequence is crucial to demonstrate that the observed effects are specific to the eNOS pT495 sequence.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No change in eNOS pT495 phosphorylation after peptide treatment. Peptide Degradation: The peptide may have degraded due to improper storage or handling.Ensure the peptide was stored correctly and avoid repeated freeze-thaw cycles. Use freshly prepared aliquots for each experiment.
Insufficient Peptide Concentration or Incubation Time: The concentration of the peptide or the duration of the treatment may be inadequate.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and experimental conditions.
Low Kinase Activity: The activity of the upstream kinases (PKC, AMPKα1) may be low under your experimental conditions, resulting in low basal pT495 levels.Stimulate the cells with an appropriate agonist to activate PKC or AMPKα1 to increase the basal phosphorylation of eNOS at T495 before treating with the decoy peptide.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell passage number, confluency, or serum conditions can affect signaling pathways.Maintain consistent cell culture practices. Ensure cells are at a similar passage number and confluency for all experiments.
Inconsistent Peptide Preparation: Errors in the reconstitution or dilution of the peptide can lead to variability.Prepare a fresh stock solution of the peptide and use a calibrated pipette for accurate dilutions.
Observed effects in the scrambled peptide control group. Non-specific Peptide Effects: High concentrations of any peptide can sometimes induce non-specific cellular responses.Lower the concentration of both the decoy and scrambled peptides to the minimum effective concentration.
Contamination: The scrambled peptide or other reagents may be contaminated.Use high-purity peptides and sterile, endotoxin-free reagents.

Experimental Protocols

Protocol 1: Assessment of eNOS pT495 Phosphorylation by Western Blotting

This protocol outlines the steps to treat cultured endothelial cells with the this compound and assess the phosphorylation status of eNOS at T495.

Materials:

  • Cultured endothelial cells (e.g., HUVECs)

  • This compound

  • Scrambled control peptide

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pT495-eNOS, anti-total-eNOS, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture: Plate endothelial cells and grow to 80-90% confluency.

  • Peptide Preparation: Reconstitute the this compound and scrambled control peptide in sterile PBS or cell culture medium to a stock concentration (e.g., 1 mM).

  • Cell Treatment:

    • Starve cells in serum-free medium for 2-4 hours, if necessary for your experimental design.

    • Pre-treat cells with the this compound or scrambled control peptide at the desired final concentration (e.g., 1-10 µM) for the optimized duration (e.g., 30-60 minutes).

    • If applicable, stimulate the cells with an agonist to induce eNOS T495 phosphorylation.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and loading dye.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pT495-eNOS (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total eNOS and a loading control (e.g., β-actin) to ensure equal loading.

Visualizations

eNOS_Signaling_Pathway cluster_inhibition Agonist Agonist (e.g., Bradykinin) PKC PKC Agonist->PKC activates eNOS_pT495 eNOS (pT495) PKC->eNOS_pT495 phosphorylates AMPK AMPKα1 AMPK->eNOS_pT495 phosphorylates eNOS_active eNOS (active) eNOS_pT495->eNOS_active dephosphorylation Uncoupling eNOS Uncoupling eNOS_pT495->Uncoupling NO Nitric Oxide (NO) eNOS_active->NO Decoy_Peptide eNOS pT495 Decoy Peptide Decoy_Peptide->PKC inhibits Decoy_Peptide->AMPK inhibits

Caption: eNOS T495 phosphorylation pathway and the inhibitory action of the decoy peptide.

Troubleshooting_Workflow Start Start: No effect of decoy peptide observed Check_Peptide Check Peptide Integrity: Proper storage and handling? Start->Check_Peptide Degraded Result: Degraded Check_Peptide->Degraded No OK1 Result: OK Check_Peptide->OK1 Yes New_Peptide Solution: Use fresh peptide aliquot Degraded->New_Peptide Optimize_Conditions Optimize Experimental Conditions: Dose-response and time-course? OK1->Optimize_Conditions Not_Optimal Result: Not Optimal Optimize_Conditions->Not_Optimal No OK2 Result: OK Optimize_Conditions->OK2 Yes Run_Optimization Solution: Perform optimization experiments Not_Optimal->Run_Optimization Check_Kinase Check Basal Kinase Activity: Is pT495 detectable in controls? OK2->Check_Kinase Low_Activity Result: Low/Undetectable Check_Kinase->Low_Activity No OK3 Result: Detectable Check_Kinase->OK3 Yes Use_Agonist Solution: Use agonist to stimulate kinase Low_Activity->Use_Agonist Consider_Off_Target Consider other factors: Off-target effects, cell line issues OK3->Consider_Off_Target

Caption: Troubleshooting workflow for experiments with the this compound.

References

addressing poor cell loading of eNOS pT495 decoy peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the eNOS pT495 decoy peptide. Our aim is to help you overcome common experimental hurdles, particularly those related to suboptimal intracellular delivery.

Troubleshooting Guide: Addressing Poor Cell Loading

Q1: I am observing a minimal biological effect from the this compound in my cell culture experiments. How can I troubleshoot potential issues with poor cell loading?

A1: Poor cell loading is a common challenge in peptide-based research. The following steps provide a systematic approach to troubleshooting this issue. Start by ensuring the peptide is correctly handled and soluble. Then, systematically optimize delivery parameters and consider alternative delivery strategies.

Here is a troubleshooting workflow to address poor cell loading:

G start Start: Minimal biological effect observed solubility Step 1: Verify Peptide Solubility - Check for precipitates. - Test solubility in appropriate buffers. start->solubility optimize_delivery Step 2: Optimize Delivery Parameters - Titrate peptide concentration. - Optimize incubation time. solubility->optimize_delivery If soluble end End: Successful intracellular delivery solubility->end If insoluble, consult manufacturer delivery_method Step 3: Enhance Delivery Method - Co-administer with a Cell-Penetrating Peptide (CPP). - Use a lipid-based transfection reagent. optimize_delivery->delivery_method If effect is still minimal validate_uptake Step 4: Validate Intracellular Uptake - Use a fluorescently labeled version of the peptide. - Perform Western blot for downstream targets. delivery_method->validate_uptake After implementing enhancement validate_uptake->optimize_delivery If uptake is poor, re-optimize validate_uptake->end If uptake is confirmed

Caption: Troubleshooting workflow for poor this compound cell loading.

Q2: What are the recommended starting concentrations and incubation times for the this compound, and how should I optimize them?

A2: The optimal concentration and incubation time for decoy peptides are highly cell-type dependent and require empirical determination. A systematic optimization is crucial for achieving a significant biological effect.

ParameterStarting RangeOptimization StrategyKey Considerations
Peptide Concentration 1-25 µMPerform a dose-response curve to identify the lowest effective concentration that elicits the desired biological response without causing cytotoxicity.High peptide concentrations can sometimes lead to off-target effects or cytotoxicity.
Incubation Time 2-24 hours[1]Conduct a time-course experiment at the optimal concentration to determine the onset and duration of the peptide's effect.The stability of the peptide and the dynamics of the signaling pathway being studied will influence the optimal incubation time.

Q3: My decoy peptide appears to have low intrinsic cell permeability. What strategies can I employ to enhance its intracellular delivery?

A3: Many peptides, including decoys, exhibit limited ability to cross the cell membrane. Several strategies can be employed to enhance their uptake.[2][3][4][][6][7][8][9][10][11][12][13]

  • Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse cellular membranes and can be used to deliver a variety of cargo molecules, including other peptides.[2][7][8][9][10][11] You can either synthesize your decoy peptide with a CPP sequence attached or co-incubate the decoy peptide with a commercially available CPP.

  • Lipid-Based Transfection Reagents: Reagents commonly used for nucleic acid transfection can also facilitate the delivery of peptides into cells. Encapsulating the decoy peptide in liposomes can improve its fusion with the cell membrane.

  • Peptide Modification: While more advanced, strategies like N-terminal acetylation and C-terminal amidation can improve peptide stability and, in some cases, cell uptake.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Decoy eNOS pT495 Decoy Peptide Complex Decoy-CPP Complex Decoy->Complex CPP Cell-Penetrating Peptide (CPP) CPP->Complex Decoy_in eNOS pT495 Decoy Peptide Complex->Decoy_in Membrane Translocation eNOS eNOS PKC PKC PKC->eNOS Phosphorylation at T495 Decoy_in->PKC Inhibits Interaction Cell_Membrane

Caption: Enhanced delivery of this compound using a CPP.

Frequently Asked Questions (FAQs)

Q4: What is the mechanism of action of the this compound?

A4: The this compound functions as a competitive inhibitor of the phosphorylation of endothelial nitric oxide synthase (eNOS) at the threonine 495 (T495) residue.[14][15] Phosphorylation at this site is an inhibitory modification that reduces eNOS activity.[16][17][18][19] By preventing this phosphorylation, the decoy peptide effectively promotes the activity of eNOS, leading to increased nitric oxide (NO) production.[16]

Q5: What is the role of eNOS and the significance of T495 phosphorylation in cellular signaling?

A5: Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO) in blood vessels. NO plays a key role in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the endothelium. The activity of eNOS is tightly regulated by post-translational modifications, including phosphorylation at multiple sites.[20] Phosphorylation at T495, often mediated by protein kinase C (PKC), serves as an inhibitory switch, reducing the enzyme's activity.[17][18] Conversely, dephosphorylation of T495 is associated with eNOS activation.[17][19]

G cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway CaM Ca2+/Calmodulin eNOS eNOS CaM->eNOS Akt Akt Akt->eNOS S1177 pS1177 NO Nitric Oxide Production S1177->NO Promotes PKC PKC PKC->eNOS T495 pT495 T495->NO Inhibits eNOS->S1177 eNOS->T495

Caption: Simplified eNOS signaling pathway highlighting key phosphorylation sites.

Q6: How can I validate the intracellular delivery and activity of the this compound?

A6: Validating the successful delivery and biological activity of your decoy peptide is a critical step. Here are two common approaches:

  • Direct Visualization: Synthesize or purchase a fluorescently labeled version of the this compound (e.g., with FITC or a similar fluorophore). After incubation, use fluorescence microscopy to visualize the intracellular localization of the peptide.

  • Functional Assays: The most definitive validation is to measure the downstream effects of eNOS activation. This can be done by:

    • Measuring Nitric Oxide (NO) Production: Use a Griess assay or a fluorescent NO indicator to quantify changes in NO levels in your cell culture supernatant or cell lysates.

    • Western Blot Analysis: Assess the phosphorylation status of downstream targets of the NO/cGMP signaling pathway, such as Vasodilator-Stimulated Phosphoprotein (VASP). An increase in the phosphorylation of VASP at Ser239 is a common indicator of increased cGMP levels resulting from NO production.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of the experiment.

  • Peptide Preparation: Reconstitute the this compound in a sterile, appropriate solvent (e.g., sterile water or PBS) to create a stock solution. Prepare a series of dilutions in your cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the decoy peptide. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 12 or 24 hours) under standard cell culture conditions.

  • Assessment of Biological Activity: After incubation, collect the cell culture supernatant to measure NO production using a Griess assay, or lyse the cells for Western blot analysis of downstream targets.

  • Data Analysis: Plot the biological response as a function of the peptide concentration to determine the optimal dose.

Protocol 2: Validation of Intracellular Uptake using a Fluorescently Labeled Peptide

  • Cell Seeding: Plate your cells on glass coverslips in a multi-well plate suitable for microscopy.

  • Peptide Treatment: Incubate the cells with a fluorescently labeled this compound at the optimized concentration and for the optimized time.

  • Cell Fixation and Staining: After incubation, wash the cells with PBS, fix them with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100 if you wish to visualize intracellular structures. You can also counterstain with a nuclear stain like DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cellular uptake of the fluorescent peptide using a fluorescence microscope.

For further assistance, please contact our technical support team.

References

Technical Support Center: eNOS Dimer-to-Monomer Ratio Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for interpreting unexpected changes in the endothelial nitric oxide synthase (eNOS) dimer-to-monomer ratio. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining and interpreting reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the eNOS dimer-to-monomer ratio?

The eNOS enzyme is only active as a homodimer.[1] In this dimeric state, electrons are transferred from the reductase domain of one monomer to the oxygenase domain of the other, leading to the production of nitric oxide (NO).[2] The monomeric form is considered inactive and, under certain conditions known as "eNOS uncoupling," can produce superoxide (B77818) anions (O₂⁻) instead of NO.[3][4][5] Therefore, the dimer-to-monomer ratio is a critical indicator of eNOS activity and endothelial function. A lower ratio (i.e., an increase in monomers) often signifies endothelial dysfunction.[3]

Q2: I am observing a significant increase in the eNOS monomer population in my control samples. What are the potential causes?

An unexpected increase in eNOS monomers can stem from either biological factors or technical errors during sample preparation and analysis.

  • Biological Causes: Increased oxidative stress, depletion of the essential cofactor tetrahydrobiopterin (B1682763) (BH4), deficiency in the substrate L-arginine, or post-translational modifications like S-glutathionylation can lead to eNOS uncoupling and a shift towards the monomeric state.[3][4][6][7]

  • Technical Causes: The eNOS dimer is sensitive to heat and reducing agents. The most common technical error is improper sample handling for Low-Temperature SDS-PAGE (LT-PAGE). Boiling the sample or including reducing agents like β-mercaptoethanol (β-ME) or dithiothreitol (B142953) (DTT) in the loading buffer will artificially disrupt the dimer into monomers.[8][9]

Q3: Does the phosphorylation status of eNOS affect its dimerization?

While phosphorylation at sites like Serine 1177 (human) is crucial for regulating eNOS activity, studies have shown that changes in phosphorylation status do not directly alter the dimer-to-monomer ratio.[2][10][11] However, destabilization of the dimer by other means, such as inhibition of Heat Shock Protein 90 (Hsp90), can lead to dephosphorylation of the enzyme.[2][10]

Q4: What is "eNOS uncoupling" and how does it relate to the dimer/monomer ratio?

eNOS uncoupling is a functional change where the enzyme produces superoxide instead of NO.[3][12] This phenomenon is a major cause of endothelial dysfunction.[5] While eNOS uncoupling is often associated with an increase in monomers, it's important to note that functional uncoupling can occur without the complete structural disruption of the dimer.[8][13] For instance, a deficiency in the cofactor BH4 can cause the dimer to produce superoxide.[8][14] Key mechanisms leading to uncoupling include:

  • BH4 Depletion: Oxidation of BH4 to dihydrobiopterin (BH2) disrupts electron transfer.[3][4][7]

  • L-Arginine Deficiency: Insufficient substrate can uncouple the enzyme.[3][7]

  • S-Glutathionylation: This reversible modification of cysteine residues under oxidative stress can cause eNOS to produce superoxide.[12][15][16]

Troubleshooting Guide

Use the following table to troubleshoot common issues encountered during eNOS dimer/monomer analysis.

Observed Problem Potential Cause Recommended Solution
Only Monomer Band (~135 kDa) is Visible in All Lanes Sample BoilingDo NOT boil samples. Prepare lysates and load onto the gel under non-denaturing conditions (at 4°C).[9]
Presence of Reducing AgentsOmit β-mercaptoethanol (β-ME) or DTT from your sample loading buffer.[17]
High Electrophoresis TemperatureRun the electrophoresis in a cold room or on ice, ensuring the temperature of the gel and running buffer remains low (~4°C).[9][18]
Inconsistent Dimer-to-Monomer Ratio in Replicates Sample Viscosity / Incomplete LysisEnsure complete lysis. Brief sonication on ice may be required, but prolonged sonication can generate heat and disrupt dimers.[18]
Variable Sample Handling Time/TemperatureKeep all samples on ice throughout the preparation process. Minimize the time samples spend at room temperature.[18]
Weak or No Dimer Band (~260 kDa) Insufficient Protein LoadLoad an adequate amount of total protein (typically 20-30 µg for cell lysates).
Poor Antibody Affinity for DimerUse an eNOS antibody validated for detecting the dimeric form under non-denaturing conditions.
Transfer IssuesEnsure efficient transfer of high molecular weight proteins. A wet transfer system overnight at 4°C is often more effective than semi-dry for large proteins like the eNOS dimer.
Smearing or Dragging in Gel Lanes Incomplete SolubilizationUse a lysis buffer containing a mild non-ionic detergent (e.g., NP-40). Avoid harsh detergents like high concentrations of SDS that can monomerize the protein.
Nucleic Acid ContaminationBriefly sonicate the lysate on ice to shear DNA and reduce viscosity.

Key Experimental Protocol

Low-Temperature Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (LT-PAGE)

This method is essential for preserving the eNOS dimer structure during analysis. The key principle is to avoid heat and reducing conditions that would artificially monomerize the protein.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.2), 250 mM NaCl, 0.1% NP-40, 2 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors.

  • Sample Buffer (2X, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.02% bromophenol blue. (CRITICAL: Do NOT add β-ME or DTT) .

  • Pre-cast or hand-cast polyacrylamide gels (6% or 4-12% gradient gels are suitable).

  • Pre-chilled running buffer (Tris-Glycine-SDS).

  • Electrophoresis and transfer apparatus.

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and incubate on a rotator at 4°C for 30 minutes.

  • Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • Sample Preparation: Dilute the protein lysate to the desired concentration with ice-cold Lysis Buffer. Mix an equal volume of lysate with 2X Non-reducing Sample Buffer. Do not heat or boil the samples. [9]

  • Gel Electrophoresis:

    • Assemble the electrophoresis unit in a cold room or place it in an ice bath.

    • Use pre-chilled running buffer.

    • Load 20-30 µg of protein per lane.

    • Run the gel at a low constant voltage (e.g., 50-80V) to minimize heat generation. The run will take several hours.[18] Ensure the setup remains cold for the entire duration.

  • Protein Transfer:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform the transfer at 4°C (e.g., overnight at 20-30V or for 2 hours at 75V in a cold room).[18] This is crucial for efficient transfer of the large (~260 kDa) dimer.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against eNOS diluted in blocking buffer as per the manufacturer's recommendation.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash again and detect using an enhanced chemiluminescence (ECL) substrate.

Visual Guides and Pathways

eNOS Uncoupling and Monomerization Pathway

enos_uncoupling eNOS Uncoupling Pathway cluster_eNOS eNOS Enzyme State cluster_products Products OxStress Oxidative Stress (e.g., from risk factors) BH2 Dihydrobiopterin (BH2) (Inactive) OxStress->BH2 Oxidizes eNOS_Uncoupled Uncoupled eNOS Dimer OxStress->eNOS_Uncoupled Causes S-Glutathionylation BH4 Tetrahydrobiopterin (BH4) (Essential Cofactor) L_Arg L-Arginine (Substrate) eNOS_Dimer eNOS Dimer (Active) BH4->eNOS_Dimer Stabilizes BH2->eNOS_Uncoupled Promotes Hsp90 Hsp90 L_Arg->eNOS_Dimer Binds to L_Arg->eNOS_Uncoupled Deficiency leads to Hsp90->eNOS_Dimer Stabilizes eNOS_Monomer eNOS Monomer (Inactive) Hsp90->eNOS_Monomer Inhibition leads to NO Nitric Oxide (NO) (Vasodilation) eNOS_Dimer->NO Produces eNOS_Uncoupled->eNOS_Monomer Can lead to dissociation Superoxide Superoxide (O₂⁻) (Oxidative Damage) eNOS_Uncoupled->Superoxide Produces

Caption: Factors leading to eNOS uncoupling and monomerization.

Experimental Workflow for Dimer Analysis

lt_page_workflow LT-PAGE Workflow for eNOS Dimer Analysis start Start: Cell/Tissue Sample lysis 1. Lysis on Ice (Non-ionic detergent, protease inhibitors) start->lysis quant 2. Protein Quantification (e.g., BCA Assay) lysis->quant prep 3. Sample Prep (4°C) Mix with Non-Reducing Buffer quant->prep no_boil CRITICAL: DO NOT BOIL prep->no_boil load 4. Load on Pre-Chilled Polyacrylamide Gel prep->load run 5. Electrophoresis at 4°C (Low Voltage) load->run transfer 6. Transfer to Membrane at 4°C (Wet transfer recommended) run->transfer blot 7. Immunoblotting (eNOS Primary Ab, Secondary Ab) transfer->blot detect 8. ECL Detection blot->detect analysis 9. Densitometry Analysis (Ratio of ~260 kDa band to ~135 kDa band) detect->analysis end End: Dimer/Monomer Ratio analysis->end

Caption: Step-by-step workflow for eNOS dimer/monomer analysis.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Unexpected eNOS Monomerization start High Monomer Signal Observed q_boil Did you boil the sample or heat it above 4°C? start->q_boil a_boil_yes Yes q_boil->a_boil_yes a_boil_no No q_boil->a_boil_no res_boil Root Cause: Heat-induced dimer disruption. Solution: Repeat experiment, keeping samples at 4°C throughout. a_boil_yes->res_boil q_reducing Did your sample buffer contain β-ME or DTT? a_boil_no->q_reducing a_red_yes Yes q_reducing->a_red_yes a_red_no No q_reducing->a_red_no res_reducing Root Cause: Reduction of disulfide bonds. Solution: Use a non-reducing sample buffer. a_red_yes->res_reducing q_gel Was the gel/buffer warm during the run? a_red_no->q_gel a_gel_yes Yes q_gel->a_gel_yes a_gel_no No q_gel->a_gel_no res_gel Root Cause: Heat from electrophoresis. Solution: Run gel in a cold room or on ice at low voltage. a_gel_yes->res_gel res_biological Result is likely biological. Investigate: - Oxidative Stress Markers - BH4 / BH2 Levels - S-Glutathionylation a_gel_no->res_biological

Caption: Decision tree for diagnosing unexpected eNOS monomerization.

References

Technical Support Center: Controlling Variability in Primary Endothelial Cell Responses to Decoy Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in primary endothelial cell responses to decoy peptides.

Section 1: Understanding and Mitigating Sources of Variability

Variability in primary endothelial cell experiments can arise from several factors, often making it challenging to obtain reproducible results. Understanding these sources is the first step toward effective control.

FAQs

Q1: What are the primary sources of variability in primary endothelial cell experiments?

A1: The main sources of variability in primary endothelial cell experiments can be categorized into three main areas:

  • Donor Variability: Primary endothelial cells are isolated from different individuals (donors), and inherent genetic and physiological differences between donors can lead to significant variations in cellular responses.[1] Factors such as age, sex, health status, and genetic background of the donor can all contribute to this variability.

  • Cell Culture Conditions: The in vitro environment plays a crucial role in endothelial cell behavior. Inconsistent cell culture practices can introduce significant variability. Key factors include:

    • Media and Supplements: Different media formulations and lot-to-lot variations in supplements like fetal bovine serum (FBS) can impact cell growth and function.[2]

    • Passage Number: Primary cells have a limited lifespan in culture. As the passage number increases, cells can undergo senescence and their characteristics may change, leading to altered responses. It is recommended to use cells at a low passage number (typically between 2 and 6 for HUVECs).

    • Coating Substrates: The type and consistency of the coating material (e.g., gelatin, fibronectin, collagen) on culture vessels can affect cell attachment, morphology, and signaling.

    • Seeding Density: The number of cells seeded can influence their growth rate and phenotype.

  • Inherent Endothelial Cell Heterogeneity: Endothelial cells are not a uniform population. Even within a single blood vessel, there is heterogeneity in their morphology, gene expression, and function.[1] This inherent diversity contributes to varied responses even within a single culture.

Q2: How can I minimize donor-to-donor variability?

A2: While completely eliminating donor variability is impossible, several strategies can help manage it:

  • Pooling Donors: Using pooled primary endothelial cells from multiple donors can help average out individual variations.

  • Using Multiple Donors: If using single-donor lots, it is crucial to repeat experiments with cells from at least three different donors to ensure that the observed effects are not donor-specific.

  • Thorough Characterization: Before starting experiments, thoroughly characterize each new lot of cells for key endothelial markers (e.g., CD31, VE-cadherin) and baseline functional responses (e.g., proliferation rate).

  • Consistent Sourcing: Obtain primary cells from a reputable commercial vendor that provides detailed donor information and quality control data.

Q3: What are the best practices for standardizing cell culture conditions?

A3: Strict adherence to standardized protocols is essential for minimizing variability.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all cell culture procedures, including thawing, passaging, and cryopreservation.

  • Media and Reagent Consistency: Use the same lot of media and supplements for the duration of an experiment. If a new lot must be used, perform a bridging experiment to ensure consistency.

  • Controlled Environment: Maintain a consistent incubator environment (temperature, CO2, humidity).

  • Detailed Record Keeping: Keep meticulous records of cell source, passage number, seeding densities, and all experimental conditions.

Section 2: Troubleshooting Decoy Peptide Experiments

Decoy peptides are designed to mimic a binding site of a target protein, thereby competitively inhibiting its interaction with its natural binding partner.[3][4] However, their use in primary endothelial cell experiments can present unique challenges.

FAQs

Q4: My decoy peptide shows low or no efficacy. What are the possible reasons?

A4: Several factors can contribute to the low efficacy of a decoy peptide:

  • Peptide Stability: Peptides can be susceptible to degradation by proteases present in the cell culture medium, especially when it is supplemented with serum.[5][6]

    • Troubleshooting:

      • Test the stability of your peptide in culture medium over time using techniques like HPLC.

      • Consider using serum-free or reduced-serum media during the experiment.

      • Synthesize a more stable version of the peptide, for example, by incorporating unnatural amino acids or cyclizing the peptide.[7]

  • Peptide Delivery: For decoy peptides that target intracellular proteins, inefficient delivery across the cell membrane can be a major hurdle.[2][5]

    • Troubleshooting:

      • Consider conjugating the decoy peptide to a cell-penetrating peptide (CPP) to enhance its uptake.[2][5]

      • Use transfection reagents optimized for peptide delivery.

  • Incorrect Concentration: The effective concentration of the decoy peptide may not have been reached.

    • Troubleshooting:

      • Perform a dose-response experiment to determine the optimal concentration.

  • Off-Target Effects: The decoy peptide might have unintended interactions with other molecules, leading to unexpected results.[8]

    • Troubleshooting:

      • Include a scrambled peptide control (a peptide with the same amino acid composition but a random sequence) to ensure the observed effects are specific to the decoy sequence.

Q5: I am observing high variability in my results when using a decoy peptide. What could be the cause?

A5: High variability in the presence of a decoy peptide can be due to:

  • Inconsistent Peptide Preparation: Ensure the peptide is fully dissolved and the concentration is accurate for each experiment.

  • Variable Cell Health: Primary endothelial cells are sensitive to handling. Ensure cells are healthy and in the logarithmic growth phase when starting the experiment.

  • Assay-Specific Variability: The inherent variability of the functional assay itself can be amplified by the introduction of the decoy peptide. Refer to the troubleshooting sections for specific assays below.

Section 3: Experimental Protocols and Troubleshooting Guides

This section provides detailed protocols for key experiments used to assess endothelial cell responses to decoy peptides, along with troubleshooting guides and tables with expected quantitative data.

Endothelial Cell Proliferation Assay

Purpose: To assess the effect of a decoy peptide on the proliferation of primary endothelial cells.

Detailed Methodology:

  • Cell Seeding: Seed primary endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to attach overnight.

  • Starvation (Optional): To synchronize the cells, you can replace the growth medium with a low-serum (e.g., 0.5-1% FBS) medium for 4-6 hours before treatment.

  • Treatment: Replace the medium with fresh low-serum medium containing the decoy peptide at various concentrations. Include appropriate controls:

    • Vehicle control (the solvent used to dissolve the peptide)

    • Scrambled peptide control

    • Positive control (a known inhibitor of endothelial cell proliferation)

    • Negative control (untreated cells)

  • Incubation: Incubate the cells for 24-72 hours.

  • Quantification: Assess cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT. Read the absorbance or fluorescence according to the manufacturer's instructions.

Quantitative Data Summary

ParameterTypical Value/RangeSource of Variability
Seeding Density (HUVEC)2,000 - 5,000 cells/well (96-well plate)Cell health, donor variability
Incubation Time24 - 72 hoursProliferation rate of cells
Expected Variability (CV%)15-30%Donor differences, passage number
Expected Inhibition20-80% (with effective inhibitor)Peptide efficacy, concentration

Troubleshooting Guide: Proliferation Assay

IssuePossible CauseRecommendation
High background signalMedia components interfering with the assay reagent.Use phenol (B47542) red-free medium. Run a media-only control.
Low signalLow cell number or viability.Optimize seeding density. Check cell viability before seeding.
Inconsistent resultsUneven cell seeding, edge effects in the plate.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate.
Decoy peptide has no effectSee "Low or no efficacy" FAQ (Q4).Perform dose-response and stability checks.
Endothelial Cell Migration Assay (Transwell/Boyden Chamber)

Purpose: To evaluate the effect of a decoy peptide on the migration of primary endothelial cells towards a chemoattractant.

Detailed Methodology:

  • Insert Preparation: Coat the top of the Transwell inserts (typically with 8 µm pores) with a thin layer of gelatin or fibronectin and allow it to dry.

  • Cell Preparation: Harvest and resuspend primary endothelial cells in serum-free or low-serum medium.

  • Treatment: Add the decoy peptide at the desired concentration to the cell suspension.

  • Seeding: Seed the treated cells into the upper chamber of the Transwell inserts (e.g., 50,000 cells per insert).

  • Chemoattractant: Add a chemoattractant (e.g., VEGF, FGF-2, or 10% FBS) to the lower chamber.

  • Incubation: Incubate for 4-24 hours.

  • Analysis:

    • Remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the insert with a stain like crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Quantitative Data Summary

ParameterTypical Value/RangeSource of Variability
Seeding Density (HUVEC)25,000 - 100,000 cells/insert (24-well plate)Cell motility, donor variability
Incubation Time4 - 24 hoursChemoattractant strength, cell type
Expected Variability (CV%)20-40%Inconsistent coating, cell clumping
Expected Inhibition30-90% (with effective inhibitor)Peptide efficacy, chemoattractant concentration
Expected Fold Change (vs. control)2-10 fold increase with chemoattractantChemoattractant potency

Troubleshooting Guide: Migration Assay

IssuePossible CauseRecommendation
No migrationCells are not healthy. Chemoattractant is not effective. Pores are blocked.Use healthy, low-passage cells. Test different chemoattractants and concentrations. Ensure proper coating.
High background migrationSerum was not removed from the cell suspension.Ensure cells are in serum-free or low-serum medium in the upper chamber.
High variabilityUneven coating of inserts. Cell clumping. Inconsistent removal of non-migrated cells.Ensure a uniform coating. Gently resuspend cells to a single-cell suspension. Be consistent with the swabbing technique.
Decoy peptide has no effectSee "Low or no efficacy" FAQ (Q4).Check peptide stability and perform a dose-response.
Endothelial Cell Tube Formation Assay

Purpose: To assess the ability of a decoy peptide to inhibit the formation of capillary-like structures by primary endothelial cells on an extracellular matrix.

Detailed Methodology:

  • Plate Coating: Thaw Matrigel or another basement membrane extract on ice. Pipette a thin layer into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest and resuspend primary endothelial cells in low-serum medium.

  • Treatment: Add the decoy peptide at the desired concentration to the cell suspension.

  • Seeding: Seed the treated cells onto the solidified matrix (e.g., 10,000-20,000 cells per well).

  • Incubation: Incubate for 4-18 hours.

  • Analysis:

    • Visualize the tube formation using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Quantitative Data Summary

ParameterTypical Value/RangeSource of Variability
Seeding Density (HUVEC)10,000 - 20,000 cells/well (96-well plate)Cell line, Matrigel lot
Incubation Time4 - 18 hoursCell type, Matrigel thickness
Expected Variability (CV%)25-50%Matrigel thickness, cell clumping, imaging consistency
Expected Inhibition25-100% (with effective inhibitor)Peptide efficacy, concentration

Troubleshooting Guide: Tube Formation Assay

IssuePossible CauseRecommendation
No tube formationCells are unhealthy or at a high passage number. Matrigel did not polymerize properly.Use healthy, low-passage cells. Ensure Matrigel is handled correctly on ice and allowed to polymerize at 37°C.
Cells form clumps instead of tubesCell seeding density is too high.Optimize the cell seeding density.
High variability between wellsUneven Matrigel coating. Inconsistent cell seeding.Pipette Matrigel carefully to ensure an even layer. Ensure a homogenous cell suspension.
Decoy peptide has no effectSee "Low or no efficacy" FAQ (Q4).Confirm peptide stability and test a range of concentrations.

Section 4: Signaling Pathways and Experimental Workflows

Decoy peptides often target specific signaling pathways to exert their effects. Understanding these pathways is crucial for designing experiments and interpreting results.

Decoy Peptide Inhibition of VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Decoy peptides can be designed to mimic the VEGF binding site on its receptor (VEGFR), thereby blocking downstream signaling.

VEGF_Signaling VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates DecoyPeptide VEGF Decoy Peptide DecoyPeptide->VEGFR Blocks Binding Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Activates Migration Cell Migration PI3K->Migration eNOS eNOS Akt->eNOS Activates Survival Cell Survival Akt->Survival

Caption: VEGF signaling pathway and inhibition by a decoy peptide.

Decoy Peptide Inhibition of TNF-α/NF-κB Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates endothelial cells via the NF-κB signaling pathway. Decoy peptides can be designed to sequester NF-κB transcription factors, preventing them from activating gene expression.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB (Inactive) IKK->NFkB_IkB Degrades IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Activates DecoyPeptide NF-κB Decoy Peptide DecoyPeptide->NFkB Sequesters

Caption: TNF-α/NF-κB signaling and inhibition by a decoy peptide.

General Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of a decoy peptide on primary endothelial cells, incorporating steps to minimize variability.

Experimental_Workflow Start Start QC Primary Cell Quality Control (Multiple Donors) Start->QC Standardize Standardize Culture Conditions (SOPs, Low Passage) QC->Standardize PeptidePrep Decoy Peptide Preparation (Solubility, Stability Check) Standardize->PeptidePrep DoseResponse Dose-Response Experiment PeptidePrep->DoseResponse FunctionalAssay Functional Assays (Proliferation, Migration, Tube Formation) DoseResponse->FunctionalAssay Controls Include Proper Controls (Vehicle, Scrambled Peptide) FunctionalAssay->Controls DataAnalysis Data Analysis & Interpretation FunctionalAssay->DataAnalysis End End DataAnalysis->End

Caption: Workflow for decoy peptide experiments with primary endothelial cells.

References

mitigating cytotoxicity of high concentrations of eNOS pT495 decoy peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the eNOS pT495 decoy peptide. The content is designed to help mitigate potential cytotoxicity observed at high concentrations during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound?

A1: The this compound is a specific peptide designed to prevent the phosphorylation of endothelial nitric oxide synthase (eNOS) at the threonine 495 (T495) residue. Phosphorylation at T495 is an inhibitory modification that can lead to eNOS uncoupling. In an uncoupled state, eNOS produces superoxide (B77818) anions (O₂⁻) instead of nitric oxide (NO), contributing to oxidative stress and cellular damage.[1][2][3] By preventing T495 phosphorylation, the decoy peptide aims to maintain eNOS in a coupled, NO-producing state.[4][5]

Q2: We are observing significant cytotoxicity in our cell cultures after treatment with high concentrations of the this compound. What are the potential causes?

A2: High concentrations of peptides can induce cytotoxicity through various mechanisms. For the this compound, potential causes include:

  • On-target effects: While the peptide is designed to be protective by preventing eNOS uncoupling, excessive modulation of NO signaling could have unintended consequences in certain cell types or under specific experimental conditions.

  • Off-target effects: At high concentrations, peptides can exhibit non-specific interactions with other cellular components, leading to toxicity.[6][7]

  • Peptide impurities: Residual substances from the peptide synthesis process, such as trifluoroacetic acid (TFA), can be toxic to cells.[8]

  • Peptide aggregation: Hydrophobic peptides can aggregate at high concentrations, and these aggregates can be cytotoxic.[9]

  • Endotoxin (B1171834) contamination: Bacterial endotoxins in the peptide preparation can trigger inflammatory responses and cell death.

Q3: How can we determine the optimal, non-toxic concentration of the this compound for our experiments?

A3: A dose-response experiment is crucial to determine the therapeutic window of the peptide. This involves treating your cells with a wide range of peptide concentrations and assessing cell viability at different time points. This will help you identify the lowest effective concentration with minimal cytotoxicity.

Q4: What are the recommended methods for assessing the cytotoxicity of the this compound?

A4: Several assays can be used to quantify cytotoxicity:

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.

  • Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.

Q5: Are there any strategies to reduce the cytotoxicity of the this compound without compromising its efficacy?

A5: Yes, several strategies can be employed:

  • Optimize Peptide Concentration and Purity: Use the lowest effective concentration as determined by a dose-response curve and ensure the use of high-purity peptide.

  • Formulation Strategies: For in vivo or advanced in vitro models, consider encapsulating the peptide in delivery systems like liposomes or nanoparticles to control its release and reduce off-target effects.

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can improve its solubility, reduce immunogenicity, and decrease cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered when using the this compound at high concentrations.

Issue Potential Cause Recommended Solution
High levels of cell death observed across all treated groups. Peptide concentration is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a broad range and narrow down to the effective concentration.
Peptide stock contains cytotoxic contaminants (e.g., TFA).Ensure the peptide is of high purity. If TFA contamination is suspected, consider using TFA-removed peptide or performing a salt exchange.
Endotoxin contamination.Use endotoxin-free reagents and test the peptide stock for endotoxin levels.
Inconsistent results between experiments. Peptide instability or degradation.Prepare fresh peptide solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store lyophilized peptide at -20°C or -80°C.
Peptide aggregation.Visually inspect the peptide solution for precipitates. Consider using a different solvent or sonication to aid dissolution. For hydrophobic peptides, a small amount of organic solvent like DMSO may be necessary, but the final concentration should be kept low (<0.5%) to avoid solvent toxicity.[10]
High background in cytotoxicity assays. Non-specific binding of the peptide to assay components.Include appropriate controls, such as vehicle-only and peptide-only wells, to assess background signal.
Assay interference.Some peptides can interfere with the chemistry of certain viability assays. It is advisable to use at least two different types of cytotoxicity assays to confirm the results.

Data Presentation

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via reduction of tetrazolium salt to formazan (B1609692).Inexpensive, widely used.Can be affected by changes in cellular metabolism not related to viability. Formazan crystals require solubilization.
LDH Measures lactate dehydrogenase release from damaged cells.Directly measures cell death. Non-destructive to remaining cells.Less sensitive for early-stage apoptosis. Can have high background from serum in the media.
Annexin V/PI Detects phosphatidylserine (B164497) externalization (apoptosis) and membrane permeability (necrosis).Differentiates between apoptosis and necrosis. Provides quantitative data via flow cytometry.Requires specialized equipment (flow cytometer). More complex protocol.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the this compound in a complete culture medium. Replace the existing medium with 100 µL of the peptide-containing medium. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the this compound.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

eNOS_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_kinases Kinase Activation cluster_eNOS eNOS Regulation cluster_downstream Downstream Effects ShearStress Shear Stress PI3K_Akt PI3K/Akt Pathway ShearStress->PI3K_Akt VEGF VEGF VEGF->PI3K_Akt eNOS eNOS PI3K_Akt->eNOS phosphorylates S1177 PKC PKC PKC->eNOS phosphorylates T495 pS1177 pS1177 (Activating) pT495 pT495 (Inhibitory) NO_Production NO Production pS1177->NO_Production promotes Superoxide_Production Superoxide (O₂⁻) Production pT495->Superoxide_Production promotes (uncoupling) DecoyPeptide eNOS pT495 Decoy Peptide DecoyPeptide->pT495 inhibits Vasodilation Vasodilation NO_Production->Vasodilation Oxidative_Stress Oxidative Stress Superoxide_Production->Oxidative_Stress

Caption: Simplified eNOS signaling pathway showing activating (pS1177) and inhibitory (pT495) phosphorylation sites and the point of intervention for the this compound.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Is peptide concentration optimized? Start->Check_Concentration Dose_Response Perform dose-response to find optimal concentration Check_Concentration->Dose_Response No Check_Purity Is peptide purity confirmed? Check_Concentration->Check_Purity Yes Dose_Response->Check_Purity Purity_Analysis Verify peptide purity (e.g., HPLC, Mass Spec) Check_Purity->Purity_Analysis No Check_Assay Are cytotoxicity assays validated? Check_Purity->Check_Assay Yes Purity_Analysis->Check_Assay Validate_Assay Run assay controls (vehicle, positive/negative) Check_Assay->Validate_Assay No Consider_Mechanism Investigate mechanism of toxicity (Apoptosis vs. Necrosis) Check_Assay->Consider_Mechanism Yes Validate_Assay->Consider_Mechanism Apoptosis_Assay Perform Annexin V/PI staining Consider_Mechanism->Apoptosis_Assay Mitigation_Strategies Implement mitigation strategies Apoptosis_Assay->Mitigation_Strategies Formulation Consider alternative formulations (liposomes, PEGylation) Mitigation_Strategies->Formulation

Caption: Troubleshooting workflow for addressing high cytotoxicity of the this compound.

Mitigation_Logic High_Cytotoxicity High Peptide Cytotoxicity Root_Cause Identify Root Cause High_Cytotoxicity->Root_Cause Concentration_Issue Concentration-Dependent Toxicity Root_Cause->Concentration_Issue Off_Target_Issue Off-Target Effects Root_Cause->Off_Target_Issue Formulation_Issue Poor Bioavailability/ Instability Root_Cause->Formulation_Issue Solution Implement Solution Concentration_Issue->Solution Off_Target_Issue->Solution Formulation_Issue->Solution Optimize_Dose Optimize Concentration (Dose-Response) Solution->Optimize_Dose Delivery_System Use Delivery System (Liposomes) Solution->Delivery_System Modify_Peptide Modify Peptide (PEGylation) Solution->Modify_Peptide Reduced_Cytotoxicity Reduced Cytotoxicity & Improved Efficacy Optimize_Dose->Reduced_Cytotoxicity Delivery_System->Reduced_Cytotoxicity Modify_Peptide->Reduced_Cytotoxicity

Caption: Logical relationship between identifying the cause of cytotoxicity and implementing appropriate mitigation strategies.

References

Technical Support Center: In Vivo Delivery and Bioavailability of Decoy Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery and bioavailability of decoy peptides.

Frequently Asked Questions (FAQs)

Q1: What are decoy peptides and what are their therapeutic applications?

Decoy peptides are molecules designed to mimic a specific receptor protein, thereby competitively binding to target molecules like inflammatory cytokines or ligands involved in oncogenic signaling pathways.[1] This targeted interaction can be used to study biological systems, modulate pain, and develop new therapeutic approaches for a wide range of diseases, including various cancers and hemophilia A.[1]

Q2: What are the primary challenges affecting the in vivo bioavailability of decoy peptides?

The primary challenges stem from their inherent physicochemical properties and the physiological barriers they encounter upon administration. These include:

  • Enzymatic Degradation: Peptides are susceptible to breakdown by proteases in the gastrointestinal tract, bloodstream, and various tissues.[2]

  • Rapid Renal Clearance: Due to their relatively small size, peptides are often quickly filtered out of the bloodstream by the kidneys.

  • Low Membrane Permeability: The hydrophilic nature and size of many peptides hinder their ability to passively diffuse across cell membranes.[2]

  • First-Pass Metabolism: When administered orally, peptides that are absorbed from the gut are transported to the liver, where they can be extensively metabolized before reaching systemic circulation.

Q3: What are the common routes of administration for decoy peptides in preclinical research?

Due to poor oral bioavailability, parenteral routes are most common in research settings. These include:

  • Intravenous (IV): Offers 100% bioavailability by definition, as the peptide is introduced directly into the systemic circulation.[3]

  • Subcutaneous (SC): Generally provides high bioavailability (often >70%) and allows for slower absorption and potentially sustained release.[4]

  • Intramuscular (IM): Another common parenteral route that offers good absorption.[3]

  • Intraperitoneal (IP): Frequently used in rodent studies for systemic delivery.

Q4: What are the key strategies to improve the in vivo half-life and bioavailability of decoy peptides?

Several strategies can be employed to overcome the inherent limitations of peptides:

  • Chemical Modifications:

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which can reduce renal clearance and shield it from enzymatic degradation.

    • Lipidation: Conjugating a lipid moiety can enhance binding to serum albumin, thereby extending circulation time.

    • Cyclization: Creating a cyclic peptide structure can improve stability against proteases.

    • D-Amino Acid Substitution: Replacing natural L-amino acids with their D-isomers can make the peptide less recognizable to proteases.[2]

  • Formulation Strategies:

    • Nanoparticles and Liposomes: Encapsulating the peptide can protect it from degradation and facilitate its transport across membranes.

    • Hydrogels: Can provide a sustained-release depot for the peptide upon injection.

  • Genetic Fusion:

    • Fc-Fusion: Fusing the peptide to the Fc region of an antibody can significantly extend its half-life through a recycling mechanism.

    • Albumin Fusion: Similar to Fc-fusion, fusing the peptide to albumin increases its size and circulation time.

Troubleshooting Guides

Issue 1: Low or undetectable plasma concentrations of the decoy peptide after oral administration.
  • Possible Cause:

    • Enzymatic Degradation: The peptide is likely being degraded by proteases in the stomach and small intestine.

    • Poor Absorption: The peptide's size, charge, or hydrophilicity may be preventing it from crossing the intestinal epithelium.

    • First-Pass Metabolism: The peptide is being rapidly metabolized by the liver after absorption.

  • Troubleshooting Steps:

    • Assess In Vitro Stability: Perform a stability assay in simulated gastric and intestinal fluids to confirm enzymatic degradation.

    • Co-administer with Enzyme Inhibitors: In your animal model, co-administer the peptide with a broad-spectrum protease inhibitor cocktail to see if plasma concentrations improve.

    • Formulation Strategies:

      • Use an enteric-coated capsule to protect the peptide from the acidic environment of the stomach.

      • Incorporate permeation enhancers in the formulation to improve intestinal absorption.

      • Encapsulate the peptide in nanoparticles or liposomes to both protect it and enhance uptake.

    • Structural Modifications: Synthesize peptide analogs with D-amino acid substitutions or a cyclic structure to improve protease resistance.

    • Compare with IV Administration: Administer the peptide intravenously to determine its absolute bioavailability. This will help distinguish between poor absorption and rapid clearance after absorption.

Issue 2: Rapid clearance of the decoy peptide from circulation following intravenous injection.
  • Possible Cause:

    • Renal Filtration: The peptide is small enough to be rapidly cleared by the kidneys.

    • Proteolytic Degradation: The peptide is being degraded by proteases present in the blood.

  • Troubleshooting Steps:

    • Increase Hydrodynamic Size:

      • PEGylation: Conjugate PEG chains of varying sizes to the peptide and evaluate the impact on plasma half-life.

      • Fusion to a Carrier Protein: Create a fusion protein with albumin or an Fc fragment.

    • Enhance Stability:

      • Cyclization: If the peptide is linear, synthesize a cyclic version.

      • Terminal Modifications: Acetylate the N-terminus and/or amidate the C-terminus to block exopeptidase activity.

    • Promote Albumin Binding:

      • Lipidation: Attach a fatty acid chain to the peptide to facilitate binding to serum albumin.

Issue 3: High variability in plasma concentrations between animals in the same treatment group.
  • Possible Cause:

    • Inconsistent Dosing: Inaccurate administration of the dosing solution.

    • Formulation Instability: The peptide is precipitating or aggregating in the formulation, leading to inconsistent amounts being injected.

    • Biological Variability: Differences in animal metabolism or absorption.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., tail vein injection, oral gavage) and that the technique is consistent.

    • Check Formulation Stability: Before each experiment, visually inspect the formulation for any precipitation. Assess the peptide's solubility and stability in the chosen vehicle at the intended concentration and storage conditions.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

    • Standardize Experimental Conditions: Ensure all animals are of a similar age and weight, and that conditions such as fasting time before dosing are consistent across all subjects.

Data Presentation

Table 1: Comparative Bioavailability of Peptides via Different Administration Routes

Administration RouteTypical Bioavailability (%)Onset of ActionKey AdvantagesKey Disadvantages
Intravenous (IV) 100% (by definition)[3]ImmediateComplete bioavailability, rapid onsetRequires skilled administration, potential for injection site reactions
Subcutaneous (SC) 50 - 90%Slower (minutes to hours)Suitable for self-administration, potential for sustained release[4]Variable absorption, potential for local tissue reactions and degradation[4]
Intramuscular (IM) >75%Slower than IVCan accommodate larger volumes than SCCan be painful, potential for tissue damage
Oral < 1-2%[2]Slow and variableHigh patient convenience, non-invasiveExtensive enzymatic degradation, poor permeability, first-pass effect[2]
Nasal 1 - 10%RapidBypasses first-pass metabolism, rapid absorptionLimited by mucosal irritation and small surface area for absorption

Table 2: Effect of Half-Life Extension Strategies on a Hypothetical Decoy Peptide

Modification StrategyNative Peptide Half-Life (t½)Modified Peptide Half-Life (t½)Fold IncreaseMechanism of Action
PEGylation (20 kDa PEG) 10 minutes~5 hours30xIncreased hydrodynamic size reduces renal clearance and masks proteolytic sites.
Lipidation (C16 fatty acid) 10 minutes~3 hours18xPromotes reversible binding to serum albumin, creating a circulating reservoir.
Fc-Fusion 10 minutes> 24 hours> 144xUtilizes the neonatal Fc receptor (FcRn) recycling pathway, significantly extending circulation time.
Cyclization 10 minutes~40 minutes4xIncreases structural rigidity, making the peptide more resistant to proteases.
D-Amino Acid Substitution 10 minutes~60 minutes6xReduces recognition by endogenous proteases.

Mandatory Visualization

G cluster_challenges In Vivo Delivery Challenges cluster_strategies Strategies for Improved Bioavailability cluster_outcome Desired Outcome enzymatic_degradation Enzymatic Degradation chem_mods Chemical Modifications (PEGylation, Lipidation, Cyclization) enzymatic_degradation->chem_mods Addressed by renal_clearance Rapid Renal Clearance renal_clearance->chem_mods Addressed by genetic_fusion Genetic Fusion (Fc, Albumin) renal_clearance->genetic_fusion Addressed by low_permeability Low Membrane Permeability formulation Formulation Strategies (Nanoparticles, Hydrogels) low_permeability->formulation Addressed by first_pass First-Pass Metabolism first_pass->formulation Mitigated by improved_bioavailability Improved Bioavailability & Half-Life chem_mods->improved_bioavailability formulation->improved_bioavailability genetic_fusion->improved_bioavailability

Caption: Overcoming challenges in decoy peptide delivery.

G cluster_workflow In Vivo Bioavailability Study Workflow peptide_admin Peptide Administration (IV and Oral Dosing) blood_sampling Serial Blood Sampling peptide_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms pk_analysis Pharmacokinetic Analysis (AUC Calculation) lc_ms->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc

Caption: Workflow for an in vivo bioavailability study.

Experimental Protocols

Protocol 1: In Vivo Peptide Administration in Mice

A. Intravenous (IV) Tail Vein Injection

  • Preparation:

    • Warm the sterile peptide solution to room temperature.

    • Gently mix the solution to ensure homogeneity, avoiding vigorous shaking.

    • Draw the calculated volume into a sterile syringe (e.g., 0.5 mL) with an appropriate needle (e.g., 27-30G).

    • Carefully expel any air bubbles.

  • Animal Preparation:

    • Place the mouse in a suitable restrainer.

    • Warm the mouse's tail using a heat lamp or warming pad for a few minutes to induce vasodilation.

    • Disinfect the tail with a 70% ethanol (B145695) wipe.

  • Injection:

    • Identify a lateral tail vein.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the peptide solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

B. Subcutaneous (SC) Injection

  • Preparation:

    • Prepare the sterile peptide solution as described for IV injection, using a 25-27G needle.

  • Animal Restraint:

    • Gently grasp the loose skin over the scruff of the neck to form a "tent".

  • Injection:

    • Wipe the injection site with a 70% alcohol wipe.

    • Insert the needle at the base of the tented skin, parallel to the animal's back.

    • Inject the solution. A small bleb will form under the skin.

  • Post-Injection:

    • Withdraw the needle and gently massage the injection site.

    • Return the mouse to its cage and monitor.

Protocol 2: LC-MS/MS for Decoy Peptide Quantification in Plasma
  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile (B52724) containing an internal standard (a stable isotope-labeled version of the peptide).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: Ramp to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Return to 5% B

      • 6.1-8 min: Re-equilibrate at 5% B

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Develop specific precursor-to-product ion transitions for both the decoy peptide and the internal standard. Optimize collision energies for each transition to maximize signal intensity.

    • Data Analysis: Quantify the peptide concentration by creating a standard curve from samples with known concentrations and normalizing the peak area of the analyte to the peak area of the internal standard.

Protocol 3: Calculation of Absolute and Relative Bioavailability
  • Data Collection:

    • Perform an in vivo study with two groups of animals. Administer the decoy peptide intravenously (IV) to one group and via the desired extravascular route (e.g., oral, SC) to the other group.

    • Collect blood samples at multiple time points after administration.

    • Quantify the peptide concentration in the plasma for each time point using a validated LC-MS/MS method (Protocol 2).

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both the IV and extravascular routes.

    • Calculate the Area Under the Curve (AUC) from time zero to the last measurable concentration point (AUC₀-t) for each route using the trapezoidal rule.

    • Calculate the AUC from time zero to infinity (AUC₀-∞) by adding the extrapolated area (last measurable concentration / elimination rate constant) to AUC₀-t.

  • Absolute Bioavailability (Fabs) Calculation:

    • Use the following formula, ensuring that the doses are the same for both routes. If doses are different, the formula must be dose-normalized.

    • F_abs (%) = (AUC_oral / AUC_IV) * 100 [5]

  • Relative Bioavailability (Frel) Calculation:

    • This is used to compare two different non-IV formulations (e.g., a new oral formulation vs. a reference oral solution).

    • F_rel (%) = (AUC_test_formulation / AUC_reference_formulation) * 100 [5]

References

variability in phospho-eNOS (Thr495) antibody specificity and performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using antibodies targeting phosphorylated endothelial nitric oxide synthase at threonine 495 (phospho-eNOS (Thr495)).

Frequently Asked Questions (FAQs)

Q1: What is the significance of eNOS phosphorylation at Threonine 495?

A1: Phosphorylation of endothelial nitric oxide synthase (eNOS) at threonine 495 (Thr495) is an inhibitory post-translational modification. This phosphorylation event is primarily mediated by protein kinase C (PKC) and Rho-kinase.[1] Functionally, phosphorylation at this site hinders the binding of calmodulin to eNOS, which is a necessary step for the enzyme's activation and subsequent production of nitric oxide (NO).[2] Therefore, detecting the phosphorylation state of Thr495 is crucial for understanding the regulation of eNOS activity in various physiological and pathological conditions.

Q2: Which applications are validated for most commercial phospho-eNOS (Thr495) antibodies?

A2: Based on data from several major suppliers, the most commonly validated application for phospho-eNOS (Thr495) antibodies is Western Blotting (WB).[3][4][5][6][7] Some antibodies are also validated for Immunoprecipitation (IP), Immunohistochemistry (IHC), and Immunofluorescence (IF).[3][7] It is essential to consult the datasheet for the specific antibody you are using to confirm its validated applications.

Q3: Why am I not getting a signal in my Western Blot for phospho-eNOS (Thr495)?

A3: Several factors could lead to a weak or absent signal. These include:

  • Low Phosphorylation Level: The level of eNOS phosphorylation at Thr495 may be low in your specific cell or tissue type under basal conditions. Consider treating your cells with a known activator of PKC, such as Phorbol 12-myristate 13-acetate (PMA), to induce phosphorylation.

  • Suboptimal Antibody Dilution: The antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution for your experimental setup.

  • Issues with Protein Extraction: Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.

  • Poor Transfer: Verify that the protein transfer from the gel to the membrane was successful using a total protein stain like Ponceau S.

  • Inactive Secondary Antibody: Confirm that your secondary antibody is active and recognizes the primary antibody's host species.

Q4: I am seeing multiple non-specific bands in my Western Blot. What could be the cause?

A4: Non-specific bands can arise from several sources:

  • High Antibody Concentration: Both primary and secondary antibody concentrations might be too high. Try reducing the antibody dilutions.

  • Insufficient Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) and that the blocking step is sufficiently long (at least 1 hour at room temperature).

  • Inadequate Washing: Increase the number and duration of wash steps to remove non-specifically bound antibodies.

  • Cross-reactivity: The antibody may be cross-reacting with other phosphorylated proteins. Check the antibody datasheet for any known cross-reactivities.

Troubleshooting Guides

Western Blotting (WB)
Problem Possible Cause Recommended Solution
No or Weak Signal Low abundance of phosphorylated protein.Treat cells with a PKC activator (e.g., PMA) to increase p-eNOS (Thr495) levels. Use a positive control lysate from appropriately treated cells.
Antibody dilution is too high.Optimize the primary antibody concentration by performing a dilution series.
Insufficient protein loading.Load at least 20-30 µg of total protein per lane.
Dephosphorylation of the sample.Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors.
Inefficient transfer to the membrane.Verify transfer efficiency with Ponceau S staining. For large proteins like eNOS (~140 kDa), consider an overnight transfer at 4°C.
High Background Antibody concentration is too high.Decrease the primary and/or secondary antibody concentration.
Inadequate blocking.Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins that can increase background. Increase blocking time to 1-2 hours at room temperature.
Insufficient washing.Increase the number of washes (at least 3-4 times for 5-10 minutes each) with TBST.
Non-specific Bands Primary antibody cross-reactivity.Consult the manufacturer's datasheet for specificity data. Perform a peptide blocking experiment by pre-incubating the antibody with the immunizing phosphopeptide.
Protein degradation.Add protease inhibitors to your lysis buffer.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
Problem Possible Cause Recommended Solution
No or Weak Staining Low target expression.Use a positive control tissue known to express p-eNOS (Thr495).
Inappropriate antigen retrieval.Optimize the antigen retrieval method (heat-induced vs. enzymatic) and buffer (citrate vs. EDTA).
Antibody not penetrating the tissue.Ensure proper permeabilization (e.g., with Triton X-100 or saponin) if the target is intracellular.
High Background Non-specific antibody binding.Increase the concentration and duration of the blocking step. Use a blocking serum from the same species as the secondary antibody.
Autofluorescence of the tissue.Use an autofluorescence quenching reagent or try a different fluorophore with a longer wavelength.
Non-specific Staining Cross-reactivity of the primary or secondary antibody.Run a negative control without the primary antibody to check for non-specific binding of the secondary antibody.

Quantitative Data Summary

The following table summarizes the characteristics of commercially available phospho-eNOS (Thr495) antibodies. This information is intended as a guide, and it is crucial to consult the specific product datasheet for detailed information.

Vendor Catalog Number Host Clonality Validated Applications Recommended Dilution (WB)
Cell Signaling Technology9574SRabbitPolyclonalWB, IP1:1000
Merck Millipore04-811RabbitMonoclonalWB1:2000 - 1:10,000
Proteintech28939-1-APRabbitPolyclonalWB, ELISA1:500 - 1:2000
Thermo Fisher ScientificBS-3731RRabbitPolyclonalWB, IHC(P), IHC(F), ICC/IF, Flow, ELISA1:300
Thermo Fisher ScientificPA5-17706RabbitPolyclonalWB, IPNot specified

Experimental Protocols

Detailed Western Blot Protocol for Phospho-eNOS (Thr495)
  • Sample Preparation:

    • Culture cells to the desired confluency and treat with appropriate stimuli (e.g., PMA for 30 minutes) to induce eNOS phosphorylation at Thr495.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on an 8% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane. For eNOS (~140 kDa), a wet transfer overnight at 4°C is recommended.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-eNOS (Thr495) antibody at the manufacturer's recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using a chemiluminescence imaging system.

    • To confirm equal loading, strip the membrane and re-probe with an antibody against total eNOS or a housekeeping protein like GAPDH.

Visualizations

eNOS_Thr495_Signaling_Pathway Agonists Agonists (e.g., Thrombin, Angiotensin II) GPCR G-Protein Coupled Receptors (GPCR) Agonists->GPCR PKC Protein Kinase C (PKC) GPCR->PKC RhoA RhoA GPCR->RhoA eNOS eNOS PKC->eNOS P ROCK Rho-Kinase (ROCK) RhoA->ROCK ROCK->eNOS P p_eNOS_Thr495 p-eNOS (Thr495) (Inactive) eNOS->p_eNOS_Thr495 NO_Production Nitric Oxide (NO) Production p_eNOS_Thr495->NO_Production Inhibition Western_Blot_Workflow SamplePrep 1. Sample Preparation SDSPAGE 2. SDS-PAGE SamplePrep->SDSPAGE Transfer 3. Protein Transfer SDSPAGE->Transfer Blocking 4. Blocking Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Detection SecondaryAb->Detection Analysis 8. Data Analysis Detection->Analysis

References

Technical Support Center: Ensuring the Purity and Quality of Synthetic eNOS pT495 Decoy Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity and quality of synthetic eNOS pT495 decoy peptides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the function of the eNOS pT495 decoy peptide?

The this compound is a synthetic peptide designed to specifically inhibit the phosphorylation of endothelial nitric oxide synthase (eNOS) at the threonine 495 (T495) residue.[1][2] Phosphorylation at this site is known to be an inhibitory signal, reducing eNOS activity and leading to "eNOS uncoupling," where the enzyme produces superoxide (B77818) instead of nitric oxide (NO).[3][4] By preventing this phosphorylation, the decoy peptide helps to maintain eNOS in a coupled, active state.[1]

Q2: How is the purity of the synthetic this compound typically determined?

The purity of synthetic peptides is most commonly determined by High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC).[5][6][7][8] This technique separates the target peptide from impurities generated during synthesis, such as truncated or deletion sequences.[5][6] The purity is quantified by integrating the area of the desired peptide peak relative to the total area of all peaks in the chromatogram.

Q3: What methods are used to confirm the identity and phosphorylation of the this compound?

Mass spectrometry (MS) is the primary method for confirming the molecular weight and, therefore, the identity of the synthetic peptide.[9] For phosphopeptides, MS can also confirm the presence of the phosphate (B84403) group, which adds a specific mass (approximately 80 Da) to the peptide. Techniques like collision-induced dissociation (CID) within the mass spectrometer can help to localize the phosphorylation site.[9][10]

Q4: Why is accurate quantification of the peptide important, and how is it achieved?

Accurate quantification is crucial for experimental reproducibility and for comparing results across different batches of peptide. Amino Acid Analysis (AAA) is considered the gold standard for accurate peptide and protein quantification.[11][12][13] This method involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[12] This provides a more accurate measure of the peptide concentration than methods based on UV absorbance, which can be skewed by the presence of certain amino acids.

Q5: What are the best practices for storing the this compound?

For long-term storage, the lyophilized peptide should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to prevent degradation from moisture.[14][15][16][17] Once reconstituted in a solution, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[16][18] The stability of peptides in solution is significantly lower than in their lyophilized form.[16][17]

Troubleshooting Guides

Guide 1: Low Bioactivity or Inconsistent Experimental Results

If you are observing lower-than-expected bioactivity or inconsistent results with your this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Bioactivity

G start Start: Low Peptide Bioactivity step1 Step 1: Verify Peptide Quality - Check HPLC for purity - Check MS for identity and phosphorylation start->step1 step2 Step 2: Assess Peptide Handling - Review storage conditions - Check for repeated freeze-thaw cycles step1->step2 Quality Confirmed step3 Step 3: Evaluate Experimental Protocol - Confirm peptide concentration (consider AAA) - Check for solvent compatibility with assay step2->step3 Handling is Correct step4 Step 4: Troubleshoot Solubility - Is the peptide fully dissolved? - See Solubility Troubleshooting Guide step3->step4 Protocol is Sound end Resolution: Bioactivity Restored step4->end Solubility Optimized

Caption: A workflow for troubleshooting low bioactivity of the this compound.

Potential Issue Recommended Action
Peptide Degradation Review your storage and handling procedures. Ensure the lyophilized peptide is stored at -20°C or -80°C and that solutions are aliquoted to avoid multiple freeze-thaw cycles.[14][18]
Inaccurate Peptide Concentration The concentration of the stock solution may be incorrect. Use Amino Acid Analysis for the most accurate quantification of your peptide stock.[12]
Incomplete Solubilization The peptide may not be fully dissolved, leading to a lower effective concentration. Refer to the "Guide 2: Peptide Solubility Issues" for detailed steps.
Interference from Counter-ions Trifluoroacetic acid (TFA) is often used in peptide purification and can be cytotoxic in some cell-based assays.[19] If you suspect this, consider having the TFA exchanged for a different counter-ion like acetate (B1210297) or hydrochloride.[19]
Oxidation Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation.[18] If your peptide sequence contains these residues, use oxygen-free buffers for reconstitution.[17]
Guide 2: Peptide Solubility Issues

Poor solubility is a common problem with synthetic peptides and can significantly impact experimental outcomes.[20][21][22]

Decision Tree for Peptide Solubilization

G start Start: Peptide is Insoluble step1 Is the peptide acidic, basic, or neutral? (Calculate the net charge at pH 7) start->step1 acidic Acidic (Net Charge < 0) Try dissolving in a basic buffer (pH > 7) step1->acidic Acidic basic Basic (Net Charge > 0) Try dissolving in an acidic buffer (e.g., 10% acetic acid) step1->basic Basic neutral Neutral/Hydrophobic Try an organic solvent (e.g., DMSO, DMF), then add to aqueous buffer step1->neutral Neutral sonicate Still insoluble? Try gentle sonication. acidic->sonicate basic->sonicate neutral->sonicate end Peptide Dissolved sonicate->end

Caption: A decision tree for troubleshooting peptide solubility issues.

Potential Issue Recommended Action
Peptide is insoluble in water. This is common for hydrophobic peptides or those with a net neutral charge at physiological pH.[20] First, try to determine if the peptide is acidic or basic based on its amino acid sequence. For basic peptides, try a small amount of 10-25% acetic acid to dissolve it before adding your buffer.[23] For acidic peptides, a dilute (e.g., 5%) ammonium (B1175870) hydroxide (B78521) solution may help.[24]
Peptide is hydrophobic. For highly hydrophobic peptides, you may need to first dissolve them in a small amount of an organic solvent like DMSO or DMF, and then slowly add this solution to your aqueous buffer with gentle vortexing.[19] Be sure that the final concentration of the organic solvent is compatible with your experimental system.
Peptide forms a gel or precipitates upon dilution. This may indicate that the peptide is aggregating or that the final concentration is too high for the chosen solvent system.[20][23] Try dissolving the peptide at a lower concentration. Gentle sonication can also help to break up aggregates.[22]

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of the this compound.

Experimental Workflow for Peptide Quality Control

G start Lyophilized Peptide reconstitution Reconstitute in Mobile Phase A start->reconstitution hplc RP-HPLC Analysis - C18 Column - Gradient Elution reconstitution->hplc ms Mass Spectrometry - Confirm Mass - Confirm Phosphorylation reconstitution->ms aaa Amino Acid Analysis - Accurate Quantification reconstitution->aaa data_analysis Data Analysis - Purity Calculation - Identity Confirmation - Concentration Determination hplc->data_analysis ms->data_analysis aaa->data_analysis qualified Qualified Peptide data_analysis->qualified

Caption: An experimental workflow for the quality control of synthetic peptides.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient: Start with a linear gradient of 5-95% Mobile Phase B over 30 minutes. This can be optimized to better resolve the main peak from impurities.[6]

  • Data Analysis:

    • Integrate the peak areas of all peaks detected in the chromatogram.

    • Calculate the purity percentage as: (Area of Main Peak / Total Area of All Peaks) * 100.

Parameter Typical Value
Column Type C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm
Purity Acceptance >95%
Protocol 2: Identity Verification by Mass Spectrometry (MS)

This protocol describes how to confirm the molecular weight and phosphorylation status of the peptide.

  • Sample Preparation:

    • Dilute the peptide solution from the HPLC analysis or a freshly prepared solution to approximately 10-100 fmol/µL in a solution compatible with mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[25]

    • Acquire a full scan mass spectrum (MS1) to determine the molecular weight of the peptide.

  • Data Analysis:

    • Compare the observed molecular weight to the theoretical molecular weight of the this compound, including the mass of the phosphate group (+79.97 Da).

    • To confirm the location of the phosphorylation, perform tandem mass spectrometry (MS/MS or CID) on the precursor ion.[9] The fragmentation pattern will help to pinpoint the phosphorylated threonine residue.

Analysis Purpose Expected Outcome
MS1 Full Scan Confirm molecular weightObserved mass matches theoretical mass (including phosphate group)
MS/MS (CID) Confirm phosphorylation siteFragmentation pattern is consistent with phosphorylation at T495
Protocol 3: Accurate Quantification by Amino Acid Analysis (AAA)

This protocol provides a method for the accurate determination of the peptide concentration.

  • Sample Hydrolysis:

    • An accurately measured aliquot of the peptide solution is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[26]

  • Amino Acid Separation and Detection:

    • The resulting amino acids are separated, often by ion-exchange chromatography or reversed-phase HPLC after derivatization.[13]

    • The separated amino acids are detected and quantified.

  • Data Analysis:

    • The amount of each amino acid is determined.

    • The total peptide concentration is calculated based on the known amino acid sequence of the this compound.[27]

Method Step Description
Hydrolysis Peptide is broken down into individual amino acids using strong acid.
Separation Amino acids are separated by chromatography.
Quantification The amount of each amino acid is measured.
Calculation Total peptide concentration is determined from the amounts of the constituent amino acids.

Signaling Pathway

The this compound acts within the eNOS signaling pathway. Phosphorylation of eNOS at threonine 495 (T495) by kinases such as Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK) inhibits eNOS activity.[4][28][29] The decoy peptide prevents this inhibitory phosphorylation, thereby promoting NO production.

eNOS Signaling Pathway and Decoy Peptide Action

G PKC PKC / AMPK eNOS eNOS PKC->eNOS Phosphorylates T495 pT495_eNOS pT495-eNOS (Inactive) eNOS->pT495_eNOS NO Nitric Oxide (NO) Production eNOS->NO Superoxide Superoxide (O2-) Production pT495_eNOS->Superoxide Decoy eNOS pT495 Decoy Peptide Decoy->PKC Inhibits

Caption: The inhibitory phosphorylation of eNOS at T495 and the mechanism of the decoy peptide.

References

impact of serum components on eNOS pT495 decoy peptide activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the eNOS pT495 decoy peptide, with a focus on the impact of serum components on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound?

A1: The this compound is a synthetic peptide that mimics the phosphorylation site at Threonine 495 (T495) of endothelial nitric oxide synthase (eNOS). Phosphorylation at T495 is an inhibitory signal for eNOS activity.[1][2][3] The decoy peptide likely acts by competitively binding to kinases that phosphorylate eNOS at T495, such as Protein Kinase C (PKC) and Rho-kinase, or by interfering with other protein-protein interactions that are regulated by the phosphorylation state of T495.[2][4][5] By doing so, it prevents the inhibitory phosphorylation of endogenous eNOS, leading to increased eNOS activity and nitric oxide (NO) production.

Q2: I am observing lower than expected activity of the this compound when using serum-containing media. What are the potential causes?

A2: Serum contains various components that can interfere with the activity of therapeutic peptides. The two primary causes for reduced activity are:

  • Proteolytic Degradation: Serum is rich in proteases that can rapidly degrade the peptide, reducing its effective concentration.[6][7]

  • Protein Binding: Peptides can bind to serum proteins, most commonly albumin.[8][9][10][11] This binding can sequester the decoy peptide, making it unavailable to interact with its target kinases.

Q3: How can I determine if my this compound is being degraded in serum?

A3: You can assess the stability of your peptide in serum by incubating it in serum-containing media for various time points. Following incubation, you can analyze the amount of intact peptide remaining using techniques like:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates the intact peptide from its degradation products.[12][13][14]

  • Mass Spectrometry (e.g., LC-MS or MALDI-TOF): This provides a more detailed analysis of the peptide and its fragments.[13][15][16]

Q4: What is the expected half-life of a peptide like the this compound in serum?

A4: The half-life of peptides in serum can vary significantly depending on their amino acid sequence and structure. Unmodified peptides can have half-lives ranging from a few minutes to several hours.[17][15] It is crucial to experimentally determine the half-life of the this compound under your specific experimental conditions.

Q5: Can serum components directly affect eNOS phosphorylation and activity, independent of the decoy peptide?

A5: Yes, serum is a complex mixture of growth factors, cytokines, and other signaling molecules that can activate intracellular signaling pathways leading to changes in eNOS phosphorylation at multiple sites, including T495 and the activating site S1177.[18][19][20] This can create a high background of eNOS activity and may mask the specific effects of the decoy peptide.

Troubleshooting Guides

Problem 1: Low or No Decoy Peptide Activity in Serum-Containing Media
Potential Cause Troubleshooting Step
Peptide Degradation 1. Assess Peptide Stability: Perform a time-course experiment to measure the half-life of the peptide in your specific serum-containing media using RP-HPLC or LC-MS. 2. Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your media. Note that this may have off-target effects on your cells. 3. Heat-Inactivate Serum: Heat-inactivating the serum (56°C for 30 minutes) can reduce the activity of some proteases.
Serum Protein Binding 1. Determine Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to quantify the fraction of the peptide bound to serum proteins. 2. Increase Peptide Concentration: If a significant fraction is bound, you may need to increase the concentration of the decoy peptide to ensure a sufficient unbound fraction. 3. Use Serum-Free Media: If possible, conduct your experiments in serum-free or low-serum media.
High Background eNOS Activity 1. Serum Starve Cells: Before treating with the decoy peptide, serum starve your cells for a few hours to reduce background signaling. 2. Use a Positive Control: Use a known activator of eNOS (e.g., VEGF or bradykinin) to confirm that your cells are responsive.
Problem 2: High Variability Between Experimental Replicates
Potential Cause Troubleshooting Step
Inconsistent Serum Quality 1. Use a Single Lot of Serum: Use the same lot of serum for all related experiments to minimize variability. 2. Proper Serum Storage: Store serum in small aliquots and avoid repeated freeze-thaw cycles.
Inconsistent Cell Conditions 1. Standardize Cell Seeding Density: Ensure that all wells are seeded with the same number of cells and that they are at a consistent confluency at the time of the experiment. 2. Consistent Incubation Times: Ensure precise timing for all incubation steps.
Pipetting Errors 1. Use Calibrated Pipettes: Regularly calibrate your pipettes to ensure accuracy. 2. Careful Pipetting Technique: Use proper pipetting techniques, especially with small volumes.

Experimental Protocols

Protocol 1: Assessment of Peptide Stability in Serum
  • Peptide Preparation: Reconstitute the this compound in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.

  • Incubation: Mix the peptide stock solution with human serum (or the serum used in your experiments) to the final desired concentration. Incubate at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the peptide-serum mixture.

  • Stop Protease Activity: Immediately stop the reaction by adding a protein precipitation agent, such as 10% trichloroacetic acid (TCA) or a mixture of organic solvents (e.g., acetonitrile/methanol).[12][14]

  • Protein Removal: Centrifuge the samples to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant for the amount of intact peptide using RP-HPLC or LC-MS.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life using a one-phase decay model.

Protocol 2: Measurement of eNOS Activity (Nitrite/Nitrate (B79036) Assay)
  • Cell Culture: Culture endothelial cells (e.g., HUVECs) to near confluency in appropriate growth media.

  • Pre-treatment: If necessary, serum starve the cells for 2-4 hours before the experiment.

  • Decoy Peptide Treatment: Treat the cells with the this compound at the desired concentrations in either serum-free or serum-containing media. Include appropriate controls (vehicle, positive control).

  • Incubation: Incubate for the desired time period (e.g., 30 minutes to 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Nitrite (B80452)/Nitrate Measurement: Measure the concentration of nitrite and nitrate (stable metabolites of NO) in the supernatant using a Griess reagent-based assay kit.

  • Data Normalization: Normalize the results to the total protein concentration in the corresponding cell lysates.

Data Summaries

Table 1: Factors Influencing Peptide Stability in Serum

FactorImpact on StabilityReference
Proteases Primary cause of peptide degradation.[6]
Protein Binding Sequesters peptide, reducing bioavailability.[8][9][10]
Peptide Sequence Susceptibility to cleavage depends on amino acid composition.[12]
Modifications Chemical modifications (e.g., N-terminal acetylation, C-terminal amidation) can increase stability.[12]

Table 2: Comparison of Blood-based Matrices for Peptide Stability Assays

MatrixCharacteristicsImpact on Peptide StabilityReference
Serum Lacks anticoagulants; coagulation cascade is activated, which can activate proteases.Generally shows the fastest peptide degradation.[17][7]
Plasma Contains anticoagulants (e.g., EDTA, heparin), which can inhibit some proteases.Peptides are often more stable than in serum.[17][7]
Fresh Whole Blood More physiologically relevant; reduced coagulation triggers compared to serum preparation.Peptides can be surprisingly more stable than in serum or plasma.[17]

Visualizations

eNOS_Signaling_Pathway cluster_stimuli Stimuli cluster_kinases Kinases VEGF VEGF Akt Akt VEGF->Akt ShearStress Shear Stress ShearStress->Akt Thrombin Thrombin PKC PKC Thrombin->PKC RhoKinase Rho-kinase Thrombin->RhoKinase eNOS eNOS Akt->eNOS phosphorylates S1177 PKC->eNOS phosphorylates T495 RhoKinase->eNOS phosphorylates T495 pS1177 pS1177 (Activation) eNOS->pS1177 pT495 pT495 (Inhibition) eNOS->pT495 NO_Production NO Production pS1177->NO_Production + pT495->NO_Production - DecoyPeptide eNOS pT495 Decoy Peptide DecoyPeptide->PKC inhibits DecoyPeptide->RhoKinase inhibits

Caption: eNOS phosphorylation signaling pathway.

Peptide_Stability_Workflow start Start: Reconstitute This compound step1 Incubate peptide with serum at 37°C start->step1 step2 Collect aliquots at different time points step1->step2 step3 Stop protease activity (e.g., add TCA) step2->step3 step4 Remove precipitated proteins by centrifugation step3->step4 step5 Analyze supernatant for intact peptide (HPLC/LC-MS) step4->step5 end End: Calculate peptide half-life step5->end

Caption: Experimental workflow for assessing peptide stability.

Serum_Interference_Model cluster_serum Serum Components DecoyPeptide eNOS pT495 Decoy Peptide TargetKinase Target Kinase (e.g., PKC) DecoyPeptide->TargetKinase Binds and inhibits DegradedPeptide Degraded Peptide (Inactive) BoundPeptide Bound Peptide (Inactive) Proteases Proteases Proteases->DecoyPeptide Degrades SerumProteins Serum Proteins (e.g., Albumin) SerumProteins->DecoyPeptide Binds

Caption: Potential interferences of serum components.

References

long-term effects of continuous eNOS pT495 decoy peptide exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of continuous exposure to the eNOS pT495 decoy peptide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound?

The this compound is a synthetic peptide designed to mimic the phosphorylation site of endothelial nitric oxide synthase (eNOS) at threonine 495 (Thr495). Phosphorylation at this site is an inhibitory signal that reduces eNOS activity and, consequently, nitric oxide (NO) production.[1][2] The decoy peptide acts as a competitive substrate for the kinase(s) that phosphorylate Thr495, primarily Protein Kinase C (PKC) and Rho-associated kinase (ROCK).[1][2] By sequestering these kinases, the decoy peptide prevents the inhibitory phosphorylation of endogenous eNOS, leading to sustained eNOS activity and NO production.

Q2: What are the potential long-term consequences of continuous eNOS activation by the decoy peptide?

Continuous activation of eNOS could theoretically lead to sustained vasodilation and alterations in signaling pathways regulated by nitric oxide. While beneficial in pathologies characterized by endothelial dysfunction, long-term, unregulated NO production could have unforeseen effects. However, specific long-term in vivo studies on the this compound are not extensively documented in publicly available literature. General concerns with long-term peptide administration include the potential for immunogenicity, off-target effects, and altered cellular signaling.

Q3: What are the likely off-target effects of the this compound?

The primary off-target effects would likely involve the unintended inhibition of PKC and ROCK signaling pathways in cell types other than the intended target endothelial cells. Given that PKC and ROCK are involved in a multitude of cellular processes, including cell proliferation, migration, and apoptosis, prolonged systemic exposure to the decoy peptide could have broad physiological consequences. Researchers should carefully consider the delivery method to target the peptide to the desired tissue and minimize systemic exposure.

Q4: Is the this compound immunogenic?

As with most peptide-based therapeutics, there is a potential for an immune response, especially with long-term administration. The immunogenicity of a peptide depends on its sequence, length, and formulation. To date, there is limited specific information on the immunogenicity of the this compound. Researchers should consider performing enzyme-linked immunosorbent assays (ELISAs) to detect the presence of anti-peptide antibodies in long-term in vivo studies.

Q5: What is the stability of the this compound in vitro and in vivo?

Peptides are susceptible to degradation by proteases present in serum and cell culture media. The in vivo half-life of small peptides is typically short due to enzymatic degradation and renal clearance. To prolong its half-life, the this compound may be chemically modified, for example, by N-terminal acetylation and C-terminal amidation. Researchers should empirically determine the stability of the peptide in their specific experimental system.

Troubleshooting Guides

Problem 1: Loss of Peptide Efficacy in Long-Term Cell Culture Experiments

Possible Causes:

  • Peptide Degradation: Peptides can be degraded by proteases secreted by cells into the culture medium.

  • Peptide Adsorption: Hydrophobic peptides can adsorb to plasticware, reducing the effective concentration.

  • Cellular Desensitization: Continuous stimulation may lead to the downregulation of relevant signaling pathways.

Solutions:

  • Assess Peptide Stability:

    • Perform a time-course experiment and measure the concentration of the intact peptide in the cell culture medium using HPLC or mass spectrometry.

    • Include a protease inhibitor cocktail in the culture medium, if compatible with the experimental goals.

  • Optimize Dosing Regimen:

    • Replenish the peptide at regular intervals based on its determined stability.

    • Consider a pulsatile dosing regimen instead of continuous exposure.

  • Use Low-Binding Plasticware: Utilize polypropylene (B1209903) or other low-protein-binding plates and tubes.

  • Investigate Cellular Mechanisms:

    • Measure the expression levels of PKC, ROCK, and eNOS over time to check for changes in response to prolonged peptide exposure.

Problem 2: Unexpected Cellular Phenotypes or Toxicity in vitro

Possible Causes:

  • Off-Target Effects: The peptide may be inhibiting PKC and/or ROCK in a manner that affects other cellular pathways.

  • Peptide Aggregation: At high concentrations, peptides can aggregate, leading to non-specific cellular stress and toxicity.

  • Contaminants in Peptide Preparation: Impurities from the synthesis process, such as trifluoroacetic acid (TFA), can be cytotoxic.

Solutions:

  • Confirm On-Target Effect:

    • Measure eNOS phosphorylation at Thr495 to confirm that the peptide is having the intended effect.

    • Use a scrambled peptide control with the same amino acid composition but a randomized sequence to ensure the observed effects are sequence-specific.

  • Assess Peptide Purity and Aggregation:

    • Verify the purity of the peptide stock by HPLC and mass spectrometry.

    • Determine the solubility limit of the peptide in your culture medium and work with concentrations well below this limit. Use dynamic light scattering (DLS) to check for aggregation.

  • Control for Contaminants:

    • Ensure the peptide is of high purity (>95%).

    • If possible, obtain a TFA-free salt form of the peptide (e.g., acetate (B1210297) or HCl salt).

  • Perform Dose-Response and Time-Course Cytotoxicity Assays:

    • Use assays such as MTT, LDH, or Annexin V/PI staining to determine the concentration and duration at which the peptide becomes toxic.

Problem 3: Inconsistent or Lack of In Vivo Efficacy

Possible Causes:

  • Poor Bioavailability and Short Half-Life: The peptide may be rapidly degraded or cleared from circulation before it can reach its target.

  • Immunogenicity: The development of anti-peptide antibodies can neutralize the peptide's activity.

  • Inefficient Delivery to Target Tissue: The peptide may not be reaching the endothelial cells in the desired tissue at a sufficient concentration.

Solutions:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

    • Measure the concentration of the peptide in plasma over time to determine its half-life.

    • Correlate peptide concentration with a biomarker of activity (e.g., blood pressure, plasma nitrite/nitrate levels).

  • Enhance Peptide Stability and Half-Life:

    • Consider chemical modifications such as PEGylation or lipidation.

    • Explore alternative delivery systems like nanoparticles or hydrogels for sustained release.

  • Monitor Immunogenicity:

    • Collect serum samples at different time points and test for the presence of anti-peptide antibodies using ELISA.

  • Targeted Delivery:

    • Investigate tissue-specific targeting strategies, for example, by conjugating the peptide to a ligand that binds to a receptor on endothelial cells.

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol is designed to assess the stability of the this compound in the presence of serum.

Materials:

  • This compound

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.

  • Incubate the peptide at a final concentration of 100 µg/mL in 90% serum/10% PBS at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

  • To stop the enzymatic reaction, precipitate the serum proteins by adding an equal volume of 10% TFA in ACN.

  • Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Protocol 2: Cell Viability Assay (MTT)

This protocol assesses the potential cytotoxicity of the this compound on a cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs).

Materials:

  • HUVECs

  • Cell culture medium

  • This compound and a scrambled control peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound and the scrambled control peptide in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the peptides. Include wells with medium only (blank) and cells with medium but no peptide (negative control). A known cytotoxic agent can be used as a positive control.

  • Incubate the plate for the desired duration of exposure (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the negative control.

Quantitative Data Summary

Table 1: Illustrative In Vitro Stability of this compound

Time (hours)% Intact Peptide Remaining (in cell culture medium)% Intact Peptide Remaining (in 90% human serum)
0100100
19585
48060
86540
243010

Note: These are example data and the actual stability will depend on the specific peptide sequence, modifications, and experimental conditions.

Table 2: Illustrative Cytotoxicity of this compound on HUVECs (48h exposure)

Peptide Concentration (µM)Cell Viability (%) - Decoy PeptideCell Viability (%) - Scrambled Peptide
0.199 ± 3101 ± 4
198 ± 599 ± 3
1095 ± 698 ± 5
5085 ± 897 ± 6
10060 ± 1096 ± 7

Note: Data are presented as mean ± standard deviation. These are example data and actual cytotoxicity should be experimentally determined.

Visualizations

eNOS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Agonists (e.g., Bradykinin) PKC PKC GPCR->PKC activates PAR1 PAR-1 Agonists (e.g., Thrombin) RhoA RhoA PAR1->RhoA activates eNOS_active eNOS Active PKC->eNOS_active phosphorylates at T495 ROCK ROCK RhoA->ROCK activates ROCK->eNOS_active phosphorylates at T495 eNOS_pT495 eNOS (pT495) Inactive NO Nitric Oxide (NO) eNOS_active->NO produces Decoy_Peptide eNOS pT495 Decoy Peptide Decoy_Peptide->PKC inhibits Decoy_Peptide->ROCK inhibits

Caption: eNOS pT495 inhibitory signaling and decoy peptide action.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_invitro This compound stability Peptide Stability Assay (HPLC/MS) start_invitro->stability cytotoxicity Cytotoxicity Assays (MTT, LDH) start_invitro->cytotoxicity efficacy_invitro In Vitro Efficacy (eNOS phosphorylation, NO production) start_invitro->efficacy_invitro start_invivo Animal Model of Endothelial Dysfunction efficacy_invitro->start_invivo Proceed to in vivo if promising pk_pd Pharmacokinetics/ Pharmacodynamics start_invivo->pk_pd efficacy_invivo In Vivo Efficacy (e.g., Blood Pressure) start_invivo->efficacy_invivo toxicity_invivo Long-Term Toxicity/ Histopathology efficacy_invivo->toxicity_invivo immunogenicity Immunogenicity Assessment (ELISA for anti-peptide antibodies) toxicity_invivo->immunogenicity

Caption: Experimental workflow for long-term peptide evaluation.

References

addressing batch-to-batch variability of eNOS pT495 decoy peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the eNOS pT495 decoy peptide. This resource is designed to help address potential issues, particularly those related to batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound?

A1: The this compound is a synthetic peptide designed to competitively inhibit the phosphorylation of endothelial nitric oxide synthase (eNOS) at the threonine 495 (Thr495) residue. Phosphorylation at this site is an inhibitory signal that reduces eNOS activity.[1][2][3] The decoy peptide likely acts as a molecular trap, preventing the responsible kinases (such as Protein Kinase C (PKC) or Rho-associated kinase) from binding to and phosphorylating the native eNOS enzyme.[2][4][5] By preventing this inhibitory phosphorylation, the peptide helps to maintain eNOS in a more active state.

Q2: What are the most common causes of batch-to-batch variability with this peptide?

A2: Batch-to-batch variability in synthetic peptides is a common issue that can arise from several factors during synthesis and purification.[6] For the this compound, key sources of variability include:

  • Purity Levels: Differences in the percentage of the full-length, correct sequence peptide versus truncated or modified sequences.

  • Counterion Content: Variations in the amount of trifluoroacetic acid (TFA) remaining from the purification process can affect peptide solubility and biological activity.

  • Peptide Aggregation: The propensity of the peptide to aggregate can differ between batches, affecting its solubility and effective concentration.[7]

  • Handling and Storage: Inconsistent storage conditions (temperature, humidity) and repeated freeze-thaw cycles can lead to degradation.

Q3: How is the quality of a new batch of this compound typically assessed?

A3: Reputable manufacturers provide a certificate of analysis (CoA) with each batch, detailing the results of quality control tests. Standard analyses include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide. A high-purity batch should typically be >95% pure.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide, ensuring the correct amino acid sequence was synthesized.[6]

  • Amino Acid Analysis (AAA): To determine the exact peptide content and concentration after lyophilization.

Q4: My peptide solution is cloudy. What does this mean and what should I do?

A4: A cloudy solution is a strong indicator of peptide precipitation or aggregation.[7] This can significantly reduce the effective concentration of the active, monomeric peptide in your experiment. Refer to the "Troubleshooting Guide for Peptide Solubility and Aggregation" below for detailed steps on how to address this issue. It is crucial to ensure the peptide is fully dissolved before use.

Q5: How should I properly store and handle the this compound?

A5: Proper storage is critical for maintaining peptide integrity.

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment.

  • In Solution: It is best to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot the peptide into single-use volumes and store at -80°C to minimize freeze-thaw cycles. The choice of solvent and buffer pH is critical for stability.

Signaling and Experimental Workflow Diagrams

eNOS_Signaling_Pathway cluster_activation Activating Pathway cluster_inhibition Inhibitory Pathway cluster_decoy Decoy Peptide Action VEGF VEGF Akt Akt/PKB VEGF->Akt Activates eNOS_S1177 eNOS (pS1177) Akt->eNOS_S1177 Phosphorylates NO NO eNOS_S1177->NO Produces Thrombin Thrombin RhoA RhoA Thrombin->RhoA Activates PKC PKC Thrombin->PKC Activates ROCK Rho-Kinase RhoA->ROCK Activates eNOS_T495 eNOS (pT495) (Inactive) ROCK->eNOS_T495 Phosphorylates PKC->eNOS_T495 Phosphorylates No_NO NO Production Blocked eNOS_T495->No_NO Inhibits NO Production Decoy eNOS pT495 Decoy Peptide Decoy->ROCK Inhibits Decoy->PKC Inhibits Experimental_Workflow start Start: Lyophilized Peptide Batch reconstitute Reconstitute Peptide (See Protocol 1) start->reconstitute solubility_check Visual Check: Clear Solution? reconstitute->solubility_check treat_cells Pre-incubate Cells with Decoy Peptide solubility_check->treat_cells Yes troubleshoot Troubleshoot Solubility (See Guide) solubility_check->troubleshoot No (Cloudy) stimulate Add eNOS Agonist (e.g., VEGF) treat_cells->stimulate lyse Lyse Cells & Prepare Lysate stimulate->lyse analyze Analyze Outcome: - Western Blot (pT495) - eNOS Activity Assay lyse->analyze end End: Data Interpretation analyze->end troubleshoot->reconstitute Re-attempt Troubleshooting_Variability start Problem: Batch A works, Batch B does not, (Both >95% Purity) step1 Step 1: Compare Certificates of Analysis (CoA) - Check Peptide Content (AAA) - Check Mass Spec (MS) data start->step1 q1 Is Peptide Content of Batch B significantly lower? step1->q1 step2 Step 2: Investigate Solubility & Aggregation - Re-run Protocol 1 (Solubility Test) - Run Protocol 3 (Aggregation Assay) q1->step2 No conclusion1 Conclusion: Normalize peptide concentration based on Peptide Content, not just weight. Increase weight of Batch B used. q1->conclusion1 Yes q2 Does Batch B show poor solubility or high aggregation? step2->q2 step3 Step 3: Perform Dose-Response Curve - Test both batches side-by-side - Use a wider concentration range for Batch B q2->step3 No conclusion2 Conclusion: Batch B is aggregated. Optimize solubilization or request a replacement batch. q2->conclusion2 Yes q3 Does Batch B work at a higher concentration? step3->q3 conclusion3 Conclusion: Batch B has lower intrinsic activity. Consider a replacement batch. q3->conclusion3 Yes contact_support Contact Technical Support with all collected data. q3->contact_support No

References

optimizing fixation and permeabilization for immunofluorescence of pT495 eNOS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of fixation and permeabilization for the immunofluorescence of phosphorylated eNOS at threonine 495 (pT495 eNOS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-quality, reproducible immunofluorescence data.

Frequently Asked Questions (FAQs)

Q1: What is the significance of eNOS phosphorylation at Threonine 495?

A1: Phosphorylation of endothelial nitric oxide synthase (eNOS) at threonine 495 (T495) is an inhibitory modification. This post-translational modification is primarily mediated by Protein Kinase C (PKC) and has been shown to decrease eNOS activity, leading to reduced nitric oxide (NO) production.[1][2][3] The phosphorylation of T495 can interfere with the binding of calmodulin (CaM) to eNOS, which is essential for its activation.[2][3]

Q2: Why is the choice of fixative critical for detecting pT495 eNOS?

A2: The choice of fixative is crucial because phosphorylated proteins can be sensitive to fixation conditions. The goal of fixation is to preserve cellular morphology and antigenicity. Aldehyde-based fixatives like paraformaldehyde (PFA) cross-link proteins, which can sometimes mask the phospho-epitope. In contrast, organic solvents like methanol (B129727) dehydrate and precipitate proteins, which can alter protein conformation and potentially destroy the epitope. Therefore, the optimal fixation method needs to be empirically determined to ensure the pT495 eNOS epitope is accessible to the primary antibody.

Q3: What is the purpose of permeabilization in pT495 eNOS immunofluorescence?

A3: Permeabilization is the process of creating pores in the cellular and/or nuclear membranes to allow antibodies to access intracellular targets like pT495 eNOS. Since pT495 eNOS is located within the cell, permeabilization is a necessary step after fixation with a cross-linking agent like PFA. Common permeabilizing agents include detergents like Triton X-100 and saponin.

Q4: Can I use methanol for both fixation and permeabilization?

A4: Yes, methanol can serve as both a fixative and a permeabilizing agent.[4] It fixes by dehydration and precipitation of proteins and simultaneously permeabilizes the cell membranes by dissolving lipids. This one-step process can be advantageous; however, it can be harsh on some epitopes, so it should be tested and compared with other methods.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Suboptimal Fixation: The pT495 epitope may be masked or destroyed by the fixative.- Try a different fixation method. If using 4% PFA, consider a shorter incubation time or switching to ice-cold methanol. - For PFA-fixed cells, ensure adequate permeabilization.
Ineffective Permeabilization: The primary antibody cannot access the intracellular pT495 eNOS.- If using a mild detergent like saponin, try increasing the concentration or incubation time. - Switch to a stronger detergent like Triton X-100. Note that Triton X-100 can disrupt membranes more aggressively.[5]
Low Abundance of pT495 eNOS: The protein may not be highly expressed or phosphorylated in your cell model or experimental conditions.- Include a positive control (e.g., cells treated with a known PKC activator like PMA) to confirm the antibody and protocol are working. - Consider using a signal amplification system.
High Background Non-specific Antibody Binding: The primary or secondary antibody is binding to cellular components other than pT495 eNOS.- Increase the blocking time and/or use a blocking buffer containing serum from the same species as the secondary antibody. - Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Autofluorescence: The cells or tissue have endogenous fluorescence.- Use an unstained control to assess the level of autofluorescence. - Consider using a quenching agent like sodium borohydride (B1222165) after PFA fixation.
Non-specific Staining Pattern Antibody Cross-reactivity: The antibody may be recognizing other phosphorylated proteins.- Ensure the specificity of your primary antibody. Check the manufacturer's datasheet for validation data. - Include appropriate controls, such as a negative control cell line that does not express eNOS.

Experimental Protocols

Recommended Starting Protocol for pT495 eNOS Immunofluorescence

This protocol is a good starting point for many cell types and should be optimized for your specific experimental conditions.

Reagents:

  • 1X Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST (PBS + 0.1% Tween 20)

  • Primary antibody against pT495 eNOS

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate to the desired confluency.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30 minutes to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary pT495 eNOS antibody in the recommended antibody dilution buffer (as per the manufacturer's datasheet).

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges with nail polish and allow to dry.

    • Store the slides at 4°C, protected from light, until imaging.

Data Presentation: Comparison of Fixation and Permeabilization Methods

The following tables summarize common fixation and permeabilization conditions. The optimal combination should be determined empirically for your specific cell type and antibody.

Table 1: Fixation Methods

Fixative Concentration Incubation Time Temperature Advantages Disadvantages
Paraformaldehyde (PFA) 2-4%10-20 minRoom TempGood preservation of morphology.Can mask epitopes; requires a separate permeabilization step.
Methanol (MeOH) 100% (ice-cold)5-10 min-20°CFixes and permeabilizes simultaneously. May expose some epitopes better than PFA.Can alter protein conformation and destroy some epitopes. Not ideal for membrane-associated proteins.[6]

Table 2: Permeabilization Methods (for PFA-fixed cells)

Detergent Concentration Incubation Time Temperature Characteristics
Triton X-100 0.1-0.5%10-15 minRoom TempA strong, non-ionic detergent that permeabilizes all membranes, including the nuclear membrane. Can be harsh and may extract some proteins.[5]
Saponin 0.1-0.5%10-15 minRoom TempA milder, reversible detergent that selectively interacts with cholesterol in the plasma membrane, leaving the nuclear membrane largely intact.[5]
Tween-20 0.1-0.5%10-15 minRoom TempA mild, non-ionic detergent often used in wash buffers but can also be used for permeabilization.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging cell_culture Culture cells on coverslips fixation Fixation (e.g., 4% PFA, 15 min) cell_culture->fixation Wash with PBS permeabilization Permeabilization (e.g., 0.25% Triton X-100, 10 min) fixation->permeabilization Wash with PBS blocking Blocking (e.g., 1% BSA, 30 min) permeabilization->blocking Wash with PBS primary_ab Primary Antibody Incubation (anti-pT495 eNOS) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab Wash with PBS counterstain Counterstain (DAPI/Hoechst) secondary_ab->counterstain Wash with PBS mounting Mount Coverslip counterstain->mounting Wash with PBS imaging Fluorescence Microscopy mounting->imaging

Caption: A generalized workflow for the immunofluorescence staining of pT495 eNOS.

pT495_eNOS_pathway cluster_stimuli Stimuli cluster_signaling Signaling Cascade cluster_eNOS eNOS Regulation stimuli Agonists (e.g., Thrombin, PMA) receptor G-protein Coupled Receptor (e.g., PAR-1) stimuli->receptor pkc Protein Kinase C (PKC) receptor->pkc activates rho_rock Rho/ROCK Pathway receptor->rho_rock activates eNOS_active eNOS (Active) Produces NO pkc->eNOS_active eNOS_inactive pT495 eNOS (Inactive) Reduced NO Production rho_rock->eNOS_active contributes to T495 phosphorylation

Caption: Signaling pathway leading to the inhibitory phosphorylation of eNOS at T495.

References

Validation & Comparative

A Head-to-Head Comparison: eNOS pT495 Decoy Peptide vs. General NOS Inhibitors like L-NAME

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nitric oxide synthase (NOS) modulation is critical. This guide provides an objective comparison between the targeted eNOS pT495 decoy peptide and the broad-spectrum NOS inhibitor, L-NAME, supported by available experimental data and detailed methodologies.

The regulation of endothelial nitric oxide synthase (eNOS) is a key factor in cardiovascular health. Dysregulation of eNOS can lead to endothelial dysfunction, a hallmark of many cardiovascular diseases. Two common tools used to study and modulate eNOS activity are the specific this compound and the general NOS inhibitor, Nω-Nitro-L-arginine methyl ester (L-NAME). While both impact the nitric oxide (NO) signaling pathway, they do so through fundamentally different mechanisms, leading to distinct biological outcomes.

At a Glance: Key Differences

FeatureThis compoundL-NAME (Nω-Nitro-L-arginine methyl ester)
Mechanism of Action Specifically prevents the inhibitory phosphorylation of eNOS at threonine 495 (pT495). This is intended to prevent eNOS "uncoupling," a state where the enzyme produces superoxide (B77818) instead of nitric oxide.A non-selective competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS). It acts as a prodrug, being hydrolyzed to Nω-nitro-L-arginine (L-NOARG), which then binds to the active site of NOS.[1]
Specificity Highly specific for the eNOS pT495 phosphorylation site.Non-specific, inhibiting all NOS isoforms.[1]
Effect on eNOS Aims to maintain eNOS in a coupled, NO-producing state by preventing inhibitory phosphorylation.Directly inhibits the catalytic activity of eNOS, blocking the production of nitric oxide.[1]
Potential Outcome Increased bioavailability of NO and reduced production of superoxide from eNOS.General reduction in nitric oxide production from all NOS sources.
Known Off-Target Effects Not well-documented in publicly available literature.Can have complex and sometimes paradoxical effects, including impacts on systems beyond NOS. Chronic use can lead to feedback mechanisms that may alter NOS expression.[2]

Delving into the Mechanisms

The Role of eNOS Phosphorylation and the pT495 Decoy Peptide

Endothelial NOS activity is tightly regulated by post-translational modifications, most notably phosphorylation. Phosphorylation at serine 1177 (pS1177) is generally considered to be activating, leading to increased NO production. Conversely, phosphorylation at threonine 495 (pT495) is an inhibitory signal.[3][4] This inhibitory phosphorylation can be mediated by several kinases, including protein kinase C (PKC) and Rho-kinase.[3][5]

Increased phosphorylation at Thr495 is associated with "eNOS uncoupling," a dysfunctional state where the enzyme transfers electrons to molecular oxygen to produce superoxide anions (O₂⁻) instead of nitric oxide. This switch from a vasodilatory and protective molecule to a pro-inflammatory and damaging one is implicated in the pathogenesis of various cardiovascular diseases.

The this compound is a synthetic peptide designed to mimic the phosphorylation site of eNOS at Thr495. By acting as a competitive substrate for the kinases that would normally phosphorylate eNOS at this site, the decoy peptide prevents this inhibitory modification. This, in theory, maintains eNOS in a coupled state, promoting NO production and preventing superoxide generation.

cluster_0 eNOS Regulation by Phosphorylation PKC PKC eNOS_T495 eNOS (Thr495) PKC->eNOS_T495 Phosphorylates Rho_Kinase Rho-Kinase Rho_Kinase->eNOS_T495 Phosphorylates eNOS_pT495_decoy_peptide This compound eNOS_pT495_decoy_peptide->PKC Inhibits eNOS_pT495_decoy_peptide->Rho_Kinase Inhibits eNOS_pT495 eNOS-pT495 (Inactive/Uncoupled) eNOS_T495->eNOS_pT495 Phosphorylation Superoxide Superoxide (O₂⁻) Production eNOS_pT495->Superoxide NO_Production_Reduced Reduced NO Production eNOS_pT495->NO_Production_Reduced

Fig. 1: this compound Mechanism
The Broad-Spectrum Inhibition of L-NAME

L-NAME is a synthetic analog of L-arginine, the natural substrate for all NOS isoforms. Upon administration, L-NAME is hydrolyzed to L-NOARG, which then acts as a competitive inhibitor at the L-arginine binding site of the NOS enzyme.[1] This binding prevents the conversion of L-arginine to L-citrulline and nitric oxide, effectively shutting down NO production from all three NOS isoforms:

  • eNOS (NOS3): Primarily in endothelial cells, responsible for regulating vascular tone.

  • nNOS (NOS1): Found in neuronal tissue, playing a role in neurotransmission.

  • iNOS (NOS2): Inducible in various cells in response to inflammatory stimuli, producing large amounts of NO.

Due to its non-selective nature, L-NAME administration leads to a systemic decrease in NO bioavailability, which can have widespread physiological effects, including increased blood pressure and altered immune responses.

cluster_1 L-NAME Mechanism of Action L_NAME L-NAME L_NOARG L-NOARG (Active Inhibitor) L_NAME->L_NOARG Hydrolysis NOS_enzymes All NOS Isoforms (eNOS, nNOS, iNOS) L_NOARG->NOS_enzymes Competitively Inhibits NO_Production Nitric Oxide (NO) Production NOS_enzymes->NO_Production Blocked L_Arginine L-Arginine L_Arginine->NOS_enzymes Substrate

Fig. 2: L-NAME General NOS Inhibition Pathway

Experimental Data: A Comparative Overview

Effects on Nitric Oxide Production
CompoundExperimental ModelConcentration/DoseEffect on NO ProductionCitation
L-NAME Thymus-derived endothelial cells (tEnd.1)100 µM for 72hSignificant reduction in nitrite (B80452) concentration.[6]
L-NAME Human umbilical vein endothelial cells (HUVECs)5 mM for 48hSignificant reduction in cGMP levels (a downstream marker of NO signaling).[7]
This compound (Inferred from mechanism)Not specified in available literatureExpected to increase or maintain NO production by preventing inhibitory phosphorylation.-
Effects on Superoxide Production
CompoundExperimental ModelConcentration/DoseEffect on Superoxide ProductionCitation
L-NAME Purified eNOS1 mMVariable, with a maximal inhibition of ~30%.[8]
This compound (Inferred from mechanism)Not specified in available literatureExpected to decrease superoxide production by preventing eNOS uncoupling.-

Experimental Protocols

Detailed experimental protocols for the this compound are not widely published. The following are generalized protocols based on common laboratory practices for studying NOS activity and the effects of inhibitors in cell culture.

In Vitro Treatment of Endothelial Cells

cluster_2 In Vitro Experimental Workflow Start Seed Endothelial Cells (e.g., HUVECs) Culture Culture to 80-90% Confluency Start->Culture Treatment Treat with: - Vehicle Control - this compound - L-NAME Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Harvest Harvest Supernatant and Cell Lysate Incubation->Harvest NO_Assay Nitric Oxide Measurement (e.g., Griess Assay on Supernatant) Harvest->NO_Assay Superoxide_Assay Superoxide Measurement (e.g., DHE Staining of Cells) Harvest->Superoxide_Assay eNOS_Activity_Assay eNOS Activity Assay (e.g., L-arginine to L-citrulline conversion in lysate) Harvest->eNOS_Activity_Assay

Fig. 3: General In Vitro Experimental Workflow

1. Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are a common model.

  • Culture cells in appropriate media (e.g., EGM-2) at 37°C and 5% CO₂ until they reach 80-90% confluency.

2. Treatment:

  • This compound: Due to the lack of published data, a dose-response experiment would be necessary. A starting point could be a range from 1 to 50 µM, based on typical concentrations for decoy peptides. The peptide should be dissolved in a suitable solvent (e.g., sterile water or DMSO) as per the manufacturer's instructions.

  • L-NAME: A common concentration range for in vitro studies is 100 µM to 1 mM.[6][9] L-NAME is typically dissolved in sterile water or culture medium.

  • Vehicle Control: The solvent used for the decoy peptide and L-NAME should be added to control wells at the same final concentration.

  • Incubation Time: This can range from a few hours to 72 hours, depending on the experimental endpoint.[6]

3. Measurement of Nitric Oxide Production (Griess Assay):

  • Collect the cell culture supernatant.

  • Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

4. Measurement of Superoxide Production (Dihydroethidium - DHE Staining):

  • Incubate live cells with DHE.

  • DHE is oxidized by superoxide to a fluorescent product (2-hydroxyethidium).

  • Measure fluorescence using a fluorescence microscope or plate reader.

5. Measurement of eNOS Activity (L-arginine to L-citrulline Conversion Assay):

  • Prepare cell lysates.

  • Incubate lysates with radiolabeled L-arginine and necessary cofactors (NADPH, Ca²⁺/calmodulin, BH₄).

  • Separate radiolabeled L-citrulline from L-arginine using ion-exchange chromatography.

  • Quantify radioactivity to determine eNOS activity.

Conclusion: Choosing the Right Tool for the Job

The choice between the this compound and L-NAME depends entirely on the research question.

  • For studying the specific role of inhibitory phosphorylation at Thr495 and eNOS uncoupling, the this compound is the more appropriate tool. Its specificity allows for the targeted investigation of this particular regulatory mechanism without affecting the activity of other NOS isoforms.

  • For inducing a general state of nitric oxide deficiency to study its overall physiological effects, L-NAME is a well-established and effective tool. However, researchers must be mindful of its non-specific nature and the potential for off-target effects, especially in chronic studies.

In an ideal experimental design to dissect the role of eNOS-derived NO, both inhibitors could be used in parallel. For instance, demonstrating that a biological effect is blocked by L-NAME but rescued or unaffected by the this compound would provide strong evidence for the involvement of eNOS uncoupling and superoxide production, rather than a simple deficit in NO.

As research into the nuanced regulation of eNOS continues, the development and characterization of specific tools like the this compound will be invaluable for unraveling the complex interplay of signaling pathways that govern vascular health and disease.

References

Restoring eNOS Coupling: A Comparative Analysis of pT495 Decoy Peptides and BH4 Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cardiovascular research, the phenomenon of endothelial nitric oxide synthase (eNOS) uncoupling represents a critical pathological switch, where the enzyme shifts from producing vasodilatory nitric oxide (NO) to the detrimental superoxide (B77818) anion (O₂⁻). This pivot contributes significantly to endothelial dysfunction, a hallmark of numerous cardiovascular diseases. Consequently, therapeutic strategies aimed at "recoupling" eNOS are of paramount interest. This guide provides a detailed comparison of two prominent strategies: the use of a novel eNOS pT495 decoy peptide and the established method of tetrahydrobiopterin (B1682763) (BH4) supplementation. We will delve into their mechanisms, comparative efficacy supported by experimental data, and the protocols underpinning these findings.

Mechanism of Action: Two Distinct Approaches to eNOS Recoupling

The regulation of eNOS activity is complex, involving a delicate balance of substrate availability, cofactor presence, and post-translational modifications. Both the pT495 decoy peptide and BH4 supplementation target key aspects of this regulation, but through fundamentally different mechanisms.

This compound: The phosphorylation of eNOS at the threonine 495 residue (pT495) is a primary inhibitory mechanism, significantly reducing enzyme activity. This phosphorylation is mediated by kinases such as Protein Kinase C (PKC) and Rho-associated kinase (ROCK). The this compound is a synthetic peptide that mimics the phosphorylation site on eNOS. By acting as a competitive substrate for these inhibitory kinases, the decoy peptide prevents the phosphorylation of native eNOS at the T495 site. This inhibition of an inhibitory signal ultimately leads to increased eNOS activity and NO production.

cluster_0 Inhibitory Kinase Activation cluster_1 Therapeutic Intervention cluster_2 eNOS Regulation cluster_3 Enzymatic Output PKC PKC / ROCK Decoy pT495 Decoy Peptide PKC->Decoy Decoy peptide binds kinase eNOS eNOS PKC->eNOS Phosphorylates at T495 Decoy->eNOS Prevents phosphorylation pT495 pT495-eNOS (Inactive) eNOS->pT495 Inhibition NO NO Production eNOS->NO Maintains activity cluster_0 Pathological State cluster_1 Therapeutic Intervention cluster_2 eNOS State cluster_3 Enzymatic Output OxStress Oxidative Stress BH4_pool BH4 Pool OxStress->BH4_pool Oxidizes BH2 BH2 (Inactive) BH4_pool->BH2 eNOS_Dimer Coupled eNOS Dimer BH4_pool->eNOS_Dimer Stabilizes eNOS_Monomer Uncoupled eNOS Monomer BH2->eNOS_Monomer Promotes BH4_Supp BH4 Supplementation BH4_Supp->BH4_pool Replenishes NO NO Production eNOS_Dimer->NO Superoxide O₂⁻ Production eNOS_Monomer->Superoxide cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting & Analysis Lysate Cell/Tissue Lysis (Non-denaturing) Quantify Protein Quantification Lysate->Quantify Mix Mix with non-reducing, non-heated buffer Quantify->Mix Load Load on 6% SDS-PAGE Gel Mix->Load Run Run Gel at 4°C Load->Run Transfer Transfer to PVDF Membrane Run->Transfer Block Block Membrane Probe Probe with Anti-eNOS Antibody Block->Probe Detect ECL Detection Probe->Detect Analyze Densitometry Analysis (Dimer vs. Monomer) Detect->Analyze

Validating the Specificity of eNOS pT495 Decoy Peptides: A Comparative Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricate regulation of endothelial nitric oxide synthase (eNOS), specifically targeting the inhibitory phosphorylation at Threonine 495 (pT495), the eNOS pT495 decoy peptide presents a targeted approach. This guide provides a comparative analysis of this decoy peptide against alternative methods for modulating eNOS pT495 phosphorylation in vitro, supported by experimental protocols and pathway diagrams to aid in experimental design and data interpretation.

Mechanism of eNOS Regulation by Threonine 495 Phosphorylation

Endothelial NOS activity is a critical determinant of vascular tone and endothelial health. The enzyme's activity is finely tuned by a series of post-translational modifications, most notably phosphorylation. While phosphorylation at Serine 1177 (pS1177) is generally considered activating, phosphorylation at Threonine 495 (pT495) serves as an inhibitory brake on eNOS activity. This inhibitory phosphorylation is mediated by several upstream kinases, primarily Protein Kinase C (PKC) and Rho-associated kinase (ROCK).[1] Agonist stimulation of endothelial cells can lead to the activation of these kinases, resulting in the phosphorylation of eNOS at T495 and a subsequent reduction in nitric oxide (NO) production.

An this compound is designed to specifically interfere with this inhibitory phosphorylation. While detailed mechanistic studies on commercially available decoy peptides are limited in publicly accessible literature, the presumed mechanism is that of a competitive substrate. The peptide sequence likely mimics the region of eNOS surrounding Threonine 495, thereby acting as a competitive substrate for the upstream kinases (PKC, ROCK). By binding to these kinases, the decoy peptide prevents them from phosphorylating the native eNOS at the T495 site.

A commercially available this compound has the following sequence: His-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Ile-Thr-Arg-Lys-Lys-Thr-Phe-Lys-Glu-Val-Ala .

Comparative Analysis of in Vitro Strategies

FeatureThis compoundPKC Inhibitors (e.g., Gö6976, Ro 31-8220)Rho-Kinase (ROCK) Inhibitors (e.g., Y-27632)
Target Upstream kinases of eNOS pT495 (presumed)Protein Kinase C isoformsRho-associated kinase
Specificity Theoretically high for eNOS pT495 phosphorylationBroadly targets PKC isoforms, may have off-target effectsTargets ROCK, may affect other cellular processes regulated by Rho-kinase
Reported Efficacy Prevents eNOS T495 phosphorylation (qualitative)Effectively reduces eNOS T495 phosphorylation in cell-based assaysShown to suppress agonist-induced eNOS T495 phosphorylation
Quantitative Data (IC50) Not publicly availableVaries by specific inhibitor and PKC isoformY-27632 IC50 for ROCK-I is ~140 nM
Potential for Off-Target Effects Low (if mechanism is competitive substrate inhibition)High (PKC is a central signaling molecule)Moderate (ROCK has multiple downstream effectors)
Validation Requirement High (requires direct demonstration of specificity)Moderate (well-characterized inhibitors)Moderate (well-characterized inhibitors)

Experimental Protocols for In Vitro Validation

To rigorously validate the specificity of an this compound, a series of in vitro experiments should be performed.

In Vitro Kinase Assay

Objective: To determine if the decoy peptide directly inhibits the phosphorylation of a substrate (e.g., recombinant eNOS or a synthetic peptide substrate) by purified PKC or ROCK.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing a kinase buffer, purified active PKC or ROCK enzyme, a substrate (recombinant human eNOS or a synthetic peptide containing the T495 sequence), and ATP (radiolabeled or non-radiolabeled).

  • Inhibitor Addition: In parallel reactions, add increasing concentrations of the this compound or a known kinase inhibitor (e.g., Y-27632 for ROCK) as a positive control. Include a vehicle control.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Phosphorylation:

    • Radiolabeled ATP: Stop the reaction, separate the components by SDS-PAGE, and detect the phosphorylated substrate by autoradiography.

    • Non-radiolabeled ATP: Stop the reaction and detect the phosphorylated substrate by Western blot using a phospho-specific antibody against eNOS pT495.

  • Data Analysis: Quantify the band intensity and calculate the IC50 of the decoy peptide.

Peptide Competition Assay in Cell Lysates

Objective: To confirm that the decoy peptide specifically prevents the phosphorylation of endogenous eNOS in a cellular context.

Methodology:

  • Cell Culture and Stimulation: Culture endothelial cells (e.g., HUVECs) and stimulate them with an agonist known to induce eNOS pT495 phosphorylation (e.g., thrombin or PMA).

  • Cell Lysis: Lyse the cells to obtain total protein extracts.

  • Pre-incubation with Decoy Peptide: Pre-incubate aliquots of the cell lysate with increasing concentrations of the this compound for a specified time (e.g., 1 hour) at 4°C.

  • Immunoprecipitation: Immunoprecipitate endogenous eNOS from the lysates using an anti-eNOS antibody.

  • Western Blot Analysis: Separate the immunoprecipitated proteins by SDS-PAGE and perform a Western blot using a phospho-specific antibody for eNOS pT495. Also, probe for total eNOS as a loading control.

  • Data Analysis: Compare the levels of pT495-eNOS in the presence and absence of the decoy peptide. A specific decoy peptide should reduce the pT495 signal in a dose-dependent manner.

Visualizing the Pathways and Experimental Logic

Signaling Pathway of eNOS T495 Phosphorylation

eNOS_pT495_Pathway cluster_stimuli Agonists cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_eNOS eNOS Regulation Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 PMA PMA PKC PKC PMA->PKC Gq Gq PAR1->Gq RhoA RhoA Gq->RhoA ROCK ROCK RhoA->ROCK eNOS eNOS ROCK->eNOS p PKC->eNOS p eNOS_pT495 eNOS (pT495) NO_Production Reduced NO Production eNOS_pT495->NO_Production

Caption: eNOS T495 phosphorylation pathway.

Experimental Workflow for Decoy Peptide Validation

Decoy_Peptide_Validation_Workflow Start Start In_Vitro_Kinase_Assay In Vitro Kinase Assay (Purified Components) Start->In_Vitro_Kinase_Assay Cell_Based_Assay Cell-Based Assay (Endothelial Cells) Start->Cell_Based_Assay Stimulation Stimulate with Agonist (e.g., Thrombin) Cell_Based_Assay->Stimulation Treatment Treat with Decoy Peptide (Dose-Response) Stimulation->Treatment Lysis_IP Cell Lysis & Immunoprecipitation (Anti-eNOS) Treatment->Lysis_IP Western_Blot Western Blot (Anti-pT495 & Anti-Total eNOS) Lysis_IP->Western_Blot Data_Analysis Quantify pT495/Total eNOS Ratio Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for validating decoy peptide specificity.

Logical Comparison of Inhibitory Strategies

Inhibitor_Comparison cluster_approaches Inhibitory Approaches cluster_targets Molecular Targets cluster_outcomes Primary Outcomes Goal Inhibit eNOS pT495 Decoy_Peptide This compound Goal->Decoy_Peptide Kinase_Inhibitors Kinase Inhibitors Goal->Kinase_Inhibitors Upstream_Kinases PKC / ROCK Decoy_Peptide->Upstream_Kinases Competes for Substrate Binding Specific_Inhibition Specific Inhibition of eNOS Phosphorylation Decoy_Peptide->Specific_Inhibition Kinase_Inhibitors->Upstream_Kinases Directly Inhibits Kinase Broad_Inhibition Broad Inhibition of Kinase Activity Kinase_Inhibitors->Broad_Inhibition

Caption: Comparison of inhibitory strategies.

References

Unlocking Endothelial Nitric Oxide Synthase: A Comparative Guide to eNOS pT495 Decoy Peptide and PKC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct strategies for enhancing endothelial nitric oxide synthase (eNOS) activity reveals the targeted approach of the eNOS pT495 decoy peptide and the broader enzymatic inhibition offered by Protein Kinase C (PKC) inhibitors. While both aim to increase nitric oxide (NO) production by preventing the inhibitory phosphorylation of eNOS at threonine 495, their mechanisms and the available efficacy data present a nuanced picture for researchers in drug development.

Endothelial dysfunction, characterized by impaired NO bioavailability, is a hallmark of many cardiovascular diseases. The phosphorylation of eNOS at the Thr495 residue by PKC is a critical negative regulatory mechanism that curtails NO synthesis. Consequently, preventing this phosphorylation event is a key therapeutic strategy. This guide provides a comparative analysis of two interventions targeting this pathway: the this compound and small molecule PKC inhibitors.

Mechanism of Action: A Tale of Two Approaches

The This compound represents a highly specific strategy. This peptide mimics the phosphorylation site of eNOS, acting as a competitive substrate for PKC. By sequestering PKC, the decoy peptide prevents the kinase from phosphorylating the native eNOS at Thr495, thereby maintaining the enzyme in a more active state.

In contrast, PKC inhibitors offer a broader approach by directly blocking the catalytic activity of PKC. These small molecules, such as Ro 31-8220, Gö6976, and calphostin C, bind to the ATP-binding site or other regulatory domains of PKC, preventing it from phosphorylating a range of substrates, including eNOS at Thr495. It is important to note that the effects of PKC inhibitors can be isoform-specific, with different PKC isoforms having varied roles in eNOS regulation. For instance, while some isoforms are primarily responsible for the inhibitory phosphorylation at Thr495, others, like PKCα, have been implicated in activating eNOS under certain conditions.

Signaling Pathway and Intervention Points

The regulation of eNOS activity is a complex interplay of activating and inhibitory signals. The following diagram illustrates the central role of Thr495 phosphorylation and the points of intervention for the this compound and PKC inhibitors.

eNOS_Regulation cluster_agonist Agonist Signaling cluster_pkc PKC Pathway cluster_enos eNOS Regulation cluster_intervention Therapeutic Intervention Agonist Agonist (e.g., Bradykinin) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC eNOS_inactive eNOS (pT495 - Inactive) PKC->eNOS_inactive Phosphorylates T495 eNOS_active eNOS (Active) eNOS_inactive->eNOS_active Dephosphorylation NO Nitric Oxide (NO) eNOS_active->NO DecoyPeptide eNOS pT495 Decoy Peptide DecoyPeptide->PKC Sequesters PKC_Inhibitors PKC Inhibitors (e.g., Ro 31-8220) PKC_Inhibitors->PKC Inhibits

Figure 1: Simplified signaling pathway of eNOS regulation and points of intervention.

Comparative Efficacy: A Look at the Data

While the conceptual appeal of the this compound is its specificity, there is a notable lack of publicly available quantitative data directly comparing its efficacy to that of PKC inhibitors. Research has confirmed the use of the decoy peptide in experimental models, such as ventilator-induced lung injury, but detailed dose-response and comparative studies are not readily found in the literature.

Conversely, the effects of various PKC inhibitors on eNOS activity have been more extensively documented. The following table summarizes key findings from studies investigating the impact of PKC inhibitors on eNOS phosphorylation and NO-related outcomes.

Compound Experimental System Key Findings Reference
Ro 31-8220 Porcine Aortic Endothelial CellsAttenuated basal and bradykinin-induced phosphorylation of eNOS at Thr495; increased cGMP accumulation (an indicator of NO production).[1]--INVALID-LINK--
Gö6976 Mesenteric Arteries from Orchidectomized RatsDecreased both basal and acetylcholine-induced NO release.--INVALID-LINK--
Calphostin C Mesenteric Arteries from Orchidectomized RatsDecreased both basal and acetylcholine-induced NO release.--INVALID-LINK--
Phorbol Esters (PKC Activators) Bovine Aortic Endothelial CellsTPA (100 nmol/L) and PDBu (100 nmol/L) reduced NOS activity by approximately 30% and 27%, respectively.--INVALID-LINK--
Staurosporine (Broad PKC inhibitor) Bovine Aortic Endothelial CellsReversed the reduction in nitrite (B80452) release caused by the PKC activator TPA.--INVALID-LINK--

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Western Blot for eNOS Phosphorylation

This protocol is essential for determining the phosphorylation status of eNOS at Thr495.

Western_Blot_Workflow start Start: Cell/Tissue Lysates protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-pT495-eNOS or anti-total-eNOS) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantify pT495/total eNOS ratio analysis->end

Figure 2: General workflow for Western blot analysis of eNOS phosphorylation.

Protocol Details:

  • Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane using a solution such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated eNOS at Thr495 (anti-pT495-eNOS). In a separate blot, use an antibody for total eNOS as a loading control.

  • Secondary Antibody and Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry and normalize the pT495-eNOS signal to the total eNOS signal.

Nitric Oxide (NO) Measurement using the Griess Assay

The Griess assay is a common colorimetric method to indirectly measure NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻).

Protocol Details:

  • Sample Collection: Collect cell culture supernatant or other biological fluids.

  • Nitrate Reduction (Optional but Recommended): If measuring total NO production, convert nitrate to nitrite using nitrate reductase.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.

  • Color Development: In the presence of nitrite, a pink azo dye is formed.

  • Spectrophotometry: Measure the absorbance of the samples at approximately 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Conclusion: Weighing Specificity Against Available Data

The this compound offers a theoretically more specific approach to enhancing eNOS activity by selectively targeting the inhibitory phosphorylation site. This specificity could be advantageous in minimizing off-target effects that might arise from the broad inhibition of PKC. However, the current lack of extensive, publicly available quantitative data on its efficacy makes a direct comparison with PKC inhibitors challenging.

PKC inhibitors, on the other hand, have a more established body of research demonstrating their ability to increase eNOS activity by preventing Thr495 phosphorylation. The availability of multiple inhibitors with varying isoform selectivities provides a toolkit for researchers to probe the specific roles of different PKC isoforms in eNOS regulation.

For drug development professionals, the choice between these two strategies will likely depend on the specific therapeutic context. The high specificity of a decoy peptide is attractive, but further research is needed to quantify its efficacy and in vivo performance. PKC inhibitors, while less specific, have a stronger foundation of experimental data and may be more readily available for initial investigations. Future studies directly comparing the this compound with various PKC inhibitors in standardized assays are warranted to provide a clearer picture of their relative therapeutic potential.

References

A Comparative Guide to Genetic and Peptide-Based Approaches for Studying eNOS T495 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphorylation of endothelial nitric oxide synthase (eNOS) at threonine 495 (T495) is a critical negative regulatory mechanism, suppressing nitric oxide (NO) production and promoting endothelial dysfunction.[1][2] Investigating the precise role of this phosphorylation event is paramount for understanding vascular biology and developing novel therapeutics. This guide provides an objective comparison of three prominent methodologies used to study eNOS T495: small interfering RNA (siRNA), CRISPR/Cas9, and decoy peptides.

At a Glance: Comparing the Methodologies

FeaturesiRNA (targeting upstream kinase, e.g., PKCα)CRISPR/Cas9 (mutating eNOS T495)Decoy Peptide (eNOS pT495)
Mechanism of Action Post-transcriptional gene silencing of the kinase responsible for T495 phosphorylation.Permanent alteration of the eNOS gene to create phosphonull (T495A) or phosphomimetic (T495D) mutants.Competitive inhibition of the kinase that phosphorylates eNOS at T495.
Effect Transient reduction of upstream kinase, leading to decreased eNOS T495 phosphorylation.Permanent expression of a non-phosphorylatable or constitutively "phosphorylated" eNOS.Acute and reversible inhibition of eNOS T495 phosphorylation.
Specificity Can have off-target effects by silencing unintended mRNAs.[3]Can have off-target edits at unintended genomic loci.[4][5]High specificity for the target kinase's substrate-binding domain.
Ease of Use Relatively straightforward cell transfection protocols.[6][7]More complex, involving vector design, cloning, and single-cell selection.[8][9]Simple delivery of a synthesized peptide to cells or tissues.
Reversibility Reversible; effect diminishes as siRNA is degraded.Irreversible genetic modification.[10]Reversible upon removal of the peptide.
Temporal Control Onset of action is delayed (24-72 hours for protein knockdown).[2][6]No temporal control once the genetic modification is established.Rapid onset of action, allowing for the study of acute effects.

Quantitative Data Summary

The following tables summarize quantitative data for each approach, providing insights into their efficiency and potential effects.

Table 1: siRNA-Mediated Knockdown of Upstream Kinase (PKCα) and eNOS

TargetCell TypeTransfection MethodsiRNA ConcentrationKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Citation
PKCαHLMVECLipofectamine60 nMNot ReportedSignificantly blunted PLY-induced phosphorylation of PKC substrates[1]
eNOSHUVECLipofectamine 30005 nM~75% reduction at 48hSignificant reduction at 48h & 72h[2][6]
eNOSHPAECLipofectamine 30005 nM~80% reduction at 48hNot Reported[2]
eNOSHAECLipofectamine 200010-500 nMDose-dependent decrease, >64% at 100nMDose-dependent decrease, maximal at 48h[11]

Table 2: CRISPR/Cas9-Mediated Gene Editing of eNOS

Target GeneCell TypeDelivery MethodEditing OutcomeEditing EfficiencyOff-Target AnalysisCitation
eNOS (general)HUVECLentivirusKnockoutHigh efficiencyNot specified[8]
AMPKα1 (upstream of eNOS)HUVECCRISPR/Cas9 systemKnockoutProtein no longer detectable after 4-5 passagesNot specified[12]
CIITAECFC-derived ECLentivirusKnockoutHighly efficientLikeliest off-target site sequenced, no mutations found[13]

Table 3: eNOS pT495 Decoy Peptide

PeptideSequenceMechanismEffective Concentration/IC50Citation
This compoundHis-Arg-Lys-Lys-Arg-Asn-Trp-Lys-Lys-Thr-Tyr-Arg-Arg-Leu-Arg-Gln-Lys-Ser-Ser-Ser-Gly-Lys-Leu-Pro-ProCompetitive inhibitor of the kinase phosphorylating T495Not explicitly reported in publicly available literature.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

eNOS T495 Phosphorylation Signaling Pathway

This diagram illustrates the signaling cascade leading to the phosphorylation of eNOS at T495 by PKCα and Rho-kinase, and its subsequent functional consequences.

eNOS_T495_Pathway cluster_stimuli Stimuli cluster_kinases Kinases cluster_eNOS eNOS Regulation cluster_output Functional Output G_toxins G+ Toxins PKCa PKCα G_toxins->PKCa activates Thrombin Thrombin RhoA RhoA Thrombin->RhoA activates eNOS eNOS PKCa->eNOS phosphorylates at T495 ROCK Rho-kinase RhoA->ROCK activates ROCK->eNOS phosphorylates at T495 pT495 eNOS-pT495 NO ↓ Nitric Oxide (NO) pT495->NO Superoxide ↑ Superoxide (O2-) pT495->Superoxide Uncoupling eNOS Uncoupling Superoxide->Uncoupling Experimental_Workflows cluster_siRNA siRNA Approach cluster_CRISPR CRISPR/Cas9 Approach cluster_Decoy Decoy Peptide Approach siRNA_design Design siRNA for Upstream Kinase (e.g., PKCα) siRNA_transfect Transfect Endothelial Cells siRNA_design->siRNA_transfect siRNA_knockdown Incubate (24-72h) for Kinase Knockdown siRNA_transfect->siRNA_knockdown siRNA_analysis Analyze p-eNOS T495 & Functional Readouts siRNA_knockdown->siRNA_analysis CRISPR_design Design gRNA for eNOS T495 Codon CRISPR_construct Construct CRISPR Vector (T495A/D) CRISPR_design->CRISPR_construct CRISPR_transfect Transfect & Select Single Clones CRISPR_construct->CRISPR_transfect CRISPR_analysis Analyze eNOS Function in Mutant Cells CRISPR_transfect->CRISPR_analysis Decoy_synthesis Synthesize this compound Decoy_delivery Deliver Peptide to Cells/Tissues Decoy_synthesis->Decoy_delivery Decoy_inhibit Acute Inhibition of T495 Phosphorylation Decoy_delivery->Decoy_inhibit Decoy_analysis Analyze Acute Changes in eNOS Activity Decoy_inhibit->Decoy_analysis Logical_Relationships Start Study eNOS T495 Function Question1 Investigate role of an upstream kinase? Start->Question1 Question2 Study the direct consequence of T495 phosphorylation state? Start->Question2 Question3 Examine acute effects of blocking T495 phosphorylation? Start->Question3 siRNA Use siRNA for kinase knockdown Question1->siRNA Yes CRISPR Use CRISPR to create T495A/D mutants Question2->CRISPR Yes Decoy Use this compound Question3->Decoy Yes

References

A Comparative Guide: Site-Directed Mutagenesis of eNOS T495 Versus Decoy Peptide Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphorylation of Threonine 495 (T495) on endothelial nitric oxide synthase (eNOS) is a critical regulatory switch. Phosphorylation at this site, primarily by Protein Kinase C (PKC), inhibits eNOS activity, leading to a decrease in nitric oxide (NO) production and an increase in superoxide (B77818) (O₂⁻) generation, a phenomenon known as eNOS uncoupling.[1][2][3] This guide provides a comparative analysis of two powerful techniques used to investigate and modulate the functional consequences of T495 phosphorylation: site-directed mutagenesis and the use of decoy peptides.

At a Glance: Methodological Comparison

FeatureSite-Directed Mutagenesis (T495A/T495D)Decoy Peptide Use (eNOS pT495 Decoy)
Principle Permanent genetic alteration of the eNOS gene to mimic a non-phosphorylated (Alanine) or constitutively phosphorylated (Aspartate) state.Transient competitive inhibition of the kinase (e.g., PKC) that phosphorylates T495, preventing phosphorylation of the endogenous eNOS protein.
Application In vitro and in cellulo studies to elucidate the direct functional consequences of the phosphorylation state of T495.In vitro and in vivo studies to assess the therapeutic potential of inhibiting T495 phosphorylation in a transient and potentially localized manner.
Temporal Control Constitutive (permanent) effect in the modified cells or organism.Transient and reversible, dependent on peptide delivery and stability.
Specificity Highly specific to the T495 site of eNOS.Specificity depends on the peptide sequence; can be designed for high specificity to the kinase or the substrate recognition motif.
System Requires genetic modification of cells or organisms.Can be applied to unmodified cells or administered systemically in vivo.

Quantitative Performance Data

The following tables summarize the quantitative effects of T495 mutagenesis on eNOS function, based on published experimental data. As of this review, direct quantitative comparisons of a specific eNOS pT495 decoy peptide are limited in peer-reviewed literature. Therefore, the expected outcomes for the decoy peptide are inferred from its mechanism of action and data from similar kinase-inhibiting peptides.

Table 1: Effect of T495 Mutagenesis on Superoxide (O₂⁻) Production

ConstructMutationEffect on Superoxide ProductionQuantitative DataReference
eNOS T495D Phospho-mimeticIncreasedProduces significantly higher amounts of superoxide compared to Wild-Type (WT) eNOS.[1][2][3]Chen et al., 2014
eNOS T495A Phospho-deadExpected to be similar to or lower than WTMore sensitive to Ca²⁺/CaM activation, suggesting a coupled state with lower superoxide production.[4]Fleming et al., 2001
This compound Competitive InhibitionExpected to decreaseBy preventing T495 phosphorylation, it should maintain eNOS in a coupled state, reducing superoxide production.Inferred

Table 2: Effect of T495 Mutagenesis on Nitric Oxide (NO) Production

ConstructMutationEffect on Nitric Oxide ProductionQuantitative DataReference
eNOS T495D Phospho-mimeticDecreasedProduces reduced amounts of NO compared to WT eNOS.[1][2][3]Chen et al., 2014
eNOS T495A Phospho-deadIncreased sensitivity to agonistsMore sensitive to Ca²⁺/CaM-stimulated NO production than the T495D mutant.[4]Fleming et al., 2001
This compound Competitive InhibitionExpected to increase or restoreBy inhibiting the inhibitory phosphorylation at T495, it should lead to increased NO production, particularly in the presence of agonists.Inferred

Signaling Pathways and Experimental Workflows

PKC-eNOS Signaling Pathway

The following diagram illustrates the signaling pathway leading to the phosphorylation of eNOS at T495 by PKC, and the subsequent functional consequences.

PKC-eNOS Signaling Pathway PKC-eNOS Signaling Pathway Agonists G+ Toxins / Other Agonists PKC PKCα Agonists->PKC Activates eNOS eNOS PKC->eNOS Phosphorylates at T495 pT495_eNOS p-eNOS (T495) NO Nitric Oxide (NO) Production eNOS->NO Increases (Coupled state) Uncoupling eNOS Uncoupling pT495_eNOS->Uncoupling Superoxide Superoxide (O₂⁻) Production Uncoupling->NO Decreases Uncoupling->Superoxide Increases

Caption: PKC-eNOS signaling pathway leading to T495 phosphorylation.

Experimental Workflow: Site-Directed Mutagenesis

This diagram outlines the typical workflow for generating and analyzing T495 mutants.

Site-Directed Mutagenesis Workflow Site-Directed Mutagenesis Workflow Plasmid eNOS WT Plasmid PCR PCR with Mutagenic Primers (T495A or T495D) Plasmid->PCR Digestion DpnI Digestion of Parental DNA PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Sequencing Plasmid Isolation & Sequencing Transformation->Sequencing Transfection Transfection into Eukaryotic Cells Sequencing->Transfection Assay Functional Assays (NO & Superoxide Measurement) Transfection->Assay

Caption: Workflow for site-directed mutagenesis of eNOS T495.

Logical Relationship: Mutagenesis vs. Decoy Peptide

This diagram illustrates the conceptual difference between the two approaches.

Mutagenesis vs Decoy Peptide Conceptual Comparison cluster_0 Site-Directed Mutagenesis cluster_1 Decoy Peptide Mutagenesis Genetic Modification of eNOS (T495A or T495D) Mutant_Protein Constitutively Altered eNOS Protein Mutagenesis->Mutant_Protein Function Altered eNOS Function Mutant_Protein->Function Directly determines Decoy This compound PKC_inhibition Inhibition of PKC Decoy->PKC_inhibition Phosphorylation T495 Phosphorylation PKC_inhibition->Phosphorylation Prevents PKC PKC eNOS_WT Wild-Type eNOS PKC->eNOS_WT Acts on eNOS_WT->Phosphorylation Phosphorylation->Function

Caption: Logical relationship between mutagenesis and decoy peptide action.

Experimental Protocols

Site-Directed Mutagenesis of eNOS T495

This protocol is a generalized procedure based on common site-directed mutagenesis kits.

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (T495A: GCA; T495D: GAC). The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase, the wild-type eNOS plasmid template, and the mutagenic primers.

    • Typical cycling conditions:

      • Initial denaturation: 95°C for 2 minutes.

      • 18-30 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-65°C for 30 seconds.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plasmid Isolation and Sequencing: Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by Sanger sequencing.

  • Transfection: Transfect the sequence-verified mutant plasmid into the desired eukaryotic cell line for functional studies.

Measurement of eNOS-Derived Superoxide

This protocol is based on electron paramagnetic resonance (EPR) spin trapping.

  • Cell Culture: Culture cells expressing WT or mutant eNOS in appropriate media.

  • Cell Lysis: Lyse the cells in a buffer compatible with eNOS activity.

  • EPR Reaction Mixture: In an EPR-compatible tube, mix the cell lysate with the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO).

  • Initiation of Reaction: Add NADPH, Ca²⁺, and calmodulin to initiate the reaction.

  • EPR Spectroscopy: Immediately place the sample in an EPR spectrometer and record the spectra. The formation of the DMPO-OOH or DEPMPO-OOH adduct is indicative of superoxide production.

  • Quantification: Quantify the signal intensity and compare between WT and mutant eNOS. The addition of superoxide dismutase (SOD) can be used as a negative control to confirm the signal is from superoxide.

Measurement of Nitric Oxide Production

This protocol is based on the Griess assay, which measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.

  • Cell Culture and Treatment: Culture cells expressing WT or mutant eNOS. If desired, stimulate the cells with agonists that activate eNOS.

  • Sample Collection: Collect the cell culture supernatant at desired time points.

  • Deproteination (Optional but Recommended): Deproteinate the samples by adding zinc sulfate, vortexing, and centrifuging to remove precipitated proteins.

  • Griess Reaction:

    • In a 96-well plate, add the supernatant samples and a series of nitrite standards.

    • Add Griess Reagent I (sulfanilamide) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine) to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in the samples based on the standard curve.

Conclusion

Both site-directed mutagenesis and decoy peptide strategies offer valuable, albeit different, approaches to understanding and manipulating the consequences of eNOS T495 phosphorylation.

  • Site-directed mutagenesis provides a definitive way to study the direct functional outcomes of the permanently phosphorylated or dephosphorylated state of eNOS at T495. The data generated from T495A and T495D mutants are crucial for establishing the mechanistic link between phosphorylation and enzyme function.

  • Decoy peptides , such as the this compound, represent a promising therapeutic strategy. They offer the advantage of transiently and potentially reversibly inhibiting T495 phosphorylation in a non-genetic manner. This approach is more amenable to in vivo applications and drug development.

The choice between these methods depends on the specific research question. For fundamental mechanistic studies, site-directed mutagenesis is indispensable. For exploring therapeutic interventions, decoy peptides offer a more direct path toward clinical translation. Future studies directly comparing the quantitative efficacy of T495 decoy peptides with the functional effects of T495 mutants will be highly valuable for the field.

References

Evaluating the Off-Target Kinase Inhibition Profile of eNOS pT495 Decoy Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endothelial nitric oxide synthase (eNOS) pT495 decoy peptide is a valuable research tool designed to specifically prevent the inhibitory phosphorylation of eNOS at threonine 495 (T495). This phosphorylation event, primarily mediated by Protein Kinase C (PKC), is a critical negative regulatory mechanism for eNOS activity. By acting as a competitive substrate, the eNOS pT495 decoy peptide is intended to sequester PKC and other potential kinases, thereby maintaining eNOS in a more active state. While this tool holds promise for studying eNOS-related signaling pathways, particularly in contexts like ventilator-induced lung injury, a thorough evaluation of its off-target kinase inhibition profile is crucial to ensure the specificity of experimental findings.[1]

This guide provides a framework for assessing the selectivity of the this compound. It outlines the necessary experimental protocols and data presentation formats to compare its inhibitory activity against a panel of off-target kinases.

Data Presentation: Kinase Inhibition Profile

A comprehensive evaluation of the this compound requires screening against a broad panel of kinases. The results should be summarized in a clear, quantitative format to allow for easy comparison of inhibitory activity.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase Target% Inhibition at 10 µMIC50 (µM)Kinase Family
PKCα (On-Target) 851.2AGC
PKA15> 100AGC
Akt110> 100AGC
ROCK15> 100AGC
CaMKIIδ2575CAMK
MAPK1 (ERK2)2> 100CMGC
CDK2/cyclin A<1> 100CMGC
SRC8> 100TK
EGFR3> 100TK

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Experimental Protocols

To generate the data for the kinase inhibition profile, a standardized in vitro kinase assay is employed. Below are detailed methodologies for a commonly used radiometric assay and a luminescence-based assay.

Protocol 1: In Vitro Radiometric Kinase Assay (³³P-ATP)

This method directly measures the incorporation of a radiolabeled phosphate (B84403) group from ATP onto a substrate.

Materials:

  • Purified recombinant kinases (panel of interest)

  • This compound

  • Kinase-specific substrate peptides (if required)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • DTT (dithiothreitol)

  • [γ-³³P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, DTT, the specific kinase, and its substrate (if the kinase is not the peptide itself).

  • Add the this compound at various concentrations to the reaction mixture. Include a "no inhibitor" control.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the decoy peptide relative to the "no inhibitor" control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the decoy peptide concentration.

Protocol 2: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinases (panel of interest)

  • This compound

  • Kinase-specific substrate peptides

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • In a white-walled multi-well plate, add the kinase, its specific substrate, and the this compound at various concentrations in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC50 values as described in the radiometric assay protocol.

Mandatory Visualizations

eNOS Signaling Pathway and Decoy Peptide Action

eNOS_Signaling_Pathway cluster_activation Activation Pathway cluster_inhibition Inhibitory Pathway Agonist Agonist (e.g., Bradykinin) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Activates Ca2 ↑ [Ca²⁺]i IP3->Ca2 CaM Calmodulin (CaM) Ca2->CaM CaMCa2 Ca²⁺/CaM Complex CaM->CaMCa2 eNOS_active eNOS Active CaMCa2->eNOS_active Activates eNOS_pT495 eNOS (pT495) Inactive PKC->eNOS_pT495 Phosphorylates (Inhibits) eNOS_pT495->eNOS_active Dephosphorylation (e.g., by PP1) NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active Decoy_Peptide eNOS pT495 Decoy Peptide Decoy_Peptide->PKC Inhibits Kinase_Profiling_Workflow Start Start: Obtain eNOS pT495 Decoy Peptide Select_Panel Select Kinase Panel (e.g., >100 kinases from different families) Start->Select_Panel Prepare_Reagents Prepare Assay Reagents (Kinases, Substrates, Buffers, ATP, Decoy Peptide Dilutions) Select_Panel->Prepare_Reagents Assay_Plate Perform In Vitro Kinase Assay (e.g., Radiometric or Luminescence) Prepare_Reagents->Assay_Plate Data_Acquisition Data Acquisition (Scintillation Counting or Luminescence Reading) Assay_Plate->Data_Acquisition Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Data_Acquisition->Data_Analysis Results Generate Kinase Inhibition Profile Table Data_Analysis->Results Conclusion Evaluate Selectivity and Identify Off-Target Hits Results->Conclusion

References

Comparative Analysis of eNOS-Targeting Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of peptides designed to modulate endothelial nitric oxide synthase (eNOS) activity, providing researchers, scientists, and drug development professionals with a comparative overview of their performance, mechanisms of action, and experimental validation.

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. The modulation of eNOS activity through targeted peptides represents a promising therapeutic strategy for a range of cardiovascular diseases. This guide provides a comparative analysis of different classes of eNOS-targeting peptides, including both inhibitors and activators, with a focus on their quantitative performance, underlying signaling pathways, and the experimental methodologies used for their characterization.

Performance Comparison of eNOS-Targeting Peptides

The efficacy of eNOS-targeting peptides can be quantified by several key parameters, including their binding affinity for eNOS or its regulatory proteins, and their potency in either inhibiting or activating eNOS enzymatic activity. The following tables summarize the available quantitative data for prominent classes of eNOS-targeting peptides.

eNOS Inhibitory Peptides

Peptides that inhibit eNOS activity are valuable tools for studying the physiological roles of NO and have potential therapeutic applications in conditions characterized by excessive NO production.

Peptide ClassSpecific Peptide ExampleTarget InteractionPotency (IC50)Binding Affinity (Kd)In Vivo Effects
Caveolin-1 Derived Caveolin-1 Scaffolding Domain (CSD, residues 82-101)Binds to the eNOS oxygenase domain, interfering with Calmodulin binding[1].>50% inhibition at 10 µM[2].49 nM for the 90-99 subsequence[3].Increased blood pressure variability[2][4][5].
eNOS-Derived Peptides from eNOS insert (containing RRKRK motif)Competitively inhibit Calmodulin (CaM) binding to eNOS[6][7].1 - 10 µM for inhibiting CaM binding to nNOS[6].Not explicitly reported.Potential NO-independent protective effects against endothelial permeability[8].
Amyloid β Aβ25–35 and Aβ1–42Promotes constitutive association of HSP90 with eNOS, impairing agonist-mediated activation[9].Not reported in terms of IC50.Not reported.Contributes to vascular dysfunction in Alzheimer's disease[9].
eNOS Activating Peptides

Peptides that enhance eNOS activity and NO production hold therapeutic promise for conditions associated with endothelial dysfunction, such as hypertension and atherosclerosis.

Peptide ClassSpecific Peptide ExampleMechanism of ActionPotency (EC50/Effective Conc.)Binding Affinity (Kd)In Vivo Effects
Myristoylated Peptides Myristoylated Pseudosubstrate of PKCζ (mPS)Activates the PI3K/Akt signaling pathway, leading to eNOS phosphorylation.1-10 µM induces eNOS phosphorylation.Not reported.Induces vasorelaxation of pulmonary artery segments.
Proinsulin C-peptide C-peptideIncreases eNOS expression through ERK-dependent gene transcription.Doubles NO production at 3 hours.Not reported.Potential role in vascular homeostasis.
Thrombin-derived TP508 TFA (23-amino acid peptide)Stimulates NO production in human endothelial cells.Not explicitly reported.Not reported.Promotes revascularization and tissue regeneration.

Signaling Pathways in eNOS Regulation

The activity of eNOS is tightly regulated by complex signaling networks. Understanding these pathways is crucial for the rational design and application of eNOS-targeting peptides.

PI3K/Akt Signaling Pathway for eNOS Activation

A major pathway leading to eNOS activation involves phosphatidylinositol 3-kinase (PI3K) and the serine/threonine kinase Akt (also known as protein kinase B). Upon stimulation by various growth factors (e.g., VEGF) or shear stress, PI3K is activated and in turn activates Akt. Activated Akt then phosphorylates eNOS at Ser1177, enhancing its enzymatic activity[6]. Myristoylated peptides have been shown to activate this pathway, leading to increased NO production.

PI3K_Akt_eNOS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active p-eNOS (active) (Ser1177) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Produces Myristoylated_Peptide Myristoylated Peptide Myristoylated_Peptide->PI3K Activates Growth_Factor Growth Factor/ Shear Stress Growth_Factor->Receptor Calmodulin_eNOS_Pathway cluster_regulation eNOS Regulation by Calmodulin Ca2+ Intracellular Ca²⁺ CaM Calmodulin Ca2+->CaM Binds CaM_Ca2 Ca²⁺/CaM Complex eNOS eNOS CaM_Ca2->eNOS Binds & Activates eNOS_active eNOS (active) eNOS->eNOS_active NO Nitric Oxide eNOS_active->NO Produces Inhibitory_Peptide Inhibitory Peptide (e.g., Caveolin-1 derived) Inhibitory_Peptide->eNOS Inhibits CaM binding L_Citrulline_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Prepare Cell Lysate or Purified eNOS Incubate Incubate at 37°C Sample->Incubate Buffer Prepare Reaction Buffer (NADPH, BH4, CaM, Ca²⁺, L-[³H]arginine) Buffer->Incubate Stop Stop Reaction Incubate->Stop Separate Separate L-[³H]citrulline (Dowex Column) Stop->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify

References

validating eNOS pT495 decoy peptide effects with functional assays (e.g., vasodilation)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the effects of eNOS pT495 decoy peptides using functional vasodilation assays. We delve into the underlying signaling pathways, present hypothetical comparative data, and provide a detailed experimental protocol for ex vivo vasodilation studies.

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in cardiovascular homeostasis, producing nitric oxide (NO), a potent vasodilator. The activity of eNOS is tightly regulated by phosphorylation at various sites. Phosphorylation at Threonine 495 (pT495) is a key inhibitory mechanism, reducing eNOS activity and subsequent NO production. This phosphorylation is primarily mediated by protein kinase C (PKC) and Rho-kinase.

An eNOS pT495 decoy peptide is designed to competitively inhibit the binding of kinases to the Thr495 site on eNOS, thereby preventing this inhibitory phosphorylation. This action is expected to maintain eNOS in a more active state, leading to increased NO production and enhanced vasodilation. This guide outlines the functional validation of such a decoy peptide.

Signaling Pathway of eNOS Regulation and Decoy Peptide Action

The following diagram illustrates the signaling cascade leading to eNOS inhibition via Thr495 phosphorylation and the mechanism by which an this compound can counteract this effect.

G cluster_0 Cell Membrane cluster_1 Cytosol Agonists Agonists Receptor Receptor Agonists->Receptor Bind PKC PKC Receptor->PKC Activate Rho-kinase Rho-kinase Receptor->Rho-kinase Activate eNOS eNOS PKC->eNOS Phosphorylates (T495) Rho-kinase->eNOS Phosphorylates (T495) eNOS_pT495_decoy eNOS pT495 Decoy Peptide eNOS_pT495_decoy->PKC Inhibits eNOS_pT495_decoy->Rho-kinase Inhibits pT495_eNOS pT495-eNOS (Inactive) eNOS->pT495_eNOS Inhibitory Phosphorylation NO NO eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: eNOS pT495 signaling and decoy peptide inhibition.

Comparative Efficacy of this compound in Vasodilation

To assess the efficacy of the this compound, a functional vasodilation assay using isolated aortic rings is employed. The data below represents a hypothetical comparison of acetylcholine (B1216132) (ACh)-induced vasodilation in the presence of the decoy peptide versus a scrambled peptide control. A PKC inhibitor is included as a positive control for preventing eNOS pT495 phosphorylation.

Treatment GroupAgonist (Acetylcholine) ConcentrationMaximal Vasodilation (%)EC50 (nM)
Vehicle Control10⁻⁹ M to 10⁻⁵ M85 ± 550 ± 8
Scrambled Peptide (10 µM)10⁻⁹ M to 10⁻⁵ M83 ± 655 ± 10
This compound (10 µM) 10⁻⁹ M to 10⁻⁵ M 95 ± 4 30 ± 5
PKC Inhibitor (e.g., Gö 6976, 1 µM)10⁻⁹ M to 10⁻⁵ M92 ± 535 ± 6

*Note: Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. This data is illustrative and intended for comparative purposes.

Experimental Protocol: Ex Vivo Vasodilation Assay Using Wire Myography

This protocol details the methodology for assessing the effect of the this compound on the vascular reactivity of isolated thoracic aortic rings.

1. Aortic Ring Preparation:

  • Euthanize a male Sprague-Dawley rat (250-300g) via an approved method.

  • Excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into 2-3 mm rings.

2. Mounting in Wire Myograph:

  • Mount each aortic ring between two stainless steel wires in the chamber of a wire myograph system.

  • Submerge the rings in Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Apply a resting tension of 2.0 g and allow the rings to equilibrate for 60 minutes, with buffer changes every 15 minutes.

3. Viability and Endothelium Integrity Check:

  • Contract the rings with 60 mM KCl.

  • After washing and return to baseline, pre-contract the rings with phenylephrine (B352888) (PE, 1 µM).

  • Once a stable contraction is achieved, assess endothelium integrity by adding acetylcholine (ACh, 10 µM). A relaxation of >80% indicates intact endothelium.

4. Experimental Procedure:

  • Wash the rings and allow them to return to baseline.

  • Pre-incubate the rings with one of the following for 30 minutes:

    • Vehicle (e.g., saline)

    • This compound (10 µM)

    • Scrambled control peptide (10 µM)

    • PKC inhibitor (e.g., Gö 6976, 1 µM)

  • Pre-contract the rings with phenylephrine (1 µM).

  • Once a stable plateau is reached, perform a cumulative concentration-response curve to acetylcholine (10⁻⁹ M to 10⁻⁵ M).

5. Data Analysis:

  • Record the relaxation response to acetylcholine as a percentage of the pre-contraction induced by phenylephrine.

  • Calculate the EC₅₀ (the concentration of acetylcholine that produces 50% of the maximal relaxation).

  • Compare the maximal relaxation and EC₅₀ values between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow

The following diagram outlines the key steps in the ex vivo vasodilation assay.

G Start Start Aorta_Isolation Isolate Thoracic Aorta Start->Aorta_Isolation Ring_Preparation Prepare Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Wire Myograph Ring_Preparation->Mounting Equilibration Equilibrate (60 min, 37°C, 95% O2/5% CO2) Mounting->Equilibration Viability_Check Check Viability (60 mM KCl) Equilibration->Viability_Check Endothelium_Check Assess Endothelium Integrity (PE + ACh) Viability_Check->Endothelium_Check Pre_incubation Pre-incubate with Peptides/Inhibitors (30 min) Endothelium_Check->Pre_incubation Pre_contraction Pre-contract with Phenylephrine (1 µM) Pre_incubation->Pre_contraction ACh_Curve Cumulative ACh Concentration-Response Curve Pre_contraction->ACh_Curve Data_Analysis Analyze Relaxation Data (Max Response, EC50) ACh_Curve->Data_Analysis End End Data_Analysis->End

Caption: Workflow for ex vivo vasodilation assay.

Assessing the Impact of Decoy Peptides on eNOS Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impact of a decoy-like peptide on the phosphorylation status of endothelial nitric oxide synthase (eNOS). Understanding how such peptides can modulate eNOS activity by altering its phosphorylation is crucial for the development of novel therapeutics targeting cardiovascular and endothelial function. Here, we use the well-documented effects of the Amyloid β (Aβ) peptide, which acts as a disruptor of essential protein-protein interactions for eNOS activation, as a primary example of a decoy mechanism.

The Role of Phosphorylation in eNOS Activation

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. The activity of eNOS is tightly regulated by a complex series of post-translational modifications, most notably phosphorylation at multiple serine and threonine residues. These phosphorylation events act as molecular switches, turning eNOS activity on or off in response to various physiological stimuli.

Decoy Peptides as Modulators of eNOS Signaling

Decoy peptides are designed to competitively inhibit protein-protein interactions. In the context of eNOS, a decoy peptide could be engineered to disrupt the association of eNOS with its activating kinases or other regulatory proteins. By doing so, such a peptide could effectively modulate the phosphorylation state of eNOS and, consequently, its NO-producing activity.

The Amyloid β (Aβ) peptide, while not a designed decoy peptide, functions as a potent disruptor of the eNOS activation pathway, providing a valuable model for assessing the impact of such molecules. Aβ has been shown to interfere with the crucial interaction between eNOS, its activating kinase Akt, and the chaperone protein Heat Shock Protein 90 (Hsp90).[1][2][3] This disruption prevents the efficient phosphorylation of eNOS at its primary activation site.

Comparative Analysis of eNOS Phosphorylation Sites

The following table summarizes the impact of the Aβ decoy-like peptide on the key activating phosphorylation site of eNOS, Serine 1177 (Ser1179 in bovine eNOS), and provides a comparative overview of the regulation of other major eNOS phosphorylation sites.

Phosphorylation SiteFunctionImpact of Amyloid β (Aβ) Peptide (Decoy Model)Regulating KinasesRegulating Phosphatases
Serine 1177 (Human) Activating Significantly Decreased VEGF-induced phosphorylation.[1][2][3]Akt, PKA, AMPK, PKG, CaMKIIPP2A
Threonine 495 (Human) Inhibitory Data not available in the context of Aβ peptide. Generally, an increase would be expected with inhibitory signals.PKC, Rho-kinasePP1, PP2A
Serine 615 (Human) Activating Data not available in the context of Aβ peptide.Akt, PKAPP1, PP2A
Serine 633 (Human) Activating Data not available in the context of Aβ peptide.PKA, AktPP1, PP2A

Experimental Data Summary

The inhibitory effect of the Aβ peptide on eNOS phosphorylation at Serine 1179 (bovine) was quantified using densitometry of Western blots from studies on bovine aortic endothelial cells (BAEC).

TreatmentFold Change in p-eNOS (Ser1179) vs. Control (VEGF-stimulated)
VEGF (Vascular Endothelial Growth Factor)Baseline (Stimulated)
VEGF + Aβ peptide (10 µM)~75% Decrease [1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in eNOS phosphorylation and a typical experimental workflow for assessing the impact of a decoy peptide.

eNOS_Signaling_Pathway cluster_stimuli Stimuli cluster_receptor Receptor cluster_kinases Kinase Cascade cluster_eNOS_complex eNOS Complex cluster_output Output VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) NO Nitric Oxide eNOS->NO Produces Hsp90 Hsp90 Hsp90->eNOS Stabilizes Decoy_Peptide Aβ Decoy Peptide Decoy_Peptide->Akt Disrupts Interaction with Hsp90

Caption: eNOS signaling pathway and the inhibitory action of a decoy peptide.

Experimental_Workflow A Endothelial Cell Culture B Treatment with Decoy Peptide (e.g., Aβ peptide) A->B C Stimulation (e.g., VEGF) B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blotting F->G H Antibody Incubation (p-eNOS, total eNOS) G->H I Imaging and Densitometry H->I J Data Analysis and Comparison I->J

Caption: Experimental workflow for assessing decoy peptide impact on eNOS phosphorylation.

Experimental Protocols

The following is a generalized protocol for assessing eNOS phosphorylation via Western blotting, based on standard methodologies.

1. Cell Culture and Treatment:

  • Culture human or bovine endothelial cells (e.g., HUVECs or BAECs) to near confluence in appropriate media.

  • Serum-starve the cells for 2-4 hours prior to treatment.

  • Pre-incubate the cells with the decoy peptide at the desired concentration for a specified time (e.g., 10 µM Aβ peptide for 24 hours).[1]

  • Stimulate the cells with an eNOS agonist (e.g., 20 ng/mL VEGF) for various time points (e.g., 0, 5, 15, 30 minutes).[1]

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated eNOS site of interest (e.g., anti-phospho-eNOS Ser1177) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total eNOS to normalize for protein loading.

5. Densitometric Analysis:

  • Quantify the band intensities of the phosphorylated and total eNOS proteins using image analysis software (e.g., ImageJ).

  • Calculate the ratio of phosphorylated eNOS to total eNOS for each sample to determine the relative phosphorylation level.

Conclusion

The assessment of eNOS phosphorylation is a critical step in evaluating the efficacy of potential therapeutic agents designed to modulate NO production. The use of decoy peptides or protein-protein interaction disruptors, exemplified by the action of the Amyloid β peptide, represents a promising strategy for targeting specific aspects of eNOS regulation. The experimental framework provided in this guide offers a robust methodology for quantifying the impact of such interventions on the phosphorylation status of key eNOS regulatory sites. Further research into decoy peptides that can selectively target different phosphorylation sites will be invaluable for the development of novel treatments for a range of cardiovascular diseases.

References

A Comparative Guide to Cross-Validation of Decoy Peptide Results in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of peptides from mass spectrometry (MS) data is a cornerstone of proteomics research and drug development. The target-decoy approach has become the gold standard for estimating the false discovery rate (FDR) and ensuring the reliability of peptide-spectrum matches (PSMs). This guide provides an objective comparison of common decoy generation methods, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their analyses.

The Target-Decoy Approach: A Brief Overview

In shotgun proteomics, experimental mass spectra are matched against a database of theoretical peptide sequences.[1][2] The target-decoy approach involves searching the experimental spectra against a concatenated database containing the original "target" protein sequences and a set of "decoy" sequences.[2][3] Decoy sequences are artificially generated to be biologically irrelevant but to share statistical properties with the target sequences. The number of matches to these decoy sequences is used to estimate the number of false positives among the target matches, allowing for the calculation of the FDR.[1]

Comparison of Decoy Generation Methods

Several methods exist for generating decoy databases, each with its own advantages and potential biases. The most common methods include reversing, shuffling, and creating random sequences. The choice of method can impact the number of identified peptides at a given FDR.

Quantitative Comparison of Decoy Methods

The following table summarizes the performance of different decoy generation methods based on the number of unique peptides generated and the resulting peptide-spectrum matches (PSMs) at a 1% FDR from a study on a HeLa cell lysate dataset.

Decoy Generation MethodTotal Peptides in Decoy DatabaseUnique Peptides in Decoy DatabaseNumber of PSMs at 1% FDR
Target Database 3,143,1841,510,135N/A
de Bruijn Decoy 3,143,1841,510,13535,129
Random Shuffling 3,143,1842,909,53132,841
Normalized Shuffling 3,143,1842,909,53134,424
Reversal 3,143,1841,510,13534,846
Shifted Reversal 3,143,1841,510,13534,177

Data adapted from a study on a human proteome database. The "de Bruijn" method is a newer approach designed to preserve repeat sequences.[4]

As the table indicates, methods that generate a similar number of unique peptides as the target database, such as the de Bruijn and reversal methods, tend to yield a higher number of PSMs at a stringent FDR.[4] Random shuffling can create an inflated number of unique decoy peptides, which may lead to an overestimation of the FDR and a reduction in the number of identified target peptides.[4]

Experimental Protocols

The following section outlines a generalized experimental protocol for performing a target-decoy analysis in mass spectrometry-based proteomics.

I. Decoy Database Generation
  • Obtain Target Protein Sequence Database: Download the relevant protein sequence database in FASTA format (e.g., from UniProt or NCBI).

  • Generate Decoy Sequences:

    • Reversal Method: Reverse the sequence of each protein in the target database.

    • Shuffling Method: Randomly shuffle the amino acid sequence of each target protein.

    • Other Methods: Utilize specialized tools like DecoyPYrat for hybrid decoy generation methods.[5]

  • Concatenate Databases: Combine the target and decoy sequences into a single FASTA file. Add a prefix (e.g., "decoy_") to the headers of the decoy sequences to distinguish them from target sequences.[3]

II. Mass Spectrometry Data Acquisition and Database Searching
  • Sample Preparation and LC-MS/MS Analysis: Prepare the protein sample by digestion (e.g., with trypsin) and analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Search: Use a search engine such as SEQUEST, Mascot, or MS-GF+ to match the experimental MS/MS spectra against the concatenated target-decoy database.[3][4]

    • Search Parameters: Specify parameters such as precursor and fragment mass tolerances, enzyme specificity, and potential post-translational modifications.

III. False Discovery Rate (FDR) Estimation
  • Count Target and Decoy Hits: For a given score threshold, count the number of identified spectra matching target sequences (T) and decoy sequences (D).

  • Calculate FDR: The FDR is estimated as the ratio of decoy hits to target hits (FDR = D/T).[1] Often, a correction factor is applied, especially if the number of target and decoy sequences is not equal. For a 1:1 target-to-decoy ratio, the FDR can be estimated as 2 * D / (T + D).

  • Filter Results: Apply a score threshold to achieve the desired FDR (e.g., 1%). All PSMs with scores above this threshold are considered reliable identifications.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the cross-validation of decoy peptide results.

Decoy_Generation_Workflow TargetDB Target Protein Database (FASTA) Reverse Reversal Method TargetDB->Reverse Shuffle Shuffling Method TargetDB->Shuffle Hybrid Hybrid Method (e.g., DecoyPYrat) TargetDB->Hybrid ConcatDB Concatenated Target-Decoy Database TargetDB->ConcatDB DecoyDB Decoy Database Reverse->DecoyDB Shuffle->DecoyDB Hybrid->DecoyDB DecoyDB->ConcatDB

Caption: Decoy Database Generation Workflow.

Target_Decoy_Analysis_Workflow cluster_data_acquisition Data Acquisition & Search cluster_fdr_estimation FDR Estimation LC_MSMS LC-MS/MS Analysis Search Database Search (SEQUEST, Mascot, etc.) LC_MSMS->Search PSMs Peptide-Spectrum Matches (PSMs) Search->PSMs ConcatDB Concatenated Target-Decoy DB ConcatDB->Search Count Count Target (T) & Decoy (D) Hits PSMs->Count Calculate_FDR Calculate FDR (e.g., 2*D / (T+D)) Count->Calculate_FDR Filter Filter PSMs at Desired FDR (e.g., 1%) Calculate_FDR->Filter Results Reliable Peptide Identifications Filter->Results

Caption: Target-Decoy Analysis and FDR Estimation Workflow.

References

Decoy Peptides in Endothelial Cells: A Comparative Analysis of Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential effects of decoy peptides in various endothelial cell types, supported by experimental data and methodologies.

Decoy peptides have emerged as a promising therapeutic strategy for a multitude of diseases underpinned by dysregulated cellular signaling, particularly in the context of vascular inflammation and angiogenesis. By mimicking the binding sites of transcription factors or cell surface receptors, these synthetic peptides can competitively inhibit deleterious signaling pathways. This guide provides a comparative overview of the effects of decoy peptides in different endothelial cell types, highlighting the nuances of their therapeutic potential across various vascular beds.

Quantitative Comparison of Decoy Peptide Efficacy

The therapeutic efficacy of a decoy peptide can vary significantly depending on the target pathway and the specific endothelial cell type. Below is a summary of quantitative data from studies investigating the effects of decoy peptides targeting key inflammatory pathways.

Decoy Peptide TargetEndothelial Cell TypeParameter MeasuredTreatmentResultReference
NF-κB Murine Brain Microvascular Endothelial Cells (bEnd5)Monocyte AdhesionLipopolysaccharide (LPS) + NF-κB decoy complexed with PEIReduction in adherent U-937 monocytes[1]
ICAM-1 mRNA levelsLPS + NF-κB decoy complexed with PEIDecrease in ICAM-1 mRNA[1]
VCAM-1 mRNA levelsLPS + NF-κB decoy complexed with PEIDecrease in VCAM-1 mRNA[1]
ICAM-1 Protein levelsLPS + NF-κB decoy complexed with PEIDecrease in ICAM-1 protein[1]
VCAM-1 Protein levelsLPS + NF-κB decoy complexed with PEIDecrease in VCAM-1 protein[1]
NF-κB Human Umbilical Vein Endothelial Cells (HUVECs)NF-κB Nuclear TranslocationTNF-α (10 ng/ml) for 10 minInduced nuclear translocation[2]
NF-κB Nuclear TranslocationTNF-α + SLURP1 (NF-κB inhibitor)Remained in cytoplasm[2]
Apoptosis RateTNF-α10.005 ± 0.903%[3]
Apoptosis RateTNF-α + Quercetin (NF-κB inhibitor)7.154 ± 0.862%[3]
IRF5 Endothelial Cells (in Tight-Skin Mice)Cell ProliferationIRF5 Decoy Peptide (0–100 μg/mL, 24h)No significant effect[4][5][6]
ApoptosisIRF5 Decoy Peptide (0–100 μg/mL, 24h)No significant effect[4][5][6]
ICAM-1 ExpressionIRF5 Decoy Peptide (in vivo)Reduced expression[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key experimental protocols used in the cited studies.

Cell Culture and Treatment with Decoy Peptides

Murine brain-derived endothelial cells (bEnd5) and human umbilical vein endothelial cells (HUVECs) are common models. bEnd5 cells are cultured and activated with lipopolysaccharide (LPS) to induce an inflammatory state. HUVECs are often stimulated with tumor necrosis factor-alpha (TNF-α) to study inflammatory responses. For decoy peptide treatment, NF-κB decoys are complexed with a delivery vehicle like polyethylenimine (PEI) to facilitate cellular uptake.[1] The complexes are added to the cell culture medium at specified concentrations and for defined periods before analysis.

Monocyte Adhesion Assay

To quantify the effect of decoy peptides on endothelial cell adhesiveness, a monocyte adhesion assay is performed. U-937 monocytes are fluorescently labeled, typically with BCECF-AM, and then co-cultured with the treated endothelial cell monolayer. After an incubation period, non-adherent cells are washed away, and the fluorescence of the remaining adherent monocytes is measured to quantify adhesion.[1]

Gene and Protein Expression Analysis

The expression of adhesion molecules such as ICAM-1 and VCAM-1 is a key indicator of endothelial inflammation.

  • RT-PCR: To measure mRNA levels, total RNA is extracted from the treated endothelial cells, reverse transcribed into cDNA, and then amplified using specific primers for the genes of interest.[1]

  • ELISA and Western Blot: For protein quantification, cell lysates are analyzed by Enzyme-Linked Immunosorbent Assay (ELISA) or separated by SDS-PAGE for Western blotting using specific antibodies against the target proteins.[1][2][3]

NF-κB Nuclear Translocation Assay

The activation of the NF-κB pathway involves the translocation of the NF-κB protein from the cytoplasm to the nucleus. This can be visualized and quantified using:

  • Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against NF-κB. The nuclei are counterstained with DAPI. Fluorescence microscopy is then used to observe the subcellular localization of NF-κB.[2]

  • Western Blot of Nuclear Extracts: Nuclear proteins are extracted from treated cells, and the amount of NF-κB in the nuclear fraction is determined by Western blotting.[2]

Apoptosis Assay

The effect of decoy peptides on cell viability and apoptosis can be assessed using flow cytometry. Cells are stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[3]

Visualizing Cellular Mechanisms and Workflows

Diagrams are provided below to illustrate a key signaling pathway targeted by decoy peptides and a typical experimental workflow.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Ligand Inflammatory Ligand (e.g., TNF-α) Receptor Receptor Ligand->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB DNA DNA NFkappaB->DNA Translocates & Binds DecoyPeptide Decoy Peptide DecoyPeptide->NFkappaB Binds & Inhibits Transcription Gene Transcription (ICAM-1, VCAM-1) DNA->Transcription Initiates

Figure 1. NF-κB signaling pathway and the inhibitory action of a decoy peptide.

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Endpoint Analysis cluster_3 Data Comparison HUVEC HUVECs Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) HUVEC->Stimulus HMEC HMECs HMEC->Stimulus HBMEC HBMECs HBMEC->Stimulus Decoy Decoy Peptide Stimulus->Decoy Control Vehicle Control Stimulus->Control Adhesion Monocyte Adhesion Assay Decoy->Adhesion Expression Gene/Protein Expression (ICAM-1, VCAM-1) Decoy->Expression Viability Cell Viability/ Apoptosis Assay Decoy->Viability Control->Adhesion Control->Expression Control->Viability Compare Compare Quantitative Data Across Cell Types Adhesion->Compare Expression->Compare Viability->Compare

Figure 2. Experimental workflow for comparing decoy peptide effects.

References

A Researcher's Guide to the Head-to-Head Comparison of eNOS pT495 Decoy Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a high-quality eNOS pT495 decoy peptide is critical for the accuracy and reproducibility of experimental results. This guide provides a framework for the objective comparison of this peptide from different suppliers, in the absence of publicly available head-to-head studies. We present key quality control parameters and detailed experimental protocols to enable researchers to generate their own comparative data.

The this compound is a valuable tool for investigating the role of endothelial nitric oxide synthase (eNOS) in various physiological and pathological processes. This peptide is designed to specifically inhibit the phosphorylation of threonine 495 (T495) on eNOS, a modification known to decrease its activity. By preventing this inhibitory phosphorylation, the decoy peptide can enhance eNOS-mediated nitric oxide (NO) production, which is crucial for vascular health and is implicated in conditions such as ventilator-induced lung injury.

Given the critical nature of this research tool, ensuring the purity, identity, and functional activity of the peptide is paramount. This guide outlines the necessary steps to independently verify these parameters for eNOS pT495 decoy peptides obtained from various commercial sources.

Key Performance Indicators for Comparison

When evaluating eNOS pT495 decoy peptides from different suppliers, researchers should focus on the following quantitative parameters. The data generated can be organized as follows:

Parameter Supplier A Supplier B Supplier C Acceptable Range
Purity (by HPLC) >95%
Identity (by Mass Spectrometry) Matches theoretical mass
Functional Activity (IC50/EC50 in NO Assay) Varies by assay
Lot-to-Lot Variability Minimal
Solubility As per supplier data sheet
Stability As per supplier data sheet

Experimental Protocols

To obtain the data for the comparison table, the following experimental protocols are recommended.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the peptide by separating it from any contaminants.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water or a buffer recommended by the supplier) to a concentration of 1 mg/mL.

  • HPLC System: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed:

  • Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point, but may need to be optimized.

  • Detection: UV detection at 214 nm or 280 nm.

  • Data Analysis: The purity is calculated as the area of the main peptide peak as a percentage of the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm that the peptide has the correct molecular weight, thereby verifying its identity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the mass spectrometer (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the this compound.

Functional Activity Assessment: In Vitro Nitric Oxide (NO) Production Assay

Objective: To measure the ability of the decoy peptide to enhance eNOS activity, which is typically assessed by measuring the production of nitric oxide (NO). The Griess assay is a common and straightforward method for this.

Methodology:

  • Cell Culture: Use a cell line that expresses eNOS, such as human umbilical vein endothelial cells (HUVECs).

  • Treatment: Treat the cells with the this compound from different suppliers at various concentrations. Include appropriate positive and negative controls.

  • Sample Collection: After a suitable incubation period, collect the cell culture supernatant.

  • Griess Assay:

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the collected supernatant.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Measure the absorbance at 540 nm using a plate reader.

    • The amount of nitrite, a stable and quantifiable breakdown product of NO, is proportional to the absorbance.

  • Data Analysis: Construct a dose-response curve and calculate the EC50 (half-maximal effective concentration) for each peptide. A lower EC50 indicates higher potency.

Visualizing Key Processes

To better understand the context of these experiments, the following diagrams illustrate the relevant signaling pathway and a recommended experimental workflow.

enos_signaling_pathway agonist Agonist (e.g., VEGF, Shear Stress) receptor Receptor agonist->receptor pi3k PI3K receptor->pi3k pkc PKC receptor->pkc akt Akt pi3k->akt enos_s1177 eNOS (Ser1177) akt->enos_s1177 P enos_t495 eNOS (Thr495) pkc->enos_t495 P p_enos_s1177 p-eNOS (Ser1177) (Active) enos_s1177->p_enos_s1177 p_enos_t495 p-eNOS (Thr495) (Inactive) enos_t495->p_enos_t495 l_arginine L-Arginine p_enos_s1177->l_arginine no Nitric Oxide (NO) l_arginine->no Converts to decoy_peptide eNOS pT495 Decoy Peptide decoy_peptide->pkc Inhibits

Caption: eNOS Signaling Pathway and the Role of pT495 Decoy Peptide.

experimental_workflow start Procure this compound from Suppliers A, B, C qc Quality Control start->qc functional_assay Functional Assay start->functional_assay hplc Purity Assessment (HPLC) qc->hplc ms Identity Confirmation (MS) qc->ms data_analysis Data Analysis hplc->data_analysis ms->data_analysis no_assay In Vitro NO Production Assay (e.g., Griess Assay) functional_assay->no_assay no_assay->data_analysis comparison Head-to-Head Comparison of Purity, Identity, and Activity data_analysis->comparison decision Select Optimal Supplier comparison->decision

Evaluating the Impact of Decoy Peptides on the Global Cellular Phosphoproteome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of therapeutic interventions is paramount. Decoy peptides, designed to competitively inhibit specific protein-protein interactions, represent a promising class of targeted therapeutics. This guide provides a comprehensive comparison of phosphoproteomic changes induced by decoy peptides, supported by experimental data and detailed methodologies, to facilitate the evaluation of their on-target and off-target effects at a global scale.

Decoy peptides function by mimicking the binding motif of a target protein, thereby sequestering its binding partners and disrupting downstream signaling cascades. Quantitative phosphoproteomics, a powerful mass spectrometry-based technique, enables the global and unbiased measurement of changes in protein phosphorylation, offering a detailed snapshot of the cellular response to such interventions.

Quantitative Analysis of Phosphoproteome Modulation by a Decoy Peptide

While comprehensive, publicly available datasets on the global phosphoproteomic effects of specific decoy peptides remain emergent, the principles of their action can be illustrated through targeted studies and analogous approaches. For instance, a study on cardiac hypertrophy utilized "phosphorylation competition peptides," which are functionally similar to decoy peptides, to probe the significance of specific phosphorylation events. These peptides, coupled with cell-penetrating peptides for cellular delivery, were shown to inhibit cardiac hypertrophic growth by competing for phosphorylation.

To provide a framework for evaluating decoy peptide efficacy, the following table summarizes hypothetical yet representative quantitative phosphoproteomic data following treatment with a decoy peptide targeting the Grb2-SoS1 interaction, a critical node in receptor tyrosine kinase signaling. This interaction is a well-established target for cancer therapy.

ProteinPhosphositeFold Change (Decoy Peptide vs. Control)p-valuePutative KinaseBiological Process
EGFRY1068-2.5<0.01SrcReceptor Tyrosine Kinase Signaling
Shc1Y317-2.2<0.01SrcReceptor Tyrosine Kinase Signaling
Gab1Y627-1.8<0.05SrcReceptor Tyrosine Kinase Signaling
MAPK1 (ERK2)T185/Y187-3.1<0.001MEK1/2MAPK Cascade
MAPK3 (ERK1)T202/Y204-2.8<0.001MEK1/2MAPK Cascade
RSK1S380-2.0<0.01ERK1/2Transcriptional Regulation
CREB1S133-1.7<0.05PKA, RSKTranscriptional Regulation
STAT3Y705-1.5>0.05JAKSTAT Signaling (potential off-target)
AKT1S4731.1>0.05mTORC2PI3K-Akt Signaling (no significant change)

Table 1: Representative Quantitative Phosphoproteomic Data Following Treatment with a Grb2-SoS1 Decoy Peptide. This table illustrates the expected on-target effects of a Grb2-SoS1 decoy peptide, showing decreased phosphorylation of proteins downstream of Grb2. It also includes examples of potential off-target effects and proteins with no significant change in phosphorylation, highlighting the importance of global analysis.

Experimental Protocols

A robust phosphoproteomic workflow is critical for obtaining high-quality, reproducible data. The following is a detailed protocol for the quantitative analysis of the cellular phosphoproteome after treatment with a decoy peptide using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Protocol: SILAC-based Quantitative Phosphoproteomics for Decoy Peptide Evaluation

1. Cell Culture and SILAC Labeling:

  • Culture cells in SILAC-compatible DMEM lacking L-lysine and L-arginine.

  • Supplement the media for the "light" condition with standard L-lysine and L-arginine, and for the "heavy" condition with 13C6-L-lysine and 13C6,15N4-L-arginine.

  • Passage cells for at least six doublings to ensure >98% incorporation of the heavy amino acids.

2. Decoy Peptide Treatment:

  • Plate an equal number of "heavy"-labeled cells for the decoy peptide treatment and "light"-labeled cells for the vehicle control.

  • Once cells reach 70-80% confluency, treat the "heavy" cells with the desired concentration of the cell-penetrating decoy peptide (e.g., 10 µM) for a specified time (e.g., 1, 6, or 24 hours). Treat the "light" cells with the vehicle control.

3. Cell Lysis and Protein Extraction:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in urea (B33335) lysis buffer (8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, 1 mM NaF, 1 mM β-glycerophosphate, 1 mM sodium orthovanadate, 10 mM sodium pyrophosphate, and 1x protease inhibitor cocktail).

  • Scrape the cells, collect the lysate, and sonicate to shear DNA.

  • Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine protein concentration using a Bradford or BCA assay.

4. Protein Digestion:

  • Combine equal amounts of protein from the "heavy" and "light" lysates.

  • Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.

  • Alkylate cysteine residues with 55 mM iodoacetamide (B48618) for 45 minutes at room temperature in the dark.

  • Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.

  • Digest with Lys-C (1:100 enzyme-to-protein ratio) for 4 hours at 37°C.

  • Follow with trypsin digestion (1:50 enzyme-to-protein ratio) overnight at 37°C.

5. Phosphopeptide Enrichment:

  • Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 1%.

  • Desalt the peptides using a C18 Sep-Pak cartridge.

  • Elute peptides and dry under vacuum.

  • Resuspend the peptides in a high-acetonitrile, low-pH loading buffer.

  • Perform phosphopeptide enrichment using either Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • Wash the enrichment resin extensively to remove non-phosphorylated peptides.

  • Elute the phosphopeptides using a high-pH buffer.

6. LC-MS/MS Analysis:

  • Acidify the enriched phosphopeptides and desalt using a C18 StageTip.

  • Analyze the phosphopeptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

7. Data Analysis:

  • Process the raw mass spectrometry data using a software platform like MaxQuant.

  • Search the data against a relevant protein database (e.g., UniProt Human) with phosphorylation on serine, threonine, and tyrosine as variable modifications.

  • Utilize a target-decoy database search strategy to control the false discovery rate (FDR) at 1% for both peptide and protein identifications.

  • Quantify the relative abundance of phosphopeptides based on the intensity ratios of the "heavy" and "light" isotopic pairs.

  • Perform statistical analysis to identify phosphosites with significant changes in abundance upon decoy peptide treatment.

Visualizing the Impact on Signaling Pathways

To illustrate the mechanism of action and the downstream consequences of decoy peptide intervention, diagrams of the targeted signaling pathways are essential.

Decoy_Peptide_Mechanism cluster_0 Normal Signaling cluster_1 Signaling with Decoy Peptide Ligand Ligand Receptor Receptor Ligand->Receptor Binds ProteinA Protein A Receptor->ProteinA Activates ProteinB Protein B ProteinA->ProteinB Interacts Downstream Downstream Signaling ProteinB->Downstream Activates Ligand_d Ligand Receptor_d Receptor Ligand_d->Receptor_d Binds ProteinA_d Protein A Receptor_d->ProteinA_d Activates DecoyPeptide Decoy Peptide ProteinA_d->DecoyPeptide Binds ProteinB_d Protein B ProteinA_d->ProteinB_d Interaction Blocked Downstream_d Downstream Signaling ProteinB_d->Downstream_d Inhibited

Figure 1: General Mechanism of Action of a Decoy Peptide.

Grb2_SoS1_Signaling cluster_0 Grb2-SoS1 Signaling Pathway cluster_1 Inhibition by Grb2 Decoy Peptide EGFR EGFR pY1068 pY1068 EGFR->pY1068 Autophosphorylation Grb2 Grb2 pY1068->Grb2 Binds SH2 domain SoS1 SoS1 Grb2->SoS1 Binds SH3 domains Ras Ras SoS1->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription EGFR_d EGFR pY1068_d pY1068 EGFR_d->pY1068_d Grb2_decoy Grb2 Decoy Peptide pY1068_d->Grb2_decoy Binds Grb2_d Grb2 pY1068_d->Grb2_d Binding Blocked SoS1_d SoS1 Grb2_d->SoS1_d Ras_d Ras SoS1_d->Ras_d ERK_d ERK Ras_d->ERK_d Transcription_d Gene Transcription ERK_d->Transcription_d

Figure 2: Inhibition of the Grb2-SoS1 Signaling Pathway by a Decoy Peptide.

Experimental_Workflow SILAC SILAC Labeling (Light vs. Heavy) Treatment Decoy Peptide Treatment SILAC->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Lys-C/Trypsin) Lysis->Digestion Enrichment Phosphopeptide Enrichment (IMAC or TiO2) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (MaxQuant) LCMS->DataAnalysis Results Quantitative Phosphoproteome Profile DataAnalysis->Results

Figure 3: Experimental Workflow for Quantitative Phosphoproteomics.

Conclusion

The integration of decoy peptide technology with quantitative phosphoproteomics provides a powerful platform for modern drug discovery and development. This approach not only validates the intended mechanism of action but also uncovers potential off-target effects and resistance mechanisms. By offering a global view of cellular signaling, phosphoproteomics enables a more comprehensive and nuanced evaluation of decoy peptide efficacy and safety, ultimately accelerating the development of more precise and effective targeted therapies.

On-Target Efficacy of Decoy Peptides: A Comparative Guide to Validation Using Non-Binding Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted therapeutics, decoy peptides have emerged as a promising strategy to disrupt pathological protein-protein interactions (PPIs). These synthetic peptides mimic the binding site of a target protein, competitively inhibiting the interaction with its natural binding partner. However, rigorous validation is paramount to ensure that the observed biological effects are a direct consequence of this intended on-target mechanism and not due to off-target effects. The use of a non-binding control peptide, such as a scrambled or mutated version of the decoy peptide, is a critical component of this validation process.

This guide provides an objective comparison of experimental approaches to confirm the on-target effect of a decoy peptide, with a focus on the essential role of the non-binding control peptide. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to equip researchers, scientists, and drug development professionals with the necessary tools to design and interpret these crucial validation studies.

Distinguishing On-Target from Off-Target Effects: The Role of the Control Peptide

A well-designed non-binding control peptide should be similar to the decoy peptide in its physical and chemical properties (e.g., size, charge, and solubility) but should lack the specific amino acid sequence required for binding to the target protein. This is often achieved by scrambling the sequence of the active decoy peptide or by mutating key residues known to be critical for the interaction.

By comparing the activity of the decoy peptide to its non-binding counterpart, researchers can confidently attribute any observed biological effects to the specific inhibition of the targeted PPI. If the decoy peptide elicits a response while the non-binding control does not, it provides strong evidence for an on-target mechanism. Conversely, if both peptides produce a similar effect, it suggests an off-target mechanism or non-specific activity.

Quantitative Comparison of Decoy and Non-Binding Control Peptides

To illustrate the practical application of this validation strategy, we present hypothetical quantitative data from key experiments designed to assess the on-target efficacy of a decoy peptide targeting the interaction between Protein X and Protein Y. The non-binding control used in these experiments is a scrambled version of the decoy peptide.

ExperimentDecoy PeptideNon-Binding (Scrambled) Control PeptideUntreated Control
Co-Immunoprecipitation (% of Protein Y co-precipitated with Protein X) 15%88%92%
Pull-Down Assay (Relative binding units of Protein Y) 250 RU950 RU1000 RU
Cell-Based Signaling Assay (Downstream pathway activation, % of control) 20%95%100%

Table 1: Comparative analysis of a decoy peptide and a non-binding control peptide in confirming on-target effects. The data demonstrates that the decoy peptide specifically disrupts the Protein X-Protein Y interaction and downstream signaling, while the scrambled control has a negligible effect.

Key Experimental Protocols for On-Target Validation

The following are detailed methodologies for the key experiments cited in the comparative data table. These protocols provide a framework for researchers to design their own validation studies.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that the decoy peptide disrupts the interaction between two endogenous proteins within a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to an appropriate confluency. Treat the cells with the decoy peptide, the non-binding control peptide, or a vehicle control for a predetermined time and concentration.

  • Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for the "bait" protein (e.g., Protein X).

  • Immune Complex Capture: Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-bait protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the bait (Protein X) and the "prey" protein (Protein Y) to assess the amount of co-precipitated protein.

Pull-Down Assay

Objective: To confirm a direct interaction between a purified "bait" protein and a "prey" protein and to show that this interaction is inhibited by the decoy peptide.

Methodology:

  • Bait Protein Immobilization: Immobilize a purified, tagged "bait" protein (e.g., GST-Protein X) onto affinity beads.

  • Incubation with Prey and Peptides: Incubate the immobilized bait protein with a source of the "prey" protein (e.g., cell lysate or purified Protein Y) in the presence of the decoy peptide, the non-binding control peptide, or a vehicle control.

  • Washing: Wash the beads to remove unbound proteins.

  • Elution: Elute the bound proteins.

  • Analysis: Analyze the eluted fractions by Western blotting or other quantitative methods to detect the amount of prey protein that was pulled down with the bait.

Cell-Based Signaling Assay

Objective: To demonstrate that the decoy peptide, by inhibiting a specific PPI, modulates a downstream signaling pathway.

Methodology:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat them with the decoy peptide, the non-binding control peptide, or a vehicle control.

  • Stimulation: If the signaling pathway is activated by an external stimulus, add the stimulus at the appropriate time point.

  • Lysis and Analysis: Lyse the cells and measure the activation of a downstream signaling molecule (e.g., phosphorylation of a specific protein) using techniques such as ELISA, Western blotting, or a reporter gene assay.

Visualizing the Mechanism of Action and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway targeted by the decoy peptide and the experimental workflow for validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Activation Protein_X Protein X Receptor->Protein_X Recruitment Protein_Y Protein Y Protein_X->Protein_Y Interaction Downstream_Effector Downstream Effector Protein_Y->Downstream_Effector Activation Biological_Response Biological Response Downstream_Effector->Biological_Response Decoy_Peptide Decoy Peptide Decoy_Peptide->Protein_X Inhibition Experimental_Workflow Start Hypothesis: Decoy peptide inhibits Protein X-Y interaction Design_Peptides Design & Synthesize: - Decoy Peptide - Non-binding Control Start->Design_Peptides In_Vitro_Assays In Vitro Validation: - Co-Immunoprecipitation - Pull-Down Assay Design_Peptides->In_Vitro_Assays Cell_Based_Assays Cell-Based Validation: - Signaling Assay Design_Peptides->Cell_Based_Assays Data_Analysis Quantitative Data Analysis & Comparison In_Vitro_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Conclusion Conclusion: On-target effect confirmed Data_Analysis->Conclusion

Safety Operating Guide

Essential Guide to eNOS pT495 Decoy Peptide Disposal: A Procedural Overview for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing eNOS pT495 decoy peptide, adherence to proper disposal protocols is paramount for maintaining laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research environment.

While specific disposal instructions for this compound are not extensively detailed in publicly available literature, general safety data sheets (SDS) for similar peptide-based reagents provide a framework for safe disposal. The following procedures are based on established best practices for handling laboratory chemicals of a similar nature. It is crucial to always consult your institution's specific safety guidelines and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be required if creating aerosols or dust.[1]

In Case of Accidental Exposure:

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water.[1]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1]
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

This protocol outlines the disposal procedure for this compound, including unused product and contaminated materials.

1. Decontamination of Working Surfaces and Equipment:

  • Following any experiment involving this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hoods) and equipment.

  • Use a suitable laboratory disinfectant or a 70% ethanol (B145695) solution.

  • Wipe down all surfaces and allow them to air dry completely.

2. Disposal of Unused this compound Solution:

  • Small Quantities: For small residual amounts of peptide solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place the absorbent material into a designated, labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and any other components of the solution.

3. Disposal of Contaminated Labware and PPE:

  • All disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with the peptide should be considered contaminated.

  • Collect all contaminated items in a designated, leak-proof hazardous waste bag or container.

  • Do not mix with general laboratory waste.

4. Final Waste Collection and Storage:

  • Seal the hazardous waste container securely.

  • Store the sealed container in a designated hazardous waste accumulation area within your laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

5. Institutional Waste Pickup:

  • Follow your institution's established procedures for the pickup and final disposal of chemical waste.

  • Ensure all required documentation is completed accurately.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

ENOS_Pathway cluster_regulation eNOS Regulation cluster_intervention Decoy Peptide Intervention cluster_outcome Functional Outcome PKC PKC / other kinases eNOS_inactive eNOS (inactive) PKC->eNOS_inactive Phosphorylation pT495 pT495 pT495->eNOS_inactive Maintains Inactive State eNOS_inactive->pT495 Decoy_Peptide This compound Decoy_Peptide->PKC Inhibits eNOS_active eNOS (active) Decoy_Peptide->eNOS_active Promotes Active State NO_Production Nitric Oxide Production eNOS_active->NO_Production

References

Essential Safety and Operational Protocols for Handling eNOS pT495 Decoy Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides such as the eNOS pT495 decoy peptide are paramount for ensuring a secure laboratory environment and maintaining the integrity of experimental data. Although a specific Safety Data Sheet (SDS) for every research peptide may not be readily available, adherence to general best practices for handling potent, biologically active synthetic peptides is crucial.[1][2] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against accidental exposure to the this compound, which should be treated as a potentially hazardous chemical.[2][3] The full toxicological properties of many research peptides are not extensively documented; therefore, a cautious approach is necessary.[4] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles from the lyophilized powder and liquid splashes during reconstitution and handling.[2] Must meet ANSI Z87.1 standards.[5]
Face ShieldRecommended to be worn in addition to goggles when there is a significant risk of splashing, such as when reconstituting the lyophilized powder or handling larger volumes.[2][3][5]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[1][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[1][2] Gloves should be inspected before use and changed immediately if they become contaminated or torn.[1][2]
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles, as these can be easily aerosolized.[1][2] All manipulations of the powder should be conducted within a certified chemical fume hood or a biological safety cabinet.[6]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[2][7][8]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of the this compound and ensuring the safety of laboratory personnel.[9]

Receiving and Storage:

  • Initial Inspection: Upon receipt, inspect the container for any damage.

  • Storage of Lyophilized Peptide: For long-term stability, store the lyophilized peptide in a cool, dry, and dark place, preferably at -20°C or colder.[10][11]

  • Preventing Moisture Contamination: Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.[11] If possible, reseal the container under an inert gas like dry nitrogen.[11]

Reconstitution and Aliquoting:

  • Designated Work Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[1]

  • Solubilization: There is no universal solvent for all peptides.[10] Follow the manufacturer's instructions for the appropriate solvent and concentration. Use high-purity water or a recommended buffer.[9]

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is best to divide the reconstituted solution into single-use aliquots.[2][12]

  • Labeling: Clearly label each aliquot with the peptide name, concentration, and the date of preparation.[9][13]

  • Storage of Solutions: Store reconstituted solutions according to laboratory standards, often at 4°C for short-term use or -20°C or colder for longer-term storage.[9]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Peptide Handling cluster_exp Experimentation cluster_disposal Disposal a Don Personal Protective Equipment (PPE) b Prepare a Designated Clean Workspace a->b c Allow Lyophilized Peptide to Reach Room Temperature b->c d Reconstitute Peptide in a Fume Hood c->d e Aliquot into Single-Use Vials d->e f Label Aliquots Clearly e->f g Store Aliquots at Recommended Temperature f->g h Use in Experimental Protocol g->h i Segregate All Contaminated Waste h->i j Place in Labeled Hazardous Waste Container i->j k Arrange for Pickup by EHS j->k

General workflow for handling this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as chemical waste to prevent environmental contamination and ensure regulatory compliance.[6] Never dispose of peptides down the drain or in the regular trash.[1][4]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste that has come into contact with the peptide, including empty vials, pipette tips, gloves, and other contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4][12]

  • Liquid Waste: For peptide solutions, use a separate, leak-proof container that is also clearly labeled.[12]

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6]

Chemical Inactivation (Optional and with Institutional Approval):

  • For liquid waste, chemical inactivation may be a suitable pre-treatment step if permitted by your institution.[6] A common method involves using a strong oxidizing agent like a 10% bleach solution to degrade the peptide.[6]

  • This procedure must be performed in a certified chemical fume hood while wearing appropriate PPE.[6]

  • Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal.[6]

Final Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][6]

Emergency Procedures

In case of accidental exposure, immediate action is crucial.[1]

  • Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[1]

  • Eye Contact: Use the nearest eyewash station to continuously flush the eyes for at least 15 minutes and seek immediate medical attention.[1]

  • Inhalation: Move the affected individual to fresh air immediately and seek medical attention.[1]

  • Spill: In the event of a spill, clear the area and restrict access. Use appropriate absorbent materials and PPE to clean the spill.[14] Place all contaminated materials into a suitable, closed container for disposal.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.